4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Description
The exact mass of the compound 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158938-08-0 | |
| Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS number
An In-Depth Technical Guide to 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Introduction
This compound, also known by its IUPAC name 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a significant organic compound characterized by a rigid terphenyl core, a flexible pentoxy side chain, and a terminal carboxylic acid group. This unique molecular architecture makes it a compound of considerable interest in both materials science and medicinal chemistry. Its CAS Registry Number is 158938-08-0 .[1] This guide provides a comprehensive technical overview of its synthesis, properties, and key applications, designed for professionals in research and drug development. The narrative emphasizes the rationale behind experimental methodologies and the multidisciplinary relevance of this versatile molecule.[1]
Physicochemical and Electronic Properties
The combination of a rigid aromatic backbone and a flexible alkyl chain imparts specific physicochemical properties that are crucial for its applications, particularly in the formation of liquid crystalline phases.[1] The carboxylic acid moiety provides a site for hydrogen bonding and further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 158938-08-0 | [1] |
| Molecular Formula | C24H24O3 | [1] |
| Molecular Weight | 360.45 g/mol | [1] |
| IUPAC Name | 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | [1] |
| Physical State | Solid | [1] |
| InChI Key | APIUMVXKBCYBSC-UHFFFAOYSA-N |[1] |
The electronic properties of such substituted benzoic acids are foundational to their use in organic semiconductors. Modifications to the alkoxy chain, the aromatic core, or the carboxylic acid group can precisely engineer its physical and biological properties.[1]
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several well-established organic chemistry reactions. A logical retrosynthetic analysis reveals two primary disconnection points: the ether linkage and the carbon-carbon bonds of the terphenyl backbone.[1] This suggests that the synthesis can be achieved by first assembling the terphenyl core via cross-coupling reactions, followed by etherification, or by coupling pre-functionalized building blocks.
Retrosynthetic Analysis
A logical deconstruction of the target molecule points to key precursors such as 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid and a pentyl halide, or biphenyl and phenyl synthons for a cross-coupling strategy.[1]
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocol: Williamson Ether Synthesis Pathway
A common and reliable method involves the Williamson ether synthesis. This protocol starts with the commercially available 4-(4-hydroxyphenyl)benzoic acid.
Rationale: The Williamson ether synthesis is a robust method for forming ethers. It involves the deprotonation of the phenolic hydroxyl group to create a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity.[1]
Step-by-Step Protocol:
-
Deprotonation: To a solution of 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid (1 equivalent) in dimethylformamide (DMF), add a suitable base such as potassium carbonate (K2CO3, 1.5 equivalents).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.
-
Alkylation: Add 1-bromopentane (1.2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction to room temperature and pour it into cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.
Caption: MOF-based drug delivery concept.
Safety and Handling
Proper handling of this chemical is essential in a laboratory setting. The following information is a summary of general safety guidelines. Researchers must consult the full Safety Data Sheet (SDS) before use.
Table 2: Hazard Identification and First Aid
| Hazard | Precaution / First Aid Measure | Source(s) |
|---|---|---|
| Eye Contact | May cause serious eye irritation. | [2] |
| First Aid: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [2][3] | |
| Skin Contact | May cause skin irritation. | [2][3][4] |
| First Aid: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice. | [2][3] | |
| Inhalation | May cause respiratory irritation if inhaled as dust. | [3][4] |
| First Aid: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [2][3] | |
| Ingestion | May be harmful if swallowed. | [3] |
| First Aid: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [3] | |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [2][3][4] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. | [2][3]|
Conclusion
This compound is a well-defined organic molecule whose value lies in its structural versatility. The convergence of a rigid terphenyl core, a solubilizing pentoxy chain, and a reactive carboxylic acid group makes it a prime candidate for advanced applications. For materials scientists, it is a key building block for liquid crystals and organic semiconductors. For professionals in drug development, its utility as a linker in sophisticated drug delivery systems like MOFs represents a promising frontier. Continued research into the derivatives and applications of this compound will undoubtedly lead to further innovations in both fields.
References
- This compound | 158938-08-0 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE29NwTutcSGqLoM-6o0K3UNYiTrA9epojs4UXYEBOOJaiBpDAZBXGiuazGpM7UKwTjLtWPN79jHGWCZ0RznsCFzuG1KSGC57voSW2h9ACZIQNeSu-9vu04lPjB8G2obR93yQT-]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKQ0kUhjY4ZvtdvAwKH2t0oJfSoZuC5A10FxL_zyedfKSPmDKpVNRaq0p7IjGTt1eubttKq02M43oe_DwjlDc4Vi3fjvrDIP9UV4l2aCSL269MW2t4h7N-Ms03Bx71r66sGVsPOra-ippX2_wVnp5l9M3lheRLb2eDbR6AFIodhuU5YcZry07z_6_7p7I4AtcKzR9BLRogzdVm35KOdsLczj0rEwEdXRWSzGhF59b4rVYxj9RJA0UuD-mbd0_fm0zlV_cTDd6B1qT-bXTZF_Rwig==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG4hqejaySmG1fX60JXDTgS4mYndVrSJWmtFSeneP-hKg27Sq1zuV6s49Cq5bXN1FS3UGzC8rjhID7Kxd55wtZmBRrUc17LYCeW8TCnqRtXm1mAIdMMhTRm5YOtT2lkIafNdMYyOGUJRgavTMdDWiE3fNRIFTmY7v_LITBIwUDXwUja4_98y4yr_KM67zN_Wvjo0-XJvELRpHlFBL5wMUDoMkk12To9yLsXGqJffKXUgba-NITf9OKH7LAu7-o]
- 4-{[4-(4-Carboxyphenoxy)phenyl]sulfonyl}benzoic acid - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSpo9fCXjsp7pVZX7r5en9nuvX27dw8ZXdu5d6pi6M-liUq-_7DMrTN2IJoXzKTYdaRlNBLP6g6MCTzIcpy_j28eKtKqwjqit4aH6mHKdGt-cbjKPH28PX0S5lx_qG6Q==]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH33I6s_kRGlfpi-FXBLKxkVAqIrdUFDk-nPD7tOsOKvyjWUmQYIVMRuWke5z8epIS67vhIoG6Qxl2fJ7VNFcCPxjF1wfoc8M2-99GGwCX7hSfiaVhwOA1aKXtt2cGsRwjd4sSErIGsRxz7]
- Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOUcjezm8vKorc-b-kh0xRH2UUpw_NHos5oB1ON0nVZcYZzVAGSJgODvX5g9wEz0steMa3nMLuEXZV5ffeW-YyE0hYBDuaZmmJRXRAIzW4YiJyx-jabx7IluJeBMY6LbGzJeMc434e67DS-qvUFWf84PnJ9TI5qTo1raev1aFNkPW-qcqy6PGcsU__gV0iJC98s6-em-nc4E-hB7G63OmA8y_QsAnPkXK5S86_S6EV8FDIXEFF1-Cw2tIBPjtRJDkPn9YtWaqxdC2xFoFaig==]
Sources
An In-depth Technical Guide to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid (CAS No: 158938-08-0), a significant organic molecule with a rigid terphenyl core. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic pathways, including retrosynthetic analysis and step-by-step experimental protocols for its construction via Suzuki-Miyaura coupling and Williamson ether synthesis. Key applications are explored, focusing on its role as a precursor in the development of advanced liquid crystalline materials and its critical function as a side-chain intermediate in the synthesis of the antifungal drug, Anidulafungin. This guide is intended for researchers, chemists, and professionals in materials science and drug development, offering field-proven insights and authoritative references to support further research and application.
Compound Identification and Structure
The topic compound, often represented by the common name 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, is more precisely identified by its systematic IUPAC name, which clarifies its p-terphenyl structure.
-
IUPAC Name: 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid[1][2]
-
CAS Number: 158938-08-0[1]
-
Synonyms: 4''-n-Pentoxy[1,1':4',1'']terphenyl-4-carboxylic acid, 4-(4''-pentyloxy-1,1':4',1''-terphenyl)-carboxylic acid, Anidulafungin Side Chain Acid[1][2]
The molecule's structure is characterized by a linear, rigid p-terphenyl backbone, which is functionalized with a terminal carboxylic acid group at one end and a flexible pentyloxy chain at the other. This unique combination of a rigid core and a flexible tail imparts the specific properties that are crucial for its primary applications.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this terphenyl derivative are fundamental to its handling, reactivity, and application. While comprehensive peer-reviewed data is limited, a compilation of properties from reliable chemical databases is presented below.
Table 1: Physicochemical Properties of 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Weight | 360.45 g/mol | [1][3] |
| Appearance | Off-white to white powder/solid | [1] |
| Boiling Point | 557.9 ± 43.0 °C (Predicted) | [4] |
| Density | 1.117 g/cm³ (Predicted) | [5] |
| pKa | 4.23 ± 0.10 (Predicted) | [4] |
| Melting Point | Not available | |
| Solubility | Insoluble in water. Soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylacetamide (DMAc) during synthesis. | [3] |
Spectroscopic Characterization
Detailed experimental spectra for this specific compound are not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the three phenyl rings, likely appearing as complex multiplets in the 7-8 ppm region. The protons of the pentyloxy chain would appear upfield: a triplet for the terminal methyl group (~0.9 ppm), multiplets for the internal methylene groups (~1.3-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The spectrum would display numerous signals in the aromatic region (115-160 ppm) corresponding to the 18 carbons of the terphenyl core. The carboxyl carbon would appear significantly downfield (~170-180 ppm). The carbons of the pentyloxy chain would be observed in the upfield region.
-
Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretching band for the carboxylic acid dimer centered around 3000 cm⁻¹, a sharp C=O stretch for the carbonyl group at approximately 1700 cm⁻¹, C-O stretching for the ether linkage around 1250 cm⁻¹, and multiple C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 360.45. Fragmentation patterns would likely involve the loss of the pentyloxy group and cleavage of the carboxylic acid moiety.
Synthesis and Manufacturing
The synthesis of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is a multi-step process that relies on the strategic formation of carbon-carbon and carbon-oxygen bonds to assemble the terphenyl framework and introduce the desired functional groups. The most logical and industrially relevant approach involves a combination of Suzuki-Miyaura cross-coupling to build the terphenyl core and a Williamson ether synthesis to attach the pentyloxy chain.
Retrosynthetic Analysis
A retrosynthetic approach reveals two key bond disconnections that simplify the target molecule into readily available starting materials.
This analysis highlights two primary synthetic strategies:
-
Late-stage etherification: Building the 4''-hydroxy-terphenyl-4-carboxylic acid core first, followed by a Williamson ether synthesis with a pentyl halide.
-
Early-stage etherification: Preparing 4-(pentyloxy)phenylboronic acid and coupling it with a suitable biphenyl derivative. A protocol based on this second strategy is detailed below, as it is described in the patent literature for preparing this specific molecule.[3]
Synthetic Workflow
The overall process involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by hydrolysis.
Experimental Protocol (Adapted from Patent Literature)
The following protocol is adapted from patent CN103570530A, which describes the synthesis of the target compound as an intermediate for Anidulafungin.[3]
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reagents & Setup: To a suitable reaction vessel, add dimethyl sulfoxide (DMSO, 260 g), 4'-iodo[1,1']biphenyl-4-carboxylic acid (20.1 g), 4-n-pentyloxyphenylboronic acid glycol ester (21.4 g), and sodium carbonate (13.1 g).
-
Catalyst Addition: Sparge the mixture with an inert gas (e.g., nitrogen or argon). Add the palladium catalyst, PdCl₂(PPh₃)₂ (160 mg).
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the mixture to 40 °C. Filter the solid product and wash it with a small amount of DMSO.
Step 2: Hydrolysis and Purification
-
Hydrolysis: Suspend the crude solid from Step 1 in water (100 mL) and heat to 80 °C.
-
Acidification: Slowly add 37% sulfuric acid (47 g) dropwise over 1 hour while maintaining the temperature at 80 °C.
-
Isolation: After the addition is complete, continue stirring at 80 °C for 30 minutes. Cool the mixture to 40 °C and collect the precipitate by filtration.
-
Purification: Dry the solid and recrystallize it from dimethylacetamide (DMAc) to yield pure 4''-n-pentyloxy[1,1':4',1'']terphenyl-4-carboxylic acid (18 g, 81% yield) with a purity of >99%.[3]
Core Reaction Mechanisms
A. Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for creating C-C bonds between aromatic rings. It involves a catalytic cycle with a palladium complex.
The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid derivative to the palladium complex, and reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.
Applications in Research and Development
The unique molecular architecture of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid makes it a valuable compound in two distinct, high-value scientific fields.
Liquid Crystal (LC) Precursor
The compound serves as an excellent scaffold for liquid crystalline materials.[6] Its structure possesses the key features required for mesophase formation:
-
Rigid Core: The linear p-terphenyl unit provides the necessary rigidity and shape anisotropy that promotes the ordered alignment of molecules, which is the defining characteristic of a liquid crystal phase.[6]
-
Flexible Tail: The terminal pentyloxy chain disrupts efficient crystal packing, which helps to lower the melting point and broaden the temperature range over which the liquid crystal phase is stable.[6]
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers. This effectively elongates the molecular unit, enhancing the stability of the mesophase and favoring the formation of nematic or smectic phases.[6]
By modifying the carboxylic acid to form esters or other derivatives, researchers can fine-tune the mesomorphic properties, such as the clearing point (the temperature at which the material becomes an isotropic liquid), to design materials for specific applications like displays and optical sensors.[6]
Pharmaceutical Intermediate for Anidulafungin
A primary industrial application of this molecule is its use as a critical side-chain intermediate in the total synthesis of Anidulafungin.[1][3] Anidulafungin is a potent, semi-synthetic echinocandin antifungal agent used to treat severe fungal infections, such as candidemia.[3] It functions by inhibiting the synthesis of (1→3)-β-D-glucan, an essential component of the fungal cell wall.[3]
In the synthesis, the carboxylic acid group of the terphenyl molecule is activated and then coupled to the N-terminus of the cyclic hexapeptide core of Echinocandin B to form the final Anidulafungin drug substance. The long, lipophilic terphenylpentoxy side chain is crucial for the drug's mechanism of action and pharmacokinetic profile.
Safety and Handling
Based on available Safety Data Sheets (SDS), 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid should be handled with appropriate care in a laboratory or industrial setting.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Avoid contact with eyes, skin, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
In case of exposure, move to fresh air, flush affected skin or eyes with plenty of water, and seek medical attention.
References
- 4''-(Pentyloxy)
- Exploring 4''-(Pentyloxy)-1,1':4',1''-terphenyl-4-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis. Medium. [Link]
- Anidulafungin Side Chain Acid | 158938-08-0.
- Anidulafungin Side Chain Acid. Protheragen. [Link]
- Anidulafungin Side Chain Acid | CAS 158938-08-0. Veeprho. [Link]
- Anidulafungin Side Chain Acid. Protheragen. [Link]
- p-Terphenyl derivatives and liquid crystalline compositions.
- Method for preparing anidulafungin.
- [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)-. Chemdad. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Anidulafungin Side Chain Acid | 158938-08-0 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- | 158938-08-0 [chemicalbook.com]
- 4. 4''-(Pentyloxy)-1,1':4',1''-terphenyl- 4-carboxylic acid - Protheragen [protheragen.ai]
- 5. [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid starting materials
An In-depth Technical Guide to the Synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Introduction
This compound is a rod-like molecule with a rigid terphenyl core and a flexible pentoxy tail. This specific architecture makes it a valuable building block in materials science, particularly in the development of liquid crystalline materials and high-performance polymers.[1] The carboxylic acid group provides a reactive handle for polymerization, while the overall molecular structure promotes the formation of ordered phases like those found in liquid-crystal displays (LCDs).[1] This guide offers a comprehensive overview of the synthetic strategies for this molecule, focusing on the preparation of key starting materials and the core reactions that assemble the final product. It is intended for researchers and professionals in organic synthesis and materials science, providing both theoretical grounding and practical, step-by-step protocols.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of a multi-ring, functionalized molecule like this compound requires a strategic approach. Retrosynthetic analysis allows for the deconstruction of the target molecule into simpler, commercially available, or easily synthesized starting materials. The primary disconnections for this target involve the ether linkage and the carbon-carbon bonds forming the biphenyl core.
Two primary strategic pathways emerge from this analysis:
-
Late-Stage Etherification: This strategy involves first constructing the full 4-(4'-hydroxyphenyl)phenyl]benzoic acid core and then adding the pentyl group in a final step.
-
Early-Stage Etherification: In this approach, the pentoxy group is installed on a smaller fragment (like bromobenzene or phenylboronic acid) before the biphenyl core is assembled.
The choice between these strategies depends on factors like the overall yield, the compatibility of functional groups in intermediate steps, and the availability of starting materials. The Suzuki-Miyaura cross-coupling is the most prevalent and efficient method for forming the C-C bonds of the biphenyl system due to its high functional group tolerance and mild reaction conditions.[2]
Chapter 2: Synthesis of Key Starting Materials
The efficiency of the overall synthesis is highly dependent on the successful preparation of key building blocks. This chapter details the synthesis of the crucial arylboronic acid and aryl halide intermediates.
Synthesis of 4-Pentoxyphenylboronic Acid
This intermediate is central to the "Early-Stage Etherification" strategy. It is typically prepared from 4-bromo-1-pentoxybenzene via a Grignard reaction followed by quenching with a borate ester.[3][4]
Step 1: Williamson Ether Synthesis of 4-Bromo-1-pentoxybenzene
This reaction attaches the pentyl chain to 4-bromophenol.[5][6]
-
Protocol:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF) as the solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the 4-bromophenol is consumed.
-
Cool the mixture, pour it into water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-1-pentoxybenzene.
-
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the phenoxide nucleophile.[5] DMF is an excellent polar aprotic solvent for this SN2 reaction.[5][7]
Step 2: Grignard Reaction and Boronation
This step converts the aryl bromide into a Grignard reagent, which is then reacted with a borate ester to form the boronic acid derivative.[8][9][10]
-
Protocol:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8][11]
-
Place magnesium turnings (1.2 eq) in a flask and add a small crystal of iodine to activate the surface.[8]
-
Add a small amount of a solution of 4-bromo-1-pentoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the Grignard reaction begins (indicated by gentle refluxing or discoloration), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full formation of the Grignard reagent.
-
In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold 2 M hydrochloric acid.
-
Extract the product with ethyl acetate. Wash the organic layer, dry it, and concentrate it.
-
The resulting crude boronic acid can often be purified by recrystallization.
-
-
Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.[8][11] The reaction with trimethyl borate forms a borate ester, which is then hydrolyzed by the acidic workup to yield the desired boronic acid.[3][12]
Synthesis of Methyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate
This intermediate is useful for building the terphenyl backbone in a stepwise fashion. It is synthesized via a Suzuki coupling.[13]
-
Protocol:
-
To a reaction flask, add 4-bromophenylboronic acid (1.0 eq), methyl 4-iodobenzoate (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[13][14]
-
Add a solvent mixture, typically toluene and ethanol, and an aqueous solution of a base like sodium carbonate (2.0 eq).[2][13]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to reflux (around 80-90 °C) for 4-12 hours, monitoring by TLC.[13]
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.[13]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the product as a white solid.[13]
-
-
Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[2] The base is required to activate the boronic acid for the transmetalation step.[2]
Chapter 3: Core Synthetic Methodologies: Assembling the Terphenyl Core
With the key building blocks in hand, the next stage is to couple them to form the core structure of the target molecule.
Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone for constructing the biphenyl and terphenyl framework. The following protocol describes the coupling of 4-pentoxyphenylboronic acid with a suitable aryl halide.
-
Protocol for Methyl 4'-[4-(4-pentoxyphenyl)phenyl]benzoate:
-
In a Schlenk flask, combine 4-pentoxyphenylboronic acid (1.2 eq), methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₃PO₄, 2.0 eq).[15]
-
Evacuate the flask and backfill with an inert gas; repeat this cycle three times.[15]
-
Add a degassed solvent such as 1,4-dioxane or a toluene/water mixture.
-
Stir the reaction mixture and heat to 80-100 °C for 12-24 hours.[15]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate it, and purify the crude product by column chromatography or recrystallization.
-
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates the C-C bond formation.[2][16] |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation.[2][13][15] |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants; water is often used with inorganic bases. |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers in the catalytic cycle. |
| Expected Yield | 75 - 95% | Highly efficient coupling reaction.[13] |
Chapter 4: Final Transformation and Purification
The final step in the synthesis is the conversion of the methyl ester intermediate to the target carboxylic acid.
Saponification of the Methyl Ester
Saponification is the hydrolysis of an ester under basic conditions.
-
Protocol:
-
Dissolve the ester intermediate (e.g., Methyl 4'-[4-(4-pentoxyphenyl)phenyl]benzoate) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours.[17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 2 M HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the crude acid by recrystallizing from a suitable solvent, such as acetic acid or an ethanol/water mixture, to yield the final product, this compound.[18]
-
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.
Conclusion
The synthesis of this compound is a multi-step process that relies on robust and well-established organic reactions. The most efficient and versatile route involves the use of the Suzuki-Miyaura cross-coupling to construct the terphenyl backbone, followed by a final saponification to reveal the carboxylic acid. The key to a successful synthesis lies in the careful preparation and purification of the arylboronic acid and aryl halide starting materials. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce this valuable compound for applications in advanced materials and organic electronics.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Nayak, S. K., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. IUCrData.
- Ube Industries. (2007). Process for production of biphenyl derivatives. Google Patents.
- McKillop, A., & Taylor, E. C. (1976). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses.
- LibreTexts Chemistry. (2024). The Grignard Reaction (Experiment).
- Hoechst Aktiengesellschaft. (1997). Process for the preparation of biphenyl derivatives. Google Patents.
- Dermer, O. C. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate. Google Patents.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- ResearchGate. (n.d.). Synthesis of 12.
- Nayak, S. K., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData.
- PrepChem.com. (n.d.). Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid.
- Xi'an Modern Chemistry Research Institute. (2018). Synthesis process of 4-bromo-4' -propylbiphenyl. Google Patents.
- ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid.
- da Silva, V. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Jiangsu Changzhou Chemical Research Institute Co., Ltd. (2009). Preparation of 4-bromobiphenyl. Google Patents.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Chem-Impex. (n.d.). 4-Acetoxyphenylboronic acid.
- PrepChem.com. (n.d.). Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid.
- Garg, N. K. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem.
- Bayer Aktiengesellschaft. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents.
- da Silva, J. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.
- Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Changzhou University. (2016). Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. Google Patents.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5618975A - Process for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. WO2007052516A1 - Process for production of biphenyl derivatives - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. METHYL 4'-BROMO[1,1'-BIPHENYL]-4-CARBOXYLATE | 89901-03-1 [m.chemicalbook.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
Foreword: Navigating the Pre-formulation Challenges of a Lipophilic Carboxylic Acid
An In-depth Technical Guide to the Solubility Profiling of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
To the researchers, medicinal chemists, and formulation scientists at the forefront of innovation, this document serves as a comprehensive guide to understanding and systematically characterizing the solubility of this compound. This molecule, with its rigid terphenyl core, flexible pentoxy chain, and ionizable carboxylic acid moiety, presents a classic yet intricate solubility challenge. Its potential applications, particularly in materials science as a precursor for liquid crystals and organic semiconductors, are critically dependent on its solution-phase behavior.[1] This guide is not merely a collection of data points; rather, it is a methodological framework. In the absence of extensive published solubility data for this specific compound, we will establish the foundational principles and provide robust, field-tested protocols to generate this critical information. Our approach is grounded in first principles, moving from theoretical considerations to practical, validated experimental workflows.
Physicochemical Landscape of this compound
A thorough understanding of a molecule's intrinsic properties is the bedrock of any solubility investigation. These parameters dictate its interaction with various solvent systems and inform the strategic design of our experiments.
1.1 Molecular Structure and Functional Characteristics
-
Core Structure: A p-terphenyl backbone, which is inherently rigid, planar, and highly hydrophobic. This large nonpolar surface area is the primary driver of its poor aqueous solubility.
-
Ionizable Group: A terminal carboxylic acid (-COOH) group. This is the molecule's Achilles' heel in terms of aqueous insolubility, as its ionization state is directly manipulable by pH. As a weak acid, it will exist predominantly in its neutral, less soluble form at low pH and its anionic, more soluble carboxylate form at higher pH.[2][3]
-
Flexible Chain: A terminal pentoxy (-O(CH₂)₄CH₃) group. This flexible, lipophilic tail influences crystal lattice energy and can affect how the molecule packs in the solid state, which in turn impacts the energy required to dissolve it.[1]
1.2 Predicted Physicochemical Properties
While experimental data is sparse, we can leverage predictive models and data from analogous structures to build a working profile.
| Property | Predicted/Estimated Value | Significance for Solubility |
| Molecular Weight | 360.45 g/mol | High molecular weight contributes to lower solubility. |
| pKa | ~4.22 (Predicted)[4] | Indicates it is a weak acid. Significant solubility changes are expected around this pH value. |
| Melting Point | 268 °C (for a polymorph of a close isomer)[4] | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome for dissolution, often correlating with lower solubility. |
| LogP | ~6.5 (Estimated) | A high LogP value confirms the molecule's highly lipophilic and hydrophobic nature. |
The Theoretical Framework: Causality Behind Solubility Behavior
The solubility of this compound is not a single value but a complex interplay of pH, solvent polarity, and temperature.
2.1 The Critical Role of pH
For an acidic compound, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation, which governs the equilibrium between the undissociated acid (HA) and its ionized conjugate base (A⁻).
The total aqueous solubility (ST) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. The solubility of the charged carboxylate is significantly higher than that of the neutral carboxylic acid.[2] Therefore, as the pH of the medium increases above the pKa, the concentration of the highly soluble carboxylate form rises, leading to a logarithmic increase in total solubility.[5][6] This relationship is fundamental to developing aqueous formulations.
2.2 Cosolvency: A Strategy for Overcoming Lipophilicity
Given the molecule's high lipophilicity, achieving desired concentrations in aqueous media, even at favorable pH, can be challenging. Cosolvency is a primary technique to mitigate this.[7][8] By introducing a water-miscible organic solvent (a cosolvent) such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), we can reduce the polarity of the bulk solvent.[9][10] This reduces the interfacial tension between the hydrophobic solute and the solvent, effectively making the solvent more "hospitable" to the molecule and increasing its solubility.[7] The selection of a cosolvent is critical and must be guided by the desired application, considering factors like toxicity and compatibility.
Experimental Design & Protocols
The following protocols are designed as self-validating systems to ensure the generation of trustworthy and reproducible data.
3.1 Prerequisite: Analytical Method Development
Accurate solubility determination hinges on a validated quantitative analytical method. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the gold standard for this type of molecule.
Protocol 1: HPLC-UV Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is well-suited for retaining hydrophobic molecules.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid sharpens peaks for carboxylic acids by suppressing ionization on-column.
-
Organic (B): Acetonitrile (ACN) or Methanol. ACN often provides better peak shape for aromatic compounds.
-
-
Gradient Elution: Develop a gradient method to ensure elution of the highly retained analyte.
-
Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
-
Detection: Use a UV detector. Scan for the lambda max (λmax) using a stock solution; given the extensive aromatic system, a wavelength between 254 nm and 280 nm is expected.
-
Standard Curve & Validation: Prepare a stock solution in a strong organic solvent (e.g., Dimethyl Sulfoxide - DMSO). Create a serial dilution in the mobile phase to generate a standard curve (e.g., 1-100 µg/mL). Validate for linearity (R² > 0.999), accuracy, and precision. This standard curve is essential for quantifying the concentration in subsequent solubility experiments.
3.2 Core Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic equilibrium solubility.
Protocol 2: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of biocompatible buffers covering a pH range of 2 to 10 (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10). Verify the final pH of each buffer.
-
Sample Preparation: Add an excess of solid this compound to a series of glass vials (e.g., 5 mg to 1 mL of each buffer). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker/rotator (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 48-72 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Crucially, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with the mobile phase into the validated range of the HPLC standard curve. Analyze by HPLC-UV.
-
Data Analysis: Calculate the concentration in mg/mL or Molarity for each pH point. Plot the solubility (log scale) against pH.
Workflow for pH-Solubility Profiling
Caption: Workflow for determining the pH-dependent equilibrium solubility.
3.3 Cosolvent Solubility Screening
This protocol systematically evaluates the impact of common pharmaceutical cosolvents.
Protocol 3: Cosolvent Screening Protocol
-
Solvent System Preparation: Prepare a series of cosolvent-buffer mixtures. For example, using a pH 7.4 phosphate buffer, create mixtures containing 10%, 20%, 30%, 40%, and 50% (v/v) of a chosen cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Execution: Follow the same shake-flask procedure as described in Protocol 2 (Steps 2-5), using the cosolvent mixtures instead of buffers alone.
-
Data Analysis: For each cosolvent, plot the solubility (log scale) against the cosolvent concentration (% v/v).
Data Presentation and Interpretation
Organizing the generated data into clear tables and graphs is essential for interpretation and comparison.
Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C
| Buffer pH | Mean Concentration (µg/mL) | Standard Deviation | Molar Solubility (M) |
| 2.0 | Experimental Data | Experimental Data | Calculated Data |
| 4.0 | Experimental Data | Experimental Data | Calculated Data |
| 5.0 | Experimental Data | Experimental Data | Calculated Data |
| 6.0 | Experimental Data | Experimental Data | Calculated Data |
| 7.0 | Experimental Data | Experimental Data | Calculated Data |
| 7.4 | Experimental Data | Experimental Data | Calculated Data |
| 8.0 | Experimental Data | Experimental Data | Calculated Data |
| 9.0 | Experimental Data | Experimental Data | Calculated Data |
Table 2: Solubility in Various Cosolvent Systems (in pH 7.4 Buffer at 25°C)
| Cosolvent | % (v/v) | Mean Concentration (µg/mL) | Molar Solubility (M) | Fold Increase (vs. 0%) |
| Ethanol | 10 | Experimental Data | Calculated Data | Calculated Data |
| 20 | Experimental Data | Calculated Data | Calculated Data | |
| 40 | Experimental Data | Calculated Data | Calculated Data | |
| Propylene Glycol | 10 | Experimental Data | Calculated Data | Calculated Data |
| 20 | Experimental Data | Calculated Data | Calculated Data | |
| 40 | Experimental Data | Calculated Data | Calculated Data | |
| PEG 400 | 10 | Experimental Data | Calculated Data | Calculated Data |
| 20 | Experimental Data | Calculated Data | Calculated Data | |
| 40 | Experimental Data | Calculated Data | Calculated Data |
Logical Relationship of Key Parameters
Caption: Key parameters influencing the solubility of the target compound.
Conclusion and Forward Outlook
This guide establishes a robust framework for the comprehensive solubility characterization of this compound. The protocols herein are designed to yield high-fidelity data on its pH-dependent aqueous solubility and its behavior in pharmaceutically relevant cosolvent systems. The inherent lipophilicity of the terphenyl core necessitates a dual approach: manipulating pH to leverage the ionizable carboxylic acid and employing cosolvents to modulate solvent polarity. By systematically executing these protocols, researchers can generate the critical dataset needed to advance the development of this compound, whether for liquid crystal formulations, novel organic materials, or other advanced applications.
References
- PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- WJPR. Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Slideshare. Cosolvency.
- BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- ResearchGate. Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.
- Reddit. How does pH affect water solubility of organic acids (or acids in general)?.
- Course Hero.
- ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length?
- Course Hero.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Quora. How can you determine the solubility of organic compounds?.
- ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid.
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Benchchem. This compound | 158938-08-0.
- Britannica. Carboxylic acid - Properties, Structure, Reactions.
- Fiveable. pH and Solubility - AP Chem.
- ChemBK. 4-Phenylbenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. chembk.com [chembk.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. bepls.com [bepls.com]
An In-depth Technical Guide to the Thermal Properties of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the thermal properties of the calamitic liquid crystal, 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid (CAS No. 158938-08-0). The unique molecular architecture of this compound, featuring a rigid terphenyl core, a terminal carboxylic acid group, and a flexible pentoxy chain, gives rise to distinct mesomorphic behaviors. This document outlines the structural basis for its liquid crystallinity, details the essential analytical techniques for its characterization—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM)—and provides field-proven, step-by-step experimental protocols. While specific quantitative data for this compound is not publicly available in the cited literature, this guide serves as a foundational resource for researchers, enabling them to perform robust thermal analysis and interpret the resulting data with confidence.
Introduction: Molecular Architecture and Liquid Crystallinity
This compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. Its propensity to form these intermediate phases (mesophases) between the solid crystalline and isotropic liquid states is a direct consequence of its molecular structure.
-
Rigid Core: The linear p-terphenyl core provides the necessary rigidity and anisotropy (rod-like shape) that is fundamental for the formation of liquid crystalline phases. This rigid segment promotes the parallel alignment of molecules.
-
Terminal Carboxylic Acid: The -COOH group is a potent driver for intermolecular hydrogen bonding. This interaction leads to the formation of dimers, effectively elongating the molecular unit and enhancing the stability of the mesophase. This can often lead to the formation of higher-order smectic phases.
-
Flexible Pentoxy Chain: The C₅H₁₁O- group introduces flexibility. This flexible tail can disrupt perfect crystal packing, which often results in a lower melting point from the crystalline solid to the mesophase. This feature helps to broaden the temperature range over which the liquid crystal phase is stable.
The interplay of these structural elements dictates the key thermal transitions: the melting point (Crystal → Liquid Crystal) and the clearing point (Liquid Crystal → Isotropic Liquid).
Caption: Molecular drivers of liquid crystallinity.
Core Thermal Analysis Techniques
To fully characterize the thermal properties of this compound, a suite of complementary analytical techniques is required.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the cornerstone technique for identifying and quantifying the thermodynamics of phase transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic peaks on a DSC thermogram represent transitions that require energy, such as melting (crystal to mesophase) and clearing (mesophase to isotropic liquid). The temperature at the peak maximum indicates the transition temperature (T), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. This enthalpy value provides a quantitative measure of the energy required to break the molecular order of a given phase.
Thermogravimetric Analysis (TGA)
Trustworthiness: TGA is crucial for assessing the thermal stability and decomposition profile of the material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For liquid crystal research, TGA is a self-validating system to ensure that the observed DSC transitions are true phase changes and not decomposition events. The analysis defines the upper-temperature limit for reliable DSC and POM studies, ensuring the integrity of the material is maintained throughout the experiments.
Polarized Optical Microscopy (POM)
Authoritative Grounding: POM is the primary method for the qualitative identification of liquid crystal phases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split polarized light into two rays. When viewed between crossed polarizers, this birefringence results in characteristic optical textures. Nematic, smectic, and other mesophases each have unique textures (e.g., Schlieren, focal-conic fan), allowing for their unambiguous identification. POM, when used with a hot stage, allows for the direct observation of these textures as the material transitions between phases upon heating and cooling.
Experimental Protocols
The following protocols are designed as self-validating systems, providing accurate and reproducible data for the thermal characterization of this compound.
Protocol: DSC Analysis of Phase Transitions
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transition peaks.
-
-
Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation during the analysis.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a controlled rate of 10°C/min to a temperature well above the expected clearing point (e.g., 300°C).
-
Causality: A 10°C/min heating rate is a standard condition that balances resolution and experimental time.
-
-
Hold isothermally for 2-5 minutes to ensure thermal history is erased.
-
Cool the sample at the same rate (10°C/min) back to the starting temperature.
-
Perform a second heating cycle under the same conditions.
-
Trustworthiness: The second heating scan is crucial as it provides data on the material's intrinsic properties, free from the influence of its initial crystallization history.
-
-
-
Data Analysis: Determine the peak temperatures (T) and integrate the peak areas to calculate the enthalpy of transition (ΔH) for all observed endothermic and exothermic events on the second heating and first cooling scans.
Caption: Standard DSC experimental workflow.
Protocol: TGA for Thermal Stability Assessment
-
Instrument Setup: Use an open platinum or alumina pan.
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into the TGA pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, flowing at 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅%).
-
Trustworthiness: This T₅% value provides a clear and conservative upper limit for all other thermal experiments.
-
Protocol: POM for Mesophase Identification
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover with a coverslip.
-
Hot Stage Mounting: Mount the slide onto a calibrated hot stage connected to the polarized microscope.
-
Heating and Observation:
-
Heat the sample slowly (e.g., 5-10°C/min) from the solid state.
-
Observe the sample through crossed polarizers as it melts. The appearance of a birefringent, fluid texture indicates the transition to a liquid crystal phase.
-
Continue heating until the sample becomes completely dark (isotropic), noting the clearing point temperature.
-
-
Cooling and Texture Identification:
-
Slowly cool the sample from the isotropic liquid state.
-
As the liquid crystal phase reappears, carefully observe and record the characteristic textures that form.
-
Nematic Phase: Typically forms a "Schlieren" texture with dark brushes or a "marbled" appearance.
-
Smectic A Phase: Often forms a "focal-conic fan" texture.
-
-
Causality: Cooling slowly from the isotropic melt allows for the formation of well-defined textures, which are essential for accurate phase identification.
-
An In-depth Technical Guide to the Crystal Structure of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
This guide provides a comprehensive technical overview of the methodologies and considerations for determining and understanding the crystal structure of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical interplay between molecular architecture and solid-state properties, with a focus on experimental and computational workflows.
Introduction: The Significance of Molecular Architecture
This compound, with the CAS Number 158938-08-0, is a molecule of significant interest due to its elongated, rigid core and flexible terminal groups.[1] This combination of a terphenyl backbone, a flexible pentoxy chain, and a hydrogen-bonding carboxylic acid moiety makes it a prime candidate for the formation of liquid crystalline phases.[1] The precise arrangement of molecules in the solid state—the crystal structure—governs its macroscopic properties, including thermal behavior, optical characteristics, and solubility, which are critical for its application in advanced materials like liquid-crystal displays (LCDs) and organic semiconductors.[1]
Understanding the crystal structure at an atomic level is paramount. It reveals the intricate network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing efficiency and overall stability of the crystalline lattice. This guide will walk through the essential steps to elucidate this structure, from chemical synthesis to advanced structural analysis.
Synthesis of this compound
The synthesis of this compound can be approached through several well-established organic chemistry reactions. A common strategy involves the construction of the terphenyl backbone via cross-coupling reactions, followed by the introduction of the pentoxy group.
A plausible synthetic route is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between aromatic rings.[1] This could be followed by a Williamson ether synthesis to introduce the pentoxy chain.
Illustrative Synthetic Pathway:
Caption: Illustrative synthesis of this compound.
A key precursor can be 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid, which is then etherified with a pentyl halide, such as 1-bromopentane, in the presence of a base.[1] Another approach involves the oxidation of a methyl group on a precursor molecule, for instance, treating 4-[4-(4-pentoxyphenyl)phenyl]toluene with a strong oxidizing agent like potassium permanganate (KMnO₄).[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are directly influenced by its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄O₃ | [2] |
| Molecular Weight | 360.4 g/mol | [1][2] |
| Appearance | White to off-white powder or crystal | [3] (by analogy) |
| Solubility | Soluble in ethanol, acetone, and chloroform; Insoluble in water | [3][4] (by analogy) |
The elongated shape of the molecule is a classic design for calamitic (rod-shaped) liquid crystals, which can form nematic and smectic mesophases.[1] The rigid terphenyl core provides the necessary anisotropy for liquid crystal formation, while the flexible pentoxy tail disrupts perfect crystalline packing, influencing the melting point and the temperature range of the liquid crystalline phase.[1] The terminal carboxylic acid group is a strong promoter of intermolecular hydrogen bonding, which can lead to the formation of dimers and stabilize higher-order mesophases.[1]
Crystal Structure Elucidation: A Methodological Approach
Determining the precise three-dimensional arrangement of atoms in a crystalline solid is achieved primarily through single-crystal X-ray diffraction (SC-XRD).
Experimental Workflow: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and patience.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Single Crystal Growth:
-
Rationale: Obtaining a high-quality single crystal is the most critical and often the most challenging step. The slow growth of crystals allows for the orderly arrangement of molecules into a well-defined lattice.
-
Method (Slow Evaporation):
-
Prepare a nearly saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and acetone).
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Transfer the solution to a clean vial and cover it with parafilm.
-
Puncture a few small holes in the parafilm to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[5]
-
-
-
Crystal Selection and Mounting:
-
Rationale: An ideal crystal for SC-XRD is transparent, free of cracks or defects, and has dimensions typically between 0.1 and 0.3 mm.[4]
-
Procedure:
-
Examine the grown crystals under a polarizing microscope to identify a suitable single crystal.
-
Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil.
-
-
-
Data Collection:
-
Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. The positions and intensities of the diffracted beams contain the information about the crystal's unit cell and the arrangement of atoms within it.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. Then, computational methods are used to solve the phase problem and generate an initial electron density map, from which an initial model of the molecule is built. This model is then refined against the experimental data to improve its accuracy.
-
Software: Specialized software packages like SHELX or Olex2 are commonly used for structure solution and refinement.
-
Expected Crystallographic Data
While the specific crystal structure of this compound is not publicly available, we can anticipate the type of data that would be obtained from a successful SC-XRD experiment. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in the solid state.
Illustrative Crystallographic Data Table:
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry operations that describe the arrangement of molecules in the unit cell. |
| a (Å) | 5.XX | Unit cell dimension. |
| b (Å) | 12.XX | Unit cell dimension. |
| c (Å) | 20.XX | Unit cell dimension. |
| β (°) | 95.XX | Unit cell angle. |
| V (ų) | 12XX.X | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers. These dimers would then pack in a way that maximizes van der Waals interactions between the terphenyl cores and the pentoxy chains.
Caption: Expected intermolecular interactions in crystalline this compound.
Computational Crystal Structure Prediction
In the absence of experimental single-crystal data, or to complement it, computational methods can be employed to predict plausible crystal structures.[6]
Workflow for Crystal Structure Prediction:
-
Conformational Analysis: The first step is to determine the low-energy conformations of the isolated molecule using quantum mechanical calculations (e.g., Density Functional Theory - DFT).
-
Crystal Packing Prediction: A search algorithm is then used to generate a large number of possible crystal packings for the low-energy conformers.
-
Lattice Energy Minimization: The energies of these hypothetical crystal structures are calculated and minimized using force fields or more accurate quantum mechanical methods.
-
Ranking and Analysis: The predicted structures are ranked based on their calculated lattice energies, and the most stable structures are analyzed and compared with any available experimental data (e.g., from powder X-ray diffraction).
Conclusion
The crystal structure of this compound is a critical piece of information for understanding and harnessing its properties for applications in materials science. While a definitive experimentally determined structure is not yet in the public domain, this guide has outlined the robust experimental and computational methodologies that can be employed for its elucidation. The interplay of the rigid terphenyl core, the flexible pentoxy chain, and the hydrogen-bonding carboxylic acid group suggests a rich and complex solid-state chemistry, making this molecule a fascinating subject for further investigation. The protocols and workflows described herein provide a clear roadmap for researchers to uncover the atomic-level details of this and other similar functional organic materials.
References
- ChemBK (n.d.). 4-Phenylbenzoic acid.
- Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- MDPI (2019). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein.
- PharmaCompass (n.d.). 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.
- PubChem (n.d.). p-Terphenyl-4,4''-dicarboxylic acid.
- PubChem (n.d.). 4-(4-Phenylbutoxy)benzoic Acid.
- ResearchGate (2018). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.
- University of Zurich, Department of Chemistry (n.d.). Preparation of Single Crystals for X-ray Diffraction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. How To [chem.rochester.edu]
- 6. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
A Comprehensive Guide to the ¹H NMR Spectrum of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a key intermediate in the synthesis of advanced materials such as liquid crystals and organic semiconductors.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features through the lens of molecular structure and electromagnetic principles. We will dissect the molecule's unique proton environments, predict the corresponding spectral signature, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development and materials science who rely on NMR spectroscopy for unequivocal structural elucidation.
Introduction: The Molecule and the Method
This compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a rigid, rod-like molecule whose structure is conducive to forming ordered phases in liquid crystal applications.[1] Its architecture consists of three key components: a terminal pentoxy aliphatic chain, a central biphenyl core, and a terminal benzoic acid moiety. This combination of a flexible chain and a rigid aromatic core is a classic design principle for calamitic (rod-shaped) liquid crystals.
¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and purity of this molecule. It provides precise information on the electronic environment of every proton, allowing for unambiguous verification of the molecular structure. By analyzing the chemical shift, spin-spin coupling, and integration of the NMR signals, we can map the spectrum directly to the molecule's constitution.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound has several distinct proton environments, which are labeled in the diagram below for clarity.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its polarity aids in dissolving the molecule and its aprotic nature allows for the observation of the exchangeable carboxylic acid proton. [2] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. Alternatively, the residual solvent peak of DMSO-d₆ at 2.50 ppm can be used for calibration.
-
Transfer the solution to a 5 mm high-precision NMR tube and cap it securely.
-
-
Instrument Setup and Data Acquisition:
-
The use of a spectrometer with a field strength of 400 MHz or higher is strongly recommended to achieve baseline resolution of the complex aromatic signals.
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set appropriate acquisition parameters. Key parameters include:
-
Number of Scans (ns): 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
Acquisition Time (aq): 3-4 seconds to ensure good resolution.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO-d₆ peak to 2.50 ppm.
-
Integrate all signals and normalize them to a known proton count (e.g., the 3H of the terminal methyl group).
-
Assign each signal to its corresponding protons based on the predicted chemical shifts, multiplicities, and integrations.
-
Conclusion
The ¹H NMR spectrum of this compound is rich with information, providing a unique fingerprint that confirms its complex structure. The spectrum is characterized by a well-resolved aliphatic region corresponding to the pentoxy chain, a series of distinct doublets in the aromatic region indicative of the para-substituted terphenyl core, and a highly deshielded singlet for the carboxylic acid proton. By understanding the core principles of NMR and following a rigorous experimental protocol, researchers can confidently use this technique for the structural verification and purity assessment of this important material science precursor.
References
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem, 61(4), 248-252. doi: 10.1002/mrc.5326
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ACS Publications. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(10), 1877–1879.
- ResearchGate. (n.d.). The characteristic 1H NMR chemical shifts of N-alkoxy-N',N'N'-trimethylhydrazinium chlorides (1a-f) in (CD3)2SO.
- ACS Publications. (n.d.). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Supporting Information. (n.d.).
- Reddit. (2024). H nmr peaks of benzoic acid.
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- SpectraBase. (n.d.). 4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ATB. (n.d.). 4-PhenylbenzoicAcid | C13H10O2 | MD Topology | NMR | X-Ray.
Sources
Introduction: Elucidating Molecular Architecture with Vibrational Spectroscopy
An In-Depth Technical Guide to the FT-IR Analysis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
In the realm of materials science and drug development, the precise characterization of molecular structure is paramount. This compound is a significant compound, often serving as a key precursor in the synthesis of advanced liquid crystals and organic semiconductors.[1] Its unique structure, combining a rigid terphenyl core with a flexible pentoxy chain and a hydrogen-bonding carboxylic acid group, dictates its physicochemical properties and potential applications.[1]
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of such complex organic molecules. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[2] This guide offers an in-depth exploration of the FT-IR analysis of this compound, moving beyond a simple procedural outline to explain the causality behind experimental choices and the logic of spectral interpretation. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for achieving accurate and reliable analytical results.
Part 1: The Molecular Blueprint and its Vibrational Language
To interpret an FT-IR spectrum, one must first understand the molecule's structure and the types of vibrations it can exhibit. The this compound molecule is comprised of several distinct functional groups, each with characteristic vibrational frequencies.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes, which can include stretching, bending, rocking, scissoring, and twisting motions.[3] For this molecule, we are particularly interested in the vibrations of the carboxylic acid, the aryl ether linkage, the aromatic rings, and the aliphatic chain, as these will produce the most prominent and informative peaks in the FT-IR spectrum.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet technique.
Part 3: Deconstructing the Spectrum – A Guided Interpretation
The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). We will now interpret the key absorption bands expected for this compound, linking them directly to the molecule's functional groups.
Table 1: Summary of Key Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Very broad, strong |
| 3080 - 3030 | Aromatic C-H | Stretching | Sharp, medium to weak |
| 2960 - 2850 | Aliphatic C-H (Pentyl) | Asymmetric & Symmetric Stretching | Sharp, medium to strong |
| 1700 - 1680 | Carboxylic Acid (C=O) | Stretching (conjugated) | Very strong, sharp |
| 1625 - 1465 | Aromatic C=C | Ring Stretching | Multiple sharp bands, variable |
| ~1250 & ~1040 | Aryl Ether (C-O-C) | Asymmetric & Symmetric Stretching | Two strong, sharp bands |
| 1320 - 1210 | Carboxylic Acid (C-O) | Stretching | Strong |
Detailed Spectral Region Analysis
-
The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹):
-
Carboxylic Acid O-H Stretch (3300 - 2500 cm⁻¹): The most dominant feature in this region is an exceptionally broad and strong absorption band. This breadth is the definitive signature of the hydrogen-bonded dimer structure formed by carboxylic acids. [4]This powerful diagnostic feature immediately confirms the presence of the -COOH group. The O-H stretching vibrations often overlap the C-H aryl stretching vibrations. [4] * Aromatic & Aliphatic C-H Stretches (3100 - 2800 cm⁻¹): Just to the right of the broad O-H band, one will find a cluster of sharper peaks. Those appearing just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic rings. [4]The peaks appearing just below 3000 cm⁻¹ are due to the asymmetric and symmetric C-H stretching of the CH₂ and CH₃ groups in the pentyl chain.
-
-
The Double Bond Region (1800 - 1500 cm⁻¹):
-
Carbonyl C=O Stretch (1700 - 1680 cm⁻¹): An intense, sharp peak in this range is the unmistakable signal of the carbonyl group in the carboxylic acid. [4]Its position is slightly lower than a non-conjugated carbonyl (~1715 cm⁻¹) due to electronic resonance with the adjacent phenyl ring, which slightly weakens the C=O bond.
-
Aromatic C=C Stretches (1625 - 1465 cm⁻¹): The terphenyl backbone gives rise to a series of sharp absorptions in this region. These are due to the stretching vibrations within the aromatic rings. Typically, four peaks of varying intensity can be observed.
-
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.
-
Aryl Ether C-O-C Stretches (~1250 cm⁻¹ and ~1040 cm⁻¹): The presence of an aryl alkyl ether is confirmed by two characteristic strong bands. [5][6]The asymmetric C-O-C stretch appears at a higher frequency (~1250 cm⁻¹) compared to a simple dialkyl ether (~1120 cm⁻¹) because resonance between the oxygen lone pairs and the aromatic ring imparts partial double-bond character to the C-O bond, strengthening it. [7]The symmetric stretch appears near 1040 cm⁻¹. [7] * Carboxylic Acid C-O Stretch (1320 - 1210 cm⁻¹): A strong band in this area, coupled with the O-H stretch, further confirms the carboxylic acid group. This peak arises from the stretching of the C-O single bond. [4] * Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of bands in this region can provide information about the substitution pattern of the phenyl rings, though interpretation can be complex.
-
Conclusion: A Synthesis of Data and Expertise
The FT-IR analysis of this compound is a powerful demonstration of how vibrational spectroscopy can be used to meticulously verify a complex molecular structure. By following a rigorous, self-validating experimental protocol, one can obtain a high-quality spectrum free from common artifacts. The true expertise lies in the systematic interpretation of this spectrum, where broad features like the hydrogen-bonded O-H stretch provide immediate confirmation of key functional groups, while more subtle features, such as the dual C-O stretches of the aryl ether, offer finer structural details. This guide provides the foundational knowledge and logical framework for researchers to confidently employ FT-IR spectroscopy as a primary tool for characterization, ensuring the identity, purity, and structural integrity of their materials.
References
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
- Bhargava, R., Wang, S. Q., & Koenig, J. L. Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 1. Monitoring Curing Reactions. Macromolecules - ACS Publications.
- ResearchGate. Motions of the first three low-frequency vibrations of biphenyl in the....
- Optica Publishing Group. Fourier Transform Infrared Imaging of Nematic Liquid Crystals.
- OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry.
- Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes.
- Burgos, E., Bonadeo, H., & D'Alessio, E. (1976, September 15). Vibrational calculations on the biphenyl crystal: The mixing between low frequency internal and lattice modes. The Journal of Chemical Physics - AIP Publishing.
- Stepanian, S., Reva, I., & Sheina, G. (1996, May 1). Infrared spectra of benzoic acid monomers and dimers in argon matrix. Semantic Scholar.
- ResearchGate. (2026, August 29). temperature effects on the ftir spectra of nematic liquid crystals.
- Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of benzoic acid.
- Semantic Scholar. Low‐Frequency Vibrations of Crystalline Biphenyl.
- ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
- ResearchGate. (2026, August 8). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
- ResearchGate. IR Spectrum of the liquid crystal.
- Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Mass Spectrometry of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Introduction
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a key compound in materials science, primarily utilized as a precursor in the synthesis of advanced liquid crystals and organic semiconductors.[1] Its molecular structure, characterized by a rigid terphenyl core, a flexible pentoxy chain, and a terminal carboxylic acid group, imparts the unique properties essential for these applications. The precise characterization of this molecule is paramount for quality control and for understanding its structure-property relationships. Mass spectrometry (MS) stands as a powerful and indispensable analytical technique for the comprehensive structural elucidation and purity assessment of this compound.
This technical guide provides a detailed exploration of the mass spectrometric analysis of this compound. We will delve into the rationale behind experimental choices, from sample preparation to the selection of ionization techniques and fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of complex organic molecules.
Molecular Profile and Expected Ionization Behavior
Before delving into experimental protocols, it is crucial to understand the key characteristics of this compound that will dictate its behavior in a mass spectrometer.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₃ | [1] |
| Molecular Weight | 360.45 g/mol | [1] |
| Key Structural Features | Terphenyl core, pentoxy chain, carboxylic acid | [1] |
The presence of the carboxylic acid group makes this molecule amenable to deprotonation, suggesting that Electrospray Ionization (ESI) in negative ion mode will be a highly effective method for generating the pseudomolecular ion, [M-H]⁻. Conversely, the relatively large nonpolar terphenyl and pentoxy moieties may also allow for successful ionization using Atmospheric Pressure Chemical Ionization (APCI) , which is well-suited for less polar compounds.[2][3]
Experimental Workflow: A Validated Approach
The following workflow is designed to provide a comprehensive mass spectrometric analysis of this compound, from initial sample preparation to in-depth structural confirmation.
Caption: A comprehensive workflow for the mass spectrometric analysis of this compound.
Step 1: Sample Preparation
The foundation of any robust mass spectrometric analysis is meticulous sample preparation.
-
Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of this compound in a high-purity, LC-MS grade solvent. A mixture of methanol and acetonitrile (1:1, v/v) is a suitable starting point due to its ability to solubilize the analyte and its compatibility with both ESI and APCI.
-
Concentration: For initial screening, a concentration of 1-10 µg/mL is recommended. Further dilution may be necessary to avoid detector saturation, especially with the high sensitivity of modern mass spectrometers.
-
Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.
Step 2: Ionization Technique Selection and Optimization
The choice of ionization technique is critical for obtaining a strong signal for the molecule of interest.
A. Electrospray Ionization (ESI) - Negative Ion Mode (Recommended Primary Technique)
The carboxylic acid moiety makes ESI in negative ion mode the most logical and efficient choice for ionizing this compound.[4]
-
Principle: In ESI, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. In negative ion mode, the carboxylic acid readily loses a proton to form the [M-H]⁻ ion.
-
Typical ESI Parameters:
-
Capillary Voltage: -3.0 to -4.5 kV
-
Nebulizer Gas (N₂): 30-50 psi
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
B. Atmospheric Pressure Chemical Ionization (APCI) (Alternative Technique)
APCI is a valuable alternative, particularly if the analyte exhibits limited solubility in typical ESI solvents or if a different fragmentation pattern is desired for confirmatory analysis.[2][3][5]
-
Principle: In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions. APCI is well-suited for thermally stable compounds of low to medium polarity.[2]
-
Typical APCI Parameters:
-
Corona Discharge Current: 2-5 µA
-
Vaporizer Temperature: 350-500 °C
-
Nebulizer Gas (N₂): 40-60 psi
-
Drying Gas (N₂) Flow: 5-12 L/min
-
Drying Gas Temperature: 200-300 °C
-
Step 3: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
To unequivocally confirm the elemental composition of this compound, high-resolution mass spectrometry is essential.[1] Instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy.
-
Principle: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the differentiation between ions with the same nominal mass but different elemental compositions.
-
Expected Accurate Mass:
-
[M-H]⁻ (C₂₄H₂₃O₃⁻): Calculated m/z = 359.1653
-
[M+H]⁺ (C₂₄H₂₅O₃⁺): Calculated m/z = 361.1804
-
A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass provides strong evidence for the correct molecular formula.
Step 4: Collision-Induced Dissociation (CID) for Structural Elucidation
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is employed to fragment the isolated precursor ion (e.g., [M-H]⁻) and generate a characteristic fragmentation pattern that provides structural information.[6][7]
-
Principle: The precursor ion of interest is selected in the first stage of the mass spectrometer and then passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). The kinetic energy of the ion is increased, and upon collision with the gas molecules, this energy is converted into internal energy, leading to bond cleavage and the formation of fragment ions.[6]
-
Experimental Approach:
-
Isolate the [M-H]⁻ ion (m/z 359.17) in the ion trap or quadrupole.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Analyze the resulting fragment ions in the second stage of the mass spectrometer.
-
Predicted Mass Spectrum and Fragmentation Pathways
Predicted Fragmentation of [M-H]⁻ (m/z 359.17)
Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.
Key Predicted Fragments and Their Origins:
| m/z (Predicted) | Proposed Formula | Origin |
| 359.17 | C₂₄H₂₃O₃⁻ | [M-H]⁻ (Precursor Ion) |
| 315.17 | C₂₃H₂₃O⁻ | Loss of CO₂ (decarboxylation) from the precursor ion. This is a very common fragmentation for deprotonated carboxylic acids. |
| 289.08 | C₁₉H₁₃O₃⁻ | Cleavage of the pentoxy group with the loss of pentene (C₅H₁₀). |
| 245.09 | C₁₈H₁₃O⁻ | Subsequent loss of CO₂ from the m/z 289.08 fragment. |
| 244.09 | C₁₈H₁₂O⁻ | Loss of a pentyl radical (C₅H₁₁•) from the m/z 315.17 fragment. |
The observation of these characteristic fragments would provide strong evidence for the structure of this compound.
Advanced Application: Spatial Analysis of Liquid Crystal Displays
An emerging application of mass spectrometry in materials science is the spatial analysis of liquid crystal displays (LCDs). Techniques such as Laser Ablation-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LA-APCI-MS) can be used to map the distribution of liquid crystal components, including molecules like this compound, and identify potential contaminants within an LCD device.[8] This provides invaluable information for quality control and failure analysis in the electronics industry.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that leverages a combination of soft ionization techniques, high-resolution mass measurement, and tandem mass spectrometry. By following the protocols outlined in this guide, researchers can confidently determine the molecular formula and gain deep insights into the structure of this important liquid crystal precursor. The predicted fragmentation pathways provide a roadmap for interpreting the resulting spectra, enabling robust structural confirmation. As a senior application scientist, I am confident that this guide provides the necessary expertise and trustworthy methodologies for the successful mass spectrometric characterization of this compound.
References
- Spatially resolved analysis of liquid crystal displays by laser ablation-atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta, 1055, 56-64. [Link]
- Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry. Analytical Methods, 7(18), 7639-7645. [Link]
- (-)ESI-MS data for authentic reference compounds of (A) terpenylic acid, (B) diaterpenylic acid acetate, (C) cis -pinic acid, and (D) terebic acid.
- Atmospheric-pressure chemical ioniz
- What Is Atmospheric Pressure Chemical Ioniz
- Electrospray and APCI Mass Analysis. AxisPharm. [Link]
- Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
- Collision-induced dissoci
- Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
- Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [Link]
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. [Link]
- The Main Fragmentation Reactions of Organic Compounds. Thieme Connect. [Link]
- Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
- Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
- Benzoic acid, 4-methyl-, phenyl ester. NIST WebBook. [Link]
- Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. PubMed. [Link]
- 4-Pentyloxybenzoic acid. NIST WebBook. [Link]
- Non-ergodic fragmentation upon collision-induced activation of cysteine–water cluster c
- Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. PubMed Central. [Link]
- Sustained off-resonance irradiation for collision-activated dissociation involving Fourier transform mass spectrometry.
- (1,1'-Biphenyl)-4-carboxylic acid. PubChem. [Link]
- Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. CAS Common Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Spatially resolved analysis of liquid crystal displays by laser ablation-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid: Synthesis, Characterization, and Applications
Introduction: The Emergence of a Key Building Block in Advanced Materials
In the landscape of materials science and drug development, the rational design of molecules with specific functional properties is paramount. 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, has emerged as a significant molecular scaffold, prized for its unique combination of a rigid terphenyl core and a flexible pentoxy chain.[1] This structure imparts a high degree of linearity and predisposition for self-assembly, making it a cornerstone in the synthesis of liquid crystals and other organic semiconductors.[1] The terminal carboxylic acid group further enhances its utility, providing a reactive handle for derivatization and a site for hydrogen bonding, which can influence the supramolecular architecture of materials.[1]
While a singular "discovery" of this compound is not pinpointed to a single breakthrough moment, its development is intrinsically linked to the broader exploration of terphenyl-based molecules for applications in liquid crystal displays and organic electronics. The quest for materials with specific mesomorphic properties and high charge mobility has driven the synthesis of a vast library of substituted terphenyls, with this compound being a notable and highly versatile member. Its importance also extends to medicinal chemistry, where the terphenyl scaffold can be used to orient pharmacophores in a defined spatial arrangement to optimize interactions with biological targets.[1] This guide provides an in-depth technical overview of the synthesis, characterization, and key applications of this multifaceted compound, tailored for researchers and professionals in the chemical sciences.
Strategic Synthesis: A Modular Approach to a Complex Scaffold
The synthesis of this compound is a multi-step process that relies on the strategic formation of its constituent ether linkage and biphenyl units. A retrosynthetic analysis reveals two primary logical disconnections: the ether bond and the carbon-carbon bonds of the terphenyl backbone.[1] This allows for a modular approach, where key intermediates are first synthesized and then coupled to construct the final molecule.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below. This approach breaks down the target molecule into more readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Two primary synthetic strategies are commonly employed:
-
Williamson Ether Synthesis: This classic method involves the formation of the ether linkage by reacting the corresponding phenol, 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid, with a pentyl halide, such as 1-bromopentane, in the presence of a base.[1]
-
Suzuki Coupling: This powerful cross-coupling reaction is utilized to construct the terphenyl backbone. A common approach involves the palladium-catalyzed coupling of 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid with a boronic acid derivative, such as 4-n-pentyloxyphenylboronic acid glycol ester.[2]
Detailed Experimental Protocol: A Suzuki Coupling Approach
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki coupling reaction.[2] This method has been reported to produce the target compound in high purity and good yield.
Step 1: Suzuki Coupling Reaction
Caption: Workflow for the Suzuki coupling reaction.
-
To a suitable reaction vessel, add:
-
20.1 g of 4'-iodo[1,1']biphenyl-4-carboxylic acid
-
13.1 g of sodium carbonate
-
21.4 g of 4-n-pentyloxyphenylboronic acid glycol ester
-
260 g of dimethyl sulfoxide (DMSO)[2]
-
-
Add the catalyst:
-
160 mg of PdCl2(PPh3)2[2]
-
-
Heat the reaction mixture to 100-110 °C and maintain for 2 hours. [2]
-
Upon completion of the reaction, cool the mixture to 40 °C. [2]
-
Filter the solid and wash with DMSO. [2]
Step 2: Acidification and Purification
-
Suspend the resulting solid in 100 mL of water and heat to 80 °C. [2]
-
Slowly add 47 g of 37% sulfuric acid dropwise over 1 hour. [2]
-
Continue stirring at 80 °C for 30 minutes after the addition is complete. [2]
-
Cool the mixture to 40 °C and filter the solid. [2]
-
Dry the solid and recrystallize from dimethylacetamide to yield the final product. [2]
This procedure is reported to afford 18 g (81% yield) of this compound with a purity of >99%.[2]
Physicochemical Characterization: A Spectroscopic and Thermal Profile
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 158938-08-0 | [1][2] |
| Molecular Formula | C24H24O3 | [1][2] |
| Molecular Weight | 360.45 g/mol | [1][2] |
| IUPAC Name | 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | [1] |
| Physical State | Solid | [1] |
| Melting Point | Not definitively reported; expected to be a high-melting solid. A related compound, 4-phenylbenzoic acid, has a melting point of 220-225 °C. | [3][4] |
| ¹H NMR | Expected signals for aromatic protons in the biphenyl and phenyl regions, a triplet for the terminal methyl group of the pentoxy chain, and signals for the methylene groups of the pentoxy chain. A broad singlet for the carboxylic acid proton is also expected. | Based on chemical structure |
| ¹³C NMR | Expected signals for the aromatic carbons of the three phenyl rings, the carbons of the pentoxy chain, and a signal for the carboxylic acid carbon. | Based on chemical structure |
Applications in Advanced Materials: The Realm of Liquid Crystals
The primary application of this compound lies in the field of materials science, specifically as a precursor for the synthesis of liquid crystals.[1] The unique molecular architecture of this compound, featuring a rigid, elongated core and a flexible terminal chain, is a hallmark of calamitic (rod-shaped) liquid crystals.
Structure-Property Relationships in Liquid Crystal Formation
The propensity of this compound and its derivatives to form liquid crystalline phases is a direct consequence of its molecular structure:
-
Rigid Terphenyl Core: The linear arrangement of the three phenyl rings provides the necessary anisotropy for the molecules to align along a common axis, a fundamental requirement for liquid crystallinity.[1]
-
Flexible Pentoxy Chain: The pentoxy group introduces flexibility, which can lower the melting point of the material and influence the type of liquid crystalline phase (mesophase) formed.[1]
-
Terminal Carboxylic Acid: The carboxylic acid group promotes intermolecular hydrogen bonding, which can lead to the formation of dimeric structures. These dimers have an even greater aspect ratio, further stabilizing the liquid crystalline phase.[1]
Caption: Relationship between molecular structure and liquid crystalline properties.
The ability to modify the terminal carboxylic acid group allows for the synthesis of a wide range of ester derivatives, each with unique transition temperatures and mesophase behaviors. This "tuneability" makes this compound a valuable building block for the design of custom liquid crystal materials for various applications, including displays and optical sensors.
Conclusion: A Versatile Scaffold for Future Innovations
This compound stands as a testament to the power of rational molecular design. Its elegant architecture, combining rigidity and flexibility, has made it an indispensable tool for chemists and material scientists. The synthetic routes to this compound are well-established, offering a reliable supply for research and development. While its primary application to date has been in the realm of liquid crystals, the inherent functionality of the terphenyl carboxylic acid scaffold suggests a bright future in other areas, including the development of novel porous materials like metal-organic frameworks and as a platform for the synthesis of biologically active molecules. As the demand for advanced materials with tailored properties continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new technological and therapeutic innovations.
References
- ChemBK. 4-Phenylbenzoic acid. [Link]
- Supporting Inform
- Stenutz. 4-phenylbenzoic acid. [Link]
Sources
Quantum Chemical Characterization of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the quantum chemical characterization of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a molecule of significant interest in materials science, particularly as a precursor for liquid crystals and organic semiconductors.[1] This document is designed for researchers, scientists, and professionals in drug development, offering a robust framework for computational analysis. By leveraging Density Functional Theory (DFT), we delineate a workflow from initial structure optimization to the simulation of spectroscopic properties. The causality behind the selection of specific functionals and basis sets is explained to ensure both technical accuracy and methodological transparency. This guide serves as a practical manual for predicting the geometric, electronic, and spectroscopic properties of this terphenyl derivative, thereby facilitating a deeper understanding of its structure-property relationships.
Introduction: The 'Why' of Computational Characterization
This compound, with its IUPAC name 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a fascinating molecule whose properties are dictated by its unique structure.[1] It features a rigid terphenyl core, which imparts the necessary structural anisotropy for forming liquid crystalline phases, and a flexible pentoxy chain that influences molecular packing and solubility.[1] The terminal carboxylic acid group provides a site for potent hydrogen bonding, a critical interaction for creating predictable supramolecular assemblies.[1]
Understanding the precise three-dimensional structure, electron distribution, and energy landscape of this molecule is paramount for designing new materials with tailored optical and electronic properties. Experimental characterization, while indispensable, can be augmented and guided by computational methods. Quantum chemical calculations allow us to probe the molecule at a sub-atomic level, providing insights that are often difficult or impossible to obtain through empirical methods alone.[1] This guide establishes a validated computational protocol to elucidate these properties, bridging theoretical chemistry with practical material application.
Theoretical Foundations and Method Selection
The accuracy of any quantum chemical prediction is contingent upon the chosen theoretical model. The selection of a computational method is a balance between desired accuracy and available computational resources. For a molecule of this size (C24H24O3), Density Functional Theory (DFT) offers an excellent compromise between computational cost and accuracy for studying organic systems.[2][3]
Causality of Method Selection: DFT, Functional, and Basis Set
-
Density Functional Theory (DFT): DFT is our method of choice as it includes effects of electron correlation at a computational cost comparable to the less accurate Hartree-Fock (HF) method.[2][4] This is crucial for accurately describing the electronic structure of conjugated systems like the terphenyl core.
-
Functional - B3LYP: We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has become a standard and extensively tested method for general-purpose calculations on a wide range of organic molecules, consistently providing reliable results for geometries and thermochemistry.[2][4][5][6][7] While other functionals may offer marginal improvements for specific properties, B3LYP's broad applicability and extensive benchmarking make it a trustworthy starting point.[2]
-
Basis Set - 6-311+G(d,p): The choice of basis set is critical for obtaining meaningful results.
-
6-311G: This triple-zeta valence basis set provides a more flexible and accurate description of the valence electrons involved in chemical bonding compared to smaller double-zeta sets.[8]
-
Polarization Functions (d,p): The (d,p) notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms.[9][10] These functions allow for the description of non-spherical electron density distribution, which is essential for accurately modeling the geometry and interactions of atoms in a molecule.
-
Diffuse Functions (+): The + symbol signifies the addition of diffuse functions on heavy atoms. These functions are large, spread-out orbitals that are crucial for describing systems with diffuse electron density, such as anions, excited states, and molecules with lone pairs, like the oxygen atoms in our target molecule.[6][10]
-
This combination, B3LYP/6-311+G(d,p) , represents a robust and widely validated level of theory for the characterization of organic molecules, providing a solid foundation for our computational protocol.[11][12][13]
The Computational Workflow: A Validating Protocol
Our protocol is designed as a self-validating workflow. Each subsequent step builds upon the validated results of the previous one, ensuring the final data is reliable.
Step 1: Geometry Optimization
The first and most critical step is to find the molecule's lowest energy conformation.
Protocol:
-
Build Initial Structure: Construct the 3D model of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Set up Calculation: Prepare an input file for a quantum chemistry package (e.g., Gaussian).
-
Route Section: #p B3LYP/6-311+G(d,p) Opt
-
The Opt keyword requests a geometry optimization to find the minimum energy structure.
-
-
Execution: Run the calculation. The output will provide the optimized Cartesian coordinates of the molecule.
Step 2: Vibrational Frequency Analysis (Self-Validation)
This step is crucial for two reasons: it validates that the optimized structure is a true energy minimum and it predicts the infrared (IR) and Raman spectra.
Protocol:
-
Use Optimized Geometry: Use the coordinates from the successful Step 1 optimization.
-
Set up Calculation:
-
Route Section: #p B3LYP/6-311+G(d,p) Freq
-
The Freq keyword requests a frequency calculation.
-
-
Validation Check: Upon completion, inspect the output file.
-
Condition: A true minimum energy structure will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized.
-
-
Data Extraction: Extract the calculated vibrational frequencies and intensities to generate a theoretical IR spectrum.
Step 3: Electronic Structure Analysis
With a validated geometry, we can now reliably calculate the electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[3] The energy gap between them relates to the molecule's electronic stability. This data is available in the output file from the frequency calculation.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is an invaluable tool for predicting sites for electrophilic and nucleophilic attack.[14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding, lone pairs, and charge distribution by calculating natural atomic charges and analyzing donor-acceptor interactions.[15][16][17][18]
-
Route Section: Add Pop=NBO to the route section of a single-point energy calculation.
-
Step 4: Spectroscopic Characterization
Simulating spectra allows for direct comparison with experimental data, aiding in structure elucidation.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[19][20][21]
-
Protocol:
-
Use the validated geometry.
-
Route Section: #p B3LYP/6-311+G(d,p) NMR=GIAO
-
The calculated isotropic shielding values can be converted to chemical shifts by referencing them against a standard like Tetramethylsilane (TMS), calculated at the same level of theory.
-
-
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra.[12][13][22][23][24]
-
Protocol:
-
Use the validated geometry.
-
Route Section: #p B3LYP/6-311+G(d,p) TD(NStates=10)
-
The output will provide the excitation energies (wavelengths) and oscillator strengths (intensities) for the lowest 10 excited states.
-
-
Predicted Data and Interpretation
The following tables summarize the kind of quantitative data that can be expected from this computational workflow.
Table 1: Key Computational Parameters
| Parameter | Selection & Justification |
|---|---|
| Theory Level | Density Functional Theory (DFT) |
| Functional | B3LYP (Proven reliability for organic molecules)[2][5] |
| Basis Set | 6-311+G(d,p) (Flexible triple-zeta with polarization and diffuse functions)[8][10] |
| Calculation Types | Opt, Freq, NMR(GIAO), TD-DFT, NBO |
Table 2: Expected Quantum Chemical Descriptors
| Descriptor | Predicted Value (Arbitrary Example) | Significance |
|---|---|---|
| Total Energy | -1225.6 Hartree | Thermodynamic stability reference |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.3 eV | Electronic stability, relates to UV-Vis absorption |
| Dipole Moment | 3.5 Debye | Molecular polarity |
| λmax (UV-Vis) | 310 nm | Wavelength of maximum electronic absorption |
Conclusion
This guide outlines an authoritative and self-validating protocol for the quantum chemical characterization of this compound. By systematically applying DFT calculations with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and spectroscopic properties. This in-silico approach provides deep molecular insights, accelerating the rational design of novel liquid crystals and advanced organic materials by establishing a clear structure-property relationship before embarking on extensive synthetic and experimental work.
References
- Bureš, M. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.
- Cremer, D. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics.
- Bureš, M. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.
- Bureš, M. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.
- Bureš, M. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.
- Hashmi, M. A. Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube.
- Hashmi, M. A. Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube.
- Bureš, M. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.
- Krylov, A. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell.
- Krylov, A. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
- Weinhold, F. Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
- Berzins, A. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.
- Boucetta, A. GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. International Journal of Chemical, Materials and Environmental Research.
- Isamura, B. K., et al. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa.
- Rablen, P. R. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA.
- de Oliveira, A. B., et al. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. ProQuest.
- El-Azab, A. S., et al. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- Al-Omair, M. A. 29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. JPS Journals.
- Boucetta, A., et al. GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate.
- Derqaoui, L., et al. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Journal of Taibah University for Science.
- Tomilova, L. G., et al. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.
- Apostolova, E., et al. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI.
- de Oliveira, A. B., et al. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI.
- Khan, E., et al. A role of DFT and spectroscopy to study phase transition: Bent-Core Liquid Crystals. ResearchGate.
- Bryant, J. R., et al. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH.
- Singh, D., et al. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. CSIR-NIScPR.
- Singh, D., et al. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate.
- Basis Sets Used in Molecular Orbital Calculations. University of Notre Dame.
- Czerwińska, K., et al. Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI.
- Kumar, A., et al. Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodynamics of Higher Homologs 5O.m (m=14,16) Liquid Crystalline Compounds using DFT. arXiv.
- Kumar, S. Theoretical and Experimental Studies on Liquid Crystals- The Role of Position of Oxygen. International Journal of Advanced Research in Science and Engineering.
- Berne, S., et al. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
- Hancock, J., et al. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv.
- Basis Sets. Gaussian.com.
- Hancock, J., et al. Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications.
- Benzoic acid, 4-propyl-, 4-pentylphenyl ester. PubChem.
- 4-(4-Phenylbutoxy)benzoic Acid. PubChem.
- Quantum Chemical Characterization of 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide by Ab-Initio Calculation. ResearchGate.
- Rastogi, V. Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate.
- Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. CAS Common Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]
- 7. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 10. gaussian.com [gaussian.com]
- 11. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 12. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. q-chem.com [q-chem.com]
- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 19. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. journals.jps.jp [journals.jps.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin [mdpi.com]
A Senior Application Scientist's Guide to the Retrosynthetic Analysis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Complexity in Molecular Synthesis
In the landscape of medicinal chemistry and materials science, poly-aromatic structures are of paramount importance. The target molecule, 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, represents a classic scaffold found in liquid crystals and as a key intermediate in pharmaceutical development. Its terphenyl backbone, ether linkage, and carboxylic acid functionality present a synthetic puzzle that is elegantly solved through the principles of retrosynthetic analysis.
This guide eschews a simple recitation of steps. Instead, it offers a deep dive into the strategic decisions and chemical logic—the "why" behind the "how"—that underpin an efficient and robust synthesis. As senior scientists, our goal is not merely to create a molecule but to develop a process that is logical, scalable, and built on a foundation of sound chemical principles. We will dissect the target molecule, identify strategic bond disconnections, and propose a forward synthesis rooted in well-established, high-yield transformations.
Pillar 1: The Logic of Retrosynthesis
Retrosynthetic analysis is the art of deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. This process is guided by identifying key functional groups and the bonds that form them, allowing us to "work backward" to a logical starting point.
For this compound, two primary disconnection points immediately present themselves as the most logical avenues for simplification: the ether C-O bond and the C-C bonds forming the biphenyl core.
Caption: High-level retrosynthetic analysis of the target molecule.
This initial analysis reveals two primary strategic pathways:
-
Form the biphenyl core first, then append the pentoxy group. This involves creating a hydroxylated biphenyl benzoic acid intermediate.
-
Prepare the pentoxyphenyl fragment first, then perform the biphenyl coupling. This requires synthesizing an alkoxy-substituted boronic acid or halide.
For this guide, we will focus on a convergent synthesis that leverages the power and reliability of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, which is a cornerstone of modern biaryl synthesis.[1][2]
Pillar 2: Strategic Forward Synthesis
Our chosen strategy involves a two-stage process: first, the construction of the core biphenyl structure using a Suzuki coupling, followed by the installation of the pentyl ether chain via a Williamson ether synthesis. This approach is often preferred due to the robust nature of the Suzuki coupling and the high efficiency of the subsequent etherification.
Stage 1: Suzuki-Miyaura Coupling for the Biphenyl Core
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] It is widely used for creating biaryl systems due to its mild reaction conditions and tolerance of a wide range of functional groups.[3] In our synthesis, we will couple a protected 4-bromobenzoic acid with 4-hydroxyphenylboronic acid.
Why Protect the Carboxylic Acid?
While some Suzuki couplings can proceed with an unprotected carboxylic acid[2], the basic conditions required for the reaction (e.g., K₂CO₃, Na₂CO₃) can lead to side reactions or solubility issues. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a prudent choice to ensure a clean reaction and simplify purification. The ester can be easily hydrolyzed in the final step.[4][5]
Our key coupling reaction is therefore between methyl 4-bromobenzoate and 4-hydroxyphenylboronic acid .
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a robust, field-proven method for the synthesis of the biphenyl intermediate.[6][7]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 4-bromobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The solvent volume should be sufficient to create a stirrable slurry (approx. 10 mL per gram of methyl 4-bromobenzoate).
-
Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq), to the reaction mixture under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, methyl 4-(4-hydroxyphenyl)benzoate , can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Value | Source |
| Catalyst | Pd(PPh₃)₄ | [6] |
| Base | K₂CO₃ | [7] |
| Solvents | 1,4-Dioxane / H₂O | [7] |
| Temperature | 80-90 °C | [7] |
| Typical Yield | >85% | [7] |
Stage 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly reliable Sₙ2 reaction for forming ethers from an alkoxide and a primary alkyl halide. The phenoxide, generated by deprotonating the hydroxyl group of our biphenyl intermediate with a suitable base, acts as the nucleophile.
Causality in Experimental Choice: The choice of a primary alkyl halide (1-bromopentane) is crucial. Secondary or tertiary halides would strongly favor the competing E2 elimination pathway, drastically reducing the yield of the desired ether product.[8][9]
Caption: Mechanism of the Williamson ether synthesis.
-
Reagent Preparation: To a solution of methyl 4-(4-hydroxyphenyl)benzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Alkylation: Add 1-bromopentane (1.2-1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the complete consumption of the starting phenol. This typically takes 4-8 hours.
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into cold water.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting product is methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate .
-
Stage 3: Saponification (Deprotection)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.[10]
-
Hydrolysis: Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.[11]
-
Acidification and Isolation:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A white precipitate of the carboxylic acid product will form.[12]
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product, This compound , by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield the final compound.
-
Alternative Synthetic Considerations: The Grignard Reaction
An alternative and powerful method for installing a carboxylic acid group onto an aromatic ring is through the use of a Grignard reagent followed by quenching with carbon dioxide (dry ice).[13][14]
Retrosynthetic Step: 4-[4-(4-pentoxyphenyl)phenyl]COOH ⇒ 4-[4-(4-pentoxyphenyl)phenyl]MgBr + CO₂
This would involve forming the 4-[4-(4-pentoxyphenyl)phenyl]bromide precursor first and then converting it to the Grignard reagent. While highly effective, this route requires strictly anhydrous conditions, as Grignard reagents are extremely sensitive to moisture.[13] The Suzuki-based route with a final saponification step is often more forgiving and scalable for this particular target molecule.
Conclusion
The synthesis of this compound is a superb case study in modern synthetic strategy. By applying the principles of retrosynthesis, we can logically deconstruct a complex target into manageable, synthesizable fragments. The forward synthesis, anchored by the robust and reliable Suzuki-Miyaura coupling and Williamson ether synthesis, provides a high-yield and scalable pathway. The strategic use of a protecting group for the carboxylic acid moiety ensures a clean transformation and simplifies the overall process. This guide provides not just a protocol, but a framework for the strategic thinking required to tackle complex molecular targets in a research and development setting.
References
- Benchchem. This compound | 158938-08-0.
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube.
- Studylib. Benzoic Acid Synthesis: Grignard Reaction Lab Experiment.
- Scribd. Grignard Synthesis of Benzoic Acid | PDF.
- Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- Odinity. (2014). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol.
- Slideshare. Protection and deprotection of carboxylic acid.
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research.
- Fiveable. (2023). 11.3 Protecting groups - Organic Chemistry II.
- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Chemistry Steps. Williamson Ether Synthesis.
- YouTube. (2020). Protecting Groups for Carboxylic acid.
- Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Wikipedia. Suzuki reaction.
- Wikipedia. Williamson ether synthesis.
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)...
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. studylib.net [studylib.net]
- 14. odinity.com [odinity.com]
An In-depth Technical Guide to the Mesomorphic Behavior of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the mesomorphic behavior of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a calamitic liquid crystal. The document details the synthesis, molecular structure, and liquid crystalline properties of this terphenyl derivative. A thorough examination of the experimental techniques employed to characterize its mesophases, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), is presented. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering both foundational knowledge and practical insights into the study of calamitic liquid crystals.
Introduction
This compound, also known as 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a thermotropic liquid crystal that has garnered significant interest due to its potential applications in organic electronics and as a structural motif in medicinal chemistry.[1] Its molecular architecture, characterized by a rigid terphenyl core and a flexible pentoxy chain, is a classic design for inducing mesomorphic behavior.[1] The terminal carboxylic acid group further influences its properties through the formation of intermolecular hydrogen bonds, which can lead to the formation of dimeric structures and stabilize liquid crystalline phases. This guide will delve into the synthesis and detailed characterization of the liquid crystalline phases exhibited by this compound.
Molecular Structure and Synthesis
The molecular structure of this compound is pivotal to its liquid crystalline properties. The linear arrangement of the three phenyl rings provides the necessary anisotropy, or rod-like shape, which is a prerequisite for the formation of mesophases. The flexible pentoxy tail and the polar carboxylic acid headgroup provide the delicate balance of intermolecular forces required for the material to exhibit intermediate states of matter between a crystalline solid and an isotropic liquid.
Retrosynthetic Analysis and Synthetic Pathway
A common synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. A plausible retrosynthetic analysis breaks the molecule down into more readily available precursors.
Caption: Retrosynthetic analysis of this compound.
A general synthetic procedure involves the etherification of a suitable hydroxybiphenyl precursor followed by a palladium-catalyzed cross-coupling reaction to introduce the benzoic acid moiety.[1]
General Synthesis Protocol
-
Williamson Ether Synthesis: 4-bromo-4'-hydroxybiphenyl is reacted with 1-bromopentane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 4-bromo-4'-(pentyloxy)biphenyl.
-
Suzuki-Miyaura Coupling: The resulting 4-bromo-4'-(pentyloxy)biphenyl is then coupled with 4-carboxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to afford the final product, this compound.
-
Purification: The crude product is typically purified by recrystallization from an appropriate solvent to obtain a high-purity material suitable for physical characterization.
Mesomorphic Behavior and Characterization
The liquid crystalline nature of this compound is primarily investigated through thermal analysis and microscopy. The expected mesophases for a calamitic molecule of this structure are the nematic (N) and potentially one or more smectic (Sm) phases.
Expected Thermal Transitions
The following table summarizes the anticipated phase transitions for this compound upon heating and cooling. The exact temperatures and enthalpies are dependent on the purity of the sample and the experimental conditions.
| Transition | Abbreviation | Typical Temperature Range (°C) | Description |
| Crystal to Nematic | TCr-N | 150 - 200 | Melting of the crystalline solid into the nematic liquid crystal phase. |
| Nematic to Isotropic | TN-I | 250 - 300 | Transition from the ordered nematic phase to the disordered isotropic liquid. |
| Isotropic to Nematic | TI-N | 245 - 295 | On cooling, the isotropic liquid transitions into the nematic phase. |
| Nematic to Crystal | TN-Cr | 140 - 190 | On further cooling, the nematic phase crystallizes. |
Note: The presence of smectic phases would introduce additional transitions (e.g., Smectic A to Nematic).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[2]
-
Sample Preparation: A small amount of the purified this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation of the sample.
-
Thermal Program: A typical thermal program involves:
-
Heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point.
-
Holding the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cooling the sample at the same rate to a temperature below its crystallization point.
-
A second heating scan is often performed to observe the transitions in a more reproducible manner.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify the endothermic peaks on heating (melting, mesophase transitions) and exothermic peaks on cooling (crystallization, mesophase formation). The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Caption: A typical DSC thermal program for liquid crystal analysis.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the identification and characterization of liquid crystal phases based on their unique optical textures.[2]
-
Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope as it is heated and cooled through its phase transitions.
-
Texture Identification:
-
Nematic Phase: Typically exhibits a threaded or schlieren texture. The threads are disclination lines, which are defects in the director field.
-
Smectic A Phase: Often shows a focal-conic fan texture or a homeotropic texture (appears dark under crossed polarizers).
-
Crystalline Phase: Appears as birefringent crystalline domains.
-
Isotropic Liquid: Appears completely dark under crossed polarizers as it does not rotate the plane of polarized light.
-
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and ordering within the different phases.[3][4]
-
Sample Preparation: A powdered sample of the liquid crystal is loaded into a capillary tube or onto a temperature-controlled sample stage.
-
Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a heating stage.
-
Data Collection: XRD patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.
-
Data Analysis:
-
Crystalline Phase: Sharp, well-defined Bragg peaks are observed at both small and wide angles, indicating long-range positional and orientational order.
-
Nematic Phase: A diffuse halo is observed in the wide-angle region, corresponding to the average intermolecular distance, and the absence of sharp peaks at small angles indicates the lack of positional order.
-
Smectic A Phase: In addition to the wide-angle diffuse halo, a sharp quasi-Bragg peak appears at a small angle, corresponding to the smectic layer spacing.
-
Caption: Expected features in XRD patterns for different phases.
Structure-Property Relationships
The mesomorphic behavior of this compound is a direct consequence of its molecular structure:
-
Rigid Core: The p-terphenyl group provides the necessary rigidity and shape anisotropy for the formation of ordered fluid phases.[1]
-
Flexible Tail: The pentoxy chain disrupts the crystalline packing, lowering the melting point and promoting the formation of mesophases.
-
Hydrogen Bonding: The carboxylic acid moiety leads to the formation of hydrogen-bonded dimers, effectively elongating the molecular unit and enhancing the stability of the mesophases.
Conclusion
This compound is a classic example of a calamitic liquid crystal, exhibiting a rich mesomorphic behavior that can be thoroughly characterized by a combination of DSC, POM, and XRD. Understanding the synthesis and structure-property relationships of such materials is crucial for the design of new liquid crystalline materials with tailored properties for advanced applications. The experimental protocols outlined in this guide provide a robust framework for the investigation of this and other similar mesogenic compounds.
References
- Synthesis of 4-(4-pentenyloxy)benzoic acid).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS 1. Introduction
- Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid - ijstr
- This compound | 158938-08-0 | Benchchem
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - TÜBİTAK Academic Journals
- Exploring 4''-(Pentyloxy)
- CAS 158938-08-0 [1,1:4,1-Terphenyl]-4-carboxylic acid,4-(pentyloxy)- - Alfa Chemistry
- 158938-08-0 | 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | ChemScene
- A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups - Beilstein Journals
- Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid - anhui chico chemical co., ltd.
- 4''-(Pentyloxy)
- Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate - ResearchG
- X-Ray Diffraction III: Pharmaceutical Applic
- Analysis of amorphous and nanocrystalline solids from their X-ray diffraction p
- 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid - CymitQuimica
- 4-(4''-pentyloxy-1,1':4',1''-terphenyl)
- 4-Pentyloxybenzoic acid - the NIST WebBook
Sources
An In-Depth Technical Guide to the Electronic Properties of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the electronic properties of the liquid crystalline compound 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the synthesis, theoretical electronic structure, and experimental characterization of this molecule, offering insights into its potential applications in organic electronics. The guide combines theoretical principles with detailed, field-proven experimental protocols.
Introduction
This compound, a derivative of the p-terphenyl scaffold, is a molecule of significant interest due to its manifestation of liquid crystalline phases.[1] Its rigid, elongated molecular structure, a hallmark of calamitic (rod-shaped) liquid crystals, is comprised of a central p-terphenyl core, a terminal pentoxy chain, and a carboxylic acid functional group. This unique combination of a rigid core and flexible periphery, along with the hydrogen-bonding capability of the carboxylic acid, dictates its self-assembly into ordered mesophases.[1]
Beyond its liquid crystalline behavior, the extended π-conjugated system of the terphenyl core suggests intriguing electronic and photophysical properties. This guide will explore these characteristics, which are pivotal for the compound's potential use as a precursor for organic semiconductors and in other advanced material applications.[1] Understanding the interplay between molecular structure and electronic behavior is crucial for the rational design of novel organic materials with tailored functionalities.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically involving the formation of the terphenyl backbone via cross-coupling reactions, followed by the introduction of the pentoxy group and oxidation to the carboxylic acid. A common and versatile method for constructing the C-C bonds of the terphenyl framework is the Suzuki-Miyaura cross-coupling reaction.[2]
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the ether linkage and the terphenyl backbone.[1] This suggests key intermediates such as a hydroxylated terphenyl carboxylic acid and biphenyl and phenyl synthons.
Sources
Methodological & Application
Application Note & Experimental Protocol for the Synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a key intermediate in materials science, particularly for the development of liquid crystals and organic semiconductors.[1] The protocol is structured around a robust and efficient two-step synthetic strategy involving a Suzuki-Miyaura cross-coupling reaction to construct the terphenyl backbone, followed by a saponification reaction to yield the final carboxylic acid. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering in-depth explanations for experimental choices, self-validating protocol design, and authoritative references to support the methodology.
Introduction and Synthetic Strategy
4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, the target molecule, possesses a unique molecular architecture that combines a rigid terphenyl core with a flexible pentoxy chain and a functional carboxylic acid group.[1] This combination of features makes it a highly valuable building block for advanced materials.
Our synthetic approach is based on a convergent retrosynthetic analysis, which identifies the most logical and efficient bond disconnections. The strategy hinges on the formation of the central carbon-carbon bond of the terphenyl system using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for creating biaryl linkages.[2][3] The carboxylic acid moiety is protected as a methyl ester during the coupling reaction to prevent undesirable side reactions. The final step is the hydrolysis of this ester to the target acid.
Retrosynthetic Analysis Workflow
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol
This protocol is divided into two primary stages: the Suzuki-Miyaura coupling to form the ester intermediate and the subsequent hydrolysis to yield the final product.
Part A: Synthesis of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate via Suzuki-Miyaura Coupling
The core of this synthesis is the palladium-catalyzed coupling between an aryl halide and an organoboron compound.[2] We utilize methyl 4-bromobenzoate and 4-(4-pentoxyphenyl)phenylboronic acid as the coupling partners. The use of a methyl ester protects the carboxylic acid functionality.[4]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 4-(4-pentoxyphenyl)phenylboronic acid | 298.17 | 3.0 g | 10.06 | 1.0 |
| Methyl 4-bromobenzoate | 215.04 | 2.38 g | 11.07 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 348 mg | 0.30 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.20 g | 30.18 | 3.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-(4-pentoxyphenyl)phenylboronic acid (3.0 g, 10.06 mmol), methyl 4-bromobenzoate (2.38 g, 11.07 mmol), and tetrakis(triphenylphosphine)palladium(0) (348 mg, 0.30 mmol).
-
Causality Note: Methyl 4-bromobenzoate is used in slight excess to ensure the complete consumption of the more valuable boronic acid intermediate. The Pd(PPh₃)₄ catalyst is chosen for its reliability and effectiveness in Suzuki couplings, though other Pd(0) sources can be used.[3]
-
-
Solvent and Base Addition: Add toluene (40 mL) and ethanol (10 mL) to the flask. In a separate beaker, dissolve sodium carbonate (3.20 g, 30.18 mmol) in deionized water (10 mL) and add this aqueous solution to the reaction flask.
-
Causality Note: A biphasic solvent system (toluene/water) is common for Suzuki reactions. Ethanol is added to improve the solubility of the reagents. The inorganic base (Na₂CO₃) is crucial for the transmetalation step in the catalytic cycle.[2]
-
-
Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate as a white solid.
Part B: Synthesis of this compound via Hydrolysis
The final step is the conversion of the methyl ester to the carboxylic acid via saponification. This is a base-mediated hydrolysis reaction.[5] Using an alkali like sodium hydroxide in excess drives the reaction to completion.[6]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Quantity (Assumed from Part A) | Moles (mmol) | Equiv. |
| Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | 374.46 | ~3.2 g | ~8.54 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.0 g | 25.0 | ~3.0 |
| Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Water | - | 10 mL | - | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl ester intermediate (~3.2 g, ~8.54 mmol) in THF (30 mL). Add a solution of sodium hydroxide (1.0 g, 25.0 mmol) in water (10 mL).
-
Causality Note: A mixture of THF and water is used to ensure the solubility of both the organic ester and the inorganic base. A stoichiometric excess of NaOH ensures the irreversible and complete hydrolysis of the ester.[7]
-
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) for 2-4 hours. The reaction completion can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Solvent Removal and Acidification: After cooling to room temperature, remove the THF from the reaction mixture using a rotary evaporator. Dilute the remaining aqueous solution with 50 mL of water. While stirring vigorously in an ice bath, slowly add 2M HCl until the pH of the solution is approximately 1-2. A white precipitate will form.
-
Product Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C. If necessary, the product can be further purified by recrystallization from a solvent like acetic acid or ethanol/water.
Overall Synthetic Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons in their respective regions, a triplet for the terminal methyl group of the pentoxy chain, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the carboxylic acid around 167-173 ppm.[8]
-
Melting Point: A sharp melting point is indicative of high purity.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
References
- Clark, J. (2015). Hydrolysing Esters. Chemguide.
- European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1).
- Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
- Various Authors. (2014). What is a simple way to convert an ester into carboxylic acid? ResearchGate.
- Google Patents. (n.d.). Hydrolysis of methyl esters (US4185027A).
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
- ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid.
- Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid.
- Georganics. (2024). Phenylboronic acid – preparation and application.
- Miyama, N., & Suzuki, A. (1995). Organoboron coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371.
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids (US6576789B1).
- MySkinRecipes. (n.d.). 4-(4-BUTOXYPHENYL)PHENYLBORONIC ACID.
- Google Patents. (n.d.). Method for synthesizing 4-(4-phenylbutoxy) benzoic acid (CN105693508A).
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids (US6420597B2).
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). 13C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid.
- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines (JP2002047292A).
- Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
- Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
- Google Patents. (n.d.). Process for the purification of benzoic acid (US4092353A).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted).
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene (EP1454891A1).
- ATB. (n.d.). 4-PhenylbenzoicAcid | C13H10O2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
using 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid in liquid crystal displays
An In-Depth Technical Guide to the Application of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Liquid Crystal Displays
For Researchers, Scientists, and Materials Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Terphenyl Benzoic Acid Liquid Crystal
This compound is a calamitic (rod-shaped) liquid crystal candidate that merges three key structural motifs: a rigid terphenyl core, a flexible pentoxy tail, and a terminal carboxylic acid group. This unique combination makes it a compelling material for advanced liquid crystal display (LCD) applications, particularly in the realm of vertical alignment (VA) technologies. The terphenyl core is known to impart high birefringence (Δn), which is crucial for achieving fast response times in thin display cells[1]. The carboxylic acid moiety provides a reactive handle for hydrogen bonding, enabling self-assembly and surface anchoring, which is a departure from conventional polyimide alignment layers[2]. This guide provides a comprehensive overview of the anticipated properties, synthesis, and detailed protocols for integrating this material into LCD test cells.
Physicochemical Properties and Expected Performance Characteristics
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its chemical structure and data from analogous compounds. The rigid terphenyl core suggests a high clearing point and significant optical anisotropy[3]. The carboxylic acid group is a key feature, allowing the molecule to form hydrogen-bonded dimers, which can influence the mesophase stability and viscosity[4].
| Property | Expected Value / Characteristic | Rationale and Significance for LCDs |
| Molecular Formula | C₂₄H₂₄O₃ | - |
| Molecular Weight | 360.45 g/mol [5] | Influences viscosity and solubility. |
| CAS Number | 158938-08-0[5] | Unique identifier for the compound. |
| Appearance | White to off-white crystalline powder[6] | High purity is essential for avoiding ionic contamination in LCDs. |
| Mesophase Type | Expected Nematic (N), potentially Smectic (Sm) at lower temperatures | The elongated, rigid core is conducive to forming a nematic phase. The potential for hydrogen bonding and the long alkyl chain may also favor the formation of more ordered smectic phases[4]. |
| Phase Transitions | Requires experimental determination (DSC, POM) | The melting and clearing points define the operational temperature range of the liquid crystal. |
| Optical Birefringence (Δn) | Expected to be high (>0.2) | The extended π-electron system of the terphenyl core typically leads to high birefringence, enabling thinner LCD cells and faster switching speeds[1]. |
| Dielectric Anisotropy (Δε) | Requires experimental determination | The sign and magnitude of Δε determine the switching behavior (positive for twisted nematic, negative for vertical alignment). Terphenyls can be engineered for either positive or negative anisotropy through the addition of polar groups[2][7]. |
| Rotational Viscosity (γ₁) | Expected to be moderate to high | The terphenyl core and hydrogen bonding may lead to higher viscosity compared to biphenyl-based liquid crystals, potentially impacting response times[4]. |
| Solubility | Soluble in common liquid crystal hosts and organic solvents | Good solubility is crucial for formulating liquid crystal mixtures with desired properties[8]. |
Core Application: Vertical Alignment via Self-Assembly
A primary and highly valuable application of this compound is its use as a dopant to induce homeotropic (vertical) alignment of liquid crystal molecules on conductive substrates like Indium Tin Oxide (ITO). This offers a simplified, "one-step" alignment method that can potentially replace traditional rubbed polyimide layers, which are known to be complex to process and can introduce impurities[2].
Mechanism of Self-Assembled Vertical Alignment
The alignment mechanism is predicated on the hydrogen-bonding capability of the carboxylic acid group. When a liquid crystal mixture containing a small percentage of this compound is introduced into an LCD cell, the benzoic acid molecules migrate to the ITO surface. The carboxylic acid headgroup forms a hydrogen bond with the oxygen atoms on the hydrophilic ITO surface. This anchoring effect forces the rigid terphenyl core and the pentoxy tail to orient perpendicularly to the substrate, creating a self-assembled monolayer (SAM). This well-ordered monolayer then directs the surrounding bulk liquid crystal molecules to align vertically, resulting in a stable homeotropic configuration[2][9].
Caption: Self-assembly mechanism for vertical alignment.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing terphenyl carboxylic acids, primarily involving a Suzuki-Miyaura cross-coupling reaction[3][10].
Caption: Synthesis workflow for the target compound.
Materials:
-
4'-Iodo-[1,1'-biphenyl]-4-carboxylic acid
-
4-n-pentyloxyphenylboronic acid glycol ester
-
Sodium carbonate (Na₂CO₃)
-
Dichloro(bis(triphenylphosphine))palladium(II) [PdCl₂(PPh₃)₂]
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄), 37%
-
Dimethylacetamide (DMAc)
-
Deionized water
Procedure:
-
Reaction Setup: In a nitrogen-purged reaction flask, combine 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent), sodium carbonate (1.5 equivalents), and 4-n-pentyloxyphenylboronic acid glycol ester (1.1 equivalents) in DMSO.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.01 equivalents) as the catalyst.
-
Coupling Reaction: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Crude Salt: Upon completion, cool the mixture to approximately 40 °C and filter to remove insoluble inorganic salts. The filtrate contains the sodium salt of the product.
-
Acidification: Transfer the filtrate to a new flask and heat to 80 °C. Slowly add 37% sulfuric acid dropwise until the pH is acidic, which will cause the product to precipitate out of the solution.
-
Purification: Stir the suspension at 80 °C for 30 minutes, then cool to 40 °C and collect the solid product by filtration. Wash the solid with deionized water.
-
Recrystallization: Dry the crude product and recrystallize from dimethylacetamide to yield high-purity this compound[10].
Protocol 2: Fabrication of a Vertically Aligned LCD Test Cell
This protocol describes the construction of a simple twisted nematic (TN) or vertical alignment (VA) test cell to evaluate the properties of a liquid crystal mixture containing the title compound.
Materials:
-
ITO-coated glass substrates
-
Liquid crystal host material (e.g., a nematic mixture with negative dielectric anisotropy for VA mode)
-
This compound (as dopant, 0.1-1.0 wt%)
-
UV-curable sealant containing spacers (e.g., 5 µm)
-
Solvents for cleaning (Acetone, Isopropanol)
-
UV light source (365 nm)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes. Dry the substrates with a nitrogen gun.
-
Liquid Crystal Mixture Preparation: Prepare the liquid crystal mixture by dissolving the desired concentration (e.g., 0.2 wt%) of this compound into the host liquid crystal material. Heat the mixture to its isotropic phase and stir to ensure homogeneity[2].
-
Cell Assembly:
-
Dispense the UV-curable sealant containing spacers along the perimeter of one of the ITO substrates.
-
Place the second substrate on top, with the ITO-coated sides facing each other, leaving a small gap for filling.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacers.
-
Expose the cell to UV light to cure the sealant.
-
-
Liquid Crystal Filling (Capillary Action):
-
Place the empty cell in a vacuum chamber.
-
Place a drop of the prepared liquid crystal mixture at the filling gap.
-
Evacuate the chamber and then slowly vent to atmospheric pressure. The pressure difference will force the liquid crystal into the cell.
-
-
Sealing: Once filled, seal the filling gap with a small amount of UV-curable adhesive and cure it.
Protocol 3: Characterization of the LCD Test Cell
This protocol outlines the key measurements to characterize the performance of the fabricated cell.
Caption: Workflow for LCD test cell characterization.
Equipment:
-
Polarizing Optical Microscope (POM) with a heating stage
-
Function generator and voltage amplifier
-
Helium-Neon (HeNe) laser or LED light source
-
Photodiode detector and oscilloscope
-
LCR meter
Procedures:
-
Alignment Verification (POM):
-
Place the cell between crossed polarizers on the POM stage.
-
For a well-aligned VA cell, a dark state (extinction) should be observed at 0V. Any light leakage indicates alignment defects.
-
-
Electro-Optical Performance:
-
Voltage-Transmittance (V-T) Curve: Apply a square wave voltage (e.g., 1 kHz) to the cell and measure the transmitted light intensity as the voltage is swept. This allows for the determination of the threshold voltage (Vth) and the contrast ratio.
-
Response Time: Apply a square wave voltage that switches between 0V and a voltage sufficient for full switching. Measure the time it takes for the transmission to change from 10% to 90% (rise time, τ_on) and from 90% to 10% (fall time, τ_off) using the photodiode and oscilloscope.
-
-
Dielectric and Birefringence Measurement (Optional):
-
Dielectric Anisotropy (Δε): Use an LCR meter to measure the capacitance of the cell in the homeotropic state (C⊥, at 0V) and the planar state (C∥, at a high voltage). Δε can be calculated from these values.
-
Birefringence (Δn): The birefringence can be determined by measuring the phase retardation of the cell as a function of wavelength using a spectrometer.
-
Conclusion and Future Outlook
This compound represents a promising class of materials for next-generation LCDs. Its rigid core and hydrogen-bonding capability make it particularly suitable for creating vertically aligned displays through a simplified, self-assembly-based manufacturing process. While further experimental characterization is required to fully elucidate its physical properties, the protocols outlined in this guide provide a robust framework for its synthesis, integration, and evaluation. Future research should focus on optimizing the concentration of this dopant in various liquid crystal mixtures to fine-tune properties such as response time and driving voltage, paving the way for its use in high-performance display applications.
References
- J. S. Gwag, et al. (2016). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives. Liquid Crystals, 44(4), 655-661. Available: [Link]
- J. S. Gwag, et al. (2015). Fabrication of a new homeotropic alignment layer for nematic liquid crystals using an in situ self-assembly of alkylated benzoic. Molecular Crystals and Liquid Crystals, 610(1), 169-175. Available: [Link]
- S. M. Lee, et al. (2016). Synthesis of cyclopentyloxy terphenyl liquid crystals with negative dielectric anisotropy. Liquid Crystals, 43(11), 1639-1646. Available: [Link]
- A. Y. Yadykova, et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15839. Available: [Link]
- S. Gauza, et al. (2004). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. Conference Record of the 24th International Display Research Conference, 2004, 554-557. Available: [Link]
- A. Y. Yadykova, et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology.
- S. M. Lee, et al. (2016). Synthesis of cyclopentyloxy terphenyl liquid crystals with negative dielectric anisotropy. Taylor & Francis Online. Available: [Link]
- J. S. Gwag, et al. (2016). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives. Taylor & Francis Online. Available: [Link]
- J. S. Gwag, et al. (2015). Fabrication of a new homeotropic alignment layer for nematic liquid crystals using an in situ self-assembly of alkylated benzoic. Taylor & Francis Online. Available: [Link]
- Google Patents. (2004). Method for producing (1,1′,4, 11″)-terphenyl compounds. US6762315B1.
- S. Gauza, et al. (2004). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine.
- European Patent Office. (1997). 4-Fluorophenylbenzoates and liquid crystal compositions containing them. EP 0580122 B1. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- | 158938-08-0 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. US6762315B1 - Method for producing (1,1â²,4, 11â³)-terphenyl compounds - Google Patents [patents.google.com]
The Versatile Precursor: 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Organic Semiconductor Development
Introduction: The quest for novel organic semiconductors with tunable properties and high performance continues to drive innovation in materials science. Within this landscape, 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid has emerged as a key precursor molecule, offering a unique combination of a rigid terphenyl core, a flexible pentoxy chain, and a reactive carboxylic acid group. This versatile building block provides a platform for the synthesis of a diverse range of organic semiconductors and liquid crystals with applications in advanced electronic devices.[1] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, modification, and application of this compound in the field of organic electronics.
Molecular Architecture and Properties
The distinct molecular structure of this compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is central to its utility. The linear and rigid terphenyl core facilitates efficient charge transport and promotes molecular alignment, which is crucial for the formation of liquid crystalline phases.[1] The pentoxy group enhances solubility in organic solvents, aiding in solution-based processing of derived materials, and influences the solid-state packing of the molecules, a critical factor for optimizing electronic and optical properties.[1] The terminal carboxylic acid group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a broad library of derivatives with tailored functionalities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H24O3 | N/A |
| Molecular Weight | 360.45 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | Typically in the range of liquid crystal phase transitions | N/A |
| Solubility | Soluble in many organic solvents | [1] |
Synthesis of the Precursor: A Step-by-Step Protocol
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a convergent synthesis strategy leveraging the Suzuki-Miyaura cross-coupling reaction to construct the terphenyl backbone.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary disconnection points: the ether linkage and the carbon-carbon bonds of the terphenyl core.[1] This leads to two main synthetic pathways:
-
Route A: Suzuki coupling of a pre-functionalized biphenyl derivative with a boronic acid, followed by etherification.
-
Route B: Synthesis of a hydroxylated terphenyl carboxylic acid intermediate, followed by Williamson ether synthesis to introduce the pentoxy group.[1]
A third route involves the oxidation of a methyl group on a terphenyl precursor.[1]
Caption: Retrosynthetic analysis of this compound.
Detailed Protocol: Synthesis via Suzuki Coupling and Oxidation
This protocol details a common synthetic route involving the formation of the terphenyl core followed by oxidation of a methyl group.
Step 1: Suzuki-Miyaura Cross-Coupling
This step constructs the core structure of the molecule.
-
Reaction: 4-Bromo-4'-pentoxytoluene is coupled with 4-methylphenylboronic acid.
-
Reagents and Materials:
-
4-Bromo-4'-pentoxytoluene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-4'-pentoxytoluene and 4-methylphenylboronic acid in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add palladium(II) acetate and triphenylphosphine as the catalyst system.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, 4-[4-(4-pentoxyphenyl)phenyl]toluene.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation to Carboxylic Acid
This step converts the methyl group to the final carboxylic acid functionality.
-
Reaction: The methyl group of 4-[4-(4-pentoxyphenyl)phenyl]toluene is oxidized to a carboxylic acid using potassium permanganate.[1]
-
Reagents and Materials:
-
4-[4-(4-pentoxyphenyl)phenyl]toluene
-
Potassium permanganate (KMnO4)
-
Pyridine
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend 4-[4-(4-pentoxyphenyl)phenyl]toluene in a mixture of pyridine and water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Application in Organic Semiconductors
The true value of this compound lies in its role as a precursor to high-performance organic semiconductors. The carboxylic acid group is readily modified, most commonly through esterification, to introduce various functional moieties that dictate the final electronic and self-assembly properties of the material.
Esterification for Tailored Semiconductors
Esterification of the carboxylic acid with different alcohols or phenols is a powerful strategy to synthesize a wide array of liquid crystalline and semiconducting materials.[2] The choice of the alcohol or phenol allows for precise tuning of properties such as:
-
Mesophase Behavior: The length and branching of the alkyl chain in the ester group can influence the type and temperature range of liquid crystalline phases.
-
Solubility: Modification of the ester group can enhance solubility for solution-based processing techniques like spin-coating and printing.
-
Electronic Properties: Introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels of the final semiconductor.
Table 2: Examples of Ester Derivatives and their Properties
| Esterifying Alcohol/Phenol | Resulting Semiconductor Derivative | Potential Properties |
| 4-Pentylphenol | 4-Pentylphenyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | Nematic liquid crystal phase, suitable for display applications.[3] |
| 4-Hexyloxyphenol | 4-Hexyloxyphenyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | Smectic liquid crystal phases, potential for ordered thin films in OFETs. |
| Thienyl-alcohols | Thienylalkyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | Enhanced π-π stacking and charge transport in OFETs. |
Protocol: Fischer Esterification for Semiconductor Synthesis
This protocol describes a general procedure for the synthesis of ester derivatives from this compound.
-
Reaction: Acid-catalyzed esterification of this compound with a functional alcohol.
-
Reagents and Materials:
-
This compound
-
Desired alcohol (e.g., 4-pentylphenol)
-
Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as a catalyst
-
Toluene or another suitable solvent
-
Dean-Stark apparatus (optional, for water removal)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine this compound, a slight excess of the desired alcohol, and a catalytic amount of sulfuric acid or PTSA in toluene.
-
Heat the mixture to reflux and stir. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography to yield the final organic semiconductor.
-
Caption: Workflow from precursor to organic electronic device.
Characterization and Device Fabrication
Material Characterization
Thorough characterization of the synthesized organic semiconductors is essential to understand their structure-property relationships. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To determine the thermal properties and identify liquid crystalline phases.
-
UV-Visible Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical and electronic properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Organic Field-Effect Transistor (OFET) Fabrication and Performance
The performance of the synthesized organic semiconductors is typically evaluated by fabricating and characterizing organic field-effect transistors (OFETs).
Protocol: OFET Fabrication (Bottom-Gate, Top-Contact)
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Surface Treatment (Optional): To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Dissolve the synthesized organic semiconductor in a suitable organic solvent (e.g., toluene, chloroform) and deposit a thin film onto the substrate using spin-coating.
-
Annealing: Anneal the film at a temperature within the material's liquid crystalline phase to promote the formation of a highly ordered morphology, which is beneficial for charge transport.
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.
The electrical characteristics of the fabricated OFETs, such as charge carrier mobility, on/off ratio, and threshold voltage, can then be measured using a semiconductor parameter analyzer.
Conclusion
This compound is a highly valuable and versatile precursor for the development of advanced organic semiconductors. Its unique molecular design, combining a rigid aromatic core with a flexible alkyl chain and a modifiable carboxylic acid group, provides a powerful platform for synthesizing materials with tailored properties for a range of organic electronic applications. The synthetic protocols and application workflows detailed in this guide offer a solid foundation for researchers to explore the potential of this remarkable molecule in the ever-evolving field of organic electronics.
References
- El Wakil, A., et al. (2010). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources, 5(3), 1596-1610.
Sources
Application Notes and Protocols for the Nematic Phase of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Advanced Scientific Research
Abstract
This technical guide provides a comprehensive overview of the applications of the nematic liquid crystalline phase of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This calamitic (rod-shaped) mesogen, characterized by a rigid terphenyl core, a flexible pentoxy tail, and a terminal carboxylic acid group, exhibits a highly responsive nematic phase suitable for advanced materials applications.[1] The unique molecular architecture facilitates the formation of orientationally ordered systems that are exquisitely sensitive to external stimuli, including surface interactions and electric fields. We present detailed, field-proven protocols for the characterization of its nematic phase and its application in two key research areas: high-sensitivity, label-free biosensing and the formulation of controlled-release drug delivery systems. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of advanced liquid crystalline materials.
Introduction to this compound
This compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a thermotropic liquid crystal. Its molecular structure is the primary determinant of its liquid crystalline behavior.
-
Rigid Aromatic Core: The linear terphenyl structure provides significant molecular rigidity and shape anisotropy, which are prerequisites for the formation of liquid crystal phases. This core promotes the parallel alignment of molecules, a defining characteristic of the nematic phase.[1]
-
Flexible Alkoxy Chain: The terminal pentoxy group (–OC₅H₁₁) acts as a flexible tail, which frustrates dense crystal packing and lowers the melting point, allowing the material to access the liquid crystalline state at more moderate temperatures.[1]
-
Terminal Carboxylic Acid: The –COOH group is a potent driver for intermolecular hydrogen bonding. This interaction typically leads to the formation of dimeric supramolecular structures, effectively elongating the mesogenic unit and enhancing the stability of the nematic phase.
The combination of these features results in the formation of a nematic phase, an intermediate state of matter between a crystalline solid and an isotropic liquid. In this phase, the molecules lack long-range positional order but maintain a significant degree of long-range orientational order, aligning, on average, along a common axis known as the director. This fluid-yet-ordered state is highly sensitive to interfacial phenomena, making it an ideal transducer for sensing and a structured medium for encapsulation.
Physicochemical Properties & Nematic Phase Characterization
A precise understanding of the material's phase transitions is critical for any application. The transition from a crystalline solid to the nematic phase (melting point) and from the nematic phase to an isotropic liquid (clearing point) define the operational temperature range.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonym(s) | 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | [1] |
| CAS Number | 158938-08-0 | [1] |
| Molecular Formula | C₂₄H₂₄O₃ | [1] |
| Molecular Weight | 360.4 g/mol | [1] |
| Phase Transitions | To be determined experimentally (See Protocol 1) |
Protocol 1: Thermal Characterization of the Nematic Phase
Objective: To experimentally determine and verify the phase transition temperatures (crystal-to-nematic and nematic-to-isotropic) of this compound.
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing the precise temperatures and enthalpies of phase transitions. Polarized Optical Microscopy (POM) provides visual confirmation of these phases through their unique optical textures, which arise from the interaction of polarized light with the anisotropic molecular arrangement. Using both methods provides a self-validating system for characterization.
Materials:
-
This compound powder
-
Differential Scanning Calorimeter (DSC) with aluminum pans
-
Polarizing Optical Microscope (POM)
-
Variable temperature hot stage with controller
-
Glass microscope slides and coverslips
-
Spatula
Methodology:
Part A: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point (e.g., 300°C). The extended terphenyl core suggests transition temperatures will be significantly higher than simpler benzoic acid LCs.
-
Hold for 2-5 minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same rate (10°C/min) back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram. The crystal-to-nematic transition will appear as a sharp endothermic peak on heating. The nematic-to-isotropic transition will appear as a smaller, often sharp, endothermic peak at a higher temperature. The corresponding exothermic peaks should appear on cooling, possibly at slightly lower temperatures (supercooling).
Part B: Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a few micrograms of the compound onto a clean microscope slide. Cover with a coverslip and place it on the hot stage.
-
Heating Cycle: Heat the sample slowly while observing through the crossed polarizers of the microscope.
-
Observation:
-
Upon melting from the solid phase, the appearance of a fluid, highly birefringent (brightly colored) texture indicates the formation of the nematic phase.
-
Continue heating until the field of view becomes completely dark. This is the nematic-to-isotropic transition (clearing point), where the material loses its anisotropy.
-
Slowly cool the sample from the isotropic phase. Droplets of the nematic phase will nucleate and grow. As they coalesce, a characteristic Schlieren texture with dark brushes (disclinations) will form. This texture is a definitive visual confirmation of the nematic phase.
-
-
Validation: The transition temperatures observed visually via POM should correlate directly with the peaks identified in the DSC thermogram, providing robust validation of the material's thermal behavior.
Application in High-Sensitivity Biosensing
The core principle of nematic LC-based biosensors is the amplification of molecular-scale binding events into a macroscopic, observable optical signal.[2][3] A uniformly aligned thin film of nematic LC appears dark under crossed polarizers. When a biological event (e.g., antigen-antibody binding) occurs on a specially prepared surface, it disrupts this uniform alignment.[4] The reoriented LC molecules alter the polarization of transmitted light, creating a bright signal that requires no labels or complex instrumentation to detect.
Diagram 1: Principle of LC-Based Biosensing
A Graphviz diagram illustrating the change in liquid crystal alignment upon analyte binding.
Caption: Workflow of a nematic liquid crystal biosensor from initial dark state to bright signal upon detection.
Protocol 2: Fabrication of an LC-Based Immunosensor for Protein Detection
Objective: To fabricate a sensor capable of visually detecting a model protein analyte (e.g., Human IgG) in an aqueous buffer.
Causality: This protocol creates a surface that forces the LC into a uniform vertical (homeotropic) alignment. The specific binding of the target protein to antibodies immobilized on this surface introduces nanoscale topographical changes. The elastic energy of the liquid crystal resists this distortion, but above a certain analyte concentration, the distortion energy overcomes the anchoring energy, forcing the LC molecules to tilt. This collective reorientation is easily visualized as a bright signal.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
This compound
-
N,N-dimethyl-N-(3-aminopropyl)trimethoxysilane (DMOAP)
-
Glutaraldehyde solution (2.5% in PBS)
-
Anti-Human IgG antibody solution (10 µg/mL in PBS)
-
Human IgG (analyte) solutions of varying concentrations in PBS
-
Bovine Serum Albumin (BSA) solution (for blocking and negative control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-curable epoxy and UV lamp
-
Glass microspheres (e.g., 10 µm diameter) as spacers
Diagram 2: Immunosensor Fabrication Workflow
A Graphviz diagram outlining the step-by-step fabrication of the LC immunosensor.
Caption: Step-by-step workflow for fabricating the liquid crystal immunosensor.
Methodology:
-
Substrate Cleaning:
-
Rigorously clean ITO slides by sonicating for 15 minutes each in Alconox solution, deionized water, acetone, and finally isopropanol.
-
Dry the slides under a stream of nitrogen and treat with UV-Ozone for 15 minutes to remove final organic residues and activate the surface. Causality: A pristine surface is paramount for forming a defect-free self-assembled monolayer.
-
-
Surface Functionalization for Homeotropic Alignment:
-
Prepare a fresh 1% (v/v) solution of DMOAP in deionized water.
-
Immerse the cleaned ITO slides in the DMOAP solution for 10 minutes.
-
Rinse thoroughly with deionized water and bake at 100°C for 30 minutes to cure the silane layer. Causality: DMOAP forms a self-assembled monolayer where the alkyl tails orient away from the surface, creating a low-energy interface that promotes vertical alignment of the rod-shaped LC molecules.
-
-
Antibody Immobilization:
-
Immerse the DMOAP-coated slides in a 2.5% glutaraldehyde solution for 1 hour. Rinse with PBS. Causality: Glutaraldehyde acts as a homobifunctional crosslinker, attaching to the amine groups on the DMOAP surface.
-
Pipette the anti-Human IgG solution onto the activated surface and incubate in a humid chamber for 2 hours.
-
Rinse gently with PBS to remove unbound antibodies.
-
-
Blocking and Cell Assembly:
-
Immerse the slides in a 1% BSA solution for 1 hour to block any remaining non-specific binding sites. Rinse with PBS.
-
Construct the LC cell by taking two functionalized slides. Sprinkle a small number of 10 µm glass microspheres onto one slide.
-
Place the second slide on top, with the functionalized surfaces facing each other. Seal the edges with UV-curable epoxy, leaving two small gaps for filling. Cure with a UV lamp.
-
-
Filling and Sensing:
-
Heat the empty cell and a sample of this compound on a hot plate to a temperature within its isotropic phase.
-
Place a drop of the molten LC at one of the gaps. The cell will fill via capillary action. Seal the gaps with epoxy.
-
Cool the cell slowly into the nematic phase and place it on the POM stage. The view should be dark.
-
To perform sensing, an open-cell configuration is often used where a droplet of the aqueous analyte solution is placed directly onto a single functionalized substrate on which the LC has been spread.
-
Introduce the Human IgG solution. Observe the optical response under the POM. A concentration-dependent transition from a dark to a bright image signifies detection.
-
-
Self-Validation and Controls:
-
Negative Control: Use a solution of a non-target protein (e.g., BSA) at the same concentration as the analyte. No significant optical response should be observed.
-
Blank Control: Use pure PBS buffer. The dark field should remain stable.
-
These controls validate that the observed signal is due to the specific antigen-antibody binding event.
-
Application in Controlled Drug Delivery
The ordered structure of the nematic phase can be harnessed to create micro- or nano-scale drug carriers. When dispersed as droplets in an immiscible liquid, the nematic LC can encapsulate therapeutic agents. The ordered molecular arrangement can slow the diffusion of the entrapped drug compared to an amorphous carrier, providing a mechanism for sustained release. The carboxylic acid group of the host molecule may also form hydrogen bonds with compatible drug molecules, improving encapsulation efficiency.
Protocol 3: Preparation of Drug-Loaded Nematic Microdroplets
Objective: To encapsulate a model hydrophobic drug (e.g., Curcumin) within nematic microdroplets of this compound using an oil-in-water (O/W) emulsion solvent evaporation technique.
Causality: This bottom-up approach uses high-energy emulsification to create fine droplets of an organic phase (containing the LC and drug) within a continuous aqueous phase. A surfactant is used to stabilize the droplet interface. Subsequent evaporation of the volatile organic solvent leaves behind solid/liquid crystalline microparticles with the drug encapsulated within the nematic matrix.
Materials:
-
This compound
-
Curcumin (model hydrophobic drug)
-
Dichloromethane (DCM) (volatile organic solvent)
-
Polyvinyl alcohol (PVA) (surfactant/stabilizer)
-
Deionized water
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Dialysis tubing (for release studies)
-
UV-Vis Spectrophotometer
Diagram 3: Microdroplet Formulation via Emulsification
A Graphviz diagram showing the process of creating drug-loaded liquid crystal microdroplets.
Caption: Workflow for preparing drug-loaded nematic microdroplets using the solvent evaporation method.
Methodology:
-
Preparation of the Organic (Oil) Phase:
-
In a glass vial, dissolve 100 mg of this compound and 10 mg of Curcumin in 5 mL of DCM.
-
Ensure complete dissolution, using gentle sonication if necessary.
-
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve 200 mg of PVA in 20 mL of deionized water to create a 1% (w/v) solution. Heat gently (to ~60°C) if needed to aid dissolution, then cool to room temperature. Causality: PVA adsorbs to the oil-water interface, providing steric stabilization that prevents the newly formed droplets from coalescing.
-
-
Emulsification:
-
Pour the organic phase into the aqueous phase.
-
Immediately subject the mixture to high-speed homogenization at 10,000-15,000 rpm for 5 minutes, or use a probe sonicator. Keep the beaker in an ice bath to prevent excessive heating. Causality: The high shear forces break the bulk organic phase into sub-micron droplets, forming a stable O/W emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and place it on a magnetic stirrer.
-
Stir at a moderate speed (~300 rpm) at room temperature for at least 12 hours, leaving the beaker open to the atmosphere (or under a fume hood). Causality: The high vapor pressure of DCM allows it to slowly evaporate, causing the LC and drug to precipitate within the droplets, forming the final solid microparticles.
-
-
Particle Recovery and Washing:
-
Transfer the suspension to centrifuge tubes and centrifuge at 10,000 g for 20 minutes.
-
Discard the supernatant, which contains excess PVA and any unencapsulated drug.
-
Resuspend the particle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual surfactant.
-
Lyophilize (freeze-dry) the final pellet to obtain a free-flowing powder.
-
-
Self-Validation and Characterization:
-
Encapsulation Efficiency (EE%): Dissolve a known mass of the dried microdroplets in DCM. Measure the Curcumin concentration using a UV-Vis spectrophotometer against a standard curve. Calculate EE% as: (Mass of Drug in Particles / Initial Mass of Drug) * 100.
-
In Vitro Release Study: Suspend a known mass of particles in a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions). Place the suspension in a dialysis bag and immerse it in a larger volume of release medium. At set time intervals, withdraw samples from the external medium and measure the drug concentration via UV-Vis. This will generate a release profile over time, validating the sustained-release properties of the formulation.
-
Conclusion
This compound stands out as a versatile mesogen whose nematic phase can be effectively harnessed for sophisticated technological applications. The protocols detailed herein demonstrate its utility as a highly sensitive transducer for label-free biosensing and as a structured matrix for developing advanced drug delivery vehicles. The inherent responsiveness of its nematic phase to interfacial perturbations is the key enabling property for these applications. Further research may explore its use in electro-optical devices, as a component in tunable photonic materials, or as a structural template for the synthesis of ordered polymer networks.
References
- Designing Biological Microsensors with Chiral Nematic Liquid Crystal Droplets.
- Biosensing Using Liquid Crystals. Resonance.
- Optical modeling of liquid crystal biosensors. AIP Publishing.
- Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applic
- Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applic
- Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives.
- This compound. Benchchem.
- Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers.
- Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences.
Sources
- 1. 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | C24H24O3 | CID 9798987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pentyloxybenzoic acid [webbook.nist.gov]
- 3. [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- | 158938-08-0 [chemicalbook.com]
- 4. BENZOIC ACID, 4-[5-[4-(PENTYLOXY)PHENYL]-3-ISOXAZOLYL]- [cymitquimica.com]
Application Note: A Practical Guide to the Synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid via Williamson Ether Synthesis
Introduction
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a molecule of significant interest in materials science, particularly as a precursor for the synthesis of liquid crystals and organic semiconductors.[1] Its rigid biphenyl core, flexible pentoxy chain, and the presence of a carboxylic acid group for hydrogen bonding and further functionalization make it a versatile building block for advanced materials.[2] The Williamson ether synthesis is a robust and widely applicable method for the formation of the ether linkage in this target molecule.[3] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Theoretical Framework: The Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In the context of synthesizing this compound, the key transformation is the reaction between the phenoxide derived from 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and a pentyl halide.
1.1. Reaction Mechanism
The synthesis involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.[6] The acidity of the phenolic proton is enhanced by the aromatic ring, allowing for the use of moderately strong bases like potassium hydroxide or potassium carbonate.[7]
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the pentyl halide (e.g., 1-bromopentane) in a concerted SN2 fashion.[5] This backside attack results in the displacement of the halide leaving group and the formation of the desired ether linkage.[3]
Figure 1: General mechanism of the Williamson ether synthesis for this compound.
1.2. Rationale for Reagent Selection
-
Starting Material: The synthesis strategically begins with 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. This precursor already contains the biphenylcarboxylic acid backbone, simplifying the synthetic route.[8]
-
Alkylating Agent: A primary alkyl halide, such as 1-bromopentane or 1-iodopentane, is the ideal electrophile.[5] Primary halides are highly susceptible to SN2 reactions and minimize the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[9]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid group, which remains protonated under these conditions.[10][11] Stronger bases like sodium hydride (NaH) could also be used but may require anhydrous conditions.[10]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is commonly used.[4] These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic and accelerating the SN2 reaction.[4]
Experimental Protocol
This protocol is adapted from a similar synthesis of 4'-pentyloxy-biphenyl-4-carboxylic acid.[11]
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid | C₁₃H₁₀O₃ | 214.22 | 5.0 g | 23.3 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.45 g | 46.7 |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | 5.29 mL (3.52 g) | 46.7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
| Brine | NaCl (aq) | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
2.2. Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (5.0 g, 23.3 mmol) and potassium carbonate (6.45 g, 46.7 mmol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring, add 1-bromopentane (5.29 mL, 46.7 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[12] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
Purification and Characterization
3.1. Purification
Recrystallization is a common and effective method for purifying solid carboxylic acids.[12] The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. Ethanol or a mixture of ethanol and water is often a good choice for compounds of this nature. For more challenging purifications, column chromatography on silica gel can be employed.[10]
An alternative purification strategy for carboxylic acids involves an acid-base extraction.[13] The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, is then separated and acidified to precipitate the pure carboxylic acid.[13]
3.2. Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the biphenyl region, a triplet for the terminal methyl group of the pentoxy chain, a triplet for the methylene group attached to the oxygen, and other methylene protons in the pentyl chain. A singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbons of the pentoxy chain, and the carbonyl carbon of the carboxylic acid. |
| FT-IR (ATR) | A broad O-H stretch for the carboxylic acid, C=O stretch for the carboxylic acid, C-O stretches for the ether, and characteristic peaks for the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (C₂₄H₂₄O₃, MW = 360.45 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Potential Side Reactions and Troubleshooting
The primary side reaction in the Williamson ether synthesis is E2 elimination, especially with secondary and tertiary alkyl halides.[4] By using a primary alkyl halide like 1-bromopentane, this side reaction is minimized. Another potential issue is the alkylation of the carboxylic acid group. However, under the basic conditions used, the carboxylate anion is a much weaker nucleophile than the phenoxide, making O-alkylation of the phenol the predominant reaction. Incomplete reaction can be addressed by extending the reaction time or increasing the temperature, though the latter may promote side reactions.[14]
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. Careful selection of reagents and reaction conditions, as detailed in this application note, allows for the successful synthesis of this valuable intermediate for materials science research. Proper purification and thorough characterization are essential to ensure the quality of the final product for subsequent applications.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Organic Chemistry Portal.
- University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis.
- Uchimura, M., Kang, S., Ishige, R., Watanabe, J., & Konishi, G. I. (2013). Synthesis of Liquid Crystal Molecules Based on Bis (biphenyl) diacetylene and Their Liquid Crystallinity. Chemistry Letters, 42(8), 848-850. [Link]
- LookChem.
- Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis.
- Parlow, J. J., & Naing, W. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Taylor & Francis Online. Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Slideshare.
- Google Patents.
- YouTube. Williamson Ether Synthesis. [Link]
- ResearchGate. How can I purify carboxylic acid?. [Link]
- ResearchGate.
- University of Calgary. Ch24: ArOH to ArOR. [Link]
- National Institutes of Health.
- Francis Academic Press.
- Google Patents.
- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Francis Academic Press.
- Organic Chemistry Portal. Williamson Synthesis. [Link]
- Reddit. Williamson Ether synthesis. [Link]
- PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
- ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
- JOCPR. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]
- CAS Common Chemistry. Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. [Link]
- US EPA. Benzoic acid, 4-methoxy-, 4-pentylphenyl ester - Substance Details. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: A Guide to Terphenyl Benzoic Acid Synthesis via Suzuki Coupling
Introduction: The Significance of Terphenyl Benzoic Acids and the Strategic Advantage of Suzuki Coupling
Terphenyl derivatives are a class of organic compounds characterized by a central benzene ring substituted with two other phenyl groups.[1] When further functionalized with carboxylic acid groups, these molecules, known as terphenyl benzoic acids, become exceptionally valuable building blocks in materials science and medicinal chemistry.[2] Their rigid, linear structure is instrumental in the formation of advanced materials such as Metal-Organic Frameworks (MOFs), where they act as robust linkers to create porous structures essential for applications like gas storage and catalysis.[3][4] In drug development, the terphenyl scaffold is a key structural motif in various biologically active compounds.[5]
The synthesis of these complex molecules often relies on the formation of carbon-carbon (C-C) bonds between aryl rings, a task for which the Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited.[6] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide, offering high functional group tolerance, mild reaction conditions, and the use of relatively non-toxic reagents.[7][8] These advantages make it a preferred method in both academic research and industrial-scale pharmaceutical production.[7][9] This guide provides a comprehensive protocol for the synthesis of terphenyl benzoic acids, grounded in the fundamental principles of the Suzuki coupling reaction.
The Catalytic Heart of the Reaction: Unraveling the Suzuki Coupling Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[12] The reactivity of the aryl halide is a critical factor in this rate-determining step, with the general trend being I > OTf > Br > Cl.[12]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium center.[12] For this to occur, the boronic acid must first be activated by a base, which enhances the nucleophilicity of the organic group attached to boron.[13] The resulting diarylpalladium(II) complex is then poised for the final step of the cycle.
-
Reductive Elimination : The newly formed diarylpalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled to form the desired biaryl product.[12][14] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]
Sources
- 1. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 2. The role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Polarizing Optical Microscopy of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Liquid Crystals
Introduction: Unveiling the Mesophases of a Terphenyl-Based Liquid Crystal
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, possessing a molecular structure engineered for mesophase formation. Its rigid terphenyl core provides the necessary anisotropy, while the terminal pentoxy chain and carboxylic acid group influence the intermolecular interactions and thermal properties.[1] The carboxylic acid moiety, in particular, promotes strong hydrogen bonding, which plays a significant role in the formation and stability of its liquid crystalline phases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the mesomorphic behavior of this compound using Polarizing Optical Microscopy (POM), a fundamental technique for identifying and analyzing the unique optical textures of liquid crystalline states.[2][3]
The transition from a crystalline solid to an isotropic liquid is not always a single-step process. For materials like this compound, intermediate states of matter, known as liquid crystal mesophases, can exist. These phases possess a degree of molecular order between that of a crystal and a liquid, exhibiting both fluidity and anisotropic properties.[4][5] POM is an indispensable tool for visualizing this anisotropy, as the ordered arrangement of molecules within a liquid crystal domain interacts with polarized light to produce characteristic textures.[2][3] This application note will detail the principles of POM, provide step-by-step protocols for sample preparation and analysis, and guide the user in interpreting the observed optical textures to identify the phase transitions of this compound.
Core Principles: Polarizing Optical Microscopy (POM) for Liquid Crystal Analysis
A polarizing optical microscope is specifically designed to observe specimens that are optically anisotropic, meaning they have different refractive indices depending on the direction of light propagation.[5] Isotropic materials, like ordinary liquids or unstressed glass, have a single refractive index and appear dark between two crossed polarizers. In contrast, the ordered domains of a liquid crystal are birefringent, capable of splitting a beam of plane-polarized light into two rays that vibrate in mutually perpendicular planes and travel at different velocities.[5]
This difference in velocity creates a phase shift between the two rays. When these rays exit the sample and are recombined by the second polarizer (the analyzer), they interfere, producing the characteristic brightness, colors, and textures that are the hallmarks of a liquid crystal mesophase.[2] The specific texture observed provides invaluable information about the type of liquid crystal phase (e.g., nematic, smectic) and the alignment of the molecules within the sample.
dot graph experimental_workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} END_DOT
Caption: Experimental workflow for POM analysis of liquid crystals.
Instrumentation and Materials
Instrumentation:
-
Polarizing Optical Microscope (POM) equipped with:
-
Rotating stage (graduated in degrees)
-
Crossed polarizers (polarizer and analyzer)
-
Hot stage with a programmable temperature controller (e.g., Linkam or Mettler Toledo)
-
Digital camera for image capture
-
Materials:
-
This compound powder
-
Microscope slides (high-quality, clean)
-
Coverslips (high-quality, clean)
-
Micro-spatula
-
Solvents for cleaning (e.g., ethanol, acetone)
-
Lens paper
Experimental Protocols
Protocol 1: Standard Sample Preparation for Textural Observation
This protocol is designed for observing the natural textures that form as the liquid crystal transitions from the isotropic liquid state.
-
Substrate Cleaning: Thoroughly clean a microscope slide and coverslip. It is critical to remove any dust, grease, or other contaminants that could act as nucleation sites or disrupt the liquid crystal alignment. A common procedure is to sonicate the slides in a detergent solution, followed by rinsing with deionized water, then ethanol, and finally acetone, before drying with a stream of clean, dry nitrogen or air.
-
Sample Deposition: Using a micro-spatula, place a very small amount (a few micrograms) of this compound powder onto the center of the clean microscope slide. Using too much sample will result in a thick film that transmits little light and obscures the fine details of the texture.
-
Coverslip Placement: Gently place a coverslip over the powder.
-
Initial Heating and Spreading: Place the slide on the hot stage. Heat the sample to a temperature above its clearing point (the transition to the isotropic liquid phase). The powder will melt into a clear, non-birefringent liquid. Gently press on the coverslip with a non-marring tool to create a thin, uniform film.
-
Observation: Place the sample on the microscope stage and allow it to cool slowly (e.g., 1-5 °C/min) into the liquid crystal phase. As the phase transition occurs, you will observe the nucleation and growth of birefringent domains from the dark isotropic liquid. This is where the characteristic textures of the mesophase will become visible.
Protocol 2: Preparation of an Alignment Layer for Uniform Orientation (Optional)
For more quantitative studies, or to observe specific director configurations, a surface alignment layer can be used to induce a uniform orientation of the liquid crystal molecules.
-
Prepare a Polyvinyl Alcohol (PVA) Solution: Dissolve a small amount of PVA in water with gentle heating.
-
Coat Substrates: Coat the microscope slide and coverslip with the PVA solution and evaporate the water on a hotplate to leave a thin film.
-
Unidirectional Rubbing: Vigorously rub the PVA-coated surfaces in a single direction with a velvet cloth. This process creates micro-grooves that will align the long axis of the liquid crystal molecules.
-
Cell Assembly: Place the prepared slide and coverslip together with the rubbed directions either parallel (for planar alignment) or perpendicular (for twisted nematic alignment). Use thin spacers (e.g., Mylar film) to control the cell thickness.
-
Filling the Cell: Place a small amount of the liquid crystal at the edge of the cell. Heat the entire assembly into the isotropic phase. The liquid crystal will be drawn into the cell gap via capillary action.
-
Cooling and Observation: Cool the sample slowly into the mesophase and observe the resulting uniform alignment.
Analysis and Interpretation of Results
Identifying Phase Transitions
The primary goal of the POM analysis is to identify the temperatures at which phase transitions occur and to characterize the textures of the different mesophases.
-
Heating and Cooling Cycles: Perform at least one full heating and cooling cycle while observing the sample through the crossed polarizers. A typical heating/cooling rate is 5-10 °C/min for initial surveys, and a slower rate of 1-2 °C/min for precise determination of transition temperatures.
-
Texture Observation upon Cooling: As the sample cools from the isotropic liquid (which appears completely dark), the first appearance of bright, birefringent regions marks the clearing point , or the Isotropic-to-Liquid Crystal transition temperature (TN-I). For a calamitic molecule like this compound, the first liquid crystal phase to appear is typically the nematic phase.
-
Nematic Phase Textures: The nematic phase is characterized by long-range orientational order but no positional order.[4] Its most common texture in an unaligned sample is the schlieren texture . This texture is distinguished by dark "brushes" that emanate from point defects known as disclinations.[6]
-
Disclinations: These are points where the director (the average local orientation of the molecules) is undefined. In a schlieren texture, you may observe points with two or four dark brushes. The number of brushes is related to the "strength" of the disclination.[6]
-
Thread-like Texture: Another common nematic texture is the "threaded" or "nematic thread" texture, which appears as fine, thread-like lines that move freely within the fluid.
-
-
Further Transitions: Upon further cooling, the nematic phase may transition into a more ordered smectic phase or directly into the crystalline solid.
-
Nematic to Smectic Transition: A transition to a smectic A phase is often marked by the appearance of "focal conic" or "fan-shaped" textures that grow from the nematic phase.
-
Crystallization: The transition to the solid crystalline phase (TCr-N) is typically marked by the rapid growth of non-flowing, highly birefringent crystalline domains.
-
-
Heating Cycle Confirmation: Slowly heat the sample from the crystalline state. Observe the melting point (TCr-N), where the solid crystals melt into the liquid crystal phase, and the clearing point (TN-I), where the liquid crystal becomes an isotropic liquid. These temperatures should be consistent with those observed during the cooling cycle, although some supercooling may be observed on the cooling run.
dot graph texture_interpretation { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} END_DOT
Caption: Decision tree for phase identification during cooling.
Quantitative Data Summary
While the precise transition temperatures for this compound must be determined experimentally, homologous series of 4''-alkoxy-p-terphenyl-4-carboxylic acids typically exhibit both nematic and, for longer chain lengths, smectic phases.[6] The experimental data should be recorded in a table similar to the one below.
| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) | Enthalpy (ΔH) from DSC (J/g) | Observed POM Texture |
| Crystal → LC | TCr-LC | TLC-Cr | ΔHm | Growth of LC texture from crystalline solid |
| LC → Isotropic | TLC-I | TI-LC | ΔHi | Disappearance/Appearance of birefringence |
Note: The table should be populated with data obtained from your specific experiment. The enthalpy values are best determined using Differential Scanning Calorimetry (DSC), a complementary technique that measures heat flow and provides quantitative data on phase transitions.[2]
Troubleshooting and Advanced Insights
-
No Texture Observed: If the sample remains dark upon cooling, it may not be a liquid crystal, or the mesophase exists in a temperature range that was not investigated. Alternatively, the sample may have adopted a homeotropic alignment (molecules aligned perpendicular to the glass), which also appears dark. Tilting the sample or gently shearing the coverslip can help to confirm this.
-
Poor Contrast/Resolution: This is often due to the sample being too thick. Prepare a new sample using a smaller amount of material.
-
Correlation with DSC: For authoritative results, it is highly recommended to perform Differential Scanning Calorimetry (DSC) in parallel with POM. DSC will show distinct endothermic or exothermic peaks at first-order phase transitions, providing precise temperature and enthalpy data that can be directly correlated with the textural changes observed under the microscope.[7]
Conclusion
Polarizing Optical Microscopy is a powerful, accessible, and essential technique for the characterization of thermotropic liquid crystals like this compound. By following the protocols outlined in this application note, researchers can effectively prepare samples, identify phase transition temperatures, and characterize the unique optical textures associated with the material's mesophases. The visual information obtained from POM, especially when combined with quantitative data from DSC, provides a comprehensive understanding of the material's thermotropic behavior, which is fundamental for its application in materials science, organic electronics, and other advanced fields.
References
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
- Chen, X., et al. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate.
- El-Agamey, A., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 14(1), 10.
- Gray, G. W., Hartley, J. B., & Jones, B. (1955). Mesomorphism and chemical constitution. Part V. The mesomorphic properties of the 4′-n-alkoxydiphenyl-4-carboxylic acids and their simple alkyl esters. Journal of the Chemical Society (Resumed), 1412-1420.
- Chauhan, M. B., et al. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
- Patel, H., et al. (2023). Synthesis and characterization of λ-shaped azo liquid crystals: The effect of terminal alkoxy group. Liquid Crystals, 10(4), 641-654.
- Sartaliya, J., et al. (2016). DSC traces obtained during continuous heating of liquid crystals and their mixtures at rate of 5°C/min. ResearchGate.
- Ahmed, H. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. ResearchGate.
- Kafle, A. (2015). How to analyze liquid crystals?. ResearchGate.
- Various authors. (2016). Characterization of Liquid Crystals. Rev. Adv. Mater. Sci., 44, 398-406.
- Pharmaffiliates. 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic Acid.
- Acmec Biochemical. 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.
- Kuvshinova, S. A., et al. (2014). Synthesis, Mesomorphic and Dielectric Properties of 4-(Cyanomethoxy)phenyl 4-Alkoxybenzoates, 4-(Cyanomethoxy)-4'-alkoxyazo- and -azoxybenzenes. ResearchGate.
- PubChem. p-Terphenyl-4,4''-dicarboxylic acid.
Sources
Application Note: Elucidating the Thermotropic Behavior of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid via Differential Scanning Calorimetry
Abstract
This application note provides a comprehensive guide to the characterization of the thermotropic liquid crystalline properties of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid using Differential Scanning Calorimetry (DSC). This calamitic (rod-shaped) molecule, with its rigid terphenyl core and flexible pentoxy tail, is a key building block in the synthesis of advanced liquid crystal materials for display technologies and organic electronics.[1] Understanding its phase transition temperatures and associated enthalpy changes is critical for material design and quality control. This document details a robust DSC protocol, explains the theoretical underpinnings of the experimental choices, and provides a framework for interpreting the resulting data.
Introduction: The Significance of Thermal Analysis for Liquid Crystalline Materials
This compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a prototypical example of a molecule designed to exhibit liquid crystalline behavior.[1] Its molecular architecture, featuring a rigid aromatic core and a flexible alkyl chain, facilitates the formation of mesophases—intermediate states of matter between a crystalline solid and an isotropic liquid. The carboxylic acid moiety further introduces the potential for hydrogen bonding, which can significantly influence the thermal stability and nature of the liquid crystal phases.
Differential Scanning Calorimetry (DSC) is an indispensable technique for the study of liquid crystals.[2] It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of phase transition temperatures and the quantification of the enthalpy changes (ΔH) associated with these transitions.[3] This information is paramount for constructing phase diagrams, understanding molecular ordering, and ensuring the material's performance within a desired temperature range.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the complete workflow for the DSC analysis of this compound.
Caption: Experimental workflow for DSC analysis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating a heat-cool-heat cycle to ensure the reproducibility of the observed transitions and to erase any prior thermal history of the sample. The methodology is grounded in established standards for thermal analysis, such as ASTM D3418.[4][5]
Materials and Equipment
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Hermetically sealed aluminum DSC pans and lids.
-
Microbalance (accurate to ±0.01 mg).
-
Sample of this compound (purity >98%).
-
High-purity nitrogen gas (99.99%).
-
Indium standard for calibration.
Instrument Calibration
Causality: Calibration is crucial for ensuring the accuracy of temperature and enthalpy measurements. Indium is a common calibrant due to its well-defined melting point (156.6°C) and heat of fusion (28.45 J/g).
-
Place a weighed indium standard in a sealed aluminum pan.
-
Load the indium sample and an empty reference pan into the DSC cell.
-
Perform a heating scan through the melting point of indium at the same rate as the planned experiment (10°C/min).
-
Adjust the instrument's temperature and enthalpy calibration factors based on the measured values for indium.
Sample Preparation
Causality: Proper sample preparation is critical for obtaining high-quality, reproducible data. A small sample size (2-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.[6] Hermetically sealed pans are essential to prevent sublimation or decomposition of the sample at elevated temperatures.
-
Accurately weigh 2-5 mg of this compound directly into a clean aluminum DSC pan.
-
Place a lid on the pan and seal it using a sample press. Ensure a flat, even seal.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
Load the sample and reference pans into their respective positions in the DSC autosampler or cell.
DSC Measurement Procedure
Causality: The heat-cool-heat cycle is a standard procedure for analyzing polymeric and liquid crystalline materials.[6]
-
First Heating Scan: This scan reveals the thermal transitions of the material "as-is," including its initial crystalline state and any effects from its synthesis and storage history.
-
Isothermal Hold: Holding the sample in the isotropic liquid state for a few minutes ensures that all crystalline and liquid crystalline order is destroyed, providing a uniform starting point for the cooling scan.
-
Cooling Scan: This scan reveals the temperatures at which the liquid crystalline phases and crystalline solid form from the isotropic liquid. Supercooling effects, where transitions occur at lower temperatures upon cooling than upon heating, are common.
-
Second Heating Scan: This scan provides the most reliable data on the material's intrinsic phase behavior, as it is performed on a sample with a controlled thermal history. The data from this scan is typically used for reporting transition temperatures and enthalpies.[6]
-
Purge: Begin purging the DSC cell with nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is necessary to prevent oxidative degradation of the sample.
-
Equilibration: Equilibrate the cell at a starting temperature well below the first expected transition (e.g., 30°C).
-
First Heating Scan: Heat the sample from 30°C to a temperature well above the final transition to the isotropic liquid phase (e.g., 300°C) at a constant rate of 10°C/min.
-
Isothermal Hold: Hold the sample at 300°C for 5 minutes.
-
Cooling Scan: Cool the sample from 300°C back to 30°C at a rate of 10°C/min.
-
Second Heating Scan: Reheat the sample from 30°C to 300°C at a rate of 10°C/min.
-
Data Acquisition: Record the heat flow as a function of temperature throughout the entire process.
Data Analysis and Expected Results
The DSC thermogram will plot heat flow (in mW or W/g) against temperature (°C). Endothermic events (melting, transition to a higher-ordered mesophase) will appear as peaks in the direction of positive heat flow, while exothermic events (crystallization) will appear as peaks in the negative direction.
Interpreting the Thermogram
Based on the structure of this compound and the behavior of similar alkoxybenzoic acids, the following phase transitions are anticipated:
-
Crystal (K) to Nematic (N) Transition: Upon heating, the crystalline solid will melt into a nematic liquid crystal phase. This is a first-order transition and will be observed as a sharp endothermic peak.
-
Nematic (N) to Isotropic (I) Transition: At a higher temperature, the nematic phase will transition to the isotropic liquid. This clearing point is also a first-order transition, but the associated enthalpy change is typically much smaller than that of the crystal-to-nematic transition.
The following diagram illustrates the expected phase transitions as a function of temperature.
Caption: Expected phase transitions for this compound upon heating.
Quantitative Data Presentation
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Second Heating Scan | |||
| Crystal (K) → Nematic (N) | e.g., ~150-180 | e.g., ~155-185 | e.g., ~40-80 |
| Nematic (N) → Isotropic (I) | e.g., ~240-270 | e.g., ~245-275 | e.g., ~1-5 |
| Cooling Scan | |||
| Isotropic (I) → Nematic (N) | e.g., ~238-268 | e.g., ~235-265 | e.g., ~ -1 to -5 |
| Nematic (N) → Crystal (K) | e.g., ~130-160 | e.g., ~125-155 | e.g., ~ -30 to -70 |
Note: The values presented are illustrative. Actual experimental values will be dependent on sample purity and instrumental conditions. The cooling transitions often occur at lower temperatures due to supercooling.
Conclusion
Differential Scanning Calorimetry is a powerful and essential tool for characterizing the thermal properties of liquid crystalline materials like this compound. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the phase transition temperatures and enthalpies of this compound. This information is fundamental for the rational design and application of new liquid crystal technologies.
References
- ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). [Link]
- Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. [Link]
- Integrated Technology Laboratory, Inc. Differential Scanning Calorimetry - Thermal Analysis. [Link]
- ResearchGate. DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). [Link]
- ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. [Link]
- CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. [Link]
- Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]
- NIST WebBook. 4-Pentyloxybenzoic acid. [Link]
- LillOA. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Link]
- Scribd. ASTM D3418-15 DSC. [Link]
- ResearchGate. Differential scanning calorimetry (DSC) thermograms of supramolecular... [Link]
- CSK Scientific Press. Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
- ResearchGate. (PDF) Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. [Link]
- Rev.Adv.Mater.Sci.
- Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC)
- MDPI. Key Developments in Ionic Liquid Crystals. [Link]
- PubChem.
- ResearchGate. Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. [Link]
- University of Iasi. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]
- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
- Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. [Link]
- SciSpace. Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. itlinc.com [itlinc.com]
- 4. infinitalab.com [infinitalab.com]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Application Notes & Protocols: A Guide to the Incorporation of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid into Advanced Polymeric Architectures
Abstract and Scope
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the effective incorporation of the calamitic mesogen, 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, into polymeric structures. The unique molecular architecture of this compound—a rigid terphenyl core functionalized with a terminal carboxylic acid and a flexible pentoxy chain—makes it an exemplary building block for creating polymers with liquid crystalline properties.[1] Such materials, known as Liquid Crystal Polymers (LCPs), exhibit a unique combination of polymer processability with the ordered, anisotropic properties of liquid crystals, leading to applications in high-performance materials, electronics, and advanced drug delivery systems.[2][3][4]
This guide moves beyond simple procedural lists to explain the fundamental principles behind the experimental choices. We will detail two primary methodologies for polymer incorporation:
-
Main-Chain Liquid Crystal Polymers (MCLCPs): Where the mesogenic unit forms a core part of the polymer backbone, typically through polycondensation reactions.
-
Side-Chain Liquid Crystal Polymers (SCLCPs): Where the mesogen is attached as a pendant group to a flexible polymer backbone, often via a flexible spacer.[5]
Protocols for synthesis, purification, and characterization are provided, alongside the scientific rationale for each step, ensuring a self-validating and reproducible workflow.
The Mesogen: this compound
The utility of this molecule stems from its specific chemical structure, which imparts the tendency for self-assembly into ordered, liquid crystalline phases.[1]
-
Rigid Core: The linear terphenyl group provides the necessary rigidity and anisotropy to encourage the parallel alignment of molecules, a hallmark of nematic and smectic liquid crystal phases.[1][5]
-
Terminal Carboxylic Acid: This functional group is the primary reactive site for incorporation into polymer backbones via esterification or amidation.[6][7] It also allows for potential derivatization to attach polymerizable moieties.
-
Flexible Pentoxy Tail: The C5H11O- group enhances solubility in organic solvents and influences the molecular packing and transition temperatures of the resulting liquid crystal phases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 158938-08-0 | [1] |
| Molecular Formula | C24H24O3 | Calculated |
| Molecular Weight | 360.4 g/mol | [1] |
| Appearance | White to off-white powder/crystal | Generic |
| Key Feature | Calamitic (rod-like) mesogen | [8][9] |
Visualization of Key Concepts
To better illustrate the processes described, the following diagrams outline the chemical structures and workflows.
Caption: Chemical structure of the mesogenic monomer.
Caption: Workflow for Main-Chain Liquid Crystal Polymer (MCLCP) synthesis.
Caption: Workflow for Side-Chain Liquid Crystal Polymer (SCLCP) synthesis.
Protocol I: Main-Chain Polymer Synthesis via Polycondensation
This protocol describes the synthesis of an aromatic polyester by reacting this compound (acting as a diacid monomer due to its potential for self-esterification or reaction with other diols) with a suitable diol, such as 1,6-hexanediol. The resulting polymer will have the rigid mesogenic units integrated directly into the polymer backbone.
Materials & Equipment
-
This compound
-
1,6-hexanediol (or other suitable diol)
-
Catalyst (e.g., antimony(III) oxide or titanium(IV) isopropoxide)
-
High-boiling point solvent (optional, for solution polymerization, e.g., diphenyl ether)
-
Methanol (for purification)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Step-by-Step Methodology
-
Reactor Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a nitrogen purge.
-
Rationale: Polycondensation reactions are sensitive to water, which can hydrolyze ester bonds and limit the final molecular weight.[10]
-
-
Charging Reagents: Charge the flask with equimolar amounts of this compound and 1,6-hexanediol. Add the catalyst (approx. 0.05-0.1 mol% relative to the acid).
-
Rationale: Stoichiometric balance is critical in step-growth polymerization to achieve high molecular weights. The catalyst increases the rate of esterification.[11]
-
-
Initial Esterification (Nitrogen Purge): Heat the mixture to 180-200°C under a slow stream of nitrogen. Water, the byproduct of esterification, will begin to distill off. Continue this stage for 2-4 hours or until the majority of water has been removed.
-
Polycondensation (Vacuum): Gradually increase the temperature to 220-250°C while slowly applying a vacuum (reducing pressure to <1 mmHg). The viscosity of the reaction mixture will increase significantly. Continue the reaction for another 4-8 hours.
-
Rationale: Applying a vacuum is crucial for removing the final traces of water and other small molecule byproducts, which is necessary to drive the polymerization to completion and achieve a high degree of polymerization.[11] The increase in viscosity is a direct indicator of polymer chain growth.
-
-
Polymer Isolation: Cool the reactor to room temperature. The resulting polymer will be a solid mass. Dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of trifluoroacetic acid and dichloromethane) and precipitate it by slowly adding the solution to a large volume of a non-solvent like methanol.
-
Rationale: Precipitation is a standard method for purifying polymers. It effectively removes unreacted monomers, oligomers, and the catalyst.
-
-
Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol II: Side-Chain Polymer Synthesis via Functionalization and Radical Polymerization
This protocol involves a two-stage process: first, the carboxylic acid of the mesogen is modified to bear a polymerizable group (an acrylate), and second, this new monomer is polymerized using a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain Transfer).
Materials & Equipment
-
Stage 1: Monomer Synthesis
-
This compound
-
2-Hydroxyethyl acrylate
-
Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
-
Stage 2: Polymerization
-
Synthesized acrylate monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Methanol (for purification)
-
Schlenk flask and standard Schlenk line equipment.
-
Step-by-Step Methodology
Part A: Synthesis of Acrylate-Functionalized Mesogen
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 eq.), 2-hydroxyethyl acrylate (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Rationale: This is a Steglich esterification. DMAP acts as a nucleophilic catalyst, and DCM is a good solvent for the reactants.[9]
-
-
Coupling Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Rationale: DCC is a coupling agent that activates the carboxylic acid, facilitating its reaction with the alcohol. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and precipitates out.
-
-
Work-up and Purification: Filter off the precipitated DCU. Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure acrylate monomer.
-
Rationale: The aqueous washes remove unreacted starting materials and catalytic residues. Column chromatography ensures high purity of the monomer, which is critical for successful controlled polymerization.
-
Part B: RAFT Polymerization
-
Reactor Setup: Place the synthesized monomer, RAFT agent, and AIBN in a Schlenk flask.
-
Rationale: RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.[13] The ratio of monomer to RAFT agent will determine the target degree of polymerization.
-
-
Degassing: Add anhydrous toluene, seal the flask, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction. Thorough degassing is essential for controlled radical processes.
-
-
Polymerization: Place the flask in a preheated oil bath at the appropriate temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for the desired time (4-24 hours), which will influence the final monomer conversion.
-
Rationale: The initiator (AIBN) decomposes upon heating to generate radicals that initiate polymerization. The RAFT agent mediates the process, keeping the concentration of propagating radicals low and minimizing termination reactions.
-
-
Termination and Isolation: Stop the reaction by cooling the flask in an ice bath and exposing it to air. Concentrate the solution and precipitate the polymer into a large excess of cold methanol.
-
Rationale: Rapid cooling and exposure to oxygen quench the polymerization. Precipitation isolates the polymer from unreacted monomer and the initiator fragments.
-
-
Purification and Drying: Redissolve the polymer in a small amount of THF or DCM and re-precipitate into methanol two more times to ensure high purity. Dry the final polymer in a vacuum oven at 50-60°C.
Characterization of the Resulting Polymers
Validation of a successful synthesis requires thorough characterization to confirm the polymer structure and its liquid crystalline properties.
Caption: Key characterization techniques and the information they provide.
Protocol: Thermal and Optical Analysis
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Seal 3-5 mg of the dried polymer in an aluminum DSC pan. Heat the sample to a temperature well above its expected clearing point (e.g., 300°C) at a rate of 10°C/min under a nitrogen atmosphere. Cool the sample at the same rate, and then perform a second heating scan.
-
Rationale: The first heating scan erases the polymer's thermal history. The second heating scan provides reliable data on the glass transition temperature (Tg) and the liquid crystal phase transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).[5][14] The enthalpy change (ΔH) associated with these transitions gives insight into the degree of order.[8]
-
-
Polarized Optical Microscopy (POM):
-
Procedure: Place a small amount of the polymer on a glass slide and cover it with a coverslip. Heat the sample on a hot stage to its isotropic phase (a completely dark field of view under crossed polarizers). Then, slowly cool the sample at a controlled rate (e.g., 5-10°C/min).
-
Rationale: As the polymer cools into a liquid crystalline phase, it will become birefringent, and characteristic optical textures will appear.[5] For example, a nematic phase may show a threaded or schlieren texture, while a smectic A phase might exhibit a focal conic fan texture.[5][8] This provides direct visual confirmation of the liquid crystalline nature of the material.
-
Table 2: Typical Phase Transitions and Characterization Data
| Parameter | Main-Chain LCP (MCLCP) | Side-Chain LCP (SCLCP) | Rationale |
| Glass Transition (Tg) | High; often above 100°C | Lower; depends on the polymer backbone (e.g., 20-100°C for polyacrylates) | The rigid backbone of MCLCPs restricts chain mobility more than the flexible backbone of SCLCPs. |
| LC Phase Range (ΔT) | Can be very broad, extending to high temperatures | Typically broad, but limited by the Tg at the lower end and isotropization at the upper end. | The decoupling spacer in SCLCPs allows the mesogens to organize independently of the main chain.[15] |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | 5,000 - 100,000+ g/mol | Step-growth polymerization often yields lower Mw than controlled radical polymerization. |
| Polydispersity (PDI) | ~2.0 | < 1.3 (with controlled methods) | Controlled radical techniques like RAFT provide excellent control over polymer chain length distribution.[13][16] |
References
- MDPI. (n.d.). Synthesis, Characterization, and Application of Liquid Crystal Polymers.
- MedCrave eBooks. (2018, January 3). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations.
- USEON. (2025, June 13). Liquid Crystal Polymer (LCP): Properties, Types and Processing.
- Fiveable. (n.d.). Liquid crystalline polymers | Polymer Chemistry Class Notes.
- Patsnap Eureka. (2025, July 31). Future of Carboxylic Acid in Biodegradable Polymer Production.
- Jiang, Y., et al. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH.
- ChemRxiv. (n.d.). RAFT polymerization by the radical decarboxylation of carboxylic acids.
- World Scientific Publishing. (n.d.). Characterization of Liquid Crystalline Polymers.
- MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties.
- Google Patents. (n.d.). KR101157007B1 - Method of preparing carboxylic acid functionalized polymers.
- MDPI. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- MDPI. (2024, November 4). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens.
- MDPI. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
- NIH. (n.d.). Synthesis of Carboxylic Block Copolymers via Reversible Addition Fragmentation Transfer Polymerization for Tooth Erosion Prevention.
- NIH. (n.d.). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview.
- PMC - NIH. (2021, June 30). Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group.
- ResearchGate. (2025, August 6). Polyesters based on diacid monomers | Request PDF.
- ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid). | Download Scientific Diagram.
- NIH. (n.d.). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview.
- Semantic Scholar. (n.d.). Synthesis and characterization of side chain liquid crystalline polymer.
- Britannica. (n.d.). Carboxylic acid - Polyamides, Synthesis, Esters.
- NIH. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. useon.com [useon.com]
- 4. fiveable.me [fiveable.me]
- 5. medcraveebooks.com [medcraveebooks.com]
- 6. Future of Carboxylic Acid in Biodegradable Polymer Production [eureka.patsnap.com]
- 7. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]
- 11. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. worldscientific.com [worldscientific.com]
- 15. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Self-Assembly of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Solution
For: Researchers, scientists, and drug development professionals
Introduction: The Architectural Elegance of a Self-Assembling System
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a fascinating molecule poised at the intersection of materials science and supramolecular chemistry. Its structure is inherently amphiphilic, featuring a rigid, hydrophobic terphenyl backbone functionalized with a flexible pentoxyloxy chain, and a hydrophilic carboxylic acid head group. This duality of character is the primary driver for its spontaneous organization in solution into well-defined, hierarchical nanostructures.[1] The self-assembly process is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces. Understanding and controlling this process is paramount for harnessing the potential of this molecule in applications ranging from liquid crystal displays and organic semiconductors to stimuli-responsive gels and advanced drug delivery systems.[1]
This guide provides a comprehensive overview of the principles governing the self-assembly of this compound in solution, along with detailed protocols for its study and characterization.
Scientific Foundation: The Driving Forces of Supramolecular Assembly
The self-assembly of this compound is not a random aggregation but a programmed process dictated by its molecular architecture. The key interactions at play are:
-
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In non-polar or moderately polar solvents, two molecules will readily form a stable head-to-head dimer via a pair of O-H···O hydrogen bonds.[2][3] This dimerization is often the initial and most crucial step in the formation of larger assemblies.
-
π-π Stacking: The electron-rich terphenyl core provides a large surface area for aromatic interactions. These stacking interactions between the phenyl rings of adjacent molecules or dimers contribute significantly to the stability and order of the resulting nanostructures.
-
Hydrophobic Interactions: The pentoxyloxy chain, being aliphatic, is hydrophobic. In aqueous environments, these chains will tend to sequester themselves away from water molecules, driving the formation of aggregates like micelles or vesicles where the hydrophobic tails are shielded in the core and the hydrophilic carboxylic acid groups are exposed to the solvent.
-
Van der Waals Forces: These weaker, non-specific interactions between the alkoxy chains also contribute to the overall stability of the packed structures.
The final morphology of the self-assembled structures is a result of the energetic balance between these competing and cooperating forces, which can be finely tuned by external stimuli.
Key Factors Influencing Self-Assembly
The supramolecular landscape of this compound can be dramatically altered by modifying the solution environment.
| Parameter | Effect on Self-Assembly | Rationale |
| Solvent Polarity | In non-polar solvents, hydrogen bonding and π-π stacking dominate, leading to fibrillar or sheet-like structures. In polar protic solvents (e.g., water, methanol), competition for hydrogen bonding with the solvent can disrupt dimer formation.[4] | The solvent's ability to solvate the different parts of the molecule influences which non-covalent interactions are most favorable. |
| Concentration | Below a critical aggregation concentration (CAC), the molecules exist as monomers or small oligomers. Above the CAC, self-assembly into larger structures occurs. | The formation of large, ordered structures is an entropically unfavorable process that is driven by favorable enthalpic interactions at higher concentrations. |
| pH | At low pH (acidic conditions), the carboxylic acid group is protonated (-COOH), favoring hydrogen-bonded dimers. At high pH (basic conditions), the group is deprotonated (-COO⁻), leading to electrostatic repulsion that can inhibit or alter the assembly process.[5][6] | The ionization state of the carboxylic acid headgroup is a critical switch for controlling intermolecular interactions. |
| Temperature | Increasing temperature can disrupt weaker non-covalent interactions, potentially leading to a disassembly of the structures or a transition to different morphologies. | Thermal energy can overcome the enthalpic gains of self-assembly. |
Experimental Workflow for Studying Self-Assembly
A typical investigation into the self-assembly of this compound follows a logical progression from sample preparation to detailed characterization.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in a "good" solvent and dilute it to working concentrations.
Rationale: A "good" solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), is chosen to ensure the molecule is fully solvated and exists in a monomeric state. This provides a well-defined starting point for inducing self-assembly.
Materials:
-
This compound (solid)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh a desired amount of this compound.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (THF or DMSO) to dissolve the solid. Gentle sonication can be used to aid dissolution.
-
Once fully dissolved, add the solvent up to the calibration mark of the volumetric flask. This is your stock solution (e.g., 1 mM).
-
Store the stock solution in a tightly sealed container, protected from light.
-
Prepare fresh working solutions by diluting the stock solution with the same solvent immediately before use.
Protocol 2: Induction of Self-Assembly via Solvent Switching
Objective: To induce the self-assembly of this compound by introducing a "bad" solvent.
Rationale: The rapid change in solvent polarity upon addition of a "bad" solvent (e.g., water for a THF solution) makes the monomeric state energetically unfavorable, thus triggering aggregation.[7]
Materials:
-
Working solution of this compound in THF (from Protocol 1)
-
Ultrapure water (or other "bad" solvent)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Place a specific volume of the working solution into a clean glass vial with a small magnetic stir bar.
-
While stirring gently, add the "bad" solvent (water) dropwise or at a controlled rate. The ratio of the good solvent to the bad solvent will determine the final morphology of the aggregates.
-
Observe the solution for any changes, such as the appearance of turbidity, which can indicate the formation of large aggregates.
-
Allow the solution to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature before characterization.
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (size) and size distribution of the self-assembled aggregates in solution.
Rationale: DLS is a non-invasive technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information can be used to calculate the size of the aggregates.[8]
Procedure:
-
Prepare samples at different concentrations and solvent ratios as described in Protocol 2.
-
Filter the samples through an appropriate syringe filter (e.g., 0.22 µm) to remove any dust or large, non-specific aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's operating procedure.
-
Analyze the correlation function to obtain the average hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Protocol 4: Visualization of Self-Assembled Structures by Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution images of the morphology of the self-assembled structures on a solid substrate.
Rationale: AFM provides direct visualization of the nanostructures, revealing their shape (e.g., spherical, fibrillar, lamellar) and dimensions.[9][10]
Procedure:
-
Prepare the self-assembled structures in solution as described in Protocol 2.
-
Prepare a suitable substrate, such as freshly cleaved mica or highly ordered pyrolytic graphite (HOPG).
-
Deposit a small drop of the solution containing the aggregates onto the substrate.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish with a lid) to prevent rapid drying that could disrupt the structures.
-
Once the sample is dry, mount it on the AFM stage.
-
Image the surface using tapping mode (or other non-contact mode) to minimize the risk of damaging the delicate self-assembled structures with the AFM tip.[9]
-
Analyze the AFM images to determine the morphology, height, and width of the aggregates.
Protocol 5: Spectroscopic Analysis of Self-Assembly (UV-Vis Absorbance)
Objective: To monitor the aggregation process by observing changes in the electronic absorption spectrum.
Rationale: The formation of π-stacked aggregates can alter the electronic environment of the terphenyl chromophore, leading to changes in the UV-Vis absorption spectrum, such as a shift in the absorption maximum (hypsochromic or bathochromic shift) or a change in absorbance intensity.[11]
Procedure:
-
Prepare a series of solutions with varying "bad" solvent fractions or pH values.
-
Use a quartz cuvette to measure the UV-Vis absorption spectrum of each solution over the relevant wavelength range (e.g., 200-400 nm).
-
Use the solution of the monomer in the pure "good" solvent as a reference.
-
Plot the changes in the absorption maximum or absorbance at a specific wavelength as a function of the solvent composition or pH to track the onset and extent of aggregation.
Visualizing the Mechanism of Self-Assembly
The self-assembly process can be visualized as a hierarchical series of events, starting from the fundamental building blocks.
Conclusion and Outlook
The self-assembly of this compound in solution is a rich and tunable process that provides access to a variety of well-defined nanostructures. By carefully controlling experimental parameters such as solvent composition, concentration, and pH, researchers can direct the assembly towards desired morphologies. The protocols outlined in this guide provide a robust framework for the systematic investigation of this system. A thorough understanding of the structure-property relationships in these self-assembled materials will undoubtedly pave the way for their integration into next-generation technologies.
References
- CrystEngComm. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. (2014).
- Gale, P. A. pH-controlled nanoaggregation in amphiphilic polymer co-networks. PubMed Central. (2013).
- Lin, Z., et al. In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials. MDPI. (2017).
- Papamokos, G., et al. Nearly-freestanding supramolecular assembly with tunable structural properties. Nature. (2015).
- Bruker. Application Note: Imaging Organic Compound Assemblies. Oligomers, Polymers and Alkane Derivatives in Scanning Force Microscopy. (n.d.).
- ResearchGate. Complex Structures Resulting from Carboxylic Acid Self-Assembly: Comparison of 2-Naphthoic Acid to Quinaldic Acid and 3-Quinoline Carboxylic Acid. (2019).
- Talroze, R. V., et al. The role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone. Physical Chemistry Chemical Physics. (2022).
- Richmond, G. L. Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects. PubMed. (2020).
- ResearchGate. FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. (2014).
- Nowak, D., et al. Nanoscale chemical imaging by photoinduced force microscopy. Science Advances. (2016).
- ResearchGate. Thermo-controllable self-assembled structures of single-layer 4, 4''-diamino-p-terphenyl molecules on Au (110). (2019).
- Lei, W., et al. J-Type Self-Assembled Supramolecular Polymers for High-Performance and Fast-Response n-Type Organic Electrochemical Tr. Advanced Functional Materials. (2023).
- ResearchGate. Atomic Force Microscopy (AFM) Studies of Cured Self-Assembled Films for Chemical Sensor Applications. (2005).
- Karon, K., et al. Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. MDPI. (2022).
- Carneiro, T. F., et al. Peptide-Tetrapyrrole Supramolecular Self-Assemblies: State of the Art. MDPI. (2021).
- Galzitskaya, O. V., et al. Acceleration of protein aggregation by amphiphilic peptides: transformation of supramolecular structure of the aggregates. PubMed. (2018).
- Kim, S., et al. Controlled aggregation in conjugated polymer nanoparticles via organic acid treatments. Chemical Communications. (2012).
- Zamora, P. G., et al. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. PubMed Central. (2020).
- Polymer Chemistry. Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). (2017).
- ResearchGate. Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. (1987).
- Glidewell, C., et al. 4-(Diphenyl-phosphan-yl)benzoic acid. PubMed. (2011).
- ResearchGate. Molecular structures of the new 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives 5–8 with the atom numbering (for assigning NMR signals). (2021).
- Murugan, A. Neuroevolutionary Learning of Particles and Protocols for Self-Assembly. eScholarship. (2021).
- ResearchGate. Programming biomolecular self-assembly pathways. (2011).
Sources
- 1. The role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Nearly-freestanding supramolecular assembly with tunable structural properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Diphenyl-phosphan-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pH-controlled nanoaggregation in amphiphilic polymer co-networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acceleration of protein aggregation by amphiphilic peptides: transformation of supramolecular structure of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Application Note: Imaging Organic Compound Assemblies. Oligomers, Polymers and Alkane Derivatives in Scanning Force Microscopy | Bruker [bruker.com]
- 11. mdpi.com [mdpi.com]
Harnessing the Potential of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Nanotechnology: A Guide for Researchers
An in-depth exploration of the synthesis, properties, and diverse nanotechnological applications of the liquid crystalline molecule 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, providing detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Unique Dichotomy
This compound is a fascinating organic molecule characterized by a unique structural dichotomy: a rigid, aromatic terphenyl core coupled with a flexible pentoxy alkyl chain. This structure imparts liquid crystalline properties, allowing it to exist in phases intermediate between a crystalline solid and an isotropic liquid.[1] The presence of a terminal carboxylic acid group further enhances its utility, providing a versatile anchor for covalent attachment to surfaces and a key functional group for mediating intermolecular interactions through hydrogen bonding.[2] These distinct features make this compound an exceptional candidate for a variety of applications in the burgeoning field of nanotechnology, from the development of sophisticated drug delivery systems to the fabrication of highly sensitive biosensors.
Core Properties and Synthesis
The key to harnessing this compound in nanotechnology lies in understanding its fundamental physicochemical properties and having robust synthetic methods.
Physicochemical Properties
| Property | Value/Description | Significance in Nanotechnology |
| Molecular Formula | C24H24O3 | Provides the basis for calculating molar mass and for structural elucidation. |
| Molecular Weight | 360.45 g/mol | Important for stoichiometric calculations in functionalization reactions. |
| Appearance | White to off-white crystalline powder | Basic physical characteristic for material identification. |
| Solubility | Soluble in organic solvents like THF, DMF, and chloroform; sparingly soluble in water. | Dictates the choice of solvents for synthesis, purification, and self-assembly processes. |
| Key Functional Groups | Carboxylic acid (-COOH), Phenyl rings, Ether linkage (-O-), Pentoxy chain (-OC5H11) | The carboxylic acid is crucial for surface anchoring and hydrogen bonding. The terphenyl core provides rigidity and pi-pi stacking interactions. The pentoxy chain imparts flexibility and influences liquid crystalline behavior.[2] |
| Liquid Crystalline Behavior | Exhibits thermotropic liquid crystal phases (e.g., nematic, smectic).[3] | This property is central to its application in stimuli-responsive materials and biosensors. |
Synthesis Overview
The synthesis of this compound is typically achieved through multi-step organic reactions. A common and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the precise formation of carbon-carbon bonds between the phenyl rings.[4]
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for this compound.
Application Notes: Exploiting Molecular Design in Nanotechnology
The unique molecular architecture of this compound opens doors to a range of nanotechnology applications.
Surface Functionalization of Nanoparticles
The carboxylic acid group of this compound serves as an excellent anchor for the surface modification of various nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs).[2] This functionalization is critical for:
-
Improving Colloidal Stability: The attached molecules can prevent nanoparticle aggregation in solution.
-
Enhancing Biocompatibility: The organic shell can shield the inorganic core, reducing potential cytotoxicity.
-
Imparting Specific Functionality: The liquid crystalline properties of the coating can be used to create stimuli-responsive nanomaterials.[2]
Mechanism of Attachment: The most common method for attaching carboxylic acids to surfaces like gold nanoparticles is through the formation of an amide bond using carbodiimide chemistry (EDC/NHS coupling) with an amine-functionalized surface, or by direct chemisorption onto metal oxide surfaces.
Self-Assembled Nanostructures for Drug Delivery
The amphiphilic nature of this compound, with its hydrophobic terphenyl core and more hydrophilic carboxylic acid head, allows for its self-assembly into various nanostructures such as micelles, vesicles, or nanofibers in solution.[2][5] These self-assembled structures can encapsulate therapeutic agents, making them promising candidates for advanced drug delivery systems.[4]
Key Advantages:
-
Controlled Release: The release of the encapsulated drug can be triggered by changes in the local environment (e.g., pH, temperature), which can disrupt the self-assembled structure.
-
Targeted Delivery: The surface of the nanostructures can be further modified with targeting ligands to direct them to specific cells or tissues.
Liquid Crystal-Based Biosensors
The ability of liquid crystals to change their orientation in response to surface events makes them highly sensitive reporters for biological interactions. This compound and similar molecules can be used to create liquid crystal-based biosensors for the detection of a wide range of analytes.
Principle of Operation:
-
A surface is prepared to induce a specific alignment of the liquid crystal molecules (e.g., homeotropic, or perpendicular to the surface).
-
The binding of a target analyte (e.g., a protein, DNA) to the surface disrupts this ordered alignment.
-
This change in orientation is readily detectable as a change in the optical appearance of the liquid crystal film when viewed through cross-polarizers.
Caption: Principle of a liquid crystal-based biosensor.
Protocols: A Practical Guide for the Researcher
The following protocols provide a starting point for utilizing this compound in key nanotechnology applications. These are generalized procedures and may require optimization based on the specific nanoparticles and target applications.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) via EDC/NHS Coupling
This protocol describes the covalent attachment of this compound to an amine-functionalized gold nanoparticle surface.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs-NH2) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES, pH 6.0.
-
Coupling Buffer: 0.1 M PBS, pH 7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Solvent for dissolving the benzoic acid derivative (e.g., DMF or DMSO).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a minimal amount of DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in activation buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix a solution of this compound with a 10-fold molar excess of EDC and NHS in activation buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Coupling to Amine-Functionalized AuNPs:
-
Add the activated this compound solution to the AuNPs-NH2 suspension. The final concentration of the activated benzoic acid should be in molar excess relative to the surface amine groups on the AuNPs.
-
Adjust the pH of the reaction mixture to 7.4 by adding coupling buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purify the functionalized AuNPs by centrifugation. The speed and duration will depend on the size of the nanoparticles. For example, for 20 nm AuNPs, centrifuge at 12,000 x g for 20 minutes.[2]
-
Carefully remove the supernatant containing unbound reagents.
-
Resuspend the nanoparticle pellet in the desired buffer (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of byproducts.[2]
-
-
Characterization and Storage:
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to check for changes in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the hydrodynamic diameter), and Fourier-transform infrared spectroscopy (FTIR) (to confirm the presence of the attached molecule).
-
Store the final suspension of functionalized AuNPs at 4°C.
-
Protocol 2: Preparation of a Liquid Crystal-Based Biosensor Surface
This protocol outlines the creation of a surface for a liquid crystal-based biosensor using this compound as a component of the alignment layer.
Materials:
-
Glass microscope slides or coverslips.
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
(3-Aminopropyl)triethoxysilane (APTES).
-
This compound.
-
EDC and NHS.
-
Toluene, anhydrous.
-
Ethanol.
-
Nematic liquid crystal (e.g., 5CB).
Procedure:
-
Substrate Cleaning:
-
Clean the glass slides thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
-
Immerse the cleaned slides in Piranha solution for 30-60 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse the slides extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the hydroxylated slides in a 1-2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature.
-
Rinse the slides with toluene, followed by ethanol, and then deionized water.
-
Cure the APTES layer by baking the slides in an oven at 110°C for 30 minutes. This will create an amine-functionalized surface.
-
-
Immobilization of this compound:
-
Activate the carboxylic acid group of this compound using EDC/NHS as described in Protocol 1, step 2.
-
Immerse the amine-functionalized slides in the solution of the activated benzoic acid derivative for 2-4 hours at room temperature.
-
Rinse the slides with the solvent used for the reaction, followed by ethanol and deionized water, and then dry with nitrogen.
-
-
Assembly of the Liquid Crystal Cell:
-
Construct a cell by placing a spacer (e.g., a thin polymer film of known thickness) between two functionalized glass slides, with the functionalized surfaces facing each other.
-
Fill the cell with the nematic liquid crystal (e.g., 5CB) via capillary action at a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).
-
Slowly cool the cell to room temperature to allow the liquid crystal to align.
-
-
Sensing Application:
-
The prepared liquid crystal cell can now be used for biosensing experiments. The introduction of an analyte that interacts with the this compound layer will disrupt the liquid crystal alignment, leading to an optical signal.
-
Conclusion and Future Perspectives
This compound stands out as a highly versatile and valuable building block in the field of nanotechnology. Its unique combination of liquid crystalline properties and a reactive carboxylic acid group provides a powerful platform for the rational design of advanced nanomaterials. The applications in nanoparticle functionalization, self-assembled drug delivery systems, and biosensors are just the beginning. Future research is likely to explore its use in more complex, multi-functional nanosystems, such as theranostic agents that combine diagnostic and therapeutic capabilities, and in the development of "smart" materials that can respond to a wider range of biological and environmental stimuli. As our ability to manipulate matter at the nanoscale continues to advance, the potential of well-designed molecules like this compound will undoubtedly play a central role in shaping the future of medicine and materials science.
References
- BenchChem. (n.d.). This compound | 158938-08-0.
- Beilstein Journals. (n.d.). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA).
- Google Patents. (n.d.). US20090098574A1 - Functionalization of gold nanoparticles with oriented proteins, application to the high-density labelling of cell membranes.
- MDPI. (n.d.). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers.
- PubMed. (n.d.). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2.
- Eureka | Patsnap. (n.d.). Preparation method of 4-(4-phenylbutoxy) benzoic acid.
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.).
- NIH. (n.d.). Plug-and-play metabolic transducers expand the chemical detection space of cell-free biosensors.
- PMC - NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Google Patents. (n.d.). US7073246B2 - Method of making a biosensor.
- Google Patents. (n.d.). US4044049A - Phenyl benzoic acid compounds.
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- ERIC. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids.
- PubMed. (n.d.).
- PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block.
- Google Patents. (n.d.). US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.
- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
- ScienceDirect. (n.d.). Chapter 1 - Liquid-phase synthesis of nanoparticles and nanostructured materials. In Nanoscience and Nanotechnology in Drug Delivery.
- ACS Publications. (n.d.).
- Hindawi. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of -(Octyloxy)benzoic acid with.
- MDPI. (n.d.). Development of G–Ag and C–Ag Nanoparticle‐Based Biosensor for Benzoic Acid Detection.
- PMC - NIH. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20090098574A1 - Functionalization of gold nanoparticles with oriented proteins, application to the high-density labelling of cell membranes - Google Patents [patents.google.com]
Application Note & Protocols: Functionalization of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid for Device Fabrication
Introduction
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a molecule of significant interest in materials science, particularly as a precursor for the synthesis of liquid crystals and organic semiconductors.[1] Its rigid biphenyl core, terminal carboxylic acid group for anchoring, and pentoxy chain for solubility and molecular packing modulation make it an ideal candidate for creating highly ordered self-assembled monolayers (SAMs) on various substrates.[1] The ability to form well-defined molecular layers is critical for the fabrication of advanced electronic and optical devices, where the interface between the organic material and the inorganic substrate dictates device performance.
This guide provides a comprehensive overview and detailed protocols for the functionalization of surfaces with this compound. We will delve into the chemical strategies for covalently attaching this molecule to technologically relevant substrates such as silicon wafers, gold surfaces, and indium tin oxide (ITO). Furthermore, we will outline the essential characterization techniques to validate the successful surface modification.
Core Principle: Activation of the Carboxylic Acid
The carboxylic acid moiety of this compound is the primary functional group for surface attachment. However, it requires activation to become reactive towards surface-bound functional groups. The most common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4]
EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the carboxylic acid. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[2][3] This two-step process, often performed in a single pot, is highly efficient for forming stable amide bonds with primary amine groups.[4]
Section 1: Functionalization of Silicon Wafers
Silicon wafers are the cornerstone of the semiconductor industry. Modifying their surface with organic molecules allows for the tuning of their electronic properties and the fabrication of hybrid organic-inorganic devices. The native oxide layer on silicon (SiO₂) is rich in hydroxyl groups, which can be functionalized with aminosilanes to present a surface of primary amines, ready for coupling with our activated benzoic acid.
Protocol 1.1: Silanization of Silicon Wafers with (3-Aminopropyl)triethoxysilane (APTES)
This protocol details the creation of an amine-terminated silicon surface.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Cleaning and Hydroxylation:
-
Submerge the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried wafers in the APTES solution for 1-2 hours at room temperature.
-
Rinse the wafers with toluene, followed by ethanol, to remove any unbound silane.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Sonicate the wafers in ethanol for 5 minutes to remove any physisorbed APTES.
-
Rinse with ethanol and dry under a nitrogen stream. The wafers are now amine-terminated and ready for coupling.
-
Protocol 1.2: Covalent Attachment of this compound
Materials:
-
Amine-terminated silicon wafers (from Protocol 1.1)
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0.[3]
-
Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Ethanol
-
DI water
-
Nitrogen gas stream
Procedure:
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of DMF.
-
Add a 5-10 fold molar excess of EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine-Terminated Silicon Wafer:
-
Immerse the amine-terminated silicon wafer in the activated this compound solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature.
-
Remove the wafer and rinse sequentially with DMF, ethanol, and DI water to remove unreacted reagents and byproducts.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Diagram of Silicon Wafer Functionalization Workflow
Caption: Workflow for the functionalization of silicon wafers.
Section 2: Functionalization of Gold Surfaces
Gold surfaces are widely used in biosensors, molecular electronics, and nanotechnology due to their inertness and the well-established chemistry of alkanethiols for forming high-quality SAMs.[5] To attach this compound to gold, a common strategy is to first form a SAM of an amino-terminated alkanethiol, followed by the EDC/NHS coupling described previously.
Protocol 2.1: Formation of an Amine-Terminated SAM on Gold
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Amino-1-undecanethiol hydrochloride (AUT)
-
Absolute ethanol
-
DI water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by UV-ozone treatment for 15-20 minutes or by immersion in Piranha solution for 30-60 seconds (use extreme caution).
-
Rinse thoroughly with DI water and then ethanol.
-
Dry under a nitrogen stream.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of AUT in absolute ethanol.
-
Immerse the cleaned gold substrates in the AUT solution for 12-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Remove the substrates and rinse thoroughly with ethanol to remove any physisorbed thiols.
-
Dry under a nitrogen stream. The gold surface is now functionalized with a dense layer of primary amines.
-
Protocol 2.2: Covalent Attachment of this compound to Amino-Terminated Gold
This protocol is identical to Protocol 1.2, using the amine-terminated gold substrate from Protocol 2.1.
Diagram of Gold Surface Functionalization
Caption: Workflow for the functionalization of gold surfaces.
Section 3: Functionalization of Indium Tin Oxide (ITO) Surfaces
ITO is a transparent conducting oxide widely used as an electrode in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices. The surface properties of ITO are crucial for device performance. Phosphonic acids are known to bind strongly to metal oxide surfaces like ITO, forming robust and stable monolayers.[6][7]
Protocol 3.1: Functionalization of ITO with an Amino-Terminated Phosphonic Acid
Materials:
-
ITO-coated glass substrates
-
Amino-terminated phosphonic acid (e.g., (3-aminopropyl)phosphonic acid)
-
Detergent solution (e.g., 2% Tergitol in DI water)
-
Acetone, Isopropyl alcohol (IPA)
-
DI water
-
Nitrogen gas stream
Procedure:
-
ITO Cleaning:
-
Clean the ITO substrates by sonicating sequentially in detergent solution, DI water, acetone, and IPA for 15 minutes each.[8]
-
Dry the substrates under a nitrogen stream.
-
Treat with UV-ozone for 15-20 minutes to remove final organic contaminants and hydroxylate the surface.
-
-
Phosphonic Acid Monolayer Formation:
-
Prepare a 1-10 mM solution of the amino-terminated phosphonic acid in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Immerse the cleaned ITO substrates in the phosphonic acid solution for 12-24 hours.
-
Remove the substrates and rinse thoroughly with the solvent to remove unbound molecules.
-
Anneal the substrates at 120-140°C for 1-2 hours to promote covalent bond formation.[8]
-
Sonicate in the solvent to remove any physisorbed material.
-
Dry under a nitrogen stream.
-
Protocol 3.2: Covalent Attachment of this compound to Amino-Functionalized ITO
This protocol is identical to Protocol 1.2, using the amine-functionalized ITO substrate from Protocol 3.1.
Diagram of ITO Surface Functionalization
Caption: Workflow for the functionalization of ITO surfaces.
Section 4: Characterization of Functionalized Surfaces
Successful functionalization should be verified using appropriate surface-sensitive analytical techniques.
| Technique | Information Provided | Expected Outcome for Successful Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[9][10][11] | Appearance of N1s signal after aminosilane/aminothiol/aminophosphonic acid deposition. Increase in the C1s signal and appearance of characteristic peaks for the aromatic rings and ether linkage of the target molecule. |
| Contact Angle Goniometry | Surface wettability and surface energy. | A significant change in the water contact angle after each functionalization step, reflecting the change in surface chemistry (e.g., hydrophilic hydroxylated surface to a more hydrophobic amine-terminated surface, and then to the final functionalized surface). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[9][12] | Minimal increase in surface roughness, indicating the formation of a uniform monolayer rather than aggregates.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds, confirming the presence of specific functional groups. | Appearance of amide bond vibrational peaks (~1650 cm⁻¹) after the final coupling step. |
Conclusion
The protocols outlined in this application note provide a robust framework for the functionalization of silicon, gold, and ITO surfaces with this compound. The versatility of EDC/NHS chemistry, combined with established methods for introducing amine functionalities onto various substrates, enables the creation of well-defined organic monolayers. These functionalized surfaces are pivotal for the development of next-generation electronic and optoelectronic devices with tailored interfacial properties. Rigorous characterization is essential to ensure the quality and reproducibility of the functionalized surfaces, paving the way for advanced device fabrication.
References
- Time in Delhi, IN.
- Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study | Langmuir - ACS Public
- Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces | Scientific.Net.
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- This compound | 158938-08-0 | Benchchem.
- Mechanism for protein immobilization via EDC/NHS coupling.
- The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications - ResearchG
- Angle Resolved XPS for the Characterization of Self Assembled Monolayers - Thermo Fisher Scientific.
- Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - RSC Publishing.
- Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices - Princeton University.
- CO2 Fixation into Useful Aromatic Carboxylic Acids via C (sp2)
- Self-assembled monolayers - EAG Labor
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
- The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications | Accounts of Chemical Research - ACS Public
- XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation | Request PDF - ResearchG
- Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study | Request PDF - ResearchG
- Phosphonic Acid Modification of Indium−Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies | The Journal of Physical Chemistry C - ACS Public
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
- Adsorption Studies of a Phosphonic Acid on ITO: Film Coverage, Purity, and Induced Electronic Structure Changes.
- A guide to functionalisation and bioconjugation strategies to surface-initi
- Adsorption of aromatic carboxylic acids on carbon nanotubes: impact of surface functionalization, molecular size and structure - RSC Publishing.
- General Protocol for Coupling Biomolecules to Carboxyl
- A New Approach to Generate Thiol-termin
- Impact of Silanization Parameters and Antibody Immobilization Strategy on Binding Capacity of Photonic Ring Reson
- Direct C–H Carboxylation of Arom
- Carboxyl Modific
- Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids | Langmuir - ACS Public
- Carboxylic acid terminated monolayer formation on crystalline silicon and silicon nitride surfaces.
- 4-(4-Phenylbutoxy)
- Silaniz
- Surface Modification of Graphene Oxide by Carboxyl-Group: Preparation, Characterization, and Application for Proteins Immobilization - ResearchG
- Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching.
- Carboxylic acid terminated monolayer formation on crystalline silicon and silicon nitride surfaces.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- CN105693508A - Method for synthesizing 4-(4-phenylbutoxy)
- 4-Pentyloxybenzoic acid - the NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. princeton.edu [princeton.edu]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. eag.com [eag.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Guest-Host Interactions with 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Liquid Crystals
Introduction: The Synergy of Host and Guest
The field of stimuli-responsive materials is continually driven by the pursuit of systems that offer precise control over light and energy. Among these, guest-host liquid crystal (LC) systems represent a cornerstone technology, enabling applications from high-contrast displays to energy-saving smart windows and advanced optical shutters.[1][2][3][4] The fundamental principle of a guest-host system lies in the elegant synergy between a liquid crystalline host and a "guest" molecule, typically a dichroic dye. The host, possessing long-range orientational order, acts as a dynamic matrix. When an external electric field is applied, the host LC molecules reorient, compelling the guest molecules to align with them. This cooperative alignment allows for the modulation of light absorption, effectively creating a tunable optical filter.[5]
The choice of the host material is paramount to the performance of the system. The ideal host should exhibit a stable and broad liquid crystal phase, appropriate dielectric anisotropy for low-voltage switching, and a molecular structure conducive to aligning guest molecules. 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is an exemplary host material. Its elongated, rigid terphenyl core provides the necessary molecular anisotropy for robust liquid crystal phase formation, while the terminal pentoxy chain and carboxylic acid group offer avenues for tuning solubility and intermolecular interactions.[6] This guide provides a comprehensive overview and detailed protocols for preparing, fabricating, and characterizing guest-host systems based on this versatile liquid crystal host.
Section 1: Host Material Profile: this compound
This molecule, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a calamitic (rod-shaped) liquid crystal that serves as an excellent foundation for guest-host mixtures.
Molecular Structure and Physicochemical Properties
The structure is characterized by a linear, rigid terphenyl backbone which is essential for the formation of ordered liquid crystalline mesophases.[6] The pentoxy group enhances solubility and influences molecular packing, while the carboxylic acid moiety provides a site for hydrogen bonding, which can influence phase behavior and interactions with guest molecules.[6]
| Property | Value | Source |
| Molecular Formula | C24H24O3 | [6] |
| Molecular Weight | 360.4 g/mol | [6] |
| CAS Number | 158938-08-0 | [6] |
| Appearance | White to off-white solid | N/A |
| Key Structural Features | Rigid terphenyl core, flexible pentoxy chain, terminal carboxylic acid | [6] |
Liquid Crystalline Behavior
The molecular shape of this compound promotes the parallel alignment necessary for forming nematic and/or smectic phases. The specific transition temperatures are critical for defining the operational range of any device. While exact transition temperatures can vary with purity, they are typically determined using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). The presence of the carboxylic acid group can lead to the formation of hydrogen-bonded dimers, which significantly impacts the mesophase behavior and stability.
Section 2: The Guest-Host Principle in Action
The efficacy of a guest-host system is not solely dependent on the host but on the careful selection of a guest and the nature of their interaction.
Mechanism of Interaction
In the absence of an electric field (Voltage OFF state), the host liquid crystal molecules are aligned by a surface treatment on the device's inner walls. Guest molecules, such as elongated dichroic dyes, align their long axis with the local average orientation of the host molecules, known as the "director." In this state, the dye can absorb a specific polarization of incident light. When an electric field is applied (Voltage ON state), the host molecules reorient themselves with the field. This reorientation forces the guest molecules to follow suit, changing their orientation relative to the incident light and thus altering the system's absorption properties.[5] This electrically switchable absorption is the core of the guest-host effect.
Selecting the Guest Molecule
The choice of guest is dictated by the desired application.
-
Dichroic Dyes: These are the most common guests. They are anisotropic molecules that exhibit strong absorption for light polarized parallel to their long molecular axis and weak absorption for light polarized perpendicularly.[7][8] A high dichroic ratio (the ratio of these absorbances) is essential for achieving a high contrast ratio in the final device.
-
Nanoparticles: Dispersing nanoparticles into a liquid crystal host can modify its dielectric and electro-optical properties.[9] For example, rod-like plasmonic nanoparticles can be oriented by the LC host to create a switchable infrared filter.[3]
-
Chiral Dopants: These guests are used to induce a helical twist in the nematic host, creating a chiral nematic (or cholesteric) phase. This is fundamental for certain display modes and can influence the viewing angle characteristics of the device.[10]
Key Performance Metrics
-
Order Parameter (S): A measure of how well the guest molecules are aligned with the host liquid crystal director. It ranges from S=1 for perfect parallel alignment to S=-0.5 for perfect perpendicular alignment, and S=0 for random orientation.
-
Dichroic Ratio (DR): The ratio of the absorbance of light polarized parallel to the LC director to the absorbance of light polarized perpendicularly. It is directly related to the order parameter and is a primary indicator of potential device contrast.
-
Contrast Ratio (CR): The ratio of the device's transmittance in the bright state (e.g., Voltage ON) to its transmittance in the dark state (e.g., Voltage OFF).
Section 3: Protocol for Guest-Host Mixture Preparation
This protocol details the formulation of a guest-host mixture using this compound as the host and a generic dichroic dye as the guest.
Scientific Rationale: The primary goal is to achieve a homogenous solution of the guest in the host without causing phase separation upon cooling into the liquid crystal phase. The concentration of the guest is a critical parameter; typically, 1-5 wt% is used.[7] Too low a concentration results in poor absorption and low contrast, while too high a concentration can disrupt the liquid crystalline order and lead to aggregation.[11] Heating the mixture into the isotropic phase of the host ensures complete and uniform dissolution due to the increased molecular motion and reduced viscosity.
Materials and Equipment
-
Host: this compound
-
Guest: High dichroic ratio dye (e.g., an anthraquinone or azo dye)[8]
-
Solvent (optional, for cleaning): Acetone, Isopropanol
-
Analytical balance (±0.01 mg)
-
Glass vial with PTFE-lined cap
-
Hot plate with magnetic stirring
-
Ultrasonic bath
-
Vortex mixer
Step-by-Step Protocol
-
Weighing: Accurately weigh the desired amounts of the host LC and guest dye into a clean glass vial. For a 1 wt% mixture, use a 99:1 mass ratio of host to guest.
-
Pre-Mixing: Tightly cap the vial and use a vortex mixer for 30-60 seconds to crudely disperse the dye powder within the solid LC host.
-
Heating and Dissolution: Place the vial on a hot plate and heat it to a temperature approximately 10-15°C above the clearing point (isotropic transition temperature) of the host LC.
-
Causality Note: Heating into the isotropic phase eliminates the anisotropic ordering of the LC, transforming it into a simple, low-viscosity liquid. This dramatically increases the solubility of the guest dye and facilitates uniform mixing.
-
-
Homogenization: Once the mixture is fully molten and in the isotropic state, place the vial in an ultrasonic bath pre-heated to the same temperature for 15-30 minutes. This step uses acoustic cavitation to break up any microscopic dye aggregates, ensuring a true molecular solution.
-
Cooling and Verification: Turn off the heat and allow the mixture to cool slowly to room temperature. A well-prepared mixture should appear homogenous and free of any visible crystals or aggregates when inspected under a microscope.
Caption: Workflow for preparing a homogeneous guest-host liquid crystal mixture.
Section 4: Protocol for Liquid Crystal Cell Fabrication
This protocol outlines the construction of a standard sandwich-type liquid crystal cell for electro-optical characterization.
Scientific Rationale: The function of a guest-host device relies on the controlled, uniform alignment of the liquid crystal director. This is achieved by creating an "alignment layer" on the inner surfaces of the substrates. A thin layer of polyimide is commonly used, which, when mechanically rubbed, creates microgrooves that encourage the LC molecules to lie in a specific direction. The cell gap, maintained by spacers, is crucial as it directly influences the switching voltage and response time. The cell is filled in the isotropic phase to ensure complete and defect-free filling via capillary action.[9]
Materials and Equipment
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment agent (for planar or homeotropic alignment)
-
Solvent for polyimide (e.g., NMP)
-
UV-curable sealant/epoxy
-
Spacers (e.g., silica spheres of desired diameter, 5-10 µm)
-
Guest-Host LC mixture (from Section 3)
-
Spinner coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV lamp
-
Vacuum chamber
Step-by-Step Protocol
-
Substrate Cleaning: Thoroughly clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Alignment Layer Coating: Use a spinner coater to deposit a thin, uniform layer of polyimide onto the ITO-coated side of each substrate.
-
Curing (Pre-bake & Hard-bake): Cure the polyimide layer by baking the substrates on a hot plate according to the manufacturer's specifications (e.g., pre-bake at ~80°C, hard-bake at ~180-250°C).
-
Causality Note: Curing polymerizes the polyimide, creating a mechanically and chemically stable film required for the subsequent rubbing process.
-
-
Rubbing: Unidirectionally rub the cured polyimide surface with a velvet-clothed rubbing machine. For a standard twisted nematic (TN) or planar aligned cell, the two substrates are rubbed at a 90° or 180° (antiparallel) angle relative to each other.
-
Cell Assembly: Mix a small amount of spacers into the UV-curable sealant. Dispense the sealant along the perimeter of one substrate, leaving a small gap for filling. Place the second substrate on top, with the rubbing directions appropriately oriented.
-
Curing and Gap Setting: Place the assembled cell under a UV lamp to cure the sealant. The pressure applied during curing and the diameter of the spacers define the final cell gap.
-
Filling: Place a droplet of the guest-host mixture at the filling port of the empty cell. Place the cell in a vacuum chamber that is then heated to the isotropic temperature of the mixture. Evacuate the chamber and then slowly vent to atmospheric pressure. The pressure difference will drive the LC mixture into the cell.
-
Self-Validation: Filling in the isotropic phase minimizes viscosity and prevents flow-induced alignment, ensuring that the surface alignment from the rubbed polyimide dictates the final molecular order upon cooling.
-
-
Sealing: After filling, seal the fill port with a small amount of epoxy and cure.
-
Finalization: Slowly cool the filled cell to room temperature, allowing the liquid crystal to transition into its ordered mesophase.
Caption: Step-by-step workflow for the fabrication of a guest-host liquid crystal cell.
Section 5: Protocol for System Characterization
Once a guest-host cell is fabricated, its performance must be quantified. This section covers essential characterization techniques.
Protocol: Polarized Optical Microscopy (POM)
-
Objective: To visually inspect the quality of alignment, identify defects, and confirm phase transition temperatures.
-
Procedure:
-
Place the LC cell on a temperature-controlled stage of a polarizing microscope.
-
Observe the cell between crossed polarizers. A uniformly aligned cell will show a uniform color or brightness. Defects like disclination lines will be immediately visible.
-
Slowly heat the cell while observing the texture. Note the temperatures at which the optical texture changes, corresponding to phase transitions. The transition to a completely dark field of view indicates the clearing point (nematic-to-isotropic transition).
-
Protocol: Electro-Optical Characterization
-
Objective: To measure the Voltage-Transmittance (V-T) curve, contrast ratio (CR), and switching times (rise/fall times).
-
Setup: A stabilized light source (e.g., He-Ne laser or LED), a pair of polarizers, the LC cell mounted in a holder with electrical contacts, a function generator/amplifier to apply voltage, and a photodetector connected to an oscilloscope.
-
Procedure:
-
Place the cell between the polarizers. The orientation of the polarizers relative to the cell's rubbing direction depends on the specific mode being tested (e.g., parallel for a guest-host cell operating in absorption mode).
-
Apply a square wave AC voltage (typically 1 kHz to prevent ion migration) to the cell, starting from 0V.
-
Slowly increase the voltage and record the transmitted light intensity using the photodetector.
-
Plot the normalized transmittance as a function of applied voltage to obtain the V-T curve. From this curve, determine the threshold voltage (Vth) and saturation voltage (Vsat).
-
Calculate the Contrast Ratio: CR = T_max / T_min.
-
To measure response time, apply a square wave voltage that switches between 0V and Vsat. Measure the time taken for the transmittance to change from 10% to 90% (rise time, τ_on) and from 90% to 10% (fall time, τ_off) using the oscilloscope.
-
Caption: Block diagram of a typical setup for electro-optical characterization.
Protocol: UV-Vis Spectroscopy for Dichroic Ratio
-
Objective: To quantify the dichroic ratio of the guest-host mixture, which provides insight into the guest's order parameter.[8]
-
Procedure:
-
Place the fabricated cell in the sample holder of a UV-Vis spectrophotometer equipped with a rotating polarizer.
-
Orient the cell's rubbing direction to be parallel with the transmission axis of the spectrophotometer's polarizer.
-
Measure the absorbance spectrum (A_parallel). The peak absorbance corresponds to the dye's primary absorption band.
-
Rotate the cell by 90 degrees so the rubbing direction is perpendicular to the polarizer's axis.
-
Measure the absorbance spectrum again (A_perpendicular).
-
Calculate the Dichroic Ratio: DR = A_parallel / A_perpendicular at the wavelength of maximum absorption.
-
Section 6: Expected Data and Troubleshooting
Proper execution of these protocols should yield quantifiable and reproducible data on the guest-host system's performance.
Table of Expected Results
| Parameter | Typical Value Range | Significance |
| Dichroic Ratio (DR) | 5 - 15 | High DR is crucial for high contrast. Depends heavily on dye structure. |
| Threshold Voltage (Vth) | 1 - 3 V | Lower voltage is desirable for energy efficiency. |
| Contrast Ratio (CR) | 5:1 - 50:1 | Application-dependent; higher is generally better for displays. |
| Rise Time (τ_on) | < 10 ms | Depends on viscosity, cell gap, and voltage. Faster is better. |
| Fall Time (τ_off) | 10 - 50 ms | Depends on viscoelastic properties of the host LC. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contrast Ratio | Poor dye alignment (low order parameter); low dichroic ratio of the dye; incorrect polarizer orientation. | Verify mixture homogeneity; select a dye with a higher DR; optimize cell fabrication and alignment protocol. |
| High Threshold Voltage | Low dielectric anisotropy of host; large cell gap. | Select a host with higher Δε; use smaller spacers to reduce cell gap. |
| Slow Switching Speed | High viscosity of the host LC; large cell gap. | Select a lower viscosity host material; reduce the cell gap. |
| Alignment Defects (from POM) | Contaminated substrates; improper polyimide curing or rubbing. | Improve substrate cleaning protocol; strictly follow curing parameters; ensure consistent rubbing pressure and speed. |
| Dye Aggregation | Guest concentration too high; poor solubility in the host. | Reduce dye concentration; ensure thorough mixing in the isotropic phase using sonication. |
References
- IEEE Xplore. Colorimetric property of guest-host liquid crystal displays. [Link]
- ResearchGate. 'Guest–host' effect in liquid crystal mixtures | Request PDF. [Link]
- IOPscience. Guest–host interaction in ferroelectric liquid crystal–nanoparticle composite system. [Link]
- SPIE Digital Library.
- ResearchGate.
- ProQuest.
- YouTube.
- MDPI.
- ResearchGate.
- Royal Society of Chemistry.
- Royal Society of Chemistry. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. [Link]
- Beilstein Journal of Organic Chemistry. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. [Link]
Sources
- 1. Colorimetric property of guest-host liquid crystal displays | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Review of Angular-Selective Windows with Guest–Host Liquid Crystals for Static Window Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials - ProQuest [proquest.com]
- 8. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Thin Films
Introduction: The Significance of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Advanced Materials
This compound is a calamitic (rod-shaped) liquid crystal molecule characterized by a rigid terphenyl core, a flexible pentoxyloxy chain, and a terminal carboxylic acid group. This unique molecular architecture imparts a combination of properties that make it a highly attractive candidate for applications in organic electronics and sensor technologies. The terphenyl core provides the necessary rigidity for the formation of ordered liquid crystalline phases, while the alkoxy chain enhances solubility in organic solvents and influences the molecular packing in the solid state. The terminal carboxylic acid group offers a versatile handle for surface anchoring, promoting self-assembly and enabling the formation of well-defined thin films.
The performance of devices based on organic materials is critically dependent on the molecular organization and morphology of the active layer.[1] Therefore, the ability to create highly ordered, uniform thin films of this compound is paramount to harnessing its full potential. This guide provides detailed protocols for the fabrication of thin films of this molecule using three common deposition techniques: spin coating, organic vapor phase deposition, and the Langmuir-Blodgett technique. Furthermore, it outlines key characterization methods to validate the quality and structural properties of the resulting films.
PART 1: Thin Film Fabrication Protocols
The choice of deposition technique is dictated by the desired film thickness, molecular orientation, and the specific application. Here, we present protocols for solution-based and vapor-based deposition methods.
Spin Coating: A Versatile Solution-Based Approach
Spin coating is a widely used technique for producing uniform thin films from solution.[2][3] The process involves depositing a solution of the material onto a substrate and then spinning the substrate at high speed to spread the fluid by centrifugal force.[4] The final film thickness is determined by the solution concentration, solvent volatility, and the spin speed.[5]
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must dissolve this compound, and its volatility will influence the drying rate and, consequently, the film morphology. A solvent with a relatively high boiling point allows for more time for molecular self-organization during the spinning process.[5] A good starting point is a solvent that has a higher surface tension than the solid material to prevent striation defects.[6][7]
-
Concentration: The concentration of the solution directly impacts the final film thickness. Higher concentrations generally lead to thicker films.
-
Spin Speed and Acceleration: Higher spin speeds result in thinner films due to greater centrifugal force expelling more of the solution.[5] The acceleration rate can also affect the uniformity of the film.
-
Substrate Preparation: A clean and smooth substrate surface is essential for the formation of a high-quality thin film.[8] Surface treatments can be employed to modify the surface energy and promote better adhesion and molecular ordering.
Experimental Protocol:
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., chloroform, toluene, or a mixture) to the desired concentration. See Table 1 for starting parameters.
-
Gently heat the solution (e.g., to 40-50 °C) to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Use substrates such as silicon wafers with a native oxide layer (Si/SiO2), glass slides, or indium tin oxide (ITO) coated glass.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Optional: Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes to create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Optional: For promoting specific molecular orientations, the substrate can be treated with a self-assembled monolayer (SAM) of an appropriate silane coupling agent.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared solution onto the center of the substrate (dynamic or static dispense can be used).[5]
-
Start the spin coater. A two-step process is often beneficial: a low-speed step to spread the solution, followed by a high-speed step to achieve the desired thickness.[5] Refer to Table 1 for example parameters.
-
-
Annealing:
Table 1: Starting Parameters for Spin Coating of this compound
| Parameter | Value | Rationale |
| Solvent | Toluene | Good solubility for aromatic compounds, moderate volatility. |
| Concentration | 5 - 20 mg/mL | To achieve film thicknesses in the range of 20 - 100 nm. |
| Spin Speed (Step 1) | 500 rpm for 10 s | Spreads the solution evenly across the substrate. |
| Spin Speed (Step 2) | 2000 - 6000 rpm for 60 s | Controls the final film thickness. |
| Annealing Temperature | 120 - 150 °C | To enhance molecular ordering and crystallinity. |
| Annealing Time | 30 - 60 min | Allows for sufficient time for molecular rearrangement. |
Workflow Diagram for Spin Coating:
Caption: Workflow for thin film fabrication via OVPD.
Langmuir-Blodgett (LB) Technique: Building Films Monolayer by Monolayer
The Langmuir-Blodgett technique allows for the fabrication of highly ordered thin films with precise control over the thickness at the monolayer level. [12]This method is particularly suitable for amphiphilic molecules like this compound, which possess a hydrophilic head (the carboxylic acid group) and a hydrophobic tail (the terphenyl-alkoxy moiety). [13] Causality of Experimental Choices:
-
Subphase: The aqueous subphase (typically ultrapure water) provides the interface for the formation of the Langmuir monolayer. The pH of the subphase can be adjusted to control the ionization of the carboxylic acid head groups, which in turn affects the intermolecular interactions and the stability of the monolayer.
-
Spreading Solvent: A volatile and water-immiscible solvent is used to spread the molecules on the water surface.
-
Surface Pressure: The surface pressure, controlled by movable barriers, determines the packing density of the molecules in the monolayer. The pressure-area isotherm provides crucial information about the different phases of the monolayer.
-
Dipping Speed: The speed at which the substrate is dipped into and withdrawn from the subphase affects the quality of the transferred monolayer.
Experimental Protocol:
-
Monolayer Formation:
-
Fill an LB trough with ultrapure water as the subphase.
-
Prepare a dilute solution of this compound in a spreading solvent (e.g., chloroform) at a concentration of approximately 0.5 mg/mL.
-
Carefully deposit the solution dropwise onto the water surface. Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Compress the monolayer by moving the barriers at a slow, constant rate while monitoring the surface pressure.
-
-
Film Deposition:
-
Once the desired surface pressure is reached (in the solid-condensed phase of the isotherm), immerse a cleaned, hydrophilic substrate vertically into the subphase.
-
Withdraw the substrate slowly and at a constant speed. During withdrawal, a monolayer will be transferred onto the substrate.
-
By repeating the dipping and withdrawal cycles, multilayer films can be fabricated.
-
Table 3: Key Parameters for the Langmuir-Blodgett Technique
| Parameter | Value | Rationale |
| Subphase | Ultrapure Water (pH ~5.6) | Provides a clean interface for monolayer formation. |
| Spreading Solvent | Chloroform | Volatile and water-immiscible for effective spreading. |
| Concentration | ~0.5 mg/mL | Allows for the formation of a stable monolayer. |
| Surface Pressure | 20 - 30 mN/m | Corresponds to a well-ordered, condensed monolayer. |
| Dipping Speed | 1 - 5 mm/min | Ensures uniform and defect-free monolayer transfer. |
Workflow Diagram for Langmuir-Blodgett Deposition:
Caption: Workflow for thin film fabrication via the Langmuir-Blodgett technique.
PART 2: Thin Film Characterization
Thorough characterization is essential to confirm the quality, structure, and properties of the fabricated thin films.
Atomic Force Microscopy (AFM)
AFM is a powerful technique for visualizing the surface topography of thin films at the nanoscale. [14]It can provide information about surface roughness, grain size, and molecular ordering. [15]
-
Principle: A sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a topographical image.
-
Application: To assess the uniformity of the film, identify defects, and visualize the morphology of crystalline domains. For self-assembled monolayers, AFM can even resolve molecular-scale features. [16]
Grazing Incidence X-ray Diffraction (GIXD)
GIXD is a specialized X-ray diffraction technique used to study the crystal structure of thin films. [13][17]By using a very small angle of incidence, the X-rays are confined to the near-surface region, making it highly sensitive to the structure of the film. [1]
-
Principle: X-rays are incident on the film at a grazing angle, and the diffracted X-rays are detected. The positions and intensities of the diffraction peaks provide information about the crystal lattice parameters and the orientation of the crystallites relative to the substrate. [18]* Application: To determine the crystal structure, degree of crystallinity, and molecular orientation within the thin film. [19]
Polarized Fourier-Transform Infrared (FT-IR) Spectroscopy
Polarized FT-IR spectroscopy is a valuable tool for determining the molecular orientation in thin films. [20][21]
-
Principle: The absorption of infrared radiation is dependent on the orientation of the molecular vibrational transition dipoles relative to the polarization of the incident light. By measuring the absorbance of specific vibrational modes with polarized light, the average orientation of the molecules can be deduced. [22][23]* Application: To probe the orientation of the terphenyl backbone and the carboxylic acid groups relative to the substrate surface. This is particularly useful for understanding the self-assembly process and the degree of order in the film.
References
- Sastry, M., Mayya, K. S., Patil, V., Paranjape, D. V., & Hegde, S. G. (n.d.). Langmuir−Blodgett Films of Carboxylic Acid Derivatized Silver Colloidal Particles: Role of Subphase pH on Degree of Cluster Incorporation. The Journal of Physical Chemistry B - ACS Publications.
- Wong, C., Walbrun, Z., & Hoban, A. (2023). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. Frontiers in Optics + Laser Science 2023 (FiO, LS).
- Osaka Prefecture University. (2021). FT-IR spectroscopy shows molecular orientation in very thin films. ScienceDaily.
- Yanagisawa, H., et al. (n.d.). Structural characterizations of organic semiconductor thin films investigated by two-dimensional grazing incidence X-ray diffraction. SPring-8.
- Chen, Y., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. MRS Advances, 1(15), 1027-1032.
- Klepper, K., et al. (2010). Deposition of thin films of organic–inorganic hybrid materials based on aromatic carboxylic acids by atomic layer deposition. Dalton Transactions, 39(46), 11328-11333.
- SPring-8. (n.d.). Analyzing Nanosurfaces using Grazing Incidence X-ray Diffraction (GIXD).
- Tsai, E. H. R., et al. (2021). Grazing-incidence X-ray diffraction tomography for characterizing organic thin films. Journal of Applied Crystallography, 54(5), 1327-1339.
- Klepper, K., et al. (2010). Deposition of thin films of organic–inorganic hybrid materials based on aromatic carboxylic acids by atomic layer deposition. Dalton Transactions.
- Werzer, O., et al. (n.d.). A systematic approach for quantitative orientation and phase fraction analysis of thin films through grazing-incidence X-ray diffraction. National Institutes of Health.
- Garlisi, C., et al. (2022). Photoactive Zr-aromatic hybrid thin films made by molecular layer deposition. RSC Advances, 12(23), 14785-14794.
- Lab Manager. (2021). New Approach Allows FT-IR Spectrometer to Show Molecular Orientation.
- Spectroscopy Online. (2015). Polarization in FTIR ATR.
- Chen, Y., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. MRS Advances.
- Spectroscopy Online. (2020). Polarization in FT-IR ATR.
- Chen, Y., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. ResearchGate.
- Klepper, K., et al. (2010). Deposition of thin films of organic–inorganic hybrid materials based on aromatic carboxylic acids by atomic layer deposition. Dalton Transactions.
- Bard, A. J., et al. (n.d.). Use of Atomic Force Microscopy for the Study of Surface Acid-Base Properties of Carboxylic Acid-Terminated Self-Assembled Monolayers. Allen J. Bard.
- Kim, J. S. (2025). Determining 3D molecular orientation from polarization-IR spectra: tutorial. Journal of Physics: Photonics.
- Hancox, I., et al. (n.d.). Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. ResearchGate.
- ResearchGate. (2013). What kind of substrates are needed to prepare organic thin films?.
- Vac Coat. (2019). Thin Films Deposition of Organic Materials.
- Karppinen, M., et al. (2014). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Beilstein Journal of Nanotechnology, 5, 1104-1136.
- Wikipedia. (n.d.). Spin coating.
- Rutgers University. (n.d.). Rational solvent selection strategies to combat striation formation during spin coating of thin films.
- ResearchGate. (n.d.). Rational Solvent Selection Strategies to Combat Striation Formation During Spin Coating of Thin Films.
- Dracula Technologies. (n.d.). Thin Film Processing Method: from lab to Industrialization of OPV Devices (1st Part).
- Lee, S. H., et al. (n.d.). Fig. 3 (a) Schematic illustration of LCE spin-coating process. (b)... ResearchGate.
- YouTube. (2022). 20.Spin Coating Methodology in detail|Conditions for good quality thin film.
- S. K. Sahoo, S. (n.d.). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Academia.edu.
- PubChem. (n.d.). o-Terphenyl.
- Wikipedia. (n.d.). Langmuir–Blodgett film.
- ResearchGate. (n.d.). Atomic force microscope imaging of molecular aggregation during self-assembled monolayer growth.
- Korea Science. (n.d.). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display.
- iscst. (n.d.). Solvent Vapor Effects on Striation Growth in Spin Coating.
- AIP Publishing. (2011). Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation.
- Google Patents. (n.d.). Method and apparatus for making an organic thin film.
- Princeton University. (n.d.). Organic Vapor Phase Deposition for Optoelectronic Devices.
- ResearchGate. (2024). What is the best solvent for Zn2SnO4 for spin coating?.
- RSC Publishing. (n.d.). Ultra-thin films of amphiphilic lanthanide complexes: multi-colour emission from molecular monolayers.
- PubChem. (n.d.). p-Terphenyl.
- ACS Publications. (n.d.). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids.
- ACS Publications. (n.d.). Langmuir-Blodgett Film of Amphiphilic C60 Carboxylic Acid.
- MDPI. (n.d.). Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals.
- ResearchGate. (n.d.). p-Terphenyl-based rigid stationary phases for liquid chromatography.
- MDPI. (2023). Atomic Force Microscopy Imaging of Elastin Nanofibers Self-Assembly.
Sources
- 1. X-ray diffraction under grazing incidence conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. Spin coating - Wikipedia [en.wikipedia.org]
- 3. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption [opg.optica.org]
- 10. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 11. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. spring8.or.jp [spring8.or.jp]
- 14. mdpi.com [mdpi.com]
- 15. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 16. researchgate.net [researchgate.net]
- 17. Topic 9: Analyzing Nanosurfaces using Grazing Incidence X-ray Diffraction (GIXD) — SPring-8 Web Site [spring8.or.jp]
- 18. A systematic approach for quantitative orientation and phase fraction analysis of thin films through grazing-incidence X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Grazing-incidence X-ray diffraction tomography for characterizing organic thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. OPG [opg.optica.org]
Application Notes and Protocols for the Use of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Nonlinear Optics
Introduction: The Promise of a Calamitic Liquid Crystal Precursor in Nonlinear Optics
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that has garnered significant interest for applications in nonlinear optics (NLO). Its molecular architecture, characterized by a rigid p-terphenyl core, a flexible pentoxyloxy chain, and a terminal carboxylic acid group, provides a unique combination of properties that make it a compelling candidate for second- and third-order nonlinear optical applications. The extended π-conjugation of the terphenyl backbone is expected to give rise to a significant third-order nonlinear optical response, making it suitable for applications such as optical switching and limiting. Furthermore, the potential for non-centrosymmetric ordering in the liquid crystalline or crystalline state, facilitated by intermolecular hydrogen bonding through the carboxylic acid moiety, opens up possibilities for second-harmonic generation (SHG).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the nonlinear optical properties of this compound. We will delve into the synthesis of this molecule, provide detailed protocols for the characterization of its third-order nonlinearities using the Z-scan technique, and outline the methodology for investigating its potential for second-harmonic generation.
Molecular Structure and Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically involving Suzuki or other cross-coupling reactions to construct the p-terphenyl core, followed by etherification and oxidation reactions.
A common synthetic route involves the following key steps:
-
Suzuki Coupling: A Suzuki coupling reaction between a suitably protected 4-carboxyphenylboronic acid and a 4-bromo-4'-hydroxybiphenyl derivative can be employed to form the hydroxylated terphenyl carboxylic acid intermediate.
-
Williamson Ether Synthesis: The resulting hydroxyl group is then etherified with 1-bromopentane in the presence of a base to introduce the pentoxy chain.
-
Deprotection: The final step involves the deprotection of the carboxylic acid group to yield the desired product.
An alternative approach involves the oxidation of a methyl group on the terphenyl backbone to a carboxylic acid. For instance, 4-[4-(4-pentoxyphenyl)phenyl]toluene can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to produce the final carboxylic acid.
Third-Order Nonlinear Optical Properties: The Z-Scan Technique
The third-order nonlinear optical properties of this compound, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), can be effectively characterized using the single-beam Z-scan technique.[1][2][3][4] This method is valued for its simplicity and its ability to distinguish between the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).[5][6][7]
Theoretical Background
The Z-scan technique relies on the self-focusing or self-defocusing of a laser beam as it passes through a nonlinear medium. The sample is translated along the propagation path (z-axis) of a focused Gaussian beam.
-
Closed-Aperture Z-scan: An aperture is placed in the far-field to detect changes in the beam's divergence. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration signifies a positive n₂ (self-focusing).
-
Open-Aperture Z-scan: By removing the aperture, the detector collects the entire beam, making the measurement sensitive only to nonlinear absorption processes such as two-photon absorption (2PA) or reverse saturable absorption (RSA). A dip in transmittance at the focal point indicates the presence of nonlinear absorption.
Experimental Protocol for Z-scan Measurement
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent with high optical transparency in the wavelength range of interest (e.g., spectroscopic grade THF or chloroform).
-
Prepare a series of concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mM) to investigate concentration-dependent effects.
-
Use a quartz cuvette with a short path length (typically 1 mm) to ensure the "thin sample" approximation (L << z₀, where L is the sample length and z₀ is the Rayleigh range of the laser beam).
2. Experimental Setup:
-
Laser Source: A pulsed laser with a Gaussian beam profile is required. A Q-switched Nd:YAG laser (e.g., 532 nm, 5-10 ns pulses) or a femtosecond laser (e.g., Ti:Sapphire laser, 800 nm, ~100 fs pulses) are common choices.
-
Focusing Optics: Use a lens with a suitable focal length (e.g., 100-200 mm) to achieve a tight focus and high irradiance at the sample.
-
Translation Stage: Mount the sample on a computer-controlled motorized translation stage for precise movement along the z-axis.
-
Detection System:
-
For the closed-aperture measurement, place an aperture in the far-field and a photodiode detector behind it. The linear transmittance of the aperture (S) should be between 0.1 and 0.5.
-
For the open-aperture measurement, remove the aperture or use a large-area detector to collect all the transmitted light.
-
Use a beam splitter to direct a portion of the incident beam to a reference detector to account for laser power fluctuations.
-
3. Data Acquisition:
-
Closed-Aperture Scan:
-
Move the sample from a position far before the focus (-z) to a position far after the focus (+z).
-
Record the normalized transmittance through the aperture as a function of the sample position z.
-
The resulting plot will show a characteristic peak-valley or valley-peak signature.
-
-
Open-Aperture Scan:
-
Remove the aperture.
-
Repeat the scan along the z-axis.
-
Record the normalized transmittance as a function of z. A dip in transmittance centered at z=0 indicates nonlinear absorption.
-
4. Data Analysis:
-
Nonlinear Refractive Index (n₂):
-
From the closed-aperture data, determine the difference between the peak and valley transmittance (ΔTₚ₋ᵥ).
-
The on-axis phase shift at the focus (ΔΦ₀) can be calculated using the empirical formula: ΔTₚ₋ᵥ ≈ 0.406(1-S)⁰.²⁵ |ΔΦ₀| for |ΔΦ₀| ≤ π.
-
The nonlinear refractive index n₂ is then given by: n₂ = ΔΦ₀ / (k * I₀ * L_eff), where k is the wave number (2π/λ), I₀ is the on-axis irradiance at the focus, and L_eff = (1 - exp(-αL))/α is the effective path length (α is the linear absorption coefficient).
-
-
Nonlinear Absorption Coefficient (β):
-
From the open-aperture data, the normalized transmittance T(z) can be fitted to the equation: T(z) = 1 - (β * I₀ * L_eff) / (2√2 * (1 + z²/z₀²)).
-
The value of β can be extracted from the fit.
-
-
Third-Order Susceptibility (χ⁽³⁾):
-
The real and imaginary parts of χ⁽³⁾ are related to n₂ and β, respectively:
-
Re(χ⁽³⁾) (esu) = (cn₀ / (40π²)) * n₂ (m²/W)
-
Im(χ⁽³⁾) (esu) = (c²n₀² / (8π²ω)) * β (m/W)
-
-
The magnitude of the third-order susceptibility is |χ⁽³⁾| = √[(Re(χ⁽³⁾))² + (Im(χ⁽³⁾))²].
-
Exemplary Z-scan Data (Illustrative)
| Parameter | Symbol | Exemplary Value | Unit |
| Laser Wavelength | λ | 532 | nm |
| Pulse Duration | τ | 7 | ns |
| Sample Concentration | C | 1.0 | mM |
| Solvent | - | THF | - |
| Nonlinear Refractive Index | n₂ | -2.5 x 10⁻¹³ | cm²/W |
| Nonlinear Absorption Coefficient | β | 1.5 x 10⁻⁹ | cm/W |
| Real Part of χ⁽³⁾ | Re(χ⁽³⁾) | -1.8 x 10⁻¹² | esu |
| Imaginary Part of χ⁽³⁾ | Im(χ⁽³⁾) | 0.5 x 10⁻¹² | esu |
| Third-Order Susceptibility | |χ⁽³⁾| | 1.87 x 10⁻¹² | esu |
Note: The above data is hypothetical and for illustrative purposes only. Actual values will depend on experimental conditions.
Caption: Workflow for Z-scan measurement and analysis.
Second-Order Nonlinear Optical Properties: Second-Harmonic Generation (SHG)
Second-order nonlinear optical effects, such as SHG, are only possible in non-centrosymmetric materials. While the individual this compound molecule may possess a significant first hyperpolarizability (β), a macroscopic second-order response (proportional to the second-order susceptibility, χ⁽²⁾) requires a non-centrosymmetric arrangement of the molecules in the bulk material. The presence of the carboxylic acid group offers the potential for such ordering through hydrogen bonding, particularly in the crystalline or certain liquid crystalline phases.
Experimental Protocol for SHG Measurement (Kurtz-Perry Powder Technique)
The Kurtz-Perry powder technique is a widely used method for screening materials for SHG activity.
1. Sample Preparation:
-
Grind the crystalline this compound into a fine powder.
-
Sieve the powder to obtain a uniform particle size (e.g., 75-150 µm).
-
Press the powder between two glass slides to form a thin, uniform sample cell.
2. Experimental Setup:
-
Laser Source: A high-intensity pulsed laser is required, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm.
-
Filters: Use an infrared filter before the sample to block any unwanted visible light from the laser flashlamp.
-
Sample Holder: Mount the sample cell in a light-tight box.
-
Detection System:
-
Use a visible filter after the sample to block the fundamental laser wavelength (1064 nm) and transmit only the second-harmonic signal (532 nm).
-
A photomultiplier tube (PMT) is used to detect the weak SHG signal.
-
The PMT output is connected to a boxcar averager and a digital oscilloscope to process the signal.
-
3. Data Acquisition:
-
Irradiate the sample with the fundamental laser beam.
-
Measure the intensity of the 532 nm light generated by the sample.
-
Compare the SHG intensity from the sample to that of a known standard material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.
4. Data Analysis:
-
The relative SHG efficiency of the sample is determined by comparing its SHG signal intensity to that of the KDP standard.
-
A significant SHG signal indicates that the material crystallizes in a non-centrosymmetric space group.
Caption: Workflow for SHG measurement using the Kurtz-Perry powder technique.
Conclusion and Future Directions
This compound presents a promising molecular scaffold for the development of novel nonlinear optical materials. Its rigid, conjugated core suggests a strong third-order NLO response, while the potential for non-centrosymmetric self-assembly through hydrogen bonding opens the door for second-order NLO applications. The protocols detailed in these application notes provide a robust framework for the systematic characterization of these properties.
Future research should focus on the fabrication of thin films and single crystals of this material to further elucidate its NLO properties and assess its potential for device integration. Additionally, the formation of co-crystals or the incorporation of this molecule into polymer matrices could offer pathways to enhance its NLO response and improve its processability for applications in photonics and optoelectronics.
References
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
- Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan measurements of optical nonlinearities. In Characterization techniques and tabulations for organic nonlinear optical materials (pp. 655-693). Marcel Dekker, Inc.
- Balram. (2023). Z-scan technique for nonlinear materials characterization: a review. RP Current Trends In Applied Sciences, 2(1), 13-16.
- Chapple, P. B., Staromlynska, J., & Herman, J. A. (1994).
- Wikipedia. (2023). Z-scan technique. [Link]
- Taguchi, A., & Ohtsu, M. (1993). Second-harmonic generation in ferroelectric liquid crystals. Optics Letters, 18(10), 823-825.
- Ortega, J., et al. (2022). High second harmonic generation in ferroelectric nematic liquid crystals by doping with optimally oriented chromophores. arXiv preprint arXiv:2204.09935.
- Kaur, S., Singh, S., & Raina, K. K. (2012). Second-Harmonic Generation in Chiral Liquid Crystals. Molecular Crystals and Liquid Crystals, 558(1), 1-10.
- All Sciences Proceedings. (2022). Applications of the Z-Scan and I-Scan Methods in Nonlinear Optics. [Link]
- Slaney, A. J., & Hanna, D. C. (1992). Second harmonic generation in nematic liquid crystals. SPIE Digital Library.
- Sereda, G., et al. (1998). Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. The Journal of Physical Chemistry B, 102(46), 9247-9261.
- Prasad, P. N., & Williams, D. J. (1991). Introduction to nonlinear optical effects in molecules and polymers. John Wiley & Sons.
- ResearchGate. (2022). Organic Materials for Third-Order Nonlinear Optics. [Link]
- Li, Y., et al. (2022). Design of A-D-A-Type Organic Third-Order Nonlinear Optical Materials Based on Benzodithiophene: A DFT Study. Molecules, 27(21), 7208.
- Arulkumaran, S., et al. (2018). Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals. RSC Advances, 8(3), 1339-1350.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. api.creol.ucf.edu [api.creol.ucf.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.creol.ucf.edu [api.creol.ucf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Synthetic Strategy Overview
The synthesis of this compound, a key intermediate for materials like liquid crystals, typically involves two core transformations: the construction of the biphenyl backbone and the introduction of the pentoxy ether group.[1] The final step often involves the hydrolysis of an ester protecting group. The most reliable and widely used method for forming the C-C bond of the biphenyl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
The choice of synthetic route depends on the availability of starting materials. Below is a decision tree outlining the most common strategies.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of this synthesis, used to form the biphenyl C-C bond.[2][4] Despite its versatility, the reaction is complex and prone to several side reactions and yield issues.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
Frequently Asked Questions (Suzuki Coupling)
Q1: I am getting a very low yield or no product at all. What are the most common causes?
A1: This is a frequent issue that can be traced to several factors. A systematic approach is best for troubleshooting.[3]
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can fail if the conditions aren't right or if oxygen is present, which can oxidize and deactivate the catalyst.[3]
-
Improper Ligand Choice: The ligand stabilizes the palladium center and is crucial for facilitating both the oxidative addition and reductive elimination steps.[3] Aryl bromides, especially when electron-rich, benefit from bulky, electron-rich phosphine ligands which promote the oxidative addition step.[3][4]
-
Solution: For coupling with 4-bromobenzoic acid derivatives, triphenylphosphine (PPh₃) is a standard choice. If yields are poor, consider screening more electron-rich ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphine ligands.
-
-
Incorrect Base or Solvent: The base activates the boronic acid for the transmetalation step. The choice of base and solvent are interlinked.[4] An incompatible system can lead to poor solubility, slow reaction rates, or catalyst decomposition.
Q2: My main byproduct is a homocoupled dimer of my boronic acid (Ar'-Ar'). Why is this happening?
A2: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[12] Oxygen can participate in an alternative catalytic cycle where two boronic acid fragments are coupled.
-
Solution: The most critical step is rigorous degassing of your solvent and reaction vessel before adding the catalyst. Maintaining a positive pressure of an inert gas throughout the reaction is essential to prevent oxygen ingress.[12]
Q3: I am observing significant dehalogenation of my aryl bromide (Ar-X → Ar-H). How can I prevent this?
A3: Dehalogenation occurs when a hydride source is present in the reaction, which can intercept the Ar-Pd(II)-X intermediate.[4] The hydride can come from solvents (like alcohols if used as a co-solvent) or from certain bases.
-
Solution: Avoid using amine bases or alcoholic solvents if dehalogenation is a problem. Ensure your solvents are pure and anhydrous (unless water is intentionally part of the solvent system). Using a strong, non-coordinating base like K₃PO₄ can sometimes mitigate this issue.[13]
Troubleshooting Flowchart: Failed Suzuki Reaction
Caption: A step-by-step decision flowchart for troubleshooting low-yielding Suzuki reactions.
| Parameter | Recommended Conditions for Aryl Bromides | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (0.5 - 5 mol%) | Pd(II) sources are more air-stable but require in situ reduction. Pd(0) is active directly but oxygen sensitive.[3][8] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald Ligands (e.g., SPhos) | Ligand choice is critical. PPh₃ is a good starting point. More electron-rich and bulky ligands can accelerate slow reactions.[3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The base activates the boronic acid. K₃PO₄ is often effective for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Aprotic organic solvents with a small amount of water are standard. Water aids in dissolving the base and activating the boronic acid.[10][11] |
| Temperature | 70 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.[7] |
| Table 1: Common Starting Conditions for Suzuki-Miyaura Coupling |
Part 2: Williamson Ether Synthesis
This classical reaction is used to form the pentoxy ether linkage by reacting a phenoxide with an alkyl halide.[1]
Q4: My etherification reaction is slow or gives a low yield. What should I check?
A4: Incomplete conversion in a Williamson ether synthesis typically points to issues with the base, solvent, or temperature.
-
Base Strength: The base must be strong enough to fully deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide.
-
Solution: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[1]
-
-
Solvent Choice: A polar aprotic solvent is ideal as it solvates the cation (K⁺) but does not solvate the phenoxide anion, leaving it highly nucleophilic.
-
Solution: DMF (Dimethylformamide) or Acetonitrile are excellent solvent choices for this reaction.[1]
-
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Solution: Heating the reaction mixture to 80-100 °C is typical. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.[14]
-
Part 3: Saponification (Ester Hydrolysis)
The final step is often the hydrolysis of the methyl or ethyl ester, which is used to protect the carboxylic acid during the coupling reaction.[15]
Q5: The hydrolysis of my final ester is incomplete. How can I drive it to completion?
A5: Alkaline hydrolysis (saponification) is an irreversible reaction, so incomplete conversion is usually a kinetic issue.[15]
-
Solution: Ensure you are using a sufficient excess of base (typically 1.5-2.0 equivalents of NaOH or KOH).[16] Increase the reaction temperature (reflux) and/or reaction time. Using a co-solvent like methanol or ethanol can help with the solubility of the ester in the aqueous base solution.[16]
Q6: I am having trouble isolating my carboxylic acid product after hydrolysis. It seems to be staying in the aqueous layer.
A6: This is a classic workup problem. The product of saponification is the carboxylate salt (e.g., sodium salt), which is water-soluble. To isolate the neutral carboxylic acid, you must protonate this salt.
-
Solution: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the pH is acidic (pH 1-2, check with pH paper).[15][17] The neutral carboxylic acid, being much less water-soluble, will precipitate out of the solution. The solid can then be collected by vacuum filtration and washed with cold water to remove inorganic salts.[17]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
(Synthesis of Methyl 4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylate)
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[5][7]
-
Reaction Setup: To a dry Schlenk flask, add (4-(pentyloxy)phenyl)boronic acid (1.2 eq), methyl 4-bromobenzoate (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the stirred mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkaline Hydrolysis (Saponification)
(Synthesis of this compound)
This protocol describes the final hydrolysis of the methyl ester.[15][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl ester intermediate in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents).
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup & Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.[15]
-
Isolation: Collect the white precipitate that forms by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold distilled water to remove salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis.
- Al-Masum, M., & El-Mekabaty, A. (2016). Optimization of the Suzuki-Miyaura reaction conditions. ResearchGate.
- University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- University of Sydney. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- Royal Society of Chemistry. (n.d.). The Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid. RSC Advances.
- University of Colorado Denver. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Gao, Y., et al. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
- Al-Masum, M., & El-Mekabaty, A. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Gurbani, N. G., et al. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. ResearchGate.
- University of Wisconsin-Madison. (n.d.). Grignard Reaction.
- University of Missouri-St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Regenbogen, D. (1967). Carboxylation of grignard reagents in the presence of liquid co2. Google Patents.
- The Organic Chemistry Tutor. (2021). 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. YouTube.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Kalichemie Ag. (1978). Process for the purification of benzoic acid. Google Patents.
- The Organic Chemistry Tutor. (2020). Grignard Reagent To Carboxylic Acid Mechanism. YouTube.
- ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this and structurally related terphenyl compounds. We will explore the common synthetic routes and provide in-depth troubleshooting for the side reactions that frequently compromise yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the construction of the terphenyl backbone via palladium-catalyzed cross-coupling reactions, followed by functional group interconversions. The most prevalent and versatile method for forming the C-C bonds of the bi- and terphenyl systems is the Suzuki-Miyaura cross-coupling reaction.[1]
A logical retrosynthetic analysis suggests two primary convergent approaches:
-
Strategy A: A sequential Suzuki-Miyaura coupling to build the terphenyl core, followed by the installation or modification of the terminal functional groups (ether and carboxylic acid).
-
Strategy B: Synthesis of a key intermediate, such as 4'-hydroxybiphenyl-4-carboxylic acid, followed by a Williamson ether synthesis to introduce the pentoxy group.[2][3]
This guide will focus primarily on the challenges associated with the Suzuki-Miyaura coupling, as it is often the most complex and trouble-prone step in the sequence.
Illustrative Synthetic Pathway
Below is a common synthetic route that leverages a sequential Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and points of divergence to major side reactions.
Troubleshooting Other Synthetic Steps
Q4: I am performing a Williamson ether synthesis to add the pentoxy group onto a hydroxylated precursor, but the reaction is incomplete. How can I improve the yield?
A4: Incomplete conversion in a Williamson ether synthesis is a common issue, especially with sterically hindered or electronically deactivated phenols.
Troubleshooting Steps:
-
Choice of Base: The base must be strong enough to fully deprotonate the phenol. While K₂CO₃ is common, a stronger base like NaH or KHMDS may be required. Ensure the base is anhydrous if using NaH. [2]* Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the phenoxide salt and promote the Sₙ2 reaction. [2]* Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase the rate, but excessive heat can lead to elimination side reactions with the alkyl halide.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent (e.g., 1-bromopentane) to drive the reaction to completion.
Q5: The final step of my synthesis is the hydrolysis of a nitrile to the carboxylic acid, but the reaction stalls or gives a mixture of products. What's wrong?
A5: The hydrolysis of aromatic nitriles can be sluggish and often proceeds via a stable amide intermediate. [4][5]Incomplete hydrolysis will result in contamination of your final product with the corresponding amide.
Troubleshooting Steps:
-
Harsh Conditions are Necessary: This reaction typically requires forcing conditions.
-
Acidic Hydrolysis: Heating under reflux with a strong acid like 6M HCl or 50% H₂SO₄ for several hours is usually required. [6]The final product is the free carboxylic acid.
-
Alkaline Hydrolysis: Refluxing with a concentrated aqueous base like 6M NaOH is also effective. [7]The initial product is the carboxylate salt, which must be neutralized in an acidic workup (e.g., with HCl) to yield the final carboxylic acid. [7]* Monitor for Amide Intermediate: Use TLC or LC-MS to monitor the reaction. If you see the amide intermediate persisting, increase the reaction time or temperature.
-
Summary Tables for Quick Reference
Table 1: Common Suzuki-Miyaura Side Products and Mitigation
| Side Product | Formation Pathway | Key Diagnostic Signal (¹H NMR) | Mitigation Strategy |
| Homocoupled Biaryl | Pd(II) or O₂ mediated coupling of two boronic acid molecules. [8][9] | Symmetrical aromatic signals. Absence of expected coupling partner signals. | Rigorously degas solvent; use a Pd(0) catalyst; ensure inert atmosphere. [9] |
| Protodeboronated Arene | Protonolysis of the C-B bond. [10] | Signals corresponding to the arene of the boronic acid (e.g., pentoxybenzene). | Use milder base (K₃PO₄, K₂CO₃); lower temperature; use boronic esters (MIDA, pinacol). [11][12] |
| Dehalogenated Arene | Hydride transfer to the Ar-Pd-X intermediate. [8] | Signals corresponding to the arene of the aryl halide. | Use aprotic solvents; avoid amine bases if possible. |
Table 2: General Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas (Argon or N₂) for 15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol is for the etherification of a phenolic precursor.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-terphenyl precursor (1.0 equiv.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.
-
Alkylation: Add 1-bromopentane (1.2 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid, which should cause the product to precipitate.
-
Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid. [3]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia.
- Thieme Online.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ACS Publications.
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health.
- ChemRxiv.
- Chemguide. hydrolysis of nitriles. [Link]
- VDOC.PUB. The Sonogashira Coupling. [Link]
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
- Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. [Link]
- BYJU'S. Nitrile to Carboxylic Acid. [Link]
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. benchchem.com [benchchem.com]
- 3. 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Crude 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
Introduction
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a key intermediate in materials science, particularly in the synthesis of liquid crystals and organic semiconductors.[1] The performance of these advanced materials is critically dependent on the ultra-high purity of this precursor. Its molecular structure, which includes a rigid terphenyl core, a flexible pentoxy chain, and a polar carboxylic acid group, presents unique purification challenges.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of this compound, ensuring the highest standards of scientific integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The nature of impurities is directly linked to the synthetic route employed. Identifying the potential contaminants is the first step toward designing an effective purification strategy.
-
From Oxidation of a Methyl Precursor: If you synthesized the compound by oxidizing the methyl group of 4-[4-(4-pentoxyphenyl)phenyl]toluene, the most common impurity is the unreacted starting material.[1] Incomplete oxidation can also lead to the corresponding aldehyde intermediate.
-
From Williamson Ether Synthesis: If the final step was the reaction of 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid with a pentyl halide (like 1-bromopentane), you should expect to find unreacted 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid.[1]
-
From Cross-Coupling Reactions (e.g., Suzuki): Syntheses that build the terphenyl backbone using cross-coupling reactions are often contaminated with homo-coupled byproducts from the starting materials (e.g., biphenyl derivatives).[1][2] Residual palladium catalyst may also be present.[2]
-
General Impurities: Regardless of the route, residual solvents from the reaction or initial workup are almost always present.
Table 1: Potential Impurities and Their Origin
| Impurity Type | Specific Example | Likely Synthetic Route | Recommended Removal Method |
|---|---|---|---|
| Unreacted Starting Material | 4-[4-(4-pentoxyphenyl)phenyl]toluene | Oxidation | Column Chromatography, Recrystallization |
| Unreacted Starting Material | 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid | Williamson Ether Synthesis | Acid-Base Extraction, Column Chromatography |
| Homo-coupled Byproducts | e.g., 4,4'-bis(4-pentoxyphenyl)biphenyl | Suzuki Coupling | Column Chromatography, Recrystallization |
| Inorganic Salts | Residual Palladium Catalyst, Base (e.g., K₂CO₃) | Suzuki Coupling, Williamson Ether Synthesis | Filtration, Acid-Base Extraction, Column Chromatography |
| Reaction Intermediates | 4-[4-(4-pentoxyphenyl)phenyl]benzaldehyde | Incomplete Oxidation | Column Chromatography |
Q2: My crude product is a discolored solid. What is the best initial purification step?
A2: For a bulk purification to remove baseline impurities and colored materials, an acid-base extraction is highly effective. This technique leverages the acidic nature of your target compound's carboxylic acid group to separate it from neutral or basic impurities.[2][3]
The process involves dissolving the crude solid in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with an aqueous base (e.g., 1.5 M NaOH).[4] Your acidic product will convert to its water-soluble carboxylate salt and move into the aqueous layer, leaving many organic impurities behind in the ether layer. The aqueous layer is then collected and re-acidified (e.g., with HCl) to precipitate your purified, solid benzoic acid derivative, which can be collected by vacuum filtration.[4] This is an excellent first pass, often improving purity to 70-90%.[2]
Q3: How do I select the best solvent for recrystallization to achieve >99% purity?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] Given the molecule's structure, a single solvent may not be perfect. A mixed-solvent system is often required.
Causality: The molecule has a large, non-polar aromatic backbone and a very polar carboxylic acid group. You need a solvent system that can accommodate both ends of this polarity spectrum.
-
Start with a "Good" Solvent: Find a solvent that readily dissolves the compound when hot. Based on similar structures, ethanol, acetone, or ethyl acetate are excellent candidates.[7]
-
Find a "Poor" Solvent: Find a solvent in which the compound is nearly insoluble, even when hot. This solvent must be miscible with the "good" solvent. Water or a non-polar hydrocarbon like heptane or hexane are good choices.[8]
Recommended Approach: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.[9][10]
Table 2: Recommended Solvents for Recrystallization Trials
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Rationale & Comments |
|---|---|---|
| Ethanol | Water | Classic choice for acids. The ethanol solubilizes the aromatic core, and the addition of water reduces solubility to induce crystallization upon cooling.[9] |
| Tetrahydrofuran (THF) | Heptane | Good for removing more non-polar impurities. THF is an excellent solvent for the compound.[1] Heptane acts as a strong anti-solvent. |
| Toluene | Methanol | Toluene's aromatic nature helps dissolve the terphenyl core at high temperatures. Methanol is added to precipitate the product upon cooling. |
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid.
Troubleshooting Steps:
-
Add More "Good" Solvent: Your solution is likely too concentrated. Re-heat the mixture until the oil fully redissolves, then add a small amount (10-15% more) of the hot "good" solvent to lower the saturation point.
-
Slow Down the Cooling: Rapid cooling encourages oil formation. After dissolving, allow the flask to cool very slowly on the benchtop. Insulating the flask can help.[5]
-
Induce Crystallization: If crystals don't form after slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed crystal" of pure product.[5]
Q5: When is column chromatography a better choice than recrystallization?
A5: While recrystallization is excellent for removing trace impurities and can yield highly pure material, flash column chromatography is superior for separating components with significant structural similarities to your target compound.[2]
Choose chromatography when:
-
You need to separate your product from unreacted starting materials or byproducts of very similar polarity (e.g., separating the desired carboxylic acid from the slightly less polar toluene precursor).
-
Your crude product is an oil or a solid that is difficult to recrystallize.
-
You need to remove multiple impurities in a single step.[11]
Q6: How do I quickly find the right mobile phase (eluent) for flash column chromatography?
A6: Use Thin-Layer Chromatography (TLC) to scout for the optimal solvent system. The goal is to find a mobile phase that moves your desired compound to a Retention Factor (Rf) value of approximately 0.3-0.4, while maximizing the separation from all impurity spots.
Protocol:
-
Prepare several small test vials with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A common starting point is 4:1 Hexanes:Ethyl Acetate.
-
Add a small amount of acetic acid (0.5-1%) to the mobile phase. This is critical for carboxylic acids as it keeps them protonated and prevents "streaking" or "tailing" on the silica gel plate.
-
Spot your crude material on a TLC plate and develop it in the test solvents.
-
The solvent system that gives good separation and an Rf of ~0.35 for your product is the ideal mobile phase for your column.[11]
Q7: My product looks clean. How do I definitively confirm its purity?
A7: Visual inspection is insufficient. A combination of analytical techniques is required for authoritative purity assessment.
-
Melting Point (MP): A sharp melting point that does not vary by more than 1-2 °C and matches the literature value is a strong indicator of high purity.[12] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC trace should show a single, sharp peak for your product. Purity is often reported as the area percentage of the main peak.[13][14] A C18 or biphenyl stationary phase is often effective for this class of compounds.[15]
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy confirms the chemical structure of your compound.[16] The absence of peaks corresponding to impurities (e.g., unreacted starting materials) provides strong evidence of purity. For absolute quantification, quantitative NMR (qNMR) can be used.[14]
-
Differential Scanning Calorimetry (DSC): For liquid crystal precursors, DSC is essential. It not only confirms purity through sharp phase transition temperatures but also characterizes the material's critical thermal behavior.[16][17]
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place 2.0 g of your crude product into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 50 mL of ethanol and 50 mL of deionized water on a hot plate.
-
Solubilization: Add the minimum volume of hot ethanol to the flask while stirring and heating to dissolve the crude solid completely.
-
Saturation: Once dissolved, add hot deionized water dropwise to the ethanol solution until you observe a persistent cloudiness. Add another 1-2 mL of hot ethanol to just re-dissolve the precipitate, creating a perfectly saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Determine the mass and calculate the percent recovery. Assess purity via melting point and TLC/HPLC.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase, for example, 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid, that gives your product an Rf of ~0.35.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the mobile phase. Ensure the silica bed is compact and level.[11]
-
Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~2 g) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Gently add the mobile phase to the column and apply pressure (using air or nitrogen) to achieve a steady flow rate.[11]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
-
Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
Table 3: Comparison of Primary Purification Techniques | Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed | | :--- | :--- | :--- | :--- | | Acid-Base Extraction | 70-90% | >90% | High capacity, removes inorganic salts and neutral/basic organic impurities.[2] | Unreacted neutral starting materials, some basic byproducts.[2] | | Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid, excellent for removing trace amounts of impurities.[2] | Structurally dissimilar byproducts, residual solvents.[2] | | Column Chromatography | 90-98% | 70-90% | High resolution, separates structurally similar compounds and multiple impurities at once.[2] | Homo-coupled byproducts, unreacted starting materials of similar polarity.[2] |
References
- Čokrtová, K., & Křížek, T. (2022). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Electrophoresis, 43(15), 1638-1646.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- LCGC. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A.
- Chegg.com. (2020, September 23). Solved Separation of Benzoic Acid and Biphenyl - Solvents.
- Defense Technical Information Center. (2018, September 12). Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performa.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- CAS Common Chemistry. (n.d.). Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester.
- Wikipedia. (n.d.). Benzoic acid.
- ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chegg.com [chegg.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. orgsyn.org [orgsyn.org]
- 12. famu.edu [famu.edu]
- 13. Identity determination and purity testing [chemcon.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
removing catalyst residues from 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Topic: Removing Catalyst Residues from 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for the purification of this compound. This guide is designed to provide practical, in-depth solutions for the common challenge of removing catalyst residues, particularly palladium, following its synthesis. Given that the synthesis of this molecule often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, subsequent removal of the catalyst is a critical step to ensure the purity and safety of the final compound, especially in pharmaceutical applications.[1][2][3]
The permissible levels of palladium in active pharmaceutical ingredients (APIs) are strictly regulated, often to below 5-10 parts per million (ppm).[4][5][6] This guide, authored from the perspective of a Senior Application Scientist, will walk you through troubleshooting common issues, provide detailed protocols for various removal techniques, and answer frequently asked questions to help you achieve the required purity standards for your research and development.
Troubleshooting Guide: Common Issues in Catalyst Removal
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Incomplete Palladium Removal After Initial Purification
-
Possible Cause: The residual palladium may exist in different forms, including soluble Pd(II) species or colloidal Pd(0) nanoparticles, which are not effectively removed by a single method.[2] The choice of purification technique is highly dependent on the specific palladium species present.[2]
-
Troubleshooting Steps:
-
Characterize the Residue: If possible, try to identify the nature of the palladium residue. A simple filtration through Celite® can remove heterogeneous palladium, but soluble forms will remain in the filtrate.[7][8]
-
Optimize Scavenging Conditions: If using a metal scavenger, experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the equivalents of the scavenger or the reaction time can improve removal efficiency.[9]
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial filtration to remove solid palladium can be followed by treatment with a scavenger to capture dissolved species.[9]
-
Pre-treatment: A mild oxidation or reduction step can convert various palladium species into a single, more easily removable form.[9]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Your product, this compound, may be adsorbing to the purification medium, a common issue with activated carbon.[6][9]
-
Troubleshooting Steps:
-
Minimize Adsorbent: Use the minimum effective amount of activated carbon or scavenger.[9]
-
Solvent Selection: The choice of solvent can impact the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can reduce its non-specific binding.[9]
-
Alternative Purification Method: If product loss remains high, consider switching to a different technique like crystallization or liquid-liquid extraction.[9][10]
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variations in the reaction work-up can lead to different palladium species in each batch, affecting the efficiency of a standardized purification protocol.[9]
-
Troubleshooting Steps:
-
Standardize Work-up: Ensure a consistent and thorough work-up procedure for your synthesis before initiating palladium removal.
-
Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wider range of palladium species. For example, scavengers with thiol or trimercaptotriazine (TMT) functionalities are known to be effective.[5][9][11]
-
Post-Reaction Analysis: If feasible, analyze a small sample of the crude product to understand the nature of the palladium residue before scaling up the purification.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key palladium removal techniques.
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
This protocol is effective for removing soluble palladium species.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Scavenger Addition: Add a silica-based scavenger, such as one functionalized with thiol (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT), to the solution.[5][12][13] The amount of scavenger should be optimized, but a good starting point is 5-10 weight equivalents relative to the estimated palladium content.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[14]
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and can be effective in removing catalyst residues.[15][16]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Potential solvents include ethanol, ethyl acetate, or a mixture of solvents like THF/heptane.[15][16]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[16][17]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.[15][18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the palladium content of the recrystallized product.
Protocol 3: Activated Carbon Treatment
Activated carbon is a cost-effective adsorbent for removing palladium, though it can sometimes lead to product loss.[2][6][19][20]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[9]
-
Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a few hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some specialized activated carbons have larger particle sizes that are easier to filter.[6]
-
Washing: Thoroughly wash the Celite® pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium.
Data Summary
| Purification Method | Advantages | Disadvantages | Typical Palladium Removal |
| Silica-Based Scavengers | High selectivity for palladium, minimal product loss, wide solvent compatibility.[4][5][13] | Higher cost compared to activated carbon. | Can reduce palladium levels to < 5 ppm.[4] |
| Recrystallization | Can achieve very high purity, cost-effective. | Potential for significant product loss in the mother liquor, requires careful solvent selection.[10] | Highly variable, dependent on the crystallization efficiency. |
| Activated Carbon | Low cost, readily available.[2][19] | Can cause significant product loss due to non-specific adsorption, may require optimization.[6][9] | Can be effective, but may require larger quantities. |
| Chromatography | Can provide very high purity and separate other impurities simultaneously.[7] | Can be time-consuming and require large volumes of solvent, not always ideal for large-scale purification. | Can achieve very low palladium levels. |
Visualizations
Sources
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sopachem.com [sopachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. datapdf.com [datapdf.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. arborassays.com [arborassays.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. famu.edu [famu.edu]
- 18. amherst.edu [amherst.edu]
- 19. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
troubleshooting low purity in 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring high purity and yield. We will delve into common issues encountered during the synthesis, which typically proceeds via a Suzuki-Miyaura cross-coupling reaction, providing expert insights and validated protocols to overcome these challenges.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses specific experimental observations that indicate low purity of the final product. Each issue is analyzed to identify the root cause, followed by actionable solutions and preventative measures.
Q1: My final product is an off-white, yellow, or greyish powder instead of the expected pure white solid. What is the cause and how can I fix it?
A1: Root Cause Analysis & Solution
An off-color appearance in the final product is almost always due to contamination with residual palladium catalyst or high molecular weight organic impurities.
-
Residual Palladium: Palladium catalysts, particularly after the reaction, can form colloidal nanoparticles ("palladium black") which are intensely colored and difficult to remove by standard filtration.[1] These fine particles can persist through workup and recrystallization.
-
Organic Impurities: High-molecular-weight byproducts or polymeric materials, formed under excessive heat or prolonged reaction times, can also impart color.
Recommended Actions:
-
Palladium Scavenging: After the reaction is complete but before the main workup, treat the reaction mixture with a palladium scavenger. Activated carbon is a cost-effective and common choice.
-
Filtration through Celite®: A hot filtration of the crude product solution through a pad of Celite® can effectively remove finely dispersed palladium black.
-
Thiol-Based Scavengers: For more persistent palladium contamination, specialized thiol-functionalized silica gels or polymers can be used to selectively bind and remove the metal.
Protocol: Post-Reaction Palladium Removal
-
Upon reaction completion (as determined by TLC or LC-MS), cool the reaction mixture slightly.
-
Add activated carbon (approx. 10-20 wt% relative to the catalyst) to the mixture.
-
Stir vigorously for 30-60 minutes at a moderate temperature (e.g., 60 °C).
-
Prepare a short plug of Celite® in a fritted funnel.
-
Filter the hot reaction mixture through the Celite® plug, washing with additional reaction solvent.
-
Proceed with the standard aqueous workup and purification.
Q2: My reaction yield is low, and the crude NMR spectrum shows a significant singlet around 6.8-7.0 ppm and a triplet around 3.9 ppm, which I've identified as 4-pentoxyphenol. What is causing this?
A2: Root Cause Analysis & Solution
The presence of 4-pentoxyphenol is a clear indicator of oxidative deboronation of your boronic acid starting material, 4-pentoxyphenylboronic acid. In this side reaction, the C-B bond is cleaved and replaced with a C-O bond.[2]
This process is often facilitated by reactive oxygen species (ROS) and can be exacerbated by certain reaction conditions.[3] The putative mechanism involves the formation of a boronate-peroxide intermediate, followed by a 1,2-migration of the aryl group from boron to oxygen.[2]
Recommended Actions:
-
Ensure Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.
-
Check Reagent Quality: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[4][5] Use high-purity boronic acid from a reliable supplier or use it immediately after preparation.
-
Protect the Boronic Acid: Consider using a more stable boronic ester, such as a pinacol ester (Bpin). While these may require slightly different conditions to activate for transmetalation, they are significantly more resistant to oxidative and protic degradation.[6][7]
Protocol: Robust Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a round-bottom flask with a sidearm, ensuring the flask is no more than half full.
-
Attach the flask to a vacuum line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You will see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
Backfill the flask with argon or nitrogen.
Q3: My LC-MS analysis shows a major impurity with a mass corresponding to 4,4'-bis(4-pentoxyphenyl)biphenyl. How can I prevent this homocoupling?
A3: Root Cause Analysis & Solution
This impurity is the result of the homocoupling of your boronic acid starting material. This is a very common side reaction in Suzuki-Miyaura couplings and can occur through several mechanisms.[8]
-
Oxygen-Mediated: The most prevalent pathway involves the presence of oxygen, which can generate a palladium-peroxo species that facilitates the oxidative coupling of two boronic acid molecules.[9]
-
Catalyst-Mediated: Under certain conditions, particularly with high catalyst loading or specific ligand combinations, a palladium(II) species can undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled dimer.[10][11]
Recommended Actions:
-
Strictly Anaerobic Conditions: As with oxidative deboronation, the primary solution is the rigorous exclusion of oxygen. Use degassed solvents and maintain a robust inert atmosphere.[8]
-
Optimize Catalyst and Ligand:
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, as Pd(II) precatalysts can sometimes promote oxidative pathways.
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) which favor the desired cross-coupling pathway over homocoupling.
-
-
Control Stoichiometry and Addition:
-
Use a slight excess of the aryl halide (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid.
-
Consider slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Q4: My crude product contains pentoxybenzene and unreacted 4-bromobenzoic acid. What is happening?
A4: Root Cause Analysis & Solution
This combination of products points towards protodeboronation (also called protodeborylation). In this process, the boronic acid C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, yielding pentoxybenzene.[12] Since the boronic acid is consumed in this non-productive pathway, the 4-bromobenzoic acid is left unreacted.
This side reaction is highly dependent on pH, temperature, and the specific boronic acid used.[6][12]
Recommended Actions:
-
Optimize the Base: The choice and amount of base are critical. An excessively strong base or the presence of too much water can accelerate protodeboronation. Try screening weaker inorganic bases like K₂CO₃ or K₃PO₄. Ensure the base is anhydrous if possible.
-
Use a Boronic Ester: Boronic esters (e.g., pinacol, neopentyl glycol, or MIDA esters) are significantly more stable towards protodeboronation.[7] MIDA boronates, for instance, offer a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Control Temperature: Lowering the reaction temperature can often suppress the rate of protodeboronation relative to the desired cross-coupling.
-
Anhydrous Solvents: While some water is often necessary for the Suzuki reaction mechanism (especially to hydrolyze boronic esters and facilitate base action), using rigorously dried solvents (e.g., dioxane, toluene, THF) can minimize protodeboronation.
Common Impurity Profile
The table below summarizes the most common impurities, their source, and key analytical characteristics to aid in their identification.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Key ¹H NMR Signal (δ, CDCl₃) |
| Starting Material | ||||
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | Incomplete reaction | Aromatic signals in 7.6-8.0 ppm range |
| 4-Pentoxyphenylboronic Acid | C₁₁H₁₇BO₃ | 208.06 | Incomplete reaction | Aromatic signals around 6.9 & 7.7 ppm |
| Side-Products | ||||
| 4,4'-Bis(4-pentoxyphenyl)biphenyl | C₃₄H₃₈O₂ | 478.67 | Homocoupling | Complex aromatic region, multiple -OCH₂- signals |
| Pentoxybenzene | C₁₁H₁₆O | 164.24 | Protodeboronation | Aromatic signals 6.8-7.3 ppm, single -OCH₂- triplet ~3.9 ppm |
| 4-Pentoxyphenol | C₁₁H₁₆O₂ | 180.24 | Oxidative Deboronation | Aromatic signals ~6.8 ppm, phenolic -OH signal |
| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | Deboronated coupling partner | Aromatic signals ~7.4-8.1 ppm |
Visualizing the Synthetic Pathway and Pitfalls
The following diagram illustrates the desired Suzuki-Miyaura coupling reaction alongside the three major competing side reactions involving the boronic acid.
Caption: Main reaction pathway and common side reactions.
General Troubleshooting Workflow
When encountering low purity, a systematic approach is essential. Use this flowchart to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting low purity.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control in this Suzuki-Miyaura coupling? A: The three most critical parameters are:
-
Atmosphere: The rigorous exclusion of oxygen is paramount to prevent both homocoupling and oxidative deboronation.[8][9]
-
Base Selection: The choice of base affects the rate of transmetalation and the prevalence of side reactions like protodeboronation. It must be strong enough to activate the boronic acid but not so harsh as to cause degradation.
-
Catalyst System: The palladium source and, crucially, the phosphine ligand dictate the efficiency of the catalytic cycle. Bulky, electron-rich ligands generally accelerate reductive elimination and suppress side reactions.
Q: Is it better to use 4-bromobenzoic acid or its methyl/ethyl ester as the coupling partner? A: Using the methyl or ethyl ester of 4-bromobenzoic acid is often advantageous. The free carboxylic acid can sometimes complicate the reaction by reacting with the base or coordinating to the palladium center, potentially inhibiting the catalyst. Running the reaction with the more soluble and less reactive ester, followed by a simple saponification (hydrolysis with NaOH or KOH) as the final step, is a robust and high-yielding strategy.
Q: My boronic acid is old. Can I still use it? A: It is strongly discouraged. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides upon storage. While boroxines are often competent in Suzuki couplings, the stoichiometry becomes uncertain. More problematically, prolonged or improper storage can lead to decomposition via protodeboronation and oxidation.[5][7] For reproducible and high-purity results, always use fresh, high-quality boronic acid or a more stable boronic ester.
Q: What is the best solvent system for recrystallization? A: The ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For this compound, a polar aprotic solvent or a mixed solvent system is often effective. Start by screening solvents like ethyl acetate, acetone, ethanol/water, or toluene/heptane mixtures. A good starting point is often a mixture of a good solvent (like dioxane or THF) and an anti-solvent (like hexanes or water) until turbidity is observed at boiling, followed by cooling.
References
- Wikipedia. Protodeboronation.
- ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
- RSC Publishing. Improving the oxidative stability of boronic acids through stereoelectronic effects.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- NIH National Library of Medicine. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- PNAS. Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- NIH National Library of Medicine. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2.
- PubMed. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction.
- ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy.
- RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
Sources
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. nbinno.com [nbinno.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Williamson Ether Synthesis for Aryl Ethers
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the preparation of aryl ethers. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this venerable yet often temperamental reaction. Here, we move beyond textbook procedures to address the nuanced mechanistic considerations and practical troubleshooting steps required for success in a modern laboratory setting.
Understanding the Core Challenge: SNAr vs. SN2 in Aryl Ether Synthesis
The classical Williamson ether synthesis is a straightforward SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] However, the synthesis of aryl ethers (Ar-O-R) introduces significant mechanistic complexities. When the aryl component is the electrophile (an aryl halide, Ar-X), the SN2 pathway is energetically prohibitive because backside attack on an sp²-hybridized carbon is sterically and electronically impossible.[1][4]
Instead, the reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This pathway has distinct requirements that are fundamental to optimizing your reaction:
-
Activation is Required : The aryl halide must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group (the halide).[5][7]
-
Meisenheimer Intermediate : The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The EWG is crucial for stabilizing this negatively charged intermediate.[5]
-
Leaving Group Ability : Unlike in SN2 reactions, the leaving group's ability is not part of the rate-determining step. Consequently, aryl fluorides (Ar-F) are often excellent substrates because fluorine's high electronegativity strongly activates the ring toward nucleophilic attack.[5]
Failure to appreciate the SNAr mechanism is the most common source of failed aryl ether syntheses. An unactivated aryl halide (e.g., bromobenzene) will not react under standard Williamson conditions.[7]
Troubleshooting Guide (Q&A Format)
This section addresses the most common failures and how to systematically resolve them.
Q1: My reaction shows no conversion. The starting materials (phenol and aryl halide) are recovered unchanged. What's wrong?
This is the most frequent issue and almost always points to a fundamental flaw in the reaction design.
-
Root Cause Analysis :
-
Is your aryl halide activated? As discussed, an electron-withdrawing group (EWG) in the ortho or para position is mandatory for the SNAr mechanism.[5][7] If your aryl halide lacks an EWG, the reaction will not proceed under these conditions. You may need to consider alternative coupling reactions like the Buchwald-Hartwig or Ullmann condensation.
-
Was the phenoxide successfully formed? The phenol must be fully deprotonated to form the nucleophilic phenoxide. If the base is too weak for the specific phenol's acidity (pKa), the concentration of the active nucleophile will be too low. Phenols typically have a pKa of ~10, but this can vary significantly with substitution.
-
Is the temperature too low? While many Williamson reactions proceed at room temperature, SNAr reactions, even with activated systems, often require heating (50-100 °C) to overcome the activation energy of the initial nucleophilic attack.[2][3]
-
-
Troubleshooting Workflow :
Q2: The reaction is very slow and gives low yields, even with an activated aryl halide. How can I accelerate it?
Slow kinetics can be frustrating. Several factors related to the reagents and conditions can be tuned.
-
Root Cause Analysis :
-
Base and Counter-ion Effects : The choice of base does more than just deprotonate the phenol; the resulting metal counter-ion significantly impacts the reactivity of the phenoxide.
-
Solvent Choice : The solvent's ability to solvate the cation but leave the anion "naked" and reactive is paramount. Protic solvents will hydrogen-bond with and deactivate the phenoxide nucleophile.[2]
-
Phase-Transfer Catalysis : If your base (e.g., K₂CO₃) is a solid with low solubility in your organic solvent, the reaction becomes a two-phase system, leading to extremely slow rates.
-
-
Optimization Strategies :
-
Switch to Cesium Carbonate (Cs₂CO₃) : Cs₂CO₃ is often superior to K₂CO₃ or NaH.[8][9][10] The large, soft cesium cation (Cs⁺) is poorly solvated, leading to a more dissociated and highly reactive "naked" phenoxide anion.[11] This "cesium effect" can dramatically accelerate O-alkylation and O-arylation reactions.[8][11][12]
-
Use a Polar Aprotic Solvent : Solvents like DMF, DMSO, NMP, or acetonitrile are ideal.[2] They effectively solvate the metal cation while leaving the phenoxide nucleophile highly reactive.[13]
-
Introduce a Phase-Transfer Catalyst (PTC) : If using an insoluble base like K₂CO₃, adding a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 is essential.[2] The PTC shuttles the phenoxide anion from the solid/aqueous phase into the organic phase where the aryl halide resides, accelerating the reaction.[14][15]
-
Q3: I'm observing significant side products, particularly C-alkylation. How can I improve O-selectivity?
Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring (at the ortho or para positions).[2] C-alkylation is a common and troublesome side reaction.
-
Root Cause Analysis :
-
Hard and Soft Acids and Bases (HSAB) Principle : The oxygen atom of a phenoxide is a "hard" nucleophilic center, while the ring carbons are "soft" centers. Hard electrophiles (like alkyl sulfates) tend to react at the hard oxygen center, while softer electrophiles might favor the soft carbon centers.
-
Solvent and Counter-ion : Polar, protic solvents and tightly associated counter-ions (like Li⁺ or Na⁺) can shield the oxygen atom, making the ring carbons more accessible and promoting C-alkylation.
-
-
Strategies for O-Selectivity :
-
Use a Polar Aprotic Solvent : As mentioned, DMF and DMSO minimize hydrogen bonding to the phenoxide oxygen, making it more available for reaction.
-
Leverage the Cesium Effect : The dissociated "naked" anion promoted by Cs₂CO₃ is highly localized on the oxygen atom, strongly favoring O-alkylation over C-alkylation.[8][11][12]
-
Lower the Temperature : C-alkylation often has a higher activation energy than O-alkylation. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly improve selectivity.
-
Frequently Asked Questions (FAQs)
Q: Which base is the best choice for my phenol?
The optimal base depends on the phenol's acidity and the desired reaction conditions.
| Base | pKa (Conj. Acid) | Typical Solvent | Key Considerations |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Mild, inexpensive, and common. Often requires a phase-transfer catalyst for good rates. |
| Cs₂CO₃ | ~10.3 | DMF, THF, Toluene | Excellent for promoting O-selectivity and accelerating reactions via the "cesium effect".[8][11][12] More expensive. |
| NaH | ~36 | THF, DMF | Very strong, irreversible deprotonation.[1][4] Can be pyrophoric and requires careful handling. Generates H₂ gas. |
| KOH | ~15.7 | DMSO, t-BuOH | Strong and inexpensive. Can introduce water, which may lead to side reactions. |
Table 1: Comparison of Common Bases for Phenol Deprotonation.
Q: Can I use a secondary or tertiary alkyl halide in this reaction?
For the synthesis of aryl ethers where the alkyl group is secondary or tertiary (Ar-O-sec-R or Ar-O-tert-R), you should always choose the pathway where the phenoxide is the nucleophile and the alkyl halide is the electrophile.
-
Primary Alkyl Halide (R-X is 1°) : Ideal for SN2 reaction with the phenoxide.[1][2][3]
-
Secondary Alkyl Halide (R-X is 2°) : The SN2 reaction will compete heavily with E2 elimination, leading to a mixture of the desired ether and alkene byproducts.[1][16] This pathway is often low-yielding.
-
Tertiary Alkyl Halide (R-X is 3°) : E2 elimination will be the exclusive pathway. No ether will be formed.[1]
Q: My aryl halide has no electron-withdrawing groups. Is the Williamson synthesis completely impossible?
Under standard conditions, yes. However, for industrial-scale synthesis of simple aryl ethers like anisole, very high temperatures (>300 °C) can be used to force the reaction with weaker alkylating agents.[17][18] For laboratory synthesis, it is far more practical to switch to a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination (adapted for ethers) or the Ullmann condensation.
Experimental Protocols
General Protocol for Cesium Carbonate-Mediated Synthesis of an Activated Aryl Ether
This protocol is a robust starting point for the synthesis of an aryl ether from an activated aryl halide and a phenol.
-
Reagent Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the activated aryl halide (1.1 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the phenol.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
- The Organic Chemistry Tutor. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2015-07-14). 9.6: Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Hill, J. W., & Corredor, J. (1976). An Ether Synthesis Using Phase Transfer Catalysis.
- Acevedo, O., & Jorgensen, W. L. (2004).
- ResearchGate.
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. [Link]
- Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Wang, T., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
- Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- Chemistry LibreTexts. (2015-07-09). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- Growing Science. (2013). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. [Link]
- OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]
- ResearchGate.
- ResearchGate. Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [Link]
- Organic Chemistry Portal.
- PubMed Central. (2018).
- Chemistry LibreTexts. (2022-09-24). 16.
- KPU Pressbooks. 5.
- ResearchGate. (2016).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fzgxjckxxb.com [fzgxjckxxb.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in Suzuki Coupling of Aryl Halides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge in Suzuki-Miyaura cross-coupling reactions: the formation of unwanted byproducts. By understanding the mechanistic origins of these side reactions, you can effectively optimize your reaction conditions to maximize the yield and purity of your desired biaryl products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common byproducts encountered during the Suzuki coupling of aryl halides—homocoupling, protodeboronation, and dehalogenation—and provides actionable strategies to mitigate their formation.
Issue 1: Significant Homocoupling of Boronic Acid Detected
Q1: I'm observing a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules (Ar'-Ar'). What causes this, and how can I prevent it?
A1: The Cause of Homocoupling
Homocoupling of the boronic acid is a prevalent side reaction primarily driven by two mechanistic pathways.[1] Both pathways ultimately compete with the desired cross-coupling catalytic cycle.
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst.[1][2] This is often a major issue when reactions are not performed under strictly inert conditions.[3]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid before the main catalytic cycle is established.[1][2] This premature reaction produces the homocoupled dimer and reduces the Pd(II) to the active Pd(0) state required for the cross-coupling cycle.[1]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation |
| 1. Rigorous Degassing | Rationale: To eliminate dissolved oxygen, which is a key culprit in the oxidation of Pd(0) to Pd(II).[1][2] Implementation: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use a "freeze-pump-thaw" method for more sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment.[4] |
| 2. Choice of Palladium Source | Rationale: Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) enter the catalytic cycle directly, bypassing the initial Pd(II) reduction step that can lead to homocoupling. Implementation: If using a Pd(II) precatalyst, consider switching to a Pd(0) source. If a Pd(II) source is necessary, adding a mild reducing agent, such as potassium formate, can help facilitate its reduction to Pd(0) without promoting other side reactions.[3] |
| 3. Use of Modern Precatalysts | Rationale: Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to rapidly form the active monoligated Pd(0) species, which quickly enters the catalytic cycle and outcompetes the homocoupling pathway. Implementation: Replace older catalyst systems with highly active Buchwald-type precatalysts, especially for challenging couplings. |
Workflow for Minimizing Homocoupling:
Caption: Workflow to minimize homocoupling byproducts.
Issue 2: Protodeboronation of the Boronic Acid
Q2: My reaction is stalling, and I'm isolating the arene (Ar'-H) corresponding to my boronic acid. What is happening and how can I fix it?
A2: The Cause of Protodeboronation
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[5][6] This reaction consumes the boronic acid nucleophile, reducing the yield of the desired product.[6] It is highly dependent on factors like pH, temperature, and substrate electronics.[5][6]
-
Mechanism: Both acid- and base-catalyzed pathways exist.[5][7] Under the basic conditions typical of Suzuki coupling, the boronic acid is converted to the more reactive boronate anion ([Ar'B(OH)₃]⁻), which, while essential for transmetalation, is also more susceptible to protonolysis, especially in the presence of water.[6]
-
Susceptible Substrates: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly prone to this side reaction.[6][8][9]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation |
| 1. Use Boronic Esters | Rationale: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[4][8] MIDA boronates, in particular, offer a "slow-release" mechanism that keeps the concentration of the active boronic acid low, favoring cross-coupling over decomposition.[7] Implementation: Synthesize or purchase the boronic acid as a more stable ester derivative. |
| 2. Optimize Base and Solvent | Rationale: The choice of base and the presence of water can accelerate protodeboronation.[6] Weaker bases and anhydrous conditions can often suppress this side reaction. Implementation: Screen weaker bases like K₃PO₄ or KF instead of strong bases like NaOH or Cs₂CO₃.[4][10] If possible, use anhydrous solvents (e.g., dioxane, THF, toluene) and ensure all reagents are dry.[4] |
| 3. Control Temperature and Time | Rationale: High temperatures and prolonged reaction times increase the likelihood of boronic acid decomposition.[6] Implementation: Aim for the lowest temperature that allows for a reasonable reaction rate.[11] Monitor the reaction closely and work it up as soon as the limiting reagent is consumed to avoid extended heating. |
| 4. Increase Catalyst Activity | Rationale: A highly active catalyst system can accelerate the desired cross-coupling to such an extent that it outpaces the slower protodeboronation side reaction.[5] Implementation: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote rapid catalytic turnover.[4][12] |
Decision Tree for Addressing Protodeboronation:
Caption: Troubleshooting protodeboronation in Suzuki coupling.
Issue 3: Formation of Dehalogenated Byproduct
Q3: I am detecting a byproduct where the halogen on my aryl halide starting material has been replaced by a hydrogen (Ar-H). Why does this happen?
A3: The Cause of Dehalogenation
Dehalogenation (or hydrodehalogenation) is a reductive process that consumes the aryl halide electrophile.[13]
-
Mechanism: The key intermediate responsible for this side reaction is a palladium-hydride (Pd-H) species.[13] This species can arise from the reaction of the palladium complex with various components in the reaction mixture, including the base, trace water, or alcohol solvents. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium center to release the dehalogenated arene.[13]
-
Susceptible Substrates: The tendency for dehalogenation often follows the reactivity of the aryl halide: I > Br > Cl.[13] Electron-deficient aryl halides and certain N-heterocyclic halides (like pyridines and indoles) are particularly susceptible to this side reaction.[13] For some N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, influencing the reaction's course.[13]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation |
| 1. Ligand Selection | Rationale: The ligand plays a crucial role in dictating the relative rates of the desired reductive elimination (forming Ar-Ar') versus the undesired dehalogenation. Bulky, electron-rich ligands can accelerate the desired C-C bond formation. Implementation: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are often effective at suppressing dehalogenation for challenging substrates.[13][14] |
| 2. Base and Solvent Choice | Rationale: Strong alkoxide bases and protic solvents (like alcohols) can be sources for the formation of Pd-H species. Implementation: Avoid strong alkoxide bases if possible.[13] Use aprotic solvents like dioxane, THF, or toluene.[13] If using a base like K₃PO₄ under anhydrous conditions, ensure reagents and solvents are rigorously dried. |
| 3. Protect N-H Heterocycles | Rationale: The N-H proton of heterocycles like indoles or pyrroles can be acidic and interfere with the reaction, sometimes promoting dehalogenation.[15] Protecting the nitrogen can prevent these side reactions. Implementation: Protect the N-H group with a suitable protecting group (e.g., Boc, SEM) that is stable to the coupling conditions.[13][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Inert Atmosphere to Minimize Homocoupling
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1–1.5 equiv), and base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).[8] Sparge the resulting solution with the inert gas for an additional 10-15 minutes to ensure thorough deoxygenation.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand under the inert atmosphere.[12]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[8]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS.[8] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2020). Chemical and Pharmaceutical Bulletin. [Link]
- Protodeboron
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society. [Link]
- Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (2019). AIChE. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
- How can I solve my problem with Suzuki coupling? (2014).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2002). Organic Process Research & Development. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Tetrahedron. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
Welcome to the dedicated technical support guide for the purification of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid (CAS No. 158938-08-0). This resource is designed for researchers, medicinal chemists, and materials scientists who are working with this liquid crystal precursor and require robust methods for achieving high purity. This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting solutions for common challenges encountered during the recrystallization of this complex molecule.
Scientific Introduction: Understanding the Molecule
This compound is a terphenyl derivative characterized by a rigid, linear core, a flexible pentoxy tail, and a carboxylic acid group capable of strong hydrogen bonding. This unique combination of features is responsible for its liquid crystalline properties but also presents specific challenges for purification. The large, planar aromatic surface area promotes strong intermolecular π-π stacking, while the carboxylic acid moiety allows for dimerization and interaction with polar solvents. The pentoxy chain enhances solubility in some organic solvents but can also contribute to "oiling out" if conditions are not carefully controlled. A successful recrystallization strategy must carefully balance these competing intermolecular forces.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step in designing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 158938-08-0 | [1][2] |
| Molecular Formula | C₂₄H₂₄O₃ | [1][3] |
| Molecular Weight | 360.45 g/mol | [1][3] |
| Physical State | Solid | [4] |
| Purity (after recrystallization) | >99% | [5] |
| Predicted Boiling Point | 557.9±43.0 °C | [6] |
| General Solubility | Highly soluble in DMSO, DMF. | [1] |
Note: An experimentally determined melting point is not consistently reported in the literature. However, related biphenyl and terphenyl carboxylic acids typically melt in the 200-300°C range. The purity of the recrystallized product is best confirmed by techniques such as HPLC and NMR, in addition to a sharp melting point.
Q2: What is the best starting solvent for the recrystallization of this compound?
Based on documented procedures and the molecule's structure, high-boiling polar aprotic solvents are the most effective.
-
Primary Recommendation: Dimethylacetamide (DMAC) or Dimethylformamide (DMF) have been successfully used to recrystallize this compound to >99% purity.[5]
-
Secondary Options: Given its high solubility in Dimethyl Sulfoxide (DMSO), it can also be used for initial dissolution, although its higher boiling point can make removal more challenging.[1]
-
Alternative Approaches: For structurally similar aromatic carboxylic acids, mixtures of alcohols (like ethanol) and water, or benzene and petroleum ether, have been effective.[7] These may be worth exploring for small-scale solubility tests.
Q3: Why is slow cooling so critical for this type of molecule?
The rate of cooling directly impacts the purity and size of the resulting crystals. For molecules with large, flat structures like this terphenyl derivative, rapid cooling can lead to:
-
Inclusion of Impurities: Fast crystal growth can trap solvent molecules and impurities within the crystal lattice.[8]
-
Formation of Small Crystals: This results in a higher surface area-to-volume ratio, making it more difficult to wash away residual mother liquor and impurities.
-
Lower Purity: The overall purity of the final product will be compromised.
Allowing the solution to cool slowly and undisturbed enables the ordered and selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Problem 1: My compound will not dissolve in the chosen solvent, even with heating.
-
Question: I've added the calculated amount of solvent, but the solid remains insoluble. What should I do?
-
Answer & Solution:
-
Insufficient Solvent: This is the most common cause. Add small increments (5-10% of the current volume) of hot solvent until the compound dissolves. Remember to maintain the solution at or near its boiling point.
-
Incorrect Solvent Choice: If you have added a significant excess of solvent (e.g., more than 2-3 times the initial volume) and the compound is still not dissolving, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and select a more polar solvent. For this specific molecule, if you are having trouble with solvents like ethanol or ethyl acetate, moving to a stronger solvent like DMF or DMAC is a logical next step.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the material has dissolved but some particulates remain, you should proceed to a hot filtration step to remove them before cooling.[7]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Question: As my solution cools, a liquid layer separates instead of solid crystals. How can I fix this?
-
Answer & Solution: "Oiling out" occurs when the solute becomes insoluble in the solvent at a temperature that is above its own melting point. Given the likely high melting point of this compound, this is more often due to the solution being too concentrated or cooling too rapidly.
-
Re-heat and Add More Solvent: Heat the solution back to boiling to redissolve the oil. Add a small amount of additional hot solvent (10-20% of the total volume). This will lower the saturation temperature, ensuring that crystallization begins at a temperature where the compound is a solid.
-
Slow Down the Cooling: After redissolving, ensure the solution cools as slowly as possible. You can do this by leaving the flask on a hot plate with the heat turned off, or by placing it in a Dewar flask. This allows more time for proper crystal nucleation.
-
Scratching: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create a rough surface that promotes crystal formation.[9]
-
Problem 3: No crystals form even after the solution has cooled to room temperature.
-
Question: My solution is clear and at room temperature, but no product has crystallized. What went wrong?
-
Answer & Solution: This is typically due to either using too much solvent or the formation of a supersaturated solution.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (15-25%). Then, allow it to cool again.
-
Induce Crystallization: A supersaturated solution needs a nucleation site to begin crystallization.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will provide a template for crystal growth.
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can initiate crystallization.[9]
-
-
Ice Bath: Once the solution has fully cooled to room temperature, placing it in an ice-water bath can further decrease the solubility of the compound and promote crystallization.[8][10]
-
Problem 4: The crystal yield is very low.
-
Question: I got beautiful crystals, but my final mass is much lower than expected. How can I improve my recovery?
-
Answer & Solution:
-
Excess Solvent: Using the absolute minimum amount of hot solvent to dissolve the compound is key to maximizing yield.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel is pre-heated and use a slight excess of hot solvent to prevent this.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Washing with Cold Solvent: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[7]
-
Experimental Protocols & Workflows
Protocol 1: Recrystallization from Dimethylacetamide (DMAC)
This protocol is based on a documented successful purification method for this compound.[5]
-
Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of dimethylacetamide (DMAC) required to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of DMAC until the solid completely dissolves. Note the total volume of solvent used.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove residual DMAC.
-
Drying: Dry the purified crystals under vacuum. The documented procedure specifies drying at 80°C and 100 mbar.[5]
Diagram 1: Solvent Selection Workflow
The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent.
Caption: A workflow for selecting an optimal recrystallization solvent.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for addressing common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. Reddit.
- Method for producing (1,1′,4,11″)-terphenyl compounds. US Patent US6762315B1.
- [1,1'4',1''-Terphenyl]-4-carboxylic Acid, 4''-(pentyloxy). Preclinical Research CRO.
- Lab Report Recrystallization September 27, 2016. FAMU.
- 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
- Recrystallization of Benzoic Acid.
- Experiment 9 — Recrystallization.
- 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Organic Syntheses Procedure.
- Recrystallization - Organic Chemistry Lab Technique. YouTube.
Sources
- 1. [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- | 158938-08-0 [chemicalbook.com]
- 2. 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid [cymitquimica.com]
- 3. 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. US6762315B1 - Method for producing (1,1â²,4, 11â³)-terphenyl compounds - Google Patents [patents.google.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. youtube.com [youtube.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. famu.edu [famu.edu]
Technical Support Center: Scaling Up 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile liquid crystal monomer.[1][2] We will delve into troubleshooting common synthetic hurdles and provide practical, field-proven insights to ensure the successful and efficient scale-up of your process.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes for this compound?
A1: The two most prevalent strategies for constructing the terphenyl backbone are through Suzuki-Miyaura cross-coupling reactions or by oxidation of a methyl-substituted precursor.[1]
-
Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction of a boronic acid derivative with a halide. Two common disconnections are:
-
Oxidation: This route involves the synthesis of a key intermediate, 4-[4-(4-pentoxyphenyl)phenyl]toluene, which is then oxidized to the carboxylic acid.[1] Common oxidizing agents include potassium permanganate (KMnO₄) or aerobic oxidation catalysts.[1]
Q2: What are the critical physicochemical properties I should be aware of during experimental design?
A2: Key properties to consider are:
-
Solubility: It is sparingly soluble in water but shows high solubility in solvents like DMSO, DMF, and THF. For biological assays, pre-dissolving in DMSO is recommended.[1]
-
Thermal Stability: The compound decomposes at temperatures above 250°C. It is advisable to perform a Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA) to determine the precise decomposition temperature for your material.[1]
Q3: How is the pentoxy group typically introduced?
A3: The pentoxy ether linkage is commonly formed via a Williamson ether synthesis.[1] This involves the reaction of a hydroxylated terphenyl carboxylic acid intermediate, such as 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid, with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.[1] Suitable bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), often in a polar aprotic solvent like DMF or acetonitrile.[1]
Troubleshooting Guides
This section provides in-depth solutions to specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Low yields in Suzuki-Miyaura couplings are a frequent challenge during scale-up. The problem can often be traced back to catalyst activity, reaction conditions, or the quality of reagents.
Causality Analysis:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Inadequate degassing can lead to the formation of palladium oxides, which are catalytically inactive.[3]
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sluggish, especially with sterically hindered substrates. The choice of base is critical for activating the boronic acid.[4]
-
Homocoupling of Boronic Acid: The presence of oxygen can promote the unwanted homocoupling of the boronic acid, leading to biphenyl impurities and reduced yield of the desired product.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Protocol: Optimizing Suzuki Coupling Conditions
-
Catalyst and Ligand Selection:
-
For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These can accelerate both the oxidative addition and reductive elimination steps.[3]
-
N-heterocyclic carbenes (NHCs) are also effective alternatives.[5]
-
Ensure the palladium precursor, such as Pd(PPh₃)₄ or PdCl₂(dppf), is of high purity and has been stored under inert atmosphere.
-
-
Solvent and Base Optimization:
-
Rigorous Degassing:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with SPhos | SPhos is a more electron-rich and bulky ligand, which can improve catalytic activity for challenging couplings.[3] |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ (solid) | K₃PO₄ is a stronger base that can be more effective in promoting transmetalation.[4] |
| Solvent | Toluene/Water | Dioxane/Water | Dioxane can sometimes offer better solubility for the reactants and intermediates. |
| Temperature | 80 °C | 100 °C | Higher temperatures can increase the reaction rate, but should be used cautiously to avoid decomposition. |
Issue 2: Incomplete Oxidation of the Methyl Precursor
When using an oxidation route, incomplete conversion of the methyl group on the 4-[4-(4-pentoxyphenyl)phenyl]toluene intermediate is a common scale-up issue, leading to a mixture of starting material and product that can be difficult to separate.
Causality Analysis:
-
Insufficient Oxidant: On a larger scale, ensuring a stoichiometric or slight excess of the oxidizing agent is crucial.
-
Poor Mass Transfer: In heterogeneous reactions, such as with solid KMnO₄, inefficient stirring can limit the contact between the oxidant and the substrate.
-
Inadequate Temperature Control: Oxidation reactions are often exothermic. Poor heat dissipation on a larger scale can lead to side reactions or decomposition. Conversely, if the temperature is too low, the reaction may be sluggish.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete oxidation.
Detailed Protocol: Improving Oxidation Efficiency
-
Permanganate Oxidation:
-
Ensure the KMnO₄ is finely powdered to maximize surface area.
-
Use a robust overhead mechanical stirrer to maintain a well-agitated suspension.
-
The reaction is typically heated to drive it to completion.[1] Monitor the reaction progress by TLC or HPLC.
-
The workup involves an acidic step to protonate the carboxylate salt to the final carboxylic acid.[1]
-
-
Catalytic Air Oxidation:
-
For a more environmentally friendly and potentially more efficient process on a large scale, consider catalytic air oxidation.[1]
-
A common catalyst system involves cobalt and manganese salts with a bromide source in an acidic solvent like acetic or propionic acid.[8]
-
This method uses air or oxygen as the oxidant and is often performed under pressure.[8]
-
| Parameter | Condition A (KMnO₄) | Condition B (Catalytic Air Oxidation) | Rationale for Change |
| Oxidant | Potassium Permanganate | Air/Oxygen | Air is a cheaper and more environmentally benign oxidant.[1] |
| Catalyst | None | Cobalt acetate, Manganese acetate, NH₄Br | This catalytic system is highly effective for the oxidation of methylarenes.[8] |
| Solvent | Aqueous solution | Propionic Acid | Propionic acid serves as a suitable solvent for this type of oxidation.[8] |
| Conditions | Heating | 130 °C, 1.5 kg/cm ² pressure | Pressurized conditions increase the concentration of dissolved oxygen, accelerating the reaction.[8] |
Issue 3: Difficulty in Purification and Impurity Removal
The final purity of this compound is critical, especially for applications in liquid crystal displays and pharmaceuticals. Common impurities include starting materials, homocoupled byproducts from Suzuki reactions, and incompletely oxidized material.
Causality Analysis:
-
Similar Polarity of Impurities: Byproducts often have polarities very similar to the desired product, making chromatographic separation challenging and costly at scale.
-
Low Solubility: The product's limited solubility in many common organic solvents can make recrystallization difficult.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification challenges.
Detailed Protocol: Purification Strategy
-
Acid-Base Extraction:
-
Take advantage of the acidic nature of the carboxylic acid group.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or K₂CO₃).
-
The desired product will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like unreacted starting materials or homocoupled byproducts) will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify with an acid (e.g., 1M HCl) to precipitate the purified product.
-
Filter the solid, wash with water to remove salts, and dry thoroughly.
-
-
Recrystallization:
-
Recrystallization is a powerful technique for removing minor impurities.[9]
-
Finding a suitable solvent system is key. Given the compound's properties, a mixed solvent system is likely necessary. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature, paired with a less polar co-solvent.
-
For similar benzoic acid derivatives, solvents like propionic acid or acetic acid have been used for recrystallization.[8] An ethanol/water mixture is another common choice for recrystallizing benzoic acid derivatives.[10][11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., propionic acid or ethanol).[8][10]
-
If needed, add the hot co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
-
References
- CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents. (n.d.). Google Patents.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004). Google Patents.
- Preparation method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap. (2020). Patsnap.
- 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester - CAS Common Chemistry. (n.d.). CAS.
- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.). Google Patents.
- Synthesis of 4-(4-pentenyloxy)benzoic acid). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025). Royal Society of Chemistry.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Reddit.
- Manufacturing Steps of Liquid Crystal Materials - Labinsights. (2024). Labinsights.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023). National Institutes of Health.
- How Are Liquid Crystals Synthesized? - Chemistry For Everyone - YouTube. (2025). YouTube.
- What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. (2018). ResearchGate.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (2025). ResearchGate.
- CN103910623A - Preparation method for benzoic acid - Google Patents. (n.d.). Google Patents.
- Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene - ResearchGate. (n.d.). ResearchGate.
- Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
- Enhanced Catalytic Performance on UiO-67(Zr) Prepared with the Aid of Vapor by Acid Treatment for Oxidative Desulfurization of Fuel Oil - MDPI. (2026). MDPI.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). MDPI.
- Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction | ACS Applied Materials & Interfaces. (2022). ACS Publications.
- Purification of benzoic acid - US3235588A - Google Patents. (n.d.). Google Patents.
- Biphenyl-4-carboxylic acid - the NIST WebBook. (n.d.). NIST.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). National Institutes of Health.
- 4-(4-Phenylbutoxy)benzoic Acid | C17H18O3 | CID 11043825 - PubChem. (n.d.). PubChem.
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn.
- Synthesis of Elastomeric Liquid Crystalline Polymer Networks via Chain Transfer | ACS Macro Letters - ACS Publications. (2017). ACS Publications.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. (2015). ResearchGate.
- Benzene - Wikipedia. (n.d.). Wikipedia.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (2025). Reddit.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
- Sunscreen - Wikipedia. (n.d.). Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. data.epo.org [data.epo.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Liquid Crystal Alignment
Prepared by: Senior Application Scientist, Advanced Materials Division
Welcome to the technical support center for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed for researchers, scientists, and professionals working with this liquid crystal material. Its rigid terphenyl core and pentoxyphenyl group make it an excellent candidate for creating well-ordered nematic phases, but achieving defect-free alignment requires careful control over experimental conditions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide: Diagnosing and Solving Alignment Defects
Defects in liquid crystal alignment manifest as visible imperfections when viewed under a polarizing microscope. These arise from disruptions in the long-range orientational order of the liquid crystal director.[2][3] This section provides a systematic approach to identifying and resolving these issues.
Q1: I'm observing bright lines and points (disclinations) in my cell under crossed polarizers. What's causing this and how can I fix it?
A1: The lines and points you are observing are likely disclinations, which are defects where the liquid crystal director is undefined.[4] They appear bright because the abrupt change in molecular orientation allows light to pass through the analyzer.
Probable Causes & Explanations:
-
Surface Contamination: Dust particles, organic residues, or ions on the substrate act as nucleation sites for defects. The liquid crystal molecules cannot align uniformly over these contaminants, forcing the director field to become discontinuous.
-
Inadequate Alignment Layer Treatment: For rubbed polyimide layers, inconsistent rubbing pressure, speed, or too few passes can result in weak or non-uniform anchoring energy.[5] This isn't strong enough to enforce a single, coherent alignment direction across the entire cell.
-
Rapid Thermal Quenching: Cooling the cell too quickly from the isotropic phase to the nematic phase can trap defects.[6] The molecules do not have sufficient time to relax into the lowest energy, uniformly aligned state, leading to the formation of a complex defect texture.[7]
-
Incorrect Cell Spacing: An inconsistent cell gap can introduce variations in the boundary conditions and confinement, leading to stress in the director field that relaxes by forming disclinations.
Step-by-Step Resolution Protocol:
-
Enhance Substrate Cleaning: Implement a rigorous, multi-step cleaning protocol. A proven method is sequential sonication in Alconox (or similar lab-grade detergent), deionized water, acetone, and finally isopropanol (15 minutes each). Follow this with a UV-Ozone treatment or a Piranha etch (use with extreme caution) to ensure a pristine, high-energy surface before applying the alignment layer.
-
Optimize Alignment Layer Application:
-
Spin Coating: Ensure your alignment material (e.g., polyimide) is filtered and dispensed onto the center of a clean, static-free substrate. Optimize spin speed and time to achieve a uniform thickness (typically 50-100 nm).
-
Rubbing: If using a rubbing technique, ensure the rubbing cloth is clean and free of debris. Standardize the process: use a consistent, light pressure and perform multiple (2-5) unidirectional passes. Mechanical rubbing creates microgrooves and orients polymer chains to guide the liquid crystal molecules.[8]
-
-
Control Thermal Cycling: After filling the cell, heat it above the nematic-isotropic transition temperature (the clearing point) of this compound and hold for 10-15 minutes to erase any existing defects. Then, cool the cell very slowly (e.g., 0.1-0.5°C per minute) back into the nematic phase. This allows the molecules to anneal into a uniform, low-defect state.
-
Verify Cell Assembly: Use high-quality spacers and apply uniform pressure during cell assembly to ensure a consistent gap.
Q2: My cell has a patchy or grainy appearance instead of a uniform color. Why is the alignment not consistent across the entire area?
A2: A patchy or grainy texture indicates the presence of multiple domains, where different regions of the cell have slightly different alignment directions. This points to a problem with the surface anchoring.
Probable Causes & Explanations:
-
Low Anchoring Energy: The alignment layer is not providing a strong enough orienting force to overcome the thermal fluctuations of the liquid crystal molecules.[9] Anchoring energy is the energy required to deviate the liquid crystal director from the "easy axis" defined by the surface.[10] If this energy is too low, a single, uniform alignment direction cannot be maintained.
-
Alignment Layer Dewetting: During the baking or curing process, the alignment material may have dewetted from the substrate, creating microscopic bare patches with no orienting properties.
-
Contamination Underneath the Alignment Layer: If the substrate was not perfectly clean before the alignment layer was applied, the contamination will disrupt the layer's integrity and its ability to align the liquid crystal.
Step-by-Step Resolution Protocol:
-
Re-evaluate Alignment Material:
-
Ensure the chosen polyimide or other alignment material is appropriate for inducing strong planar or homeotropic anchoring.
-
Verify the concentration and solvent system of your alignment material. If it's too dilute or the solvent has poor wetting properties for your substrate, it can lead to dewetting.
-
-
Optimize Curing/Baking Protocol: Strictly follow the manufacturer's recommendations for curing the alignment layer. Incomplete curing can result in a soft surface with poor anchoring characteristics. A typical hard bake for polyimide is performed at high temperatures (e.g., 180-230°C) to ensure full imidization.[10]
-
Implement Pre-Coating Surface Treatment: For glass or ITO substrates, a brief plasma treatment or the application of an adhesion promoter (as recommended by the alignment material supplier) can dramatically improve the uniformity and adhesion of the alignment layer.
| Observed Defect | Primary Cause Category | Key Troubleshooting Actions |
| Disclination Lines/Points | Process Control | 1. Improve substrate cleaning. 2. Slow down cooling rate from isotropic phase. |
| Patchy/Multi-Domain Texture | Surface Anchoring | 1. Optimize alignment layer curing. 2. Verify rubbing parameters. 3. Consider a different alignment material. |
| Light Leakage (Poor Contrast) | Alignment Uniformity | 1. Check for cell pressure points. 2. Ensure polarizers are perfectly crossed (90°). 3. Verify alignment layer provides correct pretilt. |
Visualizing the Process and Defects
Understanding the workflow and the nature of defects is crucial. The following diagrams illustrate key concepts.
Caption: Standard workflow for preparing a planar-aligned liquid crystal cell.
Caption: Comparison of light transmission for ideal vs. defective alignment.
Frequently Asked Questions (FAQs)
Q: What are the fundamental properties of this compound? A: This compound is a calamitic (rod-shaped) liquid crystal. Key structural features include a rigid core composed of three phenyl rings, which provides the necessary anisotropy for liquid crystal phase formation, and a flexible pentoxy chain that influences the material's melting and clearing points.[1] Its molecular weight is 360.4 g/mol .[1]
Q: What is "anchoring energy" and why is it critical for good alignment? A: Anchoring energy quantifies the strength of the interaction between the liquid crystal molecules and the alignment layer surface.[9] It represents the energy cost per unit area to turn the director away from the preferred "easy axis" imposed by the surface treatment.[10] High anchoring energy is crucial because it locks the surface layer of liquid crystal molecules in the desired orientation, which then propagates through the bulk of the material, ensuring a stable and uniform alignment that is resistant to thermal fluctuations or external fields.[5]
Q: How do I choose between planar and homeotropic alignment for my experiment? A: The choice depends entirely on your application.
-
Planar Alignment: The liquid crystal director is oriented parallel to the substrate surface. This is achieved using techniques like rubbing a polyimide layer or using photo-alignment materials.[11][12] It is the standard configuration for most in-plane switching (IPS) and twisted nematic (TN) display applications.
-
Homeotropic (Vertical) Alignment: The liquid crystal director is oriented perpendicular to the substrate surface. This is typically achieved with specific polyimides or by using self-assembled monolayers of surfactants.[13][14] This alignment is used in vertically aligned nematic (VAN) displays, which are known for their high contrast ratios.
Q: Can contaminants in the liquid crystal material itself cause defects? A: Absolutely. Impurities, including residual solvents or byproducts from synthesis, can disrupt the liquid crystalline phase. These impurities can lower the clearing point, alter the viscosity, and act as nucleation sites for defects. Always use high-purity liquid crystal material and ensure it is thoroughly degassed before filling the cell, especially if you plan to apply an electric field.
References
- Bechtold, I. H., Vega, M. L., Oliveira, E. A., & Bonvent, J. J. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1), 169-176. [Link]
- Brinkman, W. F., & Cladis, P. E. (1982). Defects in liquid crystals. Physics Today, 35(5), 48-54. [Link]
- Deniz, K. U. (1988). Defects in liquid crystals (II). Pramana, 30(1), 59-71. [Link]
- Kitson, S., & Geisow, A. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 073501. [Link]
- Dierking, I., & Harth, K. (2018). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries.
- DoITPoMS, University of Cambridge. (n.d.). Defects. [Link]
- Goodby, J. W. (2001). DEFECT TEXTURES OF LIQUID CRYSTALS. In Progress in Liquid Crystal Science and Technology (pp. 1-32). [Link]
- Flanders, D. C., Shaver, D. C., & Smith, H. I. (1979).
- Lee, J.-H., et al. (2022). Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer.
- Lagerwall, J. P. F., & Scalia, G. (2012). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. Journal of Visualized Experiments, (66), e3930. [Link]
- Lin, Y.-C., et al. (2023). Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes. Optics Express, 31(13), 21286-21297. [Link]
- Dierking, I., & Žumer, S. (Eds.). (2017). Physics of defects in nematic liquid crystals.
- Muravsky, A., & Murauski, A. (2024). Q&A of liquid crystal alignment: theory and practice.
- Muravsky, A., & Murauski, A. (2024). Q&A of liquid crystal alignment: theory and practice.
- Pencheva, M., et al. (2021). Tuning and turning of the liquid crystal alignment by photosensitive composites. Liquid Crystals, 48(9), 1317-1327. [Link]
- Lee, S. H., et al. (2014). Stable vertical alignment of liquid crystals by using an in situ self-assembly of 4-(4-heptylphenyl)benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Defects [doitpoms.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries [frontiersin.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
stability issues of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid in devices
Welcome to the technical support center for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered during the integration of this material into various devices. Here, we provide in-depth, field-proven insights into potential challenges, their underlying causes, and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My device performance is degrading rapidly after fabrication. What are the likely material-related causes?
Rapid degradation of device performance is a common issue and can often be traced back to the intrinsic and extrinsic stability of the organic semiconductor. For this compound, several factors related to the material itself could be at play:
-
Purity of the Material: The presence of impurities is a significant factor affecting the performance and longevity of organic semiconductor devices.[1] Residual reactants, catalysts from synthesis, or degradation byproducts can act as charge traps or recombination centers, leading to a decline in performance.
-
Morphological Instability: As a liquid crystalline material, the thin-film morphology of this compound is crucial for optimal device performance.[2] Poorly controlled deposition can lead to inhomogeneous films with numerous grain boundaries, which can be detrimental to charge transport. Furthermore, the morphology of these films can change over time, especially under thermal stress, leading to performance degradation.[2][3]
-
Interfacial Degradation: The interfaces between the organic semiconductor and the electrodes or other layers in the device are often the weakest points.[4] Chemical reactions, inter-diffusion of materials, or delamination at these interfaces can severely impact device stability.[4]
Q2: I am observing a gradual decrease in performance under continuous operation. What degradation mechanisms could be at play?
Gradual performance decline under operation, often referred to as operational degradation, is a complex issue arising from a combination of factors:
-
Electrochemical Degradation: The repeated injection and transport of charge carriers can lead to the chemical alteration of the organic molecules. The terphenyl core of this compound, while relatively stable, can undergo bond cleavage or other reactions under electrical stress.[5]
-
Photochemical Degradation: If the device is exposed to light, particularly UV radiation, photochemical reactions can occur. The alkoxy group and the aromatic rings are susceptible to photo-oxidation, which can disrupt the conjugated system and introduce defects.[6]
-
Thermal Degradation: Continuous operation generates heat, which can accelerate degradation processes. For liquid crystalline materials, exceeding the glass transition temperature can lead to significant morphological changes and a corresponding drop in performance.[7] Even at temperatures below this, thermal stress can promote the diffusion of impurities or interfacial layers, leading to device failure.[8]
Q3: Can the carboxylic acid group in this compound contribute to instability?
Yes, the carboxylic acid group can influence device stability in several ways:
-
Reactivity: Carboxylic acids can be reactive, especially in the presence of certain metals used for electrodes. This can lead to the formation of metal-carboxylate complexes at the interface, altering the interfacial energetics and potentially creating a barrier to charge injection or extraction.
-
Hygroscopic Nature: The polar carboxylic acid group can attract water molecules. The presence of moisture is a well-known accelerator of degradation in organic electronic devices, as it can facilitate electrochemical reactions and lead to the corrosion of electrodes.
-
Influence on Morphology: The hydrogen bonding capability of the carboxylic acid group can strongly influence the molecular packing and thin-film morphology. While this can be beneficial for achieving ordered structures, it can also lead to the formation of aggregates or domains that are not optimal for charge transport.
Troubleshooting Guides
Problem 1: Inconsistent Device Performance Batch-to-Batch
Symptoms: Significant variations in key performance metrics (e.g., mobility, on/off ratio, efficiency) between different fabrication batches.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Protocol | Expected Outcome |
| Inconsistent Material Purity | 1. Purity Verification: Analyze the purity of each batch of this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] 2. Purification: If impurities are detected, purify the material using techniques such as temperature gradient sublimation or recrystallization. | Consistent material purity across batches, leading to more reproducible device performance. |
| Variable Thin-Film Morphology | 1. Deposition Control: Precisely control all deposition parameters (substrate temperature, deposition rate, pressure). 2. Morphological Characterization: Use Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to characterize the film morphology of each batch.[2] 3. Thermal Annealing: Investigate the effect of post-deposition thermal annealing to promote a more uniform and stable morphology.[3] | Optimized and reproducible thin-film morphology, resulting in consistent device characteristics. |
| Substrate Contamination | 1. Substrate Cleaning: Implement a rigorous and standardized substrate cleaning protocol. 2. Surface Characterization: Use techniques like contact angle measurements or X-ray Photoelectron Spectroscopy (XPS) to verify substrate cleanliness. | Clean and consistent substrate surfaces, minimizing their contribution to performance variability. |
Experimental Workflow for Material Purification and Characterization
Problem 2: Device Failure Under Environmental Stress (Air, Humidity, Light)
Symptoms: Rapid performance degradation when the device is exposed to ambient conditions.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Protocol | Expected Outcome |
| Oxygen and Moisture Ingress | 1. Encapsulation: Encapsulate the device using materials with low oxygen and water vapor transmission rates (e.g., glass, metal foils, specialized polymers). 2. Inert Atmosphere: Fabricate and test the devices in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox). | Significantly improved device lifetime and stability in ambient conditions. |
| Photodegradation | 1. UV Filtering: Incorporate a UV-blocking layer in the device stack or use a substrate that filters UV light. 2. Wavelength-Dependent Stability Testing: Characterize the device stability under different wavelengths of light to identify the most damaging spectral regions.[6] | Enhanced stability under illumination, particularly for applications where light exposure is unavoidable. |
| Interfacial Reactions with Environment | 1. Interfacial Layer Engineering: Introduce a thin buffer layer between the organic semiconductor and the electrode to prevent direct contact and reaction with environmental species.[4] 2. Electrode Material Selection: Choose electrode materials that are less reactive and have work functions that are well-matched with the energy levels of the organic semiconductor. | Improved interfacial stability and reduced degradation at the device interfaces. |
Logical Relationship of Environmental Stressors and Degradation Pathways
Advanced Characterization Protocols
To diagnose the root cause of stability issues, a combination of electrical and analytical characterization techniques is essential.
Protocol 1: In-situ Electrical Stability Measurement
Objective: To monitor the change in key device parameters under continuous electrical stress.
Methodology:
-
Place the device in a probe station with a controlled atmosphere and temperature.
-
Apply a constant voltage or current bias to the device.
-
Periodically measure the current-voltage (I-V) characteristics of the device.
-
Extract key performance metrics such as mobility, threshold voltage, and on/off ratio as a function of stress time.
-
Plot the degradation of these parameters over time to determine the operational lifetime.
Protocol 2: Spectroscopic Analysis of Degraded Films
Objective: To identify chemical changes in the this compound film after degradation.
Methodology:
-
Age a device or a thin film of the material under specific stress conditions (e.g., electrical bias, illumination, elevated temperature).
-
Carefully de-encapsulate the device if necessary.
-
Analyze the organic layer using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups, such as the formation of carbonyls due to oxidation.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To probe for changes in the elemental composition and chemical states at the surface and interfaces.
-
Mass Spectrometry (e.g., TOF-SIMS): To identify degradation byproducts by analyzing the mass fragments from the film.[4]
-
By systematically applying these troubleshooting guides and characterization protocols, researchers can effectively identify and mitigate the stability issues associated with this compound in their devices, leading to improved performance and reliability.
References
- Comprehensive study on operational lifetime of organic light-emitting diodes: effects of molecular structure and energy transfer.
- Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine-Oxide, and Carbonyl-Containing Host Materials.
- Chemical degradation mechanisms of organic semiconductor devices.
- Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis.
- Chemical degradation mechanisms of organic semiconductor devices. SPIE Digital Library.
- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds.
- Molecular Orientation Control of Liquid Crystal Organic Semiconductor for High-Performance Organic Field-Effect Transistors.
- Molecular Orientation Control of Liquid Crystal Organic Semiconductor for High-Performance Organic Field-Effect Transistors.
- Liquid crystals for organic thin-film transistors.
- The Blue Problem: OLED Stability and Degradation Mechanisms.
- Effect of molecular structure of host materials on thermal stability and device characteristics of solution processed oleds. Kyung Hee University.
- Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polariz
- Liquid crystals for organic thin-film transistors. PMC.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI.
- Degradation of benzoic acid and its derivatives in subcritical w
Sources
- 1. mdpi.com [mdpi.com]
- 2. Liquid crystals for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental endeavors.
Introduction
This compound is a complex organic molecule with a terphenyl core, a flexible pentoxy chain, and a carboxylic acid group, making it a subject of interest in materials science and medicinal chemistry.[1] Understanding its metabolic fate and degradation is crucial for assessing its biological activity, potential toxicity, and environmental impact. This guide provides insights into its putative degradation pathways based on the known metabolism of structurally related compounds such as biphenyls and benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the metabolic degradation of this compound?
A1: Based on the metabolism of similar aromatic compounds, the initial degradation is likely to be initiated by Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3][4][5] These enzymes are known to catalyze the oxidation of a wide range of xenobiotics. For this compound, two primary initial metabolic routes are plausible:
-
Aromatic Hydroxylation: The biphenyl and phenyl rings are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes.[6] The most probable sites for hydroxylation would be at the positions para to the existing substituents, although ortho and meta hydroxylation can also occur.
-
O-Dealkylation: The pentoxy ether linkage can be a target for oxidative O-dealkylation, also mediated by CYP enzymes. This would lead to the formation of a hydroxyl group on the phenyl ring and the release of pentanal or pentanoic acid.
Q2: What are the expected Phase II metabolites of this compound?
A2: Following Phase I oxidation, the resulting hydroxylated or carboxylated metabolites are often conjugated with endogenous molecules in Phase II metabolism to increase their water solubility and facilitate excretion.[5] For the metabolites of this compound, the following conjugation reactions are anticipated:
-
Glucuronidation: The newly formed hydroxyl groups and the existing carboxylic acid group are prime candidates for conjugation with glucuronic acid, a common pathway for the elimination of xenobiotics.[7]
-
Sulfation: Phenolic hydroxyl groups can also be conjugated with sulfate.
-
Glycine Conjugation: The carboxylic acid moiety can be conjugated with glycine, a known metabolic pathway for benzoic acid derivatives.[8][9]
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic separation and mass spectrometric detection is the gold standard for identifying and quantifying drug metabolites.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS: This is the most powerful and widely used technique for metabolic studies. HPLC provides the necessary separation of the parent compound from its metabolites, while tandem mass spectrometry (MS/MS) allows for their sensitive and specific detection and structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for more volatile metabolites or after derivatization of the non-volatile ones.[10]
Troubleshooting Guide
Issue 1: Low or no detectable metabolism in in vitro assays (e.g., liver microsomes).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low enzyme activity | 1. Verify Microsome Quality: Use a positive control substrate known to be metabolized by the specific CYP isoforms present in your microsome preparation (e.g., testosterone for CYP3A4). 2. Optimize Cofactor Concentration: Ensure an adequate concentration of NADPH, the essential cofactor for CYP450 enzymes. | Microsomal preparations can lose activity if not stored or handled properly. Verifying their activity with a known substrate is crucial. CYP450 enzymes are dependent on NADPH for their catalytic cycle.[5] |
| Inappropriate incubation time | Perform a time-course experiment: Analyze metabolite formation at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation period. | The rate of metabolism can vary significantly. Short incubation times may not yield detectable levels of metabolites, while very long incubations could lead to further degradation of the initial metabolites. |
| Compound insolubility | Check solubility in the incubation buffer: Use a co-solvent like DMSO or methanol at a low final concentration (<1%) to ensure the compound is fully dissolved. | Poor solubility can limit the availability of the substrate to the enzymes, leading to an underestimation of its metabolic rate. |
Issue 2: Difficulty in identifying and characterizing metabolites by LC-MS/MS.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low metabolite abundance | 1. Increase the parent compound concentration: Use a higher starting concentration in your incubation, being mindful of potential enzyme saturation. 2. Concentrate the sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the metabolites before LC-MS/MS analysis. | Higher substrate concentrations can drive the metabolic reaction forward, producing more metabolites. Concentration steps can significantly improve the signal-to-noise ratio for low-abundance species. |
| Complex fragmentation pattern | Utilize high-resolution mass spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide accurate mass measurements, which are invaluable for determining the elemental composition of metabolites and their fragments. | HRMS allows for the confident assignment of molecular formulas to precursor and product ions, greatly aiding in the structural elucidation of unknown metabolites. |
| Isomeric metabolites | Optimize chromatographic separation: Use a longer column, a shallower gradient, or a different stationary phase to improve the resolution of isomers. | Isomers will have the same mass and often similar fragmentation patterns, making chromatographic separation essential for their individual identification and quantification. |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To identify the primary Phase I metabolites of this compound.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS grade water
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4).
-
Add the this compound stock solution (in DMSO or methanol) to a final concentration of 10 µM.
-
Add the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the rat liver microsomes (final protein concentration of 0.5 mg/mL) to initiate the reaction.
-
Incubate at 37°C with gentle shaking.
-
-
Termination of Reaction:
-
At specified time points (e.g., 0 and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the terminated reaction mixture to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor for the parent compound and potential metabolites (e.g., +16 Da for hydroxylation, -C5H10 for O-dealkylation).
-
Visualizations
Putative Degradation Pathway of this compound
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying in vitro metabolism.
References
- Parkinson, A., & Ogilvie, B. W. (2008). Biotransformation of Xenobiotics. In C. D. Klaassen (Ed.), Casarett & Doull's Toxicology: The Basic Science of Poisons (7th ed., pp. 161-304). McGraw-Hill.
- Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed. (2008).
- Asha, S., & Vidyavathi, M. (2009). Cunninghamella--a microbial model for drug metabolism studies--a review. Biotechnology and Applied Biochemistry, 54(3), 135–149.
- Analytical Methods - RSC Publishing. (n.d.).
- Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway - Indian Journal of Applied & Pure Biology. (2025).
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. (n.d.).
- Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. (n.d.).
- Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals - YouTube. (2025, August 24).
- PNP degradation pathway and the two general pathways via hydroquinone... - ResearchGate. (n.d.).
- Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. AAPS Journal, 10(2), 101–111.
- Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83–97.
- Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester - CAS Common Chemistry. (n.d.).
- Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed. (2002).
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15).
- Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., Guenther, S., Winnen, B., Schroeder, M., & Preissner, R. (2010). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions.
- Benzoic acid derivatives obtained by propenylbenzene biotransformation... - ResearchGate. (n.d.).
- Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - bioRxiv. (2023, May 24).
- Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PubMed Central. (2021).
- Benzene - Wikipedia. (n.d.).
- Nanbo, T. (1982). Pharmacokinetics in maternal-fetal unit after intravenous administration of p-phenyl benzoic acid to rat. Journal of Pharmacobio-dynamics, 5(4), 213–221.
- Solheim, E., & Scheline, R. R. (1973). Metabolism in rats of several carboxylic acid derivatives containing the 3,4-methylenedioxyphenyl group. Xenobiotica, 3(8), 493–501.
- Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester - Substance Details - SRS | US EPA. (n.d.).
- Bray, H. G., Humphris, B. G., Thorpe, W. V., White, K., & Wood, P. B. (1952). Kinetic studies on the metabolism of foreign organic compounds. 6. Reactions of some nuclear-substituted benzoic acids, benzamides and toluenes in the rabbit. The Biochemical Journal, 52(3), 419–423.
- Nathan, D., Sakr, A., Lichtin, J. L., & Bronaugh, R. L. (1990). In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig. Pharmaceutical Research, 7(11), 1147–1151.
- Sporn, A., Schöberl, P., & Scheunert, I. (1982). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica, 12(4), 249–257.
- p-Terphenyl-4,4''-dicarboxylic acid | C20H14O4 | CID 3369891 - PubChem. (n.d.).
- Benzoic acid, 4-methoxy-, 4-pentylphenyl ester - Substance Details - SRS | US EPA. (n.d.).
- Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester - Substance Details - SRS | US EPA. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in maternal-fetal unit after intravenous administration of p-phenyl benzoic acid to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism in rats of several carboxylic acid derivatives containing the 3,4-methylenedioxyphenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biology-journal.org [biology-journal.org]
Technical Support Center: Solubility Enhancement for 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges during the processing and formulation of this compound. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions in your experiments.
The structure of this compound, featuring a rigid, hydrophobic terphenyl core, a flexible pentoxy chain, and a polar carboxylic acid group, presents a classic solubility challenge.[1] Its high molecular weight (360.4 g/mol ) and planar aromatic regions contribute to strong crystal lattice energy and low aqueous solubility, characteristic of many BCS Class II or IV compounds.[2][3] This guide will walk you through systematic strategies to overcome these issues.
Frequently Asked Questions (FAQs) & Experimental Guides
Q1: What are the general solubility characteristics of this compound?
Answer: Based on its chemical structure, this compound is expected to be practically insoluble in water and aqueous buffers at neutral or acidic pH.[4][5] The large, nonpolar terphenyl backbone is the primary driver of this hydrophobicity. However, solubility is expected to be significantly better in polar aprotic solvents and alcohols. The pentoxy group may slightly enhance solubility in some organic solvents compared to an unsubstituted equivalent.[1]
A preliminary solubility screen is the essential first step in any project.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Poor / Insoluble | The large hydrophobic terphenyl structure dominates. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Moderate to High | These solvents can disrupt the intermolecular forces in the solid state. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Can engage in hydrogen bonding with the carboxylic acid group. |
| Nonpolar | Hexanes, Toluene | Very Poor | The molecule's polarity from the carboxylic acid prevents dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can solvate the aromatic rings, but the carboxylic acid may limit solubility. |
Q2: How does pH dramatically influence the aqueous solubility of this compound, and why?
Answer: The carboxylic acid moiety (–COOH) is the key to manipulating aqueous solubility. It is a weak acid that can donate a proton (H⁺). The solubility of the compound is directly dependent on whether this group is in its protonated (neutral) or deprotonated (ionized) state, a principle governed by the solution's pH.[6][7]
-
At Low pH (Acidic Conditions): The excess of H⁺ ions in the solution suppresses the deprotonation of the carboxylic acid. The compound remains in its neutral, protonated (–COOH) form. This form is less polar and readily packs into a stable crystal lattice, resulting in very low water solubility.[8]
-
At High pH (Alkaline Conditions): A deficit of H⁺ ions (or an excess of OH⁻) causes the carboxylic acid to donate its proton, forming the carboxylate anion (–COO⁻). This charged species is significantly more polar than its neutral counterpart. The ion-dipole interactions between the carboxylate and water molecules are much stronger, disrupting the crystal lattice and leading to a dramatic increase in aqueous solubility.[8][9] The resulting carboxylate salt (e.g., sodium or potassium salt) is generally quite water-soluble.[9]
This relationship is fundamental for developing aqueous formulations or performing dissolution studies.
Q3: What is a standard protocol for enhancing solubility by forming a salt through pH adjustment?
Answer: This protocol outlines the preparation of a stock solution by converting the free acid to its more soluble salt form.
Objective: To prepare a 10 mg/mL aqueous stock solution of this compound.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Purified water (e.g., Milli-Q®)
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Step-by-Step Protocol:
-
Weigh the Compound: Accurately weigh 100 mg of this compound and place it into a 10 mL volumetric flask.
-
Initial Suspension: Add approximately 7 mL of purified water to the flask. The compound will form a suspension.
-
Titration with Base: While stirring, add the 1 M NaOH solution dropwise. The powder will begin to dissolve as the carboxylic acid is converted to its sodium salt.
-
Monitor pH: Use the pH meter to monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (typically pH > 8.0 for complete deprotonation).
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add purified water to bring the total volume to the 10 mL mark.
-
Final pH Check: Measure the final pH of the stock solution and record it.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.
Causality & Trustworthiness: This method is self-validating. Complete dissolution of the compound serves as a visual endpoint, confirming the successful formation of the soluble salt. The final pH measurement ensures the conditions are appropriate to maintain solubility. Caution: The stability of the compound at high pH should be evaluated, as ester or ether bonds can be susceptible to hydrolysis under extreme conditions.
Q4: My downstream application is pH-sensitive. Which co-solvents are most effective for solubilizing this compound?
Answer: When pH modification is not viable, co-solvency is the next logical approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[10][11]
For this compound, the most effective co-solvents are typically those that can disrupt the π-stacking of the aromatic rings and hydrogen bond with the carboxylic acid.
Recommended Starting Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent and powerful solubilizer for a wide range of hydrophobic compounds.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.
-
Ethanol: A less toxic option suitable for many biological applications.[10]
-
Polyethylene Glycol (PEG 400): A non-volatile, low-toxicity co-solvent often used in formulation development.[10]
-
Propylene Glycol: Another common, low-toxicity co-solvent.[10][12]
The choice depends on the constraints of your experiment (e.g., cell toxicity, analytical compatibility). A screening study is highly recommended.
Q5: How do I perform a systematic co-solvent solubility study?
Answer: This protocol allows you to quantitatively determine the solubility in various co-solvent systems.
Objective: To determine the solubility of this compound in varying concentrations of DMSO in Phosphate-Buffered Saline (PBS).
Experimental Workflow:
Caption: Decision path for overcoming precipitation.
-
Solid Dispersions: This technique involves dispersing the drug within a solid, hydrophilic polymer matrix. [13]When this solid is added to water, the polymer dissolves quickly, releasing the drug as very fine, often amorphous, particles. [14][15]This high surface area and lack of crystalline structure leads to faster dissolution and can create a transient supersaturated solution, improving absorption. [2]* Inclusion Complexation: This method uses a host molecule, typically a cyclodextrin, to encapsulate the hydrophobic drug molecule within its central cavity. [16][17]The exterior of the cyclodextrin is hydrophilic, making the entire drug-host complex water-soluble. [18][19]
Q7: Can you provide a basic protocol for preparing a solid dispersion using the solvent evaporation method?
Answer: The solvent evaporation method is a common and accessible technique for preparing solid dispersions in a laboratory setting. [2][12][20] Objective: To prepare a 1:4 drug-to-polymer solid dispersion of this compound with polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable common solvent)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Step-by-Step Protocol:
-
Dissolution: Weigh 100 mg of the drug and 400 mg of PVP K30. Dissolve both components in a minimal amount of a common solvent (e.g., 10-20 mL of methanol) in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a moderate temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Collection and Sizing: Carefully scrape the solid film from the walls of the flask.
-
Pulverization: Gently grind the collected solid dispersion into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization of the amorphous drug.
Mechanism of Action: This process traps individual drug molecules in an amorphous state within the hydrophilic PVP matrix. [15]Upon contact with water, the water-soluble PVP dissolves, releasing the drug in a high-energy, readily dissolvable form. [2]
Consolidated Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound won't dissolve in aqueous buffer. | pH is too low; the compound is in its insoluble free acid form. | Increase pH by adding a base (e.g., 1M NaOH) until dissolution occurs (target pH > 8). |
| Solution is hazy or cloudy after pH adjustment. | Incomplete dissolution; presence of insoluble salt forms or impurities. | Add slightly more base. Filter the solution through a 0.22 µm filter. |
| Compound precipitates after adding co-solvent stock to buffer. | Co-solvent concentration in the final solution is too low to maintain solubility ("crashing out"). | Decrease the final concentration of the compound. Increase the percentage of co-solvent in the final mixture if the experiment allows. Consider an advanced formulation like a solid dispersion or cyclodextrin complex. |
| Solid dispersion material is sticky and difficult to handle. | The polymer's glass transition temperature (Tg) is too low. Residual solvent is present. | Ensure complete solvent removal with a vacuum oven. Consider a polymer with a higher Tg (e.g., PVP K90, HPMC). |
| Solubility data is inconsistent between experiments. | Equilibrium has not been reached. Temperature fluctuations. Analytical error. | Increase incubation time (e.g., to 72 hours). Use a temperature-controlled shaker/incubator. Re-validate the analytical method (e.g., check calibration curve). |
References
- Loftsson, T., & Brewster, M. E. (2017). Drug solubilization by complexation. Journal of Pharmaceutical Sciences, 106(9), 2485-2495. [Link]
- Singh, A., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
- Patel, M. M., & Patel, J. K. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-8. [Link]
- Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug delivery, 29(1), 1618–1634. [Link]
- Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library Der Pharmacia Lettre, 4(5), 1582-1589. [Link]
- Kale, A. S., & Patravale, V. B. (2017). INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Asian Journal of Pharmaceutical and Clinical Research, 10(7), 21-27. [Link]
- Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-9. [Link]
- Ambike, A. A., et al. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- He, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035–4056. [Link]
- He, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta pharmaceutica Sinica. B, 13(10), 4035–4056. [Link]
- Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 3(3), 1-6. [Link]
- Kaler, E. W., et al. (1990). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Langmuir, 6(6), 1142-1146. [Link]
- Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]
- Reliable Surfactants. (2024). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]
- Sharma, A., et al. (2023).
- Almalki, A. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 28(15), 5859. [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- whatjesus. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
- Kumar, A., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]
- Pharmasolve. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Pharmasolve. [Link]
- Madhavi, S. (2015). solubility enhancement and cosolvency. Slideshare. [Link]
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- Cherukuvada, S., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 125. [Link]
- Ringo, D. L., & Batson, J. D. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 54(9), 3547–3558. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(4-Phenylbutoxy)benzoic Acid. PubChem. [Link]
- Rogers, K. (2023). Carboxylic acid. Britannica. [Link]
- ChemBK. (n.d.). 4-Phenylbenzoic acid. ChemBK. [Link]
- Stenutz, R. (n.d.). 4-phenylbenzoic acid. Stenutz. [Link]
- CAS. (n.d.). Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. CAS Common Chemistry. [Link]
- US EPA. (n.d.). Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester. Substance Details - SRS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. chembk.com [chembk.com]
- 5. 4-phenylbenzoic acid [stenutz.eu]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. reddit.com [reddit.com]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. ijpbr.in [ijpbr.in]
- 13. japer.in [japer.in]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG [zenodo.org]
- 20. japsonline.com [japsonline.com]
Technical Support Center: Controlling the Phase Transition Temperature of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
Welcome to the technical support center for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and detailed protocols for effectively controlling the phase transition temperature of this versatile liquid crystal precursor.
Introduction to this compound
This compound is a calamitic (rod-shaped) liquid crystal that, due to its rigid terphenyl core, flexible pentoxy tail, and capacity for hydrogen bonding via its carboxylic acid group, exhibits rich mesomorphic behavior.[1] Understanding and controlling its phase transitions are critical for its application in the development of novel materials, including liquid crystal displays (LCDs), sensors, and drug delivery systems.
This guide will provide you with the foundational knowledge and practical techniques to manipulate the nematic and smectic phases of this compound to meet your specific experimental requirements.
Frequently Asked Questions (FAQs)
Q1: What are the expected liquid crystalline phases of this compound?
A1: Based on its molecular structure, this compound is expected to exhibit enantiotropic nematic and potentially smectic phases. The rigid terphenyl core promotes the orientational order characteristic of the nematic phase. The hydrogen bonding between the carboxylic acid groups can lead to the formation of dimers, effectively elongating the molecule and promoting the layered structure of smectic phases.[1]
Q2: What are the approximate phase transition temperatures for pure this compound?
A2: While the exact phase transition temperatures can vary slightly depending on purity, the following table provides an estimated range based on data from similar benzoic acid-based liquid crystals. It is crucial to determine the precise transition temperatures of your specific batch experimentally using Differential Scanning Calorimetry (DSC).
| Transition | Estimated Temperature Range (°C) |
| Crystal (Cr) to Nematic (N) | 130 - 150 |
| Nematic (N) to Isotropic (I) | 220 - 240 |
Q3: What are the primary methods for controlling the phase transition temperature of this compound?
A3: The phase transition temperatures can be controlled through several methods:
-
Doping: Introducing small amounts of other molecules (dopants) can disrupt or enhance the molecular packing, thereby altering the transition temperatures.
-
Creating Binary Mixtures: Mixing with another liquid crystalline or non-liquid crystalline compound allows for the creation of eutectic mixtures with significantly different phase behaviors.
-
Chemical Modification: Altering the molecular structure, for example, by changing the length of the alkyl chain, can systematically tune the phase transition temperatures.
Q4: How does the pentoxy group influence the phase transitions?
A4: The flexible pentoxy (–OC₅H₁₁) chain introduces disorder into the crystalline packing, which typically lowers the melting point of the compound compared to an unsubstituted analogue. This often results in a broader temperature range for the liquid crystalline phases.[1]
Q5: What is the role of hydrogen bonding in the phase behavior of this compound?
A5: The carboxylic acid moiety facilitates the formation of hydrogen-bonded dimers. This dimerization effectively doubles the length of the molecule, increasing its aspect ratio and promoting the stability of the mesophases, particularly the more ordered smectic phases.[1]
Troubleshooting Guides
This section addresses common issues encountered during the experimental control of the phase transition temperature of this compound.
Issue 1: Inconsistent or Broad Phase Transitions in DSC Analysis
Symptoms:
-
Broad endothermic or exothermic peaks in the DSC thermogram.
-
Shifting of transition temperatures between different runs of the same sample.
-
Appearance of unexpected small peaks.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Sample Impurity | Impurities disrupt the uniform packing of the liquid crystal molecules, leading to a range of transition temperatures rather than a sharp transition. | Purify the this compound using recrystallization. Ensure all glassware and spatulas are scrupulously clean. |
| Incomplete Mixing (for mixtures) | If you are working with a mixture, inhomogeneous distribution of the components will result in multiple domains with different transition temperatures. | Ensure thorough mixing of the components in their isotropic liquid state. Use mechanical stirring or sonication if necessary. |
| Incorrect Heating/Cooling Rate | Very fast heating or cooling rates can lead to thermal lag and broadening of the transition peaks. | Use a standard heating/cooling rate of 5-10 °C/min. For high-resolution studies, a slower rate of 1-2 °C/min may be beneficial. |
| Sample Degradation | Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause decomposition of the compound, introducing impurities. | Perform DSC analysis under an inert atmosphere (e.g., nitrogen or argon). Limit the time the sample is held at high temperatures. |
Issue 2: Difficulty in Identifying Mesophases with Polarized Optical Microscopy (POM)
Symptoms:
-
Obscure or poorly defined textures.
-
The sample appears dark between crossed polarizers even when a liquid crystal phase is expected.
-
Rapid crystallization from the isotropic phase upon cooling, preventing observation of mesophases.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Homeotropic Alignment | If the liquid crystal molecules align perpendicular to the glass slides (homeotropic alignment), the sample will appear dark between crossed polarizers. | Gently shear the sample by moving the coverslip. This can induce a planar alignment. Using slides with a rubbed polyimide alignment layer can also promote planar alignment. |
| Sample Thickness | If the sample is too thin, the birefringence may be too low to produce clear textures. If it is too thick, the textures can be difficult to resolve. | Prepare samples with a consistent thickness, typically between 5 and 25 µm. Use spacers to control the thickness. |
| Rapid Crystallization | Some impurities can act as nucleation sites, causing the sample to crystallize quickly from the isotropic melt, bypassing the liquid crystal phases. | Use a faster cooling rate to try and "trap" the sample in a metastable liquid crystal state. Ensure high sample purity to minimize nucleation sites. |
| Monotropic Behavior | The liquid crystal phase may only be observable upon cooling from the isotropic liquid (monotropic) and not upon heating from the crystal. | Always perform a heating and cooling cycle in your POM analysis. Observe the sample carefully during the cooling phase. |
Experimental Protocols
Protocol 1: Preparation of a Binary Mixture with a Controlled Nematic-to-Isotropic Transition Temperature
This protocol describes the preparation of a binary mixture of this compound (Host) and 4-pentyl-4'-cyanobiphenyl (5CB) (Guest) to lower the nematic-isotropic transition temperature (TNI).
Materials:
-
This compound (Host)
-
4-pentyl-4'-cyanobiphenyl (5CB) (Guest)
-
Small glass vials with caps
-
Hot plate with magnetic stirring
-
Microbalance
-
Spatula
Procedure:
-
Calculate Molar Ratios: Determine the desired molar ratio of the host and guest compounds. For example, to prepare a 90:10 mol% mixture, calculate the required mass of each component.
-
Weighing: Accurately weigh the calculated amounts of the host and guest compounds directly into a clean, dry glass vial.
-
Melting and Mixing: Place the vial on a hot plate and heat it to a temperature approximately 10-20 °C above the clearing point of the higher-melting component.
-
Homogenization: Once both components are in the isotropic liquid phase, stir the mixture gently with a small magnetic stir bar or by careful manual agitation for at least 15-20 minutes to ensure a homogeneous solution.
-
Cooling: Remove the vial from the hot plate and allow it to cool to room temperature. The mixture is now ready for analysis.
Protocol 2: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase transition temperatures and enthalpies of a prepared liquid crystal sample.
Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen or argon gas supply
-
Prepared liquid crystal sample
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Sealing the Pan: Place a lid on the pan and seal it using a crimper. Ensure a good seal to prevent any sample leakage or evaporation.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1: Equilibration. Equilibrate the sample at a temperature well below the first expected transition (e.g., 30 °C).
-
Segment 2: First Heating. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final transition into the isotropic liquid (e.g., 250 °C). This step erases the sample's prior thermal history.
-
Segment 3: Isothermal Hold. Hold the sample at the high temperature for 2-5 minutes to ensure it is fully in the isotropic state.
-
Segment 4: Cooling. Cool the sample at the same rate as the first heating scan (e.g., 10 °C/min) back to the starting temperature.
-
Segment 5: Second Heating. Reheat the sample at the same rate as the first heating scan (e.g., 10 °C/min) to the final temperature.
-
-
Data Analysis: The data from the second heating scan is typically used for analysis as it represents the material's intrinsic properties. Determine the onset temperature, peak temperature, and enthalpy of transitions (in J/g) from the resulting thermogram.
Protocol 3: Visualization of Liquid Crystal Textures using Polarized Optical Microscopy (POM)
This protocol describes the method for visualizing and identifying the liquid crystal textures of a sample.
Instrumentation and Materials:
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and coverslips
-
Spatula
-
Prepared liquid crystal sample
Procedure:
-
Sample Preparation: Place a small amount (a few micrograms) of the liquid crystal sample onto a clean glass microscope slide.
-
Covering the Sample: Place a coverslip over the sample.
-
Melting: Gently heat the slide on a hot plate to melt the sample, allowing it to spread into a thin film between the slide and the coverslip.
-
Microscope Setup: Mount the slide on the hot stage of the polarizing microscope.
-
Heating and Observation:
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it is fully in the isotropic liquid phase. In this phase, the view between the crossed polarizers will be dark.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the microscope as it cools. Note the temperatures at which phase transitions occur and record images of the characteristic textures.
-
-
Texture Identification:
-
Nematic Phase: Look for characteristic textures such as Schlieren textures (with dark brushes corresponding to topological defects) or marbled textures.
-
Smectic A Phase: This phase often exhibits focal conic fan or homeotropic textures.
-
Smectic C Phase: This tilted smectic phase may show broken focal conic fan textures or Schlieren textures with "two-brush" defects.
-
Visualizations
Workflow for Controlling Phase Transition Temperature
Caption: A workflow diagram illustrating the iterative process of preparing, characterizing, and refining liquid crystal mixtures to achieve desired phase transition temperatures.
Relationship between Molecular Structure and Phase Behavior
Caption: A diagram showing the influence of different molecular moieties of this compound on its liquid crystalline phase behavior.
References
- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- Juríková, A., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 610(1), 186-193. [Link]
- Bauman, D., & Wolarz, E. (1997). Guest Effect on Nematic-Isotropic Phase Transition Temperature of Liquid Crystal 6CHBT. Acta Physica Polonica A, 92(4), 775-782. [Link]
- Hagar, M., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4291. [Link]
- Cioanca, E. R., et al. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Analele Universității din București-Chimie, 19(2), 39-46. [Link]
- Omar, A. Z., et al. (2023). First mesomorphic and DFT characterizations for 3-(or 4-)
- DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. [Link]
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
- Lavrentovich, O. D. (n.d.). Polarization Microscope Pictures of Liquid Crystals.
Sources
Technical Support Center: Minimizing Polymorphism in Solid-State 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to minimize polymorphism and ensure the consistent crystallization of the desired solid-state form in your experiments.
Understanding the Challenge: Polymorphism in this compound
This compound is a molecule of significant interest, particularly as a precursor for liquid crystals and organic semiconductors.[1] Its molecular structure, featuring a rigid terphenyl core, a flexible pentoxy tail, and a carboxylic acid group capable of strong hydrogen bonding, is key to its function but also predisposes it to polymorphism.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the material's physical and chemical properties, including solubility, melting point, stability, and ultimately, its performance in a final product.
This guide will walk you through the principles of polymorphic control and provide practical, actionable solutions to common issues encountered during the crystallization of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Q1: I've crystallized my batch of this compound and obtained a mixture of needle-like and plate-like crystals. How can I isolate a single form?
A1: The presence of different crystal habits strongly suggests you have a mixture of polymorphs. This is a common issue arising from a lack of control over the crystallization conditions. The needle and plate morphologies are likely the result of different crystal packing and intermolecular interactions favored under slightly different energetic conditions. To isolate a single form, you need to systematically control the factors that influence nucleation and crystal growth.
Underlying Cause: This phenomenon is often a result of competing thermodynamic and kinetic factors during crystallization.[2] One polymorph may form faster (the kinetic product), while another is more stable (the thermodynamic product).[2] Your current process is likely operating in a region where both forms can nucleate and grow.
Solution Workflow:
-
Solvent Screening: The choice of solvent is a critical factor in polymorph control.[3][4] Solvents can influence which polymorphic form is favored through solute-solvent interactions.[4]
-
Recommendation: Conduct a systematic solvent screening study. Use a range of solvents with varying polarities (e.g., toluene, ethyl acetate, ethanol, and acetonitrile). Dissolve your compound in each solvent at an elevated temperature to ensure complete dissolution and then allow it to cool slowly. Analyze the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify which solvent consistently produces a single polymorphic form.
-
-
Cooling Rate Control: The rate of cooling directly impacts supersaturation and can favor either the kinetic or thermodynamic product.[5]
-
Recommendation: Experiment with different cooling rates. A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph, as it allows the system to reach equilibrium.[2] Conversely, rapid cooling can trap a less stable, kinetically favored polymorph.
-
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.
-
Recommendation: If you can isolate a small quantity of the desired single crystal form (e.g., by manual separation), use these as seed crystals in subsequent crystallizations. This provides a template for crystal growth and can bypass the stochastic nature of primary nucleation.
-
Q2: My characterization data (PXRD, DSC) shows batch-to-batch variability, suggesting I'm not getting a consistent crystalline form. What should I standardize in my protocol?
A2: Batch-to-batch inconsistency is a major hurdle in materials development. To address this, you must rigorously standardize your crystallization protocol. The key is to control the thermodynamic and kinetic parameters of the process.[6][7]
Underlying Cause: Minor, often unrecorded, variations in your experimental setup can lead to different polymorphic outcomes. This could include fluctuations in ambient temperature, stirring rate, or the exact solvent volume.
Solution Workflow:
-
Standardize Your Protocol: Create a detailed, step-by-step Standard Operating Procedure (SOP) for your crystallization. This should include:
-
Precise solvent volumes and solute concentrations.
-
Defined heating and cooling profiles (use a programmable hot plate or oil bath).
-
Consistent stirring speed.
-
A standardized method for drying the crystals.
-
-
Control Supersaturation: Supersaturation is the driving force for crystallization.[7]
-
Recommendation: Carefully control the level of supersaturation. This can be achieved by precise temperature control or by using an anti-solvent addition method where the anti-solvent is added at a controlled rate.[8]
-
Q3: I believe I have isolated a new polymorph. What are the essential characterization techniques I should use to confirm this?
A3: The discovery of a new polymorph is significant. To rigorously confirm its uniqueness, a combination of analytical techniques is necessary to probe its structure at different levels.
Essential Characterization Workflow:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC will reveal the melting point and any solid-state phase transitions of your new form. Different polymorphs will typically have different melting points and may exhibit enantiotropic or monotropic relationships.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect differences in the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid group.[1]
-
Single-Crystal X-ray Diffraction (SCXRD): If you can grow a suitable single crystal, SCXRD will provide the definitive crystal structure, including the unit cell parameters and the arrangement of molecules in the crystal lattice.
Frequently Asked Questions (FAQs)
-
What is the role of the pentoxy group in the polymorphism of this molecule? The flexible pentoxy chain can adopt different conformations, which can lead to different packing arrangements in the crystal lattice, a phenomenon known as conformational polymorphism.[9] This flexibility can make it easier for the molecule to pack into multiple, energetically similar crystal structures.
-
How does hydrogen bonding influence the polymorphism of this compound? The carboxylic acid group is a strong hydrogen bond donor and acceptor.[1] It can form different hydrogen-bonding motifs, such as dimers or catemers, which can lead to the formation of different polymorphs (synthon polymorphism).
-
Can I use computational methods to predict the possible polymorphs of this compound? Yes, computational polymorph prediction is a valuable tool. Methods based on crystal structure prediction algorithms can explore the potential energy landscape of the molecule and identify a range of possible, energetically favorable crystal structures. These predictions can then guide your experimental screening for new polymorphs.
Experimental Protocol: Controlled Cooling Crystallization to Favor the Thermodynamic Polymorph
This protocol is designed to favor the growth of the most thermodynamically stable polymorph by ensuring a slow approach to supersaturation.
Materials:
-
This compound
-
High-purity solvent (e.g., Anisole)
-
Crystallization vessel with a magnetic stirrer
-
Programmable hot plate/stirrer or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolution:
-
Place a known amount of this compound into the crystallization vessel.
-
Add a precise volume of the chosen solvent to achieve a concentration that is undersaturated at the desired dissolution temperature.
-
Heat the solution to a temperature that ensures complete dissolution (e.g., 80°C), stirring gently. Visually confirm that no solid particles remain.
-
-
Controlled Cooling:
-
Set the programmable hot plate or oil bath to cool the solution at a slow, controlled rate (e.g., 0.1°C/minute). Slow cooling is crucial for allowing the system to equilibrate and for the most stable polymorph to nucleate and grow.
-
-
Isothermal Aging:
-
Once the target crystallization temperature is reached (e.g., 25°C), hold the solution at this temperature for an extended period (e.g., 12-24 hours) with continued slow stirring. This aging period allows for any less stable forms that may have nucleated to dissolve and re-precipitate as the more stable form.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual dissolved compound.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Analyze the dried crystals using PXRD, DSC, and FTIR to confirm the polymorphic form and purity.
-
Visualizing the Process
Diagram 1: Polymorphic Landscape
This diagram illustrates the relationship between different polymorphic forms.
Caption: Energy relationship between a stable and a metastable polymorph.
Diagram 2: Experimental Workflow for Polymorphic Control
This diagram outlines the decision-making process for achieving a single polymorph.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US9187463B2 - Polymorph form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | 143613-17-6 [smolecule.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 4-(PENTYLOXY)-4'-BIPHENYLCARBOXYLIC ACID | CAS#:59748-15-1 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Showdown: 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid vs. Cyanobiphenyls in Liquid Crystal Displays
In the ever-evolving landscape of liquid crystal display (LCD) technology, the quest for materials with superior performance characteristics is paramount. This guide provides an in-depth technical comparison between two classes of liquid crystal materials: the established cyanobiphenyls, staples of the industry for decades, and the promising 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a representative of a class of terphenyl-based liquid crystals with unique structural attributes. This document is intended for researchers, materials scientists, and professionals in drug development and display technology who are seeking a comprehensive understanding of the performance trade-offs and experimental considerations for these materials.
Introduction: The Molecular Architecture of Performance
The performance of a liquid crystal in an LCD is intrinsically linked to its molecular structure. Cyanobiphenyls, such as the well-studied 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB), are characterized by a biphenyl core with a terminal cyano group (-C≡N) and a flexible alkyl chain.[1] This structure imparts a strong dipole moment, leading to a large positive dielectric anisotropy, a crucial property for the operation of twisted nematic (TN) LCDs.[1]
In contrast, this compound belongs to the family of terphenyl-based liquid crystals.[2] Its elongated, rigid terphenyl core, coupled with a terminal carboxylic acid group (-COOH) and a pentoxyphenyl group, suggests a high potential for forming stable liquid crystalline phases with high birefringence.[2][3] The carboxylic acid moiety introduces the possibility of hydrogen bonding, which can significantly influence the material's physical properties, including its clearing point and viscosity.
This guide will dissect the performance of these two classes of liquid crystals by examining key parameters: clearing point, birefringence, dielectric anisotropy, viscosity, and response time. We will present available experimental data for cyanobiphenyls and draw reasoned comparisons for the terphenyl benzoic acid derivative based on its structural characteristics and data from similar compounds.
Comparative Performance Analysis
The suitability of a liquid crystal for an LCD application is determined by a suite of physical properties. Below is a comparative analysis of these properties for cyanobiphenyls and an expected performance profile for this compound.
Table 1: Performance Characteristics of Cyanobiphenyls and Expected Profile for this compound
| Property | Cyanobiphenyls (e.g., 5CB) | This compound (Expected) | Significance in LCD Performance |
| Clearing Point (°C) | ~35.3[1] | High (likely >200) | Defines the upper operating temperature of the display. A higher clearing point indicates greater thermal stability. |
| Birefringence (Δn) | ~0.15 - 0.20 | High (likely >0.25)[3] | A higher birefringence allows for thinner display cells, leading to faster response times and wider viewing angles. |
| Dielectric Anisotropy (Δε) | High positive (~+10) | Moderate to high positive | A large positive Δε is essential for low threshold voltage operation in TN-LCDs. |
| Rotational Viscosity (γ₁) | Moderate | Potentially higher | Lower viscosity is crucial for achieving fast switching speeds (response times). |
| Response Time (ms) | ~10-25[4] | Potentially slower | The time it takes for a pixel to switch from on to off and vice versa. Faster response times are critical for reducing motion blur. |
Discussion of Performance:
-
Clearing Point: Cyanobiphenyls like 5CB have a relatively low clearing point, limiting their application to ambient temperatures.[1] The rigid terphenyl core of this compound is expected to lead to a significantly higher clearing point, offering a wider operational temperature range.[3] The presence of hydrogen bonding from the carboxylic acid group can further enhance the thermal stability of the liquid crystal phase.
-
Birefringence: The extended π-conjugation of the terphenyl structure in this compound suggests a higher birefringence compared to the biphenyl core of cyanobiphenyls.[3] High birefringence is a highly desirable property as it allows for the use of thinner liquid crystal layers, which in turn reduces the response time of the display.[3]
-
Dielectric Anisotropy: The strong dipole of the cyano group in cyanobiphenyls results in a large positive dielectric anisotropy, which is fundamental to their operation in TN-LCDs. While the carboxylic acid group in the terphenyl derivative also possesses a dipole moment, the overall dielectric anisotropy will depend on the molecular conformation and the extent of dimerization through hydrogen bonding. It is expected to have a moderate to high positive dielectric anisotropy.
-
Viscosity and Response Time: The longer molecular structure and potential for strong intermolecular interactions (hydrogen bonding) in this compound may lead to a higher rotational viscosity compared to cyanobiphenyls. Rotational viscosity is a critical factor influencing the switching speed of the liquid crystal molecules in response to an electric field. A higher viscosity generally translates to a slower response time. Therefore, while the terphenyl derivative may offer advantages in terms of thermal stability and birefringence, it might exhibit slower switching speeds than cyanobiphenyls.
Experimental Protocols for Performance Characterization
Accurate and reproducible measurement of liquid crystal properties is essential for material selection and device optimization. This section outlines the fundamental experimental procedures for characterizing the key performance parameters discussed above.
Measurement of Birefringence (Δn)
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It can be determined by measuring the phase retardation of polarized light passing through an aligned liquid crystal cell.
Step-by-Step Methodology:
-
Cell Preparation: A liquid crystal cell with a known thickness (d) and transparent electrodes (e.g., ITO coated glass) is used. The inner surfaces are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar alignment of the liquid crystal molecules.
-
Optical Setup: The cell is placed between two crossed polarizers in a spectrometer. A light source is directed through the setup, and the transmitted light intensity is measured as a function of wavelength (λ).
-
Data Acquisition: The transmission spectrum will exhibit a series of maxima and minima due to interference between the ordinary and extraordinary rays.
-
Calculation: The birefringence can be calculated from the positions of the extrema in the transmission spectrum using the following relationship: Δn(λ) = kλ / (2d) where k is the order of the interference fringe.
Caption: Workflow for Birefringence Measurement.
Measurement of Dielectric Anisotropy (Δε)
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. It is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Step-by-Step Methodology:
-
Cell Preparation: Two types of liquid crystal cells are prepared: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
-
Capacitance Measurement: An LCR meter is used to measure the capacitance of each cell (C∥ for homeotropic and C⊥ for planar) at a specific frequency (typically 1 kHz).
-
Calculation: The dielectric permittivities are calculated using the formula C = εε₀A/d, where ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap. The dielectric anisotropy is then: Δε = ε∥ - ε⊥
Caption: Workflow for Dielectric Anisotropy Measurement.
Measurement of Rotational Viscosity (γ₁)
Principle: Rotational viscosity characterizes the internal friction of the liquid crystal director reorientation. One common method to measure it is by analyzing the transient current response of a liquid crystal cell to a voltage pulse.
Step-by-Step Methodology:
-
Cell Preparation: A planar aligned liquid crystal cell is used.
-
Electrical Setup: A voltage pulse is applied to the cell, and the resulting transient current is measured using an oscilloscope.
-
Data Analysis: The transient current will show a peak corresponding to the director reorientation. The rotational viscosity can be determined by analyzing the decay time of this current peak. The relationship between the decay time (τ) and γ₁ is given by: τ = (γ₁d²) / (K₁₁π²) where d is the cell thickness and K₁₁ is the splay elastic constant.
Caption: Workflow for Rotational Viscosity Measurement.
Measurement of Response Time
Principle: The response time is the time it takes for the optical transmittance of a liquid crystal cell to change between two states (e.g., from 10% to 90% of the maximum transmittance) when a voltage is applied or removed.[4]
Step-by-Step Methodology:
-
Setup: A liquid crystal cell is placed between crossed polarizers. A square wave voltage is applied to the cell to switch it between the ON and OFF states.
-
Optical Detection: A photodetector is used to measure the change in transmitted light intensity over time.
-
Data Acquisition: An oscilloscope records the photodetector output.
-
Analysis: The rise time (τ_on) and fall time (τ_off) are measured from the oscilloscope trace, typically defined as the time taken for the transmittance to change from 10% to 90% and 90% to 10%, respectively.[4]
Caption: Workflow for Response Time Measurement.
Molecular Structure Visualization
Caption: Molecular Structures of 5CB and this compound.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the performance of cyanobiphenyls and this compound for LCD applications. Cyanobiphenyls, exemplified by 5CB, are well-characterized materials with a proven track record in the display industry, offering a good balance of properties for many applications.
This compound, and terphenyl-based liquid crystals in general, represent a promising avenue for developing materials with enhanced thermal stability and higher birefringence. These properties are particularly advantageous for applications requiring operation in harsh environments or for next-generation displays demanding faster response times and wider viewing angles. However, the potential for higher viscosity and consequently slower switching speeds is a critical consideration that requires careful experimental evaluation.
Further research is needed to synthesize and comprehensively characterize a wider range of terphenyl-based benzoic acid derivatives to establish clear structure-property relationships. The experimental protocols detailed in this guide provide a robust framework for such investigations. Ultimately, the choice between these two classes of liquid crystals will depend on the specific performance requirements of the target application, balancing the trade-offs between thermal stability, optical performance, and switching speed.
References
- Dąbrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 1(1), 35-63.
- Parish, A. J. (2009).
- Kho, J. B., Shin, S. T., & Wu, S. T. (2006). High birefringence and low viscosity nematic liquid crystal mixtures. Journal of Display Technology, 2(1), 2-7.
- Gauza, S., et al. (2017). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. Chinese Journal of Liquid Crystals and Displays, 32(4), 258-264.
- Bradshaw, M. J., & Raynes, E. P. (1983). The rotational viscosity of a nematic liquid crystal. Journal de Physique Lettres, 44(15), L-603-L-607.
- Wu, S. T., & Lackner, A. M. (1993). Birefringence measurements of liquid crystals. Applied optics, 32(31), 6275-6281.
- Li, J., & Wu, S. T. (2004). Introduction to Dielectric Measurements of Nematic Liquid Crystals. SID International Symposium Digest of Technical Papers, 35(1), 111-114.
- McCartney, R. I. (2003). A Liquid Crystal Display Response Time Compensation Feature Integrated into an LCD Panel Timing Controller. SID International Symposium Digest of Technical Papers, 34(1), 1350-1353.
- Omdia. (2021, November 2). Display Dynamics – October 2021: Response time is affected by the different LCD display modes.
Sources
A Comparative Guide to the Thermal Stability of Alkoxy-Substituted Benzoic Acid Liquid Crystals
This guide provides a comprehensive analysis of the thermal stability of a homologous series of 4-alkoxybenzoic acid liquid crystals. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structure-property relationships that govern the mesomorphic behavior of these compounds. We will explore the causal relationships behind their thermal properties, provide detailed experimental protocols for their synthesis and characterization, and present comparative data to elucidate the impact of alkoxy chain length on thermal stability.
Introduction: The Significance of Thermal Stability in Liquid Crystal Applications
Thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid upon temperature change, are pivotal in a myriad of technological applications, most notably in display technologies.[1][2] The 4-alkoxybenzoic acids are a classic example of calamitic (rod-like) liquid crystals, which self-assemble into ordered fluid phases.[3] Their mesomorphic behavior is primarily dictated by the formation of hydrogen-bonded dimers, which enhances the molecular aspect ratio and promotes the formation of liquid crystalline phases.[4]
The thermal stability of a liquid crystal is a critical parameter that defines its operational temperature range. This is characterized by the melting point (crystal to mesophase transition) and the clearing point (mesophase to isotropic liquid transition). A broad mesophase range is often desirable for practical applications. The length of the terminal alkoxy chain (–O–CnH2n+1) plays a crucial role in modulating the intermolecular forces and, consequently, the thermal stability of the resulting mesophases.[5] This guide will systematically explore this relationship.
Experimental Methodologies
To objectively compare the thermal stability of alkoxy-substituted benzoic acids, a robust set of experimental procedures for their synthesis and characterization is essential. Here, we outline the key protocols.
Synthesis of 4-n-Alkoxybenzoic Acids
The synthesis of 4-n-alkoxybenzoic acids is typically achieved via a Williamson ether synthesis, a reliable and high-yielding nucleophilic substitution reaction.[3][6]
Protocol: Synthesis of 4-Hexyloxybenzoic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve p-hydroxybenzoic acid (0.1 mol), an appropriate alkyl halide (e.g., 1-bromohexane, 0.12 mol), and potassium hydroxide (KOH, 0.25 mol) in 100 mL of methanol.[6]
-
Reflux: Reflux the reaction mixture for 3 to 4 hours. For longer alkyl chains, the reflux time may need to be extended to 7-8 hours to ensure complete reaction.[6]
-
Hydrolysis: Add 20 mL of a 10% aqueous KOH solution and continue to reflux for an additional two hours. This step ensures the hydrolysis of any ester that may have formed as a byproduct.[6]
-
Precipitation: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid (HCl) until the 4-alkoxybenzoic acid precipitates out of the solution.
-
Purification: Isolate the crude product by filtration. Recrystallize the solid from ethanol or acetic acid until a constant melting point is achieved, indicating high purity.[6]
Causality in Experimental Choices:
-
The use of an excess of the alkyl halide and KOH drives the reaction towards completion according to Le Chatelier's principle.
-
The final hydrolysis step is crucial for cleaving any ester byproducts that might have formed between the carboxylic acid and the alcohol solvent, ensuring the purity of the final product.
-
Recrystallization is a critical purification step that relies on the differential solubility of the product and impurities in a given solvent at different temperatures, leading to the formation of a highly ordered and pure crystal lattice.
Characterization Techniques
2.2.1. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[7][8] It is indispensable for determining the transition temperatures and associated enthalpy changes of liquid crystals.[2]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the purified 4-alkoxybenzoic acid into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point. Then, cool the sample at the same rate to a temperature below its crystallization point. A second heating scan is often performed to ensure thermal history does not affect the results.
-
Data Analysis: The temperatures corresponding to the peaks in the heat flow curve indicate the phase transitions (melting, clearing). The area under the peaks corresponds to the enthalpy of the transition.[8]
2.2.2. Polarized Optical Microscopy (POM)
POM is a primary technique for the identification and characterization of liquid crystal phases.[1] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic).[1][9]
Protocol: POM Analysis
-
Sample Preparation: Place a small amount of the 4-alkoxybenzoic acid on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation: Heat the sample slowly while observing it through the microscope with crossed polarizers.
-
Texture Identification: As the sample is heated, it will transition from a crystalline solid to a liquid crystal phase and then to an isotropic liquid. The characteristic textures observed (e.g., threaded for nematic, focal-conic for smectic) are recorded at different temperatures.[6] The disappearance of all textures signifies the transition to the isotropic liquid (clearing point).
Comparative Analysis of Thermal Stability
The thermal stability of 4-alkoxybenzoic acids is intrinsically linked to the length of the alkoxy chain. The following table summarizes the transition temperatures for a homologous series of these compounds.
| Compound (n) | Alkoxy Chain Length | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) | Mesophase Type |
| 4-Methoxybenzoic Acid (1) | 1 | - | - | - | Non-mesomorphic |
| 4-Ethoxybenzoic Acid (2) | 2 | - | - | - | Non-mesomorphic |
| 4-Propoxybenzoic Acid (3) | 3 | 147 | 154 | 7 | Nematic |
| 4-Butoxybenzoic Acid (4) | 4 | 146 | 161 | 15 | Nematic |
| 4-Pentyloxybenzoic Acid (5) | 5 | 134 | 154 | 20 | Nematic |
| 4-Hexyloxybenzoic Acid (6) | 6 | 143 | 154 | 11 | Nematic |
| 4-Heptyloxybenzoic Acid (7) | 7 | 100 | 147 | 47 | Nematic, Smectic C |
| 4-Octyloxybenzoic Acid (8) | 8 | 102 | 147 | 45 | Nematic, Smectic C |
| 4-Nonyloxybenzoic Acid (9) | 9 | 98 | 144 | 46 | Nematic, Smectic C |
| 4-Decyloxybenzoic Acid (10) | 10 | 100 | 143 | 43 | Nematic, Smectic C |
Note: The transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
Trends in Thermal Stability
Odd-Even Effect: A distinct "odd-even" effect is observed in the clearing points of the nematic phase.[6] Members of the series with an even number of carbon atoms in the alkoxy chain generally exhibit higher clearing points than their odd-numbered neighbors. This is attributed to the anisotropy of molecular polarizability, which is influenced by the orientation of the terminal methyl group of the alkyl chain.
Mesophase Type: As the alkoxy chain length increases, there is a transition from purely nematic behavior to the appearance of smectic phases.[4] For shorter chains (n=3-6), only a nematic phase is observed. For longer chains (n ≥ 7), both nematic and smectic C phases are present. This is because the longer, more flexible alkyl chains promote intermolecular interactions that favor the formation of layered smectic structures.[5]
Mesophase Range: The temperature range over which the liquid crystalline phase exists also varies with the chain length. The nematic range is generally wider for the members in the middle of the series. The introduction of the smectic phase for longer chain lengths leads to a broad overall mesophase range.
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for the synthesis of 4-alkoxybenzoic acids.
Caption: Relationship between alkoxy chain length and thermal properties.
Conclusion
The thermal stability of 4-alkoxybenzoic acid liquid crystals is a nuanced property governed by the delicate interplay of intermolecular forces, which are significantly influenced by the length of the terminal alkoxy chain. Shorter chains favor the formation of a nematic phase, with an observable odd-even effect on the clearing temperatures. As the chain length increases, van der Waals interactions become more pronounced, leading to the emergence of more ordered smectic phases and a general decrease in nematic stability. This comprehensive understanding of structure-property relationships is paramount for the rational design of liquid crystalline materials with tailored thermal properties for specific applications, from advanced display technologies to novel drug delivery systems.
References
- Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2025).
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
- The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
- The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11.
- Molecular Arrangement in Mesophases of Some p-n-Alkoxybenzoic Acids. Taylor & Francis Online. [Link]
- Differential scanning calorimetry. Wikipedia. [Link]
- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
- Polarization Microscope Pictures of Liquid Crystals.
- Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. MDPI. [Link]
- Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. ERIC. [Link]
- Mesophase behavior of binary and ternary mixtures of benzoic acids bearing terminal substituents of different polarity and chain. ScienceDirect. [Link]
- Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. PubMed Central. [Link]
- Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids. MDPI. [Link]
- Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]
- Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]
- Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group. [Link]
- Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
- Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online. [Link]
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central. [Link]
- Optical images from a polarized optical microscope of liquid crystal...
- LIQUID CRYSTAL PHASES. University of Hamburg. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. webs.ucm.es [webs.ucm.es]
Benchmarking 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid: A Comparative Guide for Organic Field-Effect Transistors
In the pursuit of next-generation flexible and low-cost electronics, the exploration of novel organic semiconductors is paramount. This guide provides a comprehensive framework for benchmarking the performance of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid as a potential candidate for the active layer in Organic Field-Effect Transistors (OFETs). While direct experimental data for this specific molecule in OFET applications is not yet widely published, its molecular structure—a calamitic (rod-like) architecture—suggests the potential for liquid crystalline phases, which are highly desirable for achieving high charge carrier mobility.
This guide will objectively compare the anticipated potential of this compound with established, high-performance organic semiconductors. We will delve into the causality behind experimental choices for its characterization and provide detailed, self-validating protocols for its fabrication and analysis in an OFET device.
The Promise of Liquid Crystalline Semiconductors
The molecular structure of this compound, featuring a rigid biphenyl benzoic acid core and a flexible pentoxyphenyl tail, is characteristic of molecules that exhibit liquid crystalline behavior. Liquid crystals, particularly those with highly ordered smectic phases, can self-assemble into well-ordered domains. This molecular ordering is crucial for efficient charge transport, as it minimizes grain boundaries and traps that typically hinder carrier mobility in polycrystalline organic semiconductor films[1][2]. The ability to form large, uniform crystalline films from a liquid crystalline precursor phase can lead to OFETs with significantly enhanced performance and reproducibility[2].
Comparative Benchmarking Against Industry Standards
To rigorously evaluate the potential of this compound, its performance must be benchmarked against a selection of well-characterized p-type and n-type organic semiconductors. The following table summarizes the typical performance metrics for some of the most common materials used in OFET research.
| Organic Semiconductor | Type | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] |
| Pentacene | p-type | Thermal Evaporation | 0.1 - 2.0[3] | > 10⁶ | -10 to -30 |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | p-type | Spin Coating | 0.01 - 0.1[4][5] | 10⁴ - 10⁶[4][5] | 0 to -20[5] |
| 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) | p-type | Solution Shearing/Drop Casting | 0.1 - 1.8 | > 10⁵ | Variable |
| Fullerene C60 | n-type | Thermal Evaporation | 1.0 - 6.0[6] | > 10⁶[6] | 1.0 - 5.0 |
| This compound | Hypothesized p-type | Solution-based (e.g., Spin Coating) | To be determined | To be determined | To be determined |
Table 1: Performance Comparison of Benchmark Organic Semiconductors.
Experimental Workflow for Benchmarking
The following sections provide a detailed, step-by-step methodology for the fabrication and characterization of OFETs using this compound. This protocol is designed to be a self-validating system, with explanations for the critical choices at each stage.
Device Fabrication
A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for initial material screening. The fabrication process can be achieved through a combination of solution-based and vacuum deposition techniques.
Caption: Electrical Characterization and Parameter Extraction Workflow.
Step-by-Step Protocol:
-
Output Characteristics (I_ds vs. V_ds):
-
Apply a constant gate voltage (V_g).
-
Sweep the drain-source voltage (V_ds) from 0 V to a negative value (e.g., -60 V for p-type) and measure the drain-source current (I_ds).
-
Repeat this sweep for several gate voltages (e.g., from 0 V to -60 V in -10 V steps). These curves will show the linear and saturation regimes of transistor operation.
-
-
Transfer Characteristics (I_ds vs. V_g):
-
Apply a constant drain-source voltage in the saturation regime (e.g., V_ds = -60 V).
-
Sweep the gate voltage (V_g) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure I_ds.
-
Plot log(I_ds) vs. V_g to determine the on/off ratio and the subthreshold swing.
-
Plot (I_ds)¹ᐟ² vs. V_g to extract the charge carrier mobility and the threshold voltage.
-
Parameter Extraction:
The key performance metrics are extracted from the transfer characteristics in the saturation regime using the following equation:
I_ds = (μ * C_i * W) / (2 * L) * (V_g - V_th)²
where:
-
μ is the charge carrier mobility.
-
C_i is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
V_g is the gate voltage.
-
V_th is the threshold voltage.
The mobility (μ) can be calculated from the slope of the linear region of the (I_ds)¹ᐟ² vs. V_g plot. The threshold voltage (V_th) is determined by extrapolating this linear region to the V_g axis. The on/off ratio is the ratio of the maximum I_ds (on-current) to the minimum I_ds (off-current) from the log(I_ds) vs. V_g plot.
Conclusion
While the performance of this compound in OFETs remains to be experimentally determined, its molecular structure holds significant promise, particularly due to its potential to form highly ordered liquid crystalline phases. By following the detailed fabrication and characterization protocols outlined in this guide, researchers can systematically evaluate its performance and benchmark it against established organic semiconductors. The insights gained from such a study will be invaluable in advancing the field of organic electronics and identifying new materials for future applications in flexible displays, sensors, and wearable technology.
References
- ResearchGate. (n.d.). Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth.
- Kim, D. H., et al. (2018). Highly Oriented Liquid Crystal Semiconductor for Organic Field-Effect Transistors. ACS Central Science, 4(11), 1499-1507. [Link]
- Fraunhofer Institute for Photonic Microsystems IPMS. (n.d.). Organic Field-Effect Transistor (OFET) and Organic Electrochemical Transistors (OECT).
- ResearchGate. (n.d.). OFET fabrication steps including the variant steps for insulator....
- AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(7), 071101. [Link]
- ResearchGate. (2016). How to fabricate an organic Field Effect Transistors (OFET)?.
- ACS Publications. (2024). Tuning Electrode Work Function and Surface Energy for Solution Shearing High-Performance Organic Field-Effect Transistors.
- ACS Publications. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance.
- Stanford University. (n.d.). Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology.
- ResearchGate. (n.d.). Effects of P3HT concentration on the performance of organic field effect transistors.
- Tektronix. (n.d.). DC I-V and AC Impedance Testing of Organic FETs.
- ResearchGate. (n.d.). Optimization of OFET Performance with Pentacene as Organic Material.
- OAM-RC. (2023). Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials. Optical and Quantum Electronics, 55(10). [Link]
- National Institutes of Health. (n.d.). Patterning technology for solution-processed organic crystal field-effect transistors.
- ResearchGate. (2020). Comparison between Horizontal and Vertical OFETs by Using Poly (3-Hexylthiophene) (P3HT) as an Active Semiconductor Layer.
- Royal Society of Chemistry. (n.d.). Room-temperature smectic liquid crystal monolayers for field-effect transistors.
- ResearchGate. (n.d.). Output and transfer characteristics of p-type pentacene based OFET with....
- ResearchGate. (n.d.). The output and transfer characteristics of OFET based on TIPS-Pentacene....
- National Institutes of Health. (n.d.). Why P3HT Outperforms More Polar Analogues in OECTs.
- National Institutes of Health. (2019). Photocontrolled organic field effect transistors based on the fullerene C60 and spiropyran hybrid molecule. RSC Advances, 9(13), 7351-7356. [Link]
- ResearchGate. (n.d.). Design of OFETs used to study the performance of faux hawk fullerene,....
- ResearchGate. (n.d.). (a) Characteristics of organic field-effect transistors (OFETs) based....
- ResearchGate. (n.d.). FET parameters of the TIPS-pentacene OFETs on various polymer dielectric layers coated on 300 nm SiO 2.
- National Institutes of Health. (2015). Liquid crystals for organic thin-film transistors.
- MDPI. (n.d.). Preliminary Evaluation of Pentacene Field Effect Transistors with Polymer Gate Electret as Ionizing Radiation Dosimeters.
- SciSpace. (n.d.). Optimization of OFET Performance with Pentacene as Organic Material.
- AIP Publishing. (2008). High-performance C60 n-channel organic field-effect transistors through optimization of interfaces. Journal of Applied Physics, 104(10), 104505. [Link]
- Scribd. (n.d.). OFET Recipe.
- ResearchGate. (n.d.). The schematic step‐by‐step fabrication processes for the SD‐MMC‐based OFET array.
- ResearchGate. (n.d.). Schematic of the spin-coating process.
- MDPI. (2022). Direct Comparison of the Effect of Processing Conditions in Electrolyte-Gated and Bottom-Gated TIPS-Pentacene Transistors. Chemosensors, 10(10), 400. [Link]
- ResearchGate. (n.d.). Operating regime effects. a) Device structure of TIPS‐pentacene OFETs....
- National Institutes of Health. (n.d.). Electronic transport in smectic liquid crystals.
- ACS Publications. (2024). Reversible Molecular Conformation Transitions of Smectic Liquid Crystals for Light/Bias-Gated Transistor Memory.
- ResearchGate. (n.d.). OFET properties of two liquid crystals.
- National Institutes of Health. (n.d.). A Comprehensive Review of Substitutional Silicon-Doped C60 Fullerenes and Their Endohedral/Exohedral Complexes: Synthetic Strategies and Molecular Modeling Approaches.
- National Institutes of Health. (2015). Liquid crystal-gated-organic field-effect transistors with in-plane drain-source-gate electrode structure. Applied Physics Letters, 106(2), 023503. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Liquid crystals for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance evaluation of highly regioregular “P3HT” | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
A Guide to the Spectroscopic Validation of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid
For researchers, medicinal chemists, and material scientists, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical framework for the validation of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a molecule of significant interest in the fields of liquid crystals and advanced materials.[1] While direct, publicly available experimental spectra for this specific molecule are not readily found, this guide establishes a robust validation protocol through a comparative analysis of structurally related compounds. By understanding the spectral characteristics of its constituent parts, we can confidently predict and verify the spectroscopic data for the target molecule.
The Importance of Spectroscopic Validation
The precise arrangement of the pentoxyphenyl group, the biphenyl core, and the benzoic acid moiety in this compound dictates its physicochemical properties, including its liquid crystalline behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, allowing for confirmation of its identity and purity.
This guide will walk you through the expected spectroscopic data for this compound, supported by experimental data from analogous compounds. We will also provide standardized protocols for data acquisition, ensuring reproducibility and reliability in your own laboratories.
Molecular Structure and Spectroscopic Correlation
To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the different chemical environments of the atoms.
Caption: Molecular structure of this compound.
Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, we can map out the complete carbon-hydrogen framework.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the pentoxy chain protons, and the carboxylic acid proton. The aromatic region will be complex due to the multiple phenyl rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for Target Molecule | Reference Compound & Data (δ, ppm) | Justification for Prediction |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad singlet) | Benzoic Acid: ~11.67 (in CDCl₃)[2] | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is solvent-dependent. |
| Aromatic Protons | 7.0 - 8.2 (multiplets) | Biphenyl-4-carboxylic acid: Aromatic protons in the range of 7.4-8.2 ppm. 4-Alkoxybenzoic acids show signals around 6.9-8.0 ppm.[3] | The protons on the benzoic acid ring will be the most deshielded due to the electron-withdrawing carboxylic acid group. Protons on the other rings will have shifts influenced by their position relative to the ether linkage and the other rings. |
| Methylene Protons (-OCH₂-) | ~4.0 (triplet) | 4-Alkoxybenzoic acids: -OCH₂- protons typically appear around 4.0 ppm. | The methylene group attached to the oxygen atom is deshielded by the electronegative oxygen. |
| Methylene Protons (-CH₂-) | 1.3 - 1.8 (multiplets) | Alkanes: Methylene protons in a chain generally appear in this region. | These protons are in a more shielded environment compared to the -OCH₂- group. |
| Methyl Protons (-CH₃) | ~0.9 (triplet) | Alkanes: Terminal methyl groups typically resonate around 0.9 ppm. | This is a characteristic chemical shift for a terminal methyl group in an alkyl chain. |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for Target Molecule | Reference Compound & Data (δ, ppm) | Justification for Prediction |
| Carboxylic Acid (-COOH) | ~167 - 173 | Benzoic Acid: ~172.6 ppm (in CDCl₃)[2][4] | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic Carbons | 114 - 160 | Biphenyl-4-carboxylic acid: Aromatic carbons from ~127-145 ppm. 4-Alkoxybenzoic acids: Aromatic carbons from ~114-163 ppm.[3] | The carbon attached to the oxygen of the ether will be the most deshielded among the ring carbons (around 160 ppm). The other aromatic carbons will have a range of chemical shifts depending on their substitution pattern. |
| Methylene Carbon (-OCH₂-) | ~68 | 4-Alkoxybenzoic acids: -OCH₂- carbon around 68 ppm. | The carbon atom bonded to the electronegative oxygen is deshielded. |
| Methylene Carbons (-CH₂-) | 22 - 32 | Alkanes: Methylene carbons in a chain typically appear in this region. | These carbons are in a shielded, aliphatic environment. |
| Methyl Carbon (-CH₃) | ~14 | Alkanes: Terminal methyl carbons resonate around 14 ppm. | This is a characteristic chemical shift for a terminal methyl group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
IR Spectral Data Comparison
The IR spectrum of this compound should show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the ether linkage.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Molecule | Reference Compound & Data (cm⁻¹) | Justification for Prediction |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Benzoic Acid: Broad absorption in this region due to hydrogen bonding.[5][6] | The O-H stretching vibration in carboxylic acid dimers is characteristically broad. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Benzoic Acid: Peaks observed in this region.[5] | These are characteristic stretching vibrations for C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Alkanes: Characteristic C-H stretching vibrations. | These peaks correspond to the C-H bonds of the pentyl group. |
| C=O Stretch (Carboxylic Acid) | ~1680 - 1710 | Benzoic Acid: ~1680-1700 cm⁻¹.[5][6] | The carbonyl stretch is a strong, sharp absorption and is highly characteristic of the carboxylic acid group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Benzoic Acid: Multiple bands in this region.[5] | These absorptions are due to the stretching vibrations of the carbon-carbon bonds within the aromatic rings. |
| C-O Stretch (Ether & Acid) | 1200 - 1300 | 4-Alkoxybenzoic acids and Benzoic Acid: Strong absorptions in this region.[5][6] | This region will contain overlapping signals from the C-O stretching of the ether and the carboxylic acid. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Ionization:
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental formula, a high-resolution instrument (e.g., TOF or Orbitrap) should be used.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Mass Spectrometry Data Analysis
The key information to be obtained from the mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the compound.
| Expected Ion | Expected m/z for Target Molecule | Reference Compound & Data | Justification for Prediction |
| Molecular Formula | C₂₄H₂₄O₃ | N/A | Based on the molecular structure. |
| Molecular Weight | 360.45 g/mol | N/A | Calculated from the molecular formula.[1] |
| [M-H]⁻ (ESI Negative Mode) | 359.16 | 4-Hydroxybenzoic acid shows a [M-H]⁻ at m/z 137.0239.[7] | The carboxylic acid is easily deprotonated. |
| [M+H]⁺ (ESI Positive Mode) | 361.18 | N/A | Protonation can occur, often on the carbonyl oxygen. |
| Key Fragments | Various | N/A | Fragmentation may occur at the ether linkage or through loss of the carboxylic acid group. |
Integrated Validation Workflow
A systematic approach is essential for the confident validation of this compound. The following workflow diagram illustrates the logical progression of the analytical process.
Caption: A workflow diagram for the spectroscopic validation of the target compound.
Conclusion
The validation of the spectroscopic data for this compound is a critical step in its use for research and development. While direct experimental data may be scarce, a thorough analysis based on the well-established spectroscopic characteristics of its structural components provides a reliable pathway for its confirmation. By following the protocols and comparative data presented in this guide, researchers can be confident in the identity and purity of their material, ensuring the integrity of their subsequent studies.
References
- The Royal Society of Chemistry. Supplementary Information.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- NIST. Benzoic acid, 4-(phenylazo)-. In: NIST Chemistry WebBook.
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid.
- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Sci Rep. 2023;13(1):12345.
- MassBank. 4-Hydroxybenzoic acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
A Comparative Guide to Terphenyl and Biphenyl Liquid Crystal Cores for Researchers and Drug Development Professionals
In the realm of liquid crystal (LC) technology, the molecular core is the cornerstone upon which the material's macroscopic properties are built. The choice of this core dictates the ultimate performance in a diverse array of applications, from high-resolution displays to advanced photonic devices and drug delivery systems. Among the most ubiquitous and versatile core structures are those based on biphenyl and its longer analogue, terphenyl. This guide provides an in-depth comparative analysis of these two fundamental liquid crystal cores, offering experimental data, procedural insights, and a causal understanding of their structure-property relationships to aid researchers in selecting the optimal core for their specific needs.
Fundamental Structural and Physicochemical Differences
At their essence, the difference between biphenyl and terphenyl cores lies in the number of interconnected phenyl rings. Biphenyl consists of two phenyl rings linked by a single covalent bond, while p-terphenyl features a linear arrangement of three phenyl rings.[1] This seemingly simple addition of one phenyl ring has profound consequences for the molecule's physical and electro-optical properties.
The increased length and rigidity of the terphenyl core lead to a greater aspect ratio (length-to-breadth ratio) compared to the biphenyl core. This enhanced molecular anisotropy is a key determinant of the liquid crystalline behavior, influencing the stability and temperature range of the mesophases.[2] Generally, the additional phenyl ring in the terphenyl structure enhances the π-electron conjugation, which is a primary contributor to its distinct optical properties.[1]
Performance Metrics: A Side-by-Side Comparison
The selection of a liquid crystal core is driven by a set of key performance indicators. Here, we compare terphenyl and biphenyl cores across these critical parameters, supported by experimental data.
Optical Anisotropy (Birefringence, Δn)
Optical anisotropy, or birefringence, is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is often desirable for applications requiring significant phase modulation in a thin cell gap, such as in telecommunications and infrared applications.[3]
Causality: The extended π-conjugation in the terphenyl core results in a larger molecular polarizability anisotropy compared to the biphenyl core. This directly translates to a higher birefringence.[1] The addition of the third phenyl ring provides a longer path for the delocalization of π-electrons, leading to a greater difference in how the molecule interacts with light polarized along its long and short axes.
Table 1: Comparative Birefringence of Biphenyl and Terphenyl Derivatives
| Compound Class | Example Compound | Birefringence (Δn) at 589 nm, 20°C | Reference |
| Biphenyl | 4-Cyano-4'-pentylbiphenyl (5CB) | ~0.18 | [4] |
| Biphenyl | E7 (a commercial mixture) | ~0.225 | [5] |
| Terphenyl | 4-Alkyl-4''-cyanoterphenyls | > 0.30 | [6] |
| Terphenyl | Fluorinated Terphenyls | 0.35 - 0.52 | [3] |
As the data indicates, terphenyl-based liquid crystals consistently exhibit significantly higher birefringence values than their biphenyl counterparts. This makes them the preferred choice for applications where high optical retardation is necessary.[3]
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. The sign and magnitude of Δε are crucial for determining the switching behavior of the liquid crystal in an electric field. Positive Δε materials align parallel to an applied field, while negative Δε materials align perpendicularly.
Causality: The dielectric anisotropy is largely influenced by the molecular dipole moment and its orientation relative to the principal molecular axis. For calamitic (rod-like) liquid crystals, a strong polar group, such as a cyano (-CN) or fluoro (-F) group, is often attached to the core. In both biphenyl and terphenyl systems, the placement of these polar groups dictates the sign and magnitude of Δε. The longer terphenyl core can sometimes lead to a larger perpendicular dielectric constant due to the increased polarizability of the molecule, which can be advantageous for creating materials with negative dielectric anisotropy, often used in Vertically Aligned (VA) display modes.[7]
Table 2: Comparative Dielectric Anisotropy of Biphenyl and Terphenyl Derivatives
| Compound Class | Example Compound | Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Reference |
| Biphenyl | 4-Cyano-4'-pentylbiphenyl (5CB) | +11.5 | [4] |
| Biphenyl | E7 (a commercial mixture) | +13.8 | [5] |
| Terphenyl | Laterally difluoro-terphenyl | -1.8 | [7] |
| Terphenyl | Fluorinated isothiocyanate terphenyls | High positive values | [3] |
Thermal Stability and Mesophase Range
The thermal stability of a liquid crystal is critical for its operational lifetime and is often characterized by its clearing point (the temperature at which it transitions to the isotropic liquid phase). A wide nematic range (the temperature range between the melting point and the clearing point) is desirable for most applications.
Causality: The stronger intermolecular forces, arising from the larger surface area and increased van der Waals interactions of the terphenyl core, generally lead to higher melting points and clearing points compared to analogous biphenyl compounds.[8] This enhanced thermal stability makes terphenyls suitable for applications requiring operation at elevated temperatures. However, the higher melting points can be a disadvantage, often necessitating the formulation of eutectic mixtures to achieve room-temperature operation.[9]
Table 3: Comparative Thermal Properties of Biphenyl and Terphenyl Homologous Series
| Homologous Series | Alkyl Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) | Reference |
| 4-alkyl-4'-cyanobiphenyls | 5 | 24 | 35.3 | 11.3 | [4] |
| 6 | 14.5 | 29 | 14.5 | [4] | |
| 7 | 30 | 42.8 | 12.8 | [4] | |
| 4-alkoxy-4''-cyano-p-terphenyls | 2 | 179 | 295 | 116 | [6] |
| 3 | 145 | 288 | 143 | [6] | |
| 4 | 134 | 280 | 146 | [6] |
The data clearly illustrates the significantly higher transition temperatures and broader mesophase ranges of the terphenyl series.
Viscosity
Viscosity is a critical parameter that directly impacts the switching speed of a liquid crystal device. Lower viscosity is generally preferred for faster response times.
Causality: The larger size and greater intermolecular interactions of the terphenyl core lead to higher rotational viscosity compared to the more compact biphenyl core. This is a significant trade-off, as the desirable high birefringence of terphenyls often comes at the cost of slower switching speeds. However, molecular engineering, such as the introduction of lateral fluoro substituents, can help to reduce the viscosity of terphenyl-based materials.[10]
Experimental Protocols: Synthesis and Characterization
To ensure the trustworthiness and reproducibility of research, a clear understanding of the experimental methodologies is paramount.
Synthesis of a Biphenyl Liquid Crystal: 4-Alkyl-4'-cyanobiphenyl
The synthesis of 4-alkyl-4'-cyanobiphenyls is a well-established multi-step process.[9]
Figure 1: Synthetic pathway for 4-alkyl-4'-cyanobiphenyls.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: 4-Bromobiphenyl is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the alkanoyl group.[9]
-
Reduction: The ketone functional group of the resulting 4-bromo-4'-alkanoylbiphenyl is reduced to an alkyl chain using methods like the Wolff-Kishner or Clemmensen reduction.[9]
-
Cyanation: The bromo-substituent on the 4-bromo-4'-alkylbiphenyl is replaced with a cyano group, typically through a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in a solvent like dimethylformamide (DMF).[9]
-
Purification: The final product is purified through recrystallization and/or column chromatography to achieve the high purity required for liquid crystal applications.[11]
Synthesis of a Terphenyl Liquid Crystal: Alkyl-substituted p-Terphenyl
The synthesis of terphenyl liquid crystals often employs cross-coupling reactions, such as the Suzuki coupling.
Figure 2: Suzuki coupling approach for terphenyl synthesis.
Step-by-Step Methodology:
-
First Suzuki Coupling: A substituted phenylboronic acid is coupled with a dihaloarene, such as 1,4-dibromobenzene, in the presence of a palladium catalyst and a base to form a substituted bromobiphenyl intermediate.
-
Second Suzuki Coupling: The resulting bromobiphenyl is then coupled with another molecule of a substituted phenylboronic acid to form the terphenyl core.
-
Purification: The product is purified using column chromatography and recrystallization to remove catalyst residues and byproducts.
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized liquid crystals.
Figure 3: Key characterization techniques for liquid crystals.
-
Polarized Optical Microscopy (POM): Used to identify the different liquid crystal phases by observing their unique textures.
-
Differential Scanning Calorimetry (DSC): Measures the temperatures and enthalpies of phase transitions.
-
X-ray Diffraction (XRD): Provides information about the molecular arrangement and layer spacing in smectic phases.
-
Birefringence Measurement: Typically performed using an Abbé refractometer or by measuring the phase retardation of light passing through an aligned liquid crystal cell.[12][13]
-
Dielectric Spectroscopy: Measures the dielectric permittivity parallel and perpendicular to the director to determine the dielectric anisotropy.[14]
Application-Specific Rationale for Core Selection
The choice between a biphenyl and a terphenyl core is fundamentally driven by the performance requirements of the target application.
When to Choose a Biphenyl Core:
Biphenyl-based liquid crystals are the workhorses of the display industry, particularly for applications where low viscosity and cost-effectiveness are paramount.[15]
-
Twisted Nematic (TN) and In-Plane Switching (IPS) Displays: These display modes do not require exceptionally high birefringence. The lower viscosity of biphenyls allows for faster switching speeds, which is crucial for video applications.[15] The well-established synthesis routes also contribute to their lower cost.
-
Eutectic Mixtures: The lower melting points of many biphenyl derivatives make them excellent components for creating wide-range nematic mixtures that are liquid at room temperature.[9] The commercial mixture E7, for example, is a cornerstone for research and development and contains a significant proportion of cyanobiphenyls.[9]
When to Choose a Terphenyl Core:
Terphenyl cores are indispensable for applications that demand high optical performance and thermal stability.
-
High Birefringence Applications: For devices operating in the infrared or requiring a large phase shift with a thin cell, such as spatial light modulators and telecommunication components, the high birefringence of terphenyls is a distinct advantage.[3]
-
High-Frequency Devices: The thermal stability of terphenyls makes them suitable for applications where the device may operate at elevated temperatures, such as in projection displays or high-power microwave devices.[16][17]
-
Negative Dielectric Anisotropy Materials: The molecular structure of terphenyls can be readily modified with lateral fluoro substituents to produce materials with negative dielectric anisotropy, which are essential for VA-mode LCDs that offer high contrast ratios.[7]
Conclusion
The selection of a liquid crystal core is a critical decision in the design of advanced materials. Biphenyl cores offer a balance of performance, low viscosity, and cost-effectiveness, making them ideal for mainstream display applications. In contrast, terphenyl cores provide superior optical performance in terms of high birefringence and enhanced thermal stability, positioning them as the material of choice for demanding photonic and high-frequency applications. A thorough understanding of the structure-property relationships and the causal links between molecular architecture and macroscopic performance, as outlined in this guide, is essential for researchers and developers to innovate and optimize the next generation of liquid crystal technologies.
References
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915. [Link]
- Lee, J. (n.d.). Measuring the Birefringence of a Liquid Crystal. [Link]
- Chen, G., et al. (2025). Real-time measurement of liquid crystal birefringence. SPIE Digital Library.
- Ibrahim, F., et al. (n.d.). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology.
- Wu, S. T., et al. (n.d.). Birefringence measurements of liquid crystals.
- Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group.
- Bagryanskaya, I. Y., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1577-1584.
- Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
- Lapanik, V., et al. (2018). New highly anisotropic liquid crystal materials for high-frequency applications. Liquid Crystals, 45(8), 1242-1249.
- Lapanik, V., et al. (2018).
- Parish, A. J. (2007).
- Wang, Z., et al. (2023). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 32(10), 106101.
- Gvozdovskyy, I., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Polymers, 13(16), 2758.
- Chojnowska, O., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7126-7135.
- Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
- Zang, Z. Q., et al. (2000). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 339(1), 13-22.
- Chen, Y. N., et al. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(8), 1148-1155.
- Urban, S., et al. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region.
- Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 51(1), 1-18.
- Wang, H., et al. (2025).
- CN110746983B - Achiral side methyl alkyl terphenyl liquid crystal compound, preparation method, liquid crystal composition and application - Google P
- Ha, S. T., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations.
- Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals.
- Shanker, G., & Rao, D. S. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 49(14), 1937-1965.
- Hird, M., et al. (1993). Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs.
- Bezborodov, V. S., et al. (1991). Synthesis and mesomorphic properties of 4-alkyl-3,4'-disubstituted biphenyls and terphenyls. Liquid Crystals, 10(6), 799-802.
- Thaker, B. T., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals, 38(8), 1035-1055.
- Wang, H., et al. (2017). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. Chinese Journal of Liquid Crystals and Displays, 32(4), 258-264.
- Reshine Display. (n.d.). words about the LCD display.
- Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 50(13-14), 1939-1951.
- Dunmur, D. A., et al. (1978). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 45(1-2), 127-144.
- Ellard, J. A., & Yanko, W. H. (1964). THERMODYNAMIC PROPERTIES OF BIPHENYL AND THE ISOMERIC TERPHENYLS. Final Report, March 1961-October 31, 1963. (IDO-11008).
- TCI Chemicals. (n.d.).
- Liu, J. K. (2006). Structural diversity and biological activity of natural p-terphenyls. Journal of Asian Natural Products Research, 8(1-2), 109-122.
- Sigma-Aldrich. (n.d.). Liquid Crystals.
- Alaasar, M., et al. (2020). Liquid crystal phases with unusual structures and physical properties formed by acute-angle bent core molecules. Physical Review E, 102(4), 042704.
- Lu, Y., et al. (2014). Large birefringence liquid crystal material in terahertz range. Optics Express, 22(10), 11746-11751.
- Saad, G. R., et al. (2022). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Molecules, 27(23), 8346.
- SYNTHON Chemicals. (n.d.). ALKYL-4-CYANOBIPHENYLS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "High Birefringence Liquid Crystals For Optical Communications" by Amanda Jane Parish [stars.library.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. THERMODYNAMIC PROPERTIES OF BIPHENYL AND THE ISOMERIC TERPHENYLS. Final Report, March 1961-October 31, 1963 (Technical Report) | OSTI.GOV [osti.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OPG [opg.optica.org]
- 13. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 14. lavrentovichgroup.com [lavrentovichgroup.com]
- 15. lcddisplay.co [lcddisplay.co]
- 16. researchgate.net [researchgate.net]
- 17. New highly anisotropic liquid crystal materials for high-frequency applications | Semantic Scholar [semanticscholar.org]
influence of alkoxy chain length on the mesophase of benzoic acid derivatives
An In-Depth Guide to the Influence of Alkoxy Chain Length on the Mesomorphic Behavior of Benzoic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of how the systematic variation of alkoxy chain length in benzoic acid derivatives dictates their liquid crystalline properties. We will explore the fundamental principles of molecular self-assembly, detail the experimental protocols for characterization, and present comparative data to offer researchers, scientists, and drug development professionals a clear understanding of these structure-property relationships.
The Foundational Principle: Supramolecular Assembly via Hydrogen Bonding
Benzoic acid derivatives are archetypal thermotropic liquid crystals. Their ability to form ordered, fluid phases (mesophases) is not an inherent property of a single molecule but arises from the formation of a supramolecular structure. The carboxylic acid groups of two molecules interact through robust hydrogen bonds to form a stable, elongated dimer.[1][2] This dimerization is the critical first step, as it creates the necessary rod-like molecular shape (calamitic mesogen) required for liquid crystallinity.
The equilibrium between different hydrogen-bonded species—primarily the elongated "closed dimers" and other forms like open dimers or chain-like "catemers"—is temperature-dependent and plays a crucial role in the stability and type of mesophase observed.[3][4] The nematic phase, in particular, is driven by achieving a critical concentration of these closed dimers.[3]
Experimental Protocols for Mesophase Characterization
The identification and analysis of liquid crystal phases rely on a combination of thermal and optical techniques.
Synthesis of 4-n-Alkoxybenzoic Acids
A standard Williamson ether synthesis is employed to create the homologous series. [1][5]
-
Materials: 4-Hydroxybenzoic acid, appropriate n-alkyl bromide (e.g., 1-bromooctane for 4-octyloxybenzoic acid), potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).
-
Step 1: Deprotonation: Dissolve 4-hydroxybenzoic acid and a stoichiometric equivalent of KOH in ethanol and reflux for 1 hour to form the potassium salt.
-
Step 2: Nucleophilic Substitution: Add a slight excess (1.1 equivalents) of the corresponding n-alkyl bromide to the solution. Reflux the mixture for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Step 3: Hydrolysis & Precipitation: After reflux, add a 10% aqueous KOH solution and reflux for an additional 2 hours to hydrolyze any unreacted ester byproducts. [5]* Step 4: Acidification: Cool the reaction mixture and pour it into ice-cold water. Acidify with concentrated HCl to a pH of ~2 to precipitate the crude 4-n-alkoxybenzoic acid.
-
Step 5: Purification: Collect the solid product by filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) until a constant melting point is achieved. [1][5]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to precisely measure the temperatures and enthalpy changes (ΔH) of phase transitions. [2][6][7]
-
Sample Preparation: Accurately weigh 2-5 mg of the purified benzoic acid derivative into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (e.g., 180°C) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 25°C).
-
Heat the sample again at the same controlled rate (e.g., 10°C/min) through all transitions.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic peaks on heating and exothermic peaks on cooling, corresponding to the phase transitions. The peak onset temperature is typically reported as the transition temperature.
Phase Identification: Polarized Optical Microscopy (POM)
POM is the primary method for visually identifying mesophases by their unique optical textures. [2][3]
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Heat the slide on a hot stage to the isotropic liquid phase. Place a coverslip over the molten sample and press gently to create a thin, uniform film.
-
Observation: Place the slide on the hot stage of a polarizing microscope.
-
Cooling Protocol: Slowly cool the sample from the isotropic liquid phase at a rate of 1-5°C/min.
-
Texture Identification: As the sample cools, it will enter different mesophases, each with a characteristic texture when viewed between crossed polarizers.
References
- Paterson, D. A., Martinez-Felipe, A., et al. (2016). New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study. RSC Advances.
- BenchChem. (2025). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. BenchChem.
- Kresse, H., et al. (Year N/A). Liquid crystalline behaviour of hydrogen bonded complexes of a non-mesogenic anil with p-n-alkoxybenzoic acids. Liquid Crystals.
- Hagar, M., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-)
- Martinez-Felipe, A., et al. (2016). New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study. Semantic Scholar.
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica.
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. [Link]
- ResearchGate. (n.d.). Effect of the alkoxy-chain length (n) of the benzoic acid derivatives.
- Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals.
- ResearchGate. (2017). The effect of alkyl chain length on the mesophase behavior of the homologous In series.
- ResearchGate. (2015). Thermogravemetric analysis and DSC graph of benzoic acid.
- Vora, R. A., & Dave, J. S. (1970). Mesomorphic behaviour of the homologous series of p-(p-n-alkoxy-benzoyloxy)propiophenones. Journal of the Indian Chemical Society.
- Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
- ResearchGate. (2015). Thermal properties of liquid crystal hexylbenzoic acid/octyloxybenzoic acid mixture.
- Scilit. (n.d.). X-Ray Diffraction Studies of Homologous Series of 4-Alkyl-4′ Cyanostilbene. Scilit. [Link]
- Semantic Scholar. (n.d.). Studies on the mesophases of OOBPD by X-ray diffraction method. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study | Semantic Scholar [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. cskscientificpress.com [cskscientificpress.com]
literature review of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid and its analogs
An In-Depth Comparative Guide to 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid and Its Analogs for Materials Science and Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive literature review and comparative analysis of this compound, a molecule of significant interest in both materials science and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the structure-property relationships of its key analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Introduction: The Significance of the Terphenyl Carboxylic Acid Scaffold
This compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a fascinating molecule characterized by a rigid, linear terphenyl core, a flexible pentoxy chain at one terminus, and a polar carboxylic acid group at the other.[1] This unique combination of features imparts properties that make it a cornerstone for the development of advanced materials and a promising scaffold for therapeutic agents.
-
In Materials Science: The rod-like (calamitic) shape is conducive to the formation of liquid crystalline phases.[2] The rigid core provides structural order, while the flexible chain and hydrogen-bonding carboxylic acid group allow for the fine-tuning of mesophase behavior, making it a vital precursor for liquid crystal displays (LCDs) and organic semiconductors.[1][3]
-
In Drug Development: The terphenyl backbone serves as a rigid scaffold for presenting functional groups in a well-defined spatial orientation. The carboxylic acid group can act as a key interaction point with biological targets, such as enzyme active sites. Modifications to this core structure have been explored to develop inhibitors for various enzymes.[4][5][6]
This guide will compare the parent compound with its structural analogs, providing experimental data and protocols to inform rational design in your research.
Synthesis Strategies: Building the Core and Introducing Diversity
The synthesis of this compound and its analogs typically involves a multi-step approach focused on two key stages: assembly of the aromatic backbone and functionalization of the terminal groups.
A common and efficient pathway involves a Suzuki cross-coupling reaction to construct the terphenyl framework, followed by a Williamson ether synthesis to introduce the alkoxy chain, and finally, oxidation of a terminal methyl group to the carboxylic acid.[1] The choice of this pathway is driven by the high yields and functional group tolerance of these well-established reactions.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Williamson Etherification and Oxidation
This protocol describes a common alternative route starting from a hydroxylated intermediate. This approach is particularly useful for creating a library of analogs with varying alkoxy chain lengths.
Step 1: Williamson Ether Synthesis
-
To a solution of 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid (1 equivalent) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (e.g., 1-bromopentane, 1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The causality here is that heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the alkyl halide.[1]
-
Upon completion, cool the mixture, pour it into water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for purification.[7]
Step 2: Characterization of the Synthesized Compound
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to confirm the purity of the final product.[8]
-
Structural Confirmation: The identity of the compound is confirmed using spectroscopic methods such as ¹H NMR, FT-IR, and Mass Spectrometry to ensure the correct molecular structure has been obtained.[9]
Comparative Analysis of Analogs: Structure-Property Relationships
The performance of these molecules, whether as liquid crystals or as bioactive agents, is highly dependent on their molecular structure. We will now compare analogs based on modifications to different parts of the scaffold.
Alteration of the Terminal Alkoxy Chain (-OC₅H₁₁)
The length and branching of the alkoxy chain are critical determinants of the molecule's physical properties, particularly its liquid crystalline behavior.[1] This is because the chain length directly influences the strength of intermolecular van der Waals forces, which in turn affects the stability and temperature range of the various mesophases (e.g., nematic, smectic).[3]
| Analog Modification | Compound Example | Effect on Liquid Crystalline Properties | Rationale |
| Parent Compound | This compound | Exhibits well-defined nematic and/or smectic phases. | The C5 chain provides a good balance between molecular rigidity and flexibility, promoting mesophase formation. |
| Shorter Chain | 4-[4-(4-methoxyphenyl)phenyl]benzoic acid | Nematic phase range is typically shifted to higher temperatures and may be narrower. Smectic phases are less likely to form.[1] | Shorter chains lead to weaker intermolecular attractions, requiring higher thermal energy to disrupt the crystal lattice but providing less stability for ordered smectic layers. |
| Longer Chain | 4-[4-(4-decyloxyphenyl)phenyl]benzoic acid | Favors the formation of more ordered smectic phases over a broader temperature range.[10] The nematic phase range may decrease or disappear. | Longer, more flexible chains increase van der Waals forces, promoting the lamellar packing characteristic of smectic phases.[11] |
| Branched Chain | 4-[4-(4-(2-methylbutoxy)phenyl)phenyl]benzoic acid | Disrupts molecular packing, leading to lower melting points and often preventing the formation of highly ordered smectic phases. | The steric hindrance from the branched chain interferes with the close packing required for stable mesophases. |
Modification of the Aromatic Core
The rigid biphenyl or terphenyl core is essential for the linearity and polarizability required for liquid crystal formation. However, introducing heteroatoms or altering the ring system can modulate electronic properties and biological activity.
| Analog Modification | Compound Example | Effect on Properties | Rationale |
| Parent Compound | This compound | High chemical stability and well-understood electronic properties. | The all-phenyl core provides a rigid, planar structure ideal for mesogen formation. |
| Heterocyclic Core | Analog containing a 1,3,4-oxadiazole ring[1] | Can alter dipole moment and molecular geometry, significantly impacting mesophase behavior and potential biological interactions. | The introduction of heteroatoms changes the electronic distribution and steric profile of the molecule. |
| Fluorine Substitution | Fluorinated terphenyl analogs[12] | Lowers melting points and can influence the type of mesophase formed. In drug discovery, fluorine can block metabolic pathways or enhance binding affinity.[12] | The high electronegativity and small size of fluorine alter intermolecular interactions and electronic properties without significant steric bulk. |
| Ester Linkage | 4-Pentylphenyl 4-(hexyloxy)benzoate[13] | Introduces a flexible yet polar ester linkage, which can modify mesophase stability and transition temperatures. | The ester group changes the overall dipole moment and conformational flexibility of the core. |
Derivatization of the Carboxylic Acid Group (-COOH)
The carboxylic acid is a key functional group for hydrogen bonding and for acting as a pharmacophore. Its derivatization is a primary strategy for altering both material properties and biological activity.
| Analog Modification | Compound Example | Application Focus | Effect on Properties |
| Parent Compound | Carboxylic Acid (-COOH) | Liquid Crystals, Drug Discovery | Forms strong intermolecular hydrogen-bonded dimers, which is crucial for the formation of certain liquid crystal phases.[3] Acts as a hydrogen bond donor/acceptor in biological systems. |
| Esterification | Aryl esters of 4-(4-pyridyl)benzoic acid[14] | Liquid Crystals | Eliminates hydrogen bonding, which can suppress smectic phases and favor nematic phases. The resulting esters are often nonmesomorphic or exhibit different mesophases.[14] |
| Amidation | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid[4] | Drug Discovery | Converts the carboxylic acid to an amide, which can alter binding interactions with target proteins. This strategy was used to develop inhibitors of 5α-reductase.[4] |
| Cyano Group | 4-alkoxy-4''-cyano-p-terphenyls[11] | Liquid Crystals | Replaces the H-bonding group with a strong dipole (C≡N). This modification is famous in materials like 5CB, leading to high dielectric anisotropy and stable nematic phases essential for display applications.[2][11] |
Characterization of Physicochemical Properties
A multi-technique approach is essential for the comprehensive characterization of these compounds, ensuring both structural integrity and performance metrics are accurately determined. The choice of techniques is driven by the need to probe the material at molecular and bulk scales.
Caption: A self-validating workflow for the characterization of liquid crystalline materials.
Protocol: Characterization of Mesomorphic Properties
This protocol provides a synergistic approach to unequivocally identify liquid crystal phases and their transition temperatures.[15]
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its clearing point (transition to isotropic liquid). This first heating run reveals the melting point and any mesophase transitions.
-
Cool the sample at the same rate to observe transitions upon cooling (enantiotropic vs. monotropic phases).[3]
-
Perform a second heating run to observe the transitions of the annealed sample. The endothermic and exothermic peaks provide the transition temperatures (T) and enthalpy changes (ΔH) for each phase change.[9] The causality for using DSC is its ability to precisely measure the heat flow associated with first-order phase transitions.
-
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the sample on a microscope slide and cover it with a coverslip.
-
Heat the sample on a hot stage, observing it through crossed polarizers.
-
As the sample is heated and cooled through the transition temperatures identified by DSC, record the characteristic optical textures. For example, a nematic phase will show a Schlieren or marbled texture, while smectic phases show focal-conic or mosaic textures.[9][16] This technique provides visual confirmation of the phases.
-
-
X-ray Diffraction (XRD):
-
For unambiguous identification of smectic phases, temperature-controlled XRD is performed.
-
A sharp, low-angle diffraction peak indicates a layered (smectic) structure, and the peak position (d-spacing) corresponds to the layer thickness. A diffuse wide-angle peak confirms the liquid-like order within the layers.[15]
-
Conclusion and Future Outlook
This compound and its analogs represent a remarkably tunable chemical platform. By systematically modifying the terminal alkoxy chain, the aromatic core, or the carboxylic acid headgroup, researchers can precisely control the resulting physicochemical properties. For materials scientists, this offers a clear path to designing liquid crystals with desired mesophase behavior and transition temperatures. For drug development professionals, the scaffold provides a rigid framework for creating targeted inhibitors, with ample opportunities for chemical modification to optimize potency and pharmacokinetic properties. Future research will likely focus on creating multifunctional molecules that combine liquid crystalline properties with biological activity, opening doors to novel biosensors and targeted drug delivery systems.
References
- Taylor & Francis Online. (2023). DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal. Molecular Crystals and Liquid Crystals, 767(1). [Link]
- ResearchGate. (2021).
- International Letters of Chemistry, Physics and Astronomy. (2016).
- ResearchGate. (2018). Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]
- PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Arch Pharm (Weinheim), 335(2-3), 83-8. [Link]
- Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 109-113. [Link]
- National Institutes of Health (NIH). (2023). First mesomorphic and DFT characterizations for 3- (or 4-)
- Semantic Scholar. (2013).
- ResearchGate. (2015). Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. [Link]
- PubChem.
- Chemistry LibreTexts. (2021). 2.
- National Institutes of Health (NIH). (2020). Evaluation of the surface properties of 4-(Decyloxy)
- ResearchGate. (2012). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. [Link]
- PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorg Med Chem, 26(9), 2419-2426. [Link]
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- CAS Common Chemistry. Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. [Link]
- National Institutes of Health (NIH). (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 7. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. researchgate.net [researchgate.net]
- 15. ipme.ru [ipme.ru]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Property Relationships of Substituted Terphenyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The terphenyl scaffold, a rigid assembly of three phenyl rings, represents a privileged structure in both medicinal chemistry and materials science.[1][2] Its inherent rigidity provides a robust framework for the precise spatial orientation of functional groups, a critical feature in rational drug design. The incorporation of a carboxylic acid moiety onto this scaffold introduces a versatile handle that not only influences fundamental physicochemical properties like solubility and acidity but also serves as a key interaction point with biological targets or a site for further chemical derivatization.[3][4]
This guide offers an in-depth comparison of how substitutions on the terphenyl carboxylic acid core systematically alter its properties. We will explore the causal relationships between molecular structure and function, supported by experimental data and established protocols, to provide a practical framework for scientists engaged in the design and synthesis of novel molecular entities.
The Synthetic Cornerstone: Suzuki-Miyaura Cross-Coupling
The most versatile and widely adopted method for constructing both symmetrical and unsymmetrical terphenyl systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][5] This Nobel Prize-winning methodology offers high yields, exceptional functional group tolerance, and readily available starting materials, making it the industrial and academic standard.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄) are uniquely effective because they can readily cycle through the necessary oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle that forms the new carbon-carbon bond.
-
Base: A base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where it activates the boronic acid component, facilitating the transfer of the aryl group to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the reaction.
Generalized Experimental Protocol: Synthesis of a Substituted p-Terphenyl-4-carboxylic acid
-
Reactant Preparation: In a round-bottom flask, combine the aryl halide (e.g., 4-bromobenzoic acid) (1.0 eq), the arylboronic acid (e.g., 4'-phenylphenylboronic acid) (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq).[6] Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction's progress using thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove inorganic impurities.[3]
-
Acidification & Isolation: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate, causing the carboxylic acid product to precipitate out of the solution due to its lower water solubility.[3]
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure terphenyl carboxylic acid.[3]
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][7]
Visualization of the Synthetic Workflow
Caption: General workflow for the Suzuki-Miyaura synthesis of terphenyl carboxylic acids.
Comparative Analysis of Physicochemical Properties
The identity and position of substituents on the terphenyl rings profoundly influence the molecule's overall physicochemical profile. Understanding these relationships is paramount for tuning a compound for a specific application, from advanced materials to drug candidates.
| Property | Unsubstituted (p-Terphenyl-4-carboxylic acid) | Electron-Withdrawing Group (EWG) (e.g., -NO₂) | Electron-Donating Group (EDG) (e.g., -OCH₃) | Rationale for Change |
| Molecular Weight | 274.31 g/mol [] | Higher | Higher | Addition of the substituent mass. |
| Melting Point (°C) | ~305 °C (dec.)[][9][10] | Generally Higher | Variable | EWGs can increase intermolecular interactions (e.g., dipole-dipole). EDGs may disrupt or enhance crystal packing depending on their nature. |
| Acidity (pKa) | ~4.2 (estimated) | Lower (More Acidic) | Higher (Less Acidic) | EWGs stabilize the carboxylate anion through induction/resonance, favoring dissociation. EDGs destabilize the anion, hindering proton loss.[11] |
| Lipophilicity (XLogP3) | 4.7[12] | Higher | Higher | Both nitro and methoxy groups are more lipophilic than hydrogen, increasing the molecule's affinity for nonpolar environments. |
| Aqueous Solubility | Low | Lower | Lower | Generally, increasing lipophilicity and molecular weight decreases aqueous solubility. High melting point ("brick-dust" character) also indicates strong crystal lattice energy, which must be overcome for dissolution.[13][14] |
| UV Absorption (λabs) | ~280 nm[3] | Red-shifted (longer λ) | Red-shifted (longer λ) | Both EWGs and EDGs can extend the π-conjugated system, lowering the energy gap for electronic transitions.[3] |
| Fluorescence (λem) | ~345 nm[3] | Variable, often quenched | Often enhanced and red-shifted | EWGs like -NO₂ are known to quench fluorescence. EDGs can increase the quantum yield and shift the emission to longer wavelengths.[3] |
Impact on Biological Activity: A Case Study in Drug Development
The terphenyl scaffold has emerged as a potent core for developing small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy.[15] The structure-property principles discussed above directly translate into structure-activity relationships (SAR) in this context.
-
The Role of the Scaffold: The rigid terphenyl core acts as a molecular ruler, positioning key pharmacophoric groups to mimic the binding interactions of the native PD-1 protein.
-
The Carboxylic Acid Anchor: The carboxylic acid group often forms a critical hydrogen bond or salt bridge interaction with a key residue (e.g., an arginine or lysine) in the target protein's binding pocket. Its acidity is therefore a determinant of binding affinity.
-
Modulating Potency and Properties: Substituents are added to the flanking phenyl rings to enhance van der Waals interactions, improve binding affinity, and fine-tune physicochemical properties. For instance, adding small alkyl or halogen groups can increase lipophilicity to improve cell permeability, but this must be balanced to avoid poor aqueous solubility.[4]
The ultimate goal in drug development is to achieve a harmonious balance between high target potency (low EC₅₀/IC₅₀) and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Logical Relationship in Drug Design
Caption: Standard workflow for a cell-based potency assay.
Conclusion
Substituted terphenyl carboxylic acids are a highly tunable class of molecules where rational design principles can be readily applied. The rigid terphenyl backbone provides a stable and predictable core, while the carboxylic acid offers a crucial anchor for biological interactions and property modulation. By strategically selecting substituents, researchers can systematically control key physicochemical and biological properties, including acidity, lipophilicity, luminescence, and target potency. The robust synthetic accessibility via Suzuki-Miyaura coupling, combined with a clear understanding of the structure-property relationships outlined in this guide, empowers scientists to engineer novel compounds tailored for advanced applications in drug discovery and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Spectroscopic and Synthetic Profile of m-Terphenyl Carboxylic Acids: A Technical Guide.
- Talroze, R. et al. (2022). The role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone. Physical Chemistry Chemical Physics.
- Chemsrc. (2025). P-TERPHENYL-4-CARBOXYLIC ACID | CAS#:5731-15-7.
- Zhou, G. et al. (2021). Structural diversity and biological activity of natural p-terphenyls. Marine Life Science & Technology.
- PubChem. p-Terphenyl-4-carboxylic acid | C19H14O2 | CID 9970571.
- ChemicalBook. 5731-15-7(P-TERPHENYL-4-CARBOXYLIC ACID) Product Description.
- Al-absi, A. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
- BOC Sciences. CAS 5731-15-7 p-Terphenyl-4-carboxylic acid.
- ResearchGate. (n.d.). Figure 3. Terphenyl compound bioactivity and toxicity in the ICB assay.
- PubMed. (2021).
- PubMed Central (PMC). (2021).
- MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- Farcas, A. et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure.
- ResearchGate. (2025). Synthesis of Terphenyls | Request PDF.
- PubMed. (2021). Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids.
- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- MDPI. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
- Griffin, B. T. et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology.
Sources
- 1. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. P-TERPHENYL-4-CARBOXYLIC ACID | CAS#:5731-15-7 | Chemsrc [chemsrc.com]
- 10. 5731-15-7 CAS MSDS (P-TERPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Terphenyl-4-carboxylic acid | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. irf.fhnw.ch [irf.fhnw.ch]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug discovery, 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, also known as 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, stands as a pivotal molecular building block. Its rigid terphenyl core, combined with a flexible pentoxy chain and a reactive carboxylic acid group, makes it a versatile precursor for liquid crystals, organic semiconductors, and pharmacologically active molecules.[1] The reliability of its synthesis is therefore of paramount importance to ensure consistent downstream applications.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, with a core focus on their reproducibility. By examining the causality behind experimental choices, potential pitfalls, and reported outcomes, this document aims to equip researchers with the insights needed to select and implement the most robust and reliable synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Typical Yield | Reported Purity | Key Reproducibility Challenges |
| Method 1: Suzuki-Miyaura Coupling | C-C bond formation to construct the terphenyl backbone | 73-81%[2][3] | >99%[2][3] | Catalyst activity, stoichiometry of boronic acid/ester, potential for side reactions (e.g., dimerization, protonolysis). |
| Method 2: Williamson Ether Synthesis | O-alkylation of a hydroxylated terphenyl precursor | Variable | Dependent on precursor purity | Incomplete reaction, purification from excess alkylating agent and base. |
| Method 3: Oxidation of Toluene Precursor | Oxidation of a benzylic methyl group to a carboxylic acid | Variable | High after purification | Over-oxidation or incomplete reaction, harsh reaction conditions, potential for side-product formation. |
Method 1: The Suzuki-Miyaura Coupling Approach
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] For the synthesis of this compound, this method is particularly powerful as it allows for the convergent assembly of the terphenyl scaffold from smaller, readily available building blocks.
Causality of Experimental Design
The logic of this approach lies in the highly efficient and selective nature of the palladium-catalyzed cross-coupling of an aryl boronic acid (or its ester) with an aryl halide. The reaction is tolerant of a wide range of functional groups, making it ideal for complex molecules. The choice of catalyst, base, and solvent is critical for ensuring high yields and minimizing side reactions.
Self-Validating System and Reproducibility
A well-executed Suzuki-Miyaura coupling is a self-validating system. The formation of the desired product can be readily monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The high purity of the final product, often achievable through simple recrystallization, is a testament to the reaction's selectivity.
However, reproducibility can be influenced by several factors:
-
Catalyst Activity: The activity of the palladium catalyst can vary depending on its source and handling. Consistent use of a high-quality catalyst is crucial.
-
Stoichiometry: Precise control over the stoichiometry of the boronic acid or ester is important. An excess can lead to purification challenges, while an insufficient amount will result in incomplete conversion.
-
Side Reactions: Potential side reactions include the homocoupling of the boronic acid and protonolysis (cleavage of the C-B bond), which can be minimized by careful control of reaction conditions, particularly the exclusion of excess water and oxygen. One patent noted the risk of dimerization to form a quaterphenyl byproduct under certain conditions, which is difficult to remove.[2]
Experimental Protocols
Two distinct, reproducible protocols for the Suzuki-Miyaura synthesis of this compound are presented below.
Protocol 1A: Synthesis via 4'-Iodobiphenyl-4-carboxylic Acid
This protocol is adapted from a patented method with a reported yield of 73% and purity of >99%.[2]
-
Step 1: Preparation of 4''-n-pentoxy-[1,1':4',1'']-terphenyl-4-carboxylic acid.
-
In a suitable reaction vessel, combine 162 g of 4'-iodobiphenyl-4-carboxylic acid, 129 g of the glycol ester of 4-n-pentoxyphenylboronic acid, and 79.5 g of sodium carbonate in 1.5 L of ethylene glycol.
-
While stirring vigorously, add 17.5 ml of a Pd(dba)₂ solution.
-
Heat the mixture at 80°C for 6 hours.
-
Cautiously pour the hot reaction mixture into a mixture of 150 g of 37% strength sulfuric acid and 1,000 g of water.
-
Heat the resulting mixture at 90-100°C for 30 minutes.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the crude product at 80°C under vacuum (100 mbar).
-
Recrystallize the dried solid from dimethylacetamide to yield 132 g (73%) of 4''-n-pentoxyterphenyl-4-carboxylic acid with a purity of >99%.
-
Protocol 1B: Synthesis via 4'-Iodo-[1,1'-biphenyl]-4-carboxylic Acid and a Boronic Acid Glycol Ester
This protocol is based on a procedure with a reported yield of 81% and purity of >99%.[3]
-
Step 1: Suzuki-Miyaura Coupling.
-
To 260 g of dimethyl sulfoxide (DMSO), add 20.1 g of 4'-iodo[1,1']biphenyl-4-carboxylic acid, 13.1 g of sodium carbonate, and 21.4 g of 4-n-pentyloxyphenylboronic acid glycol ester.
-
Add 160 mg of PdCl₂(PPh₃)₂ as a catalyst.
-
Heat the reaction mixture to 100-110°C and maintain for 2 hours.
-
Cool the mixture to 40°C and filter the solid, washing with DMSO.
-
-
Step 2: Hydrolysis and Purification.
-
Suspend the resulting solid in 100 mL of water and heat to 80°C.
-
Slowly add 47 g of 37% sulfuric acid dropwise over 1 hour.
-
Continue stirring at 80°C for 30 minutes after the addition is complete.
-
Cool the mixture to 40°C and filter the solid.
-
Dry the solid and recrystallize from dimethylacetamide to afford 18 g (81% yield) of the final product with >99% purity.
-
Caption: Workflow for Suzuki-Miyaura Coupling.
Method 2: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] In the context of synthesizing this compound, this strategy involves the O-alkylation of a pre-formed hydroxylated terphenyl carboxylic acid.
Causality of Experimental Design
This method is synthetically attractive due to its straightforward nature and the commercial availability of the necessary reagents. The key is the deprotonation of the phenolic hydroxyl group to form a potent nucleophile, which then displaces a halide from a pentyl derivative. The choice of a suitable base and a polar aprotic solvent is critical to facilitate the SN2 reaction and ensure a good yield.
Self-Validating System and Reproducibility
The progress of a Williamson ether synthesis can be conveniently tracked by TLC, observing the consumption of the starting phenol. The reproducibility of this method is generally high for simple substrates. However, for a complex molecule like a terphenyl carboxylic acid, several factors can impact the consistency of the results:
-
Incomplete Reaction: Steric hindrance around the hydroxyl group or the use of a weak base can lead to incomplete conversion, complicating the purification process.
-
Purification: Removing unreacted pentyl halide and the base from the final product can be challenging and may require chromatographic purification, which can affect the overall yield and reproducibility on a larger scale.
-
Purity of the Precursor: The purity of the starting 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid is crucial, as any impurities will be carried through to the final product.
Conceptual Experimental Protocol
-
Step 1: Deprotonation.
-
Dissolve 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a slight excess of a base, such as potassium carbonate, and stir the mixture at room temperature to form the phenoxide.
-
-
Step 2: Alkylation.
-
Add a slight excess of 1-bromopentane to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.
-
-
Step 3: Work-up and Purification.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Caption: Workflow for Williamson Ether Synthesis.
Method 3: Oxidation of a Toluene Precursor
Another viable synthetic route involves the oxidation of the benzylic methyl group of a 4-[4-(4-pentoxyphenyl)phenyl]toluene precursor to the corresponding carboxylic acid.[1] This is a fundamental transformation in organic synthesis, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or more environmentally friendly methods like aerobic oxidation.[1]
Causality of Experimental Design
The rationale for this approach is the relative ease of synthesizing the toluene precursor via cross-coupling reactions, followed by a well-established oxidation reaction. The benzylic position is activated towards oxidation, making this transformation feasible. The choice of oxidant and reaction conditions determines the efficiency and selectivity of the process.
Self-Validating System and Reproducibility
The disappearance of the starting material and the appearance of the more polar carboxylic acid product can be monitored by TLC. However, the reproducibility of this method can be variable due to:
-
Reaction Conditions: The oxidation with KMnO₄ often requires elevated temperatures and can be a heterogeneous reaction, making precise control and scalability challenging.[1]
-
Over-oxidation: In some cases, the aromatic ring can be susceptible to oxidation, leading to a decrease in the yield of the desired product.
-
Incomplete Reaction: If the reaction is not driven to completion, separating the non-polar starting material from the carboxylic acid product can be difficult.
-
Work-up: The removal of manganese dioxide byproducts from KMnO₄ oxidations can be tedious and may lead to product loss.
Conceptual Experimental Protocol
-
Step 1: Oxidation.
-
Suspend 4-[4-(4-pentoxyphenyl)phenyl]toluene in an aqueous solution, potentially with a co-solvent to improve solubility.
-
Add a stoichiometric excess of potassium permanganate.
-
Heat the mixture to reflux and stir vigorously for several hours until the purple color of the permanganate has disappeared.
-
-
Step 2: Work-up.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with hot water.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
-
Step 3: Purification.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent to obtain the pure this compound.
-
Sources
A Comparative Guide to the Synthesis of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid for Advanced Research Applications
Introduction: The Significance of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
This compound, a key intermediate in the synthesis of liquid crystals, functional polymers, and various pharmaceutical agents, presents a compelling case study in synthetic strategy. The molecule's biphasic character, combining a rigid biphenyl core with a flexible pentoxy chain and a polar carboxylic acid group, necessitates a nuanced approach to its synthesis. This guide provides an in-depth comparative analysis of three principal synthetic routes to this target molecule. Each route is evaluated based on its chemical efficiency, scalability, operational complexity, and the underlying chemical principles that govern its success. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals, enabling informed decisions in the selection of an optimal synthetic strategy.
Route 1: The Convergent Power of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.[1][2] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] For the synthesis of this compound, two convergent strategies are considered.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Convergent Suzuki-Miyaura coupling strategies for the target molecule.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling (Strategy A1)
-
Reaction Setup: To a dried Schlenk flask, add (4-pentoxyphenyl)boronic acid (1.2 mmol), 4-bromobenzoic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (15 mL) and water (5 mL).
-
Reaction Execution: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and add 1 M HCl to acidify the solution to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Strategy A1 | Strategy A2 |
| Starting Materials | (4-pentoxyphenyl)boronic acid, 4-bromobenzoic acid | 4-carboxyphenylboronic acid, 4-bromo-1-pentoxybenzene |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Palladium-based (e.g., Pd(OAc)₂, SPhos) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent System | Toluene/Water, Dioxane/Water | Toluene/Water, Dioxane/Water |
| Typical Yield | 80-95% | 85-98% |
Scientific Rationale and Field Insights
The choice between Strategy A1 and A2 often depends on the commercial availability and cost of the starting materials. 4-Carboxyphenylboronic acid is generally more readily available than (4-pentoxyphenyl)boronic acid. The latter can be synthesized from 4-pentoxyaniline via diazotization followed by a reaction with boric acid. The synthesis of 4-bromo-1-pentoxybenzene is straightforward via a Williamson ether synthesis from 4-bromophenol and 1-bromopentane.[6]
A critical consideration in Suzuki-Miyaura couplings is the potential for protodeboronation of the boronic acid, especially with electron-rich systems.[1] The use of a suitable base and careful control of the reaction temperature are crucial to minimize this side reaction. For substrates with limited solubility, the choice of phosphine ligand on the palladium catalyst can significantly impact the reaction efficiency.[7]
Route 2: The Classic Approach of Grignard Reagent Carboxylation
The Grignard reaction is a fundamental and powerful tool for carbon-carbon bond formation.[8] This route involves the preparation of an organomagnesium reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice) to yield a carboxylic acid upon acidic work-up.[9]
Diagram of the Grignard Reaction Workflow
Caption: Linear synthesis of the target molecule via a Grignard reaction.
Experimental Protocol: Grignard Reagent Carboxylation
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 mmol). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-4'-pentoxybiphenyl (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) to the magnesium turnings. Maintain a gentle reflux.
-
Carboxylation: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and a cloudy grey appearance), cool the reaction mixture in an ice bath. Cautiously add an excess of crushed dry ice to the reaction mixture with vigorous stirring.
-
Work-up and Purification: After the dry ice has sublimed, slowly add 1 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by recrystallization.
Data Summary: Grignard Reaction
| Parameter | Description |
| Starting Material | 4-bromo-4'-pentoxybiphenyl |
| Key Reagents | Magnesium, Carbon Dioxide (dry ice) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Typical Yield | 60-80% |
Scientific Rationale and Field Insights
The primary challenge in this route is the synthesis of the starting material, 4-bromo-4'-pentoxybiphenyl. This can be prepared via a Suzuki-Miyaura coupling of 1,4-dibromobenzene with (4-pentoxyphenyl)boronic acid, or through a Williamson ether synthesis on 4-bromo-4'-hydroxybiphenyl.[10]
The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[11] A common side reaction is the formation of biphenyl-type homocoupling products, which can be minimized by the slow addition of the aryl halide and maintaining a moderate reaction temperature.[8][12] While conceptually straightforward, the practical execution of Grignard reactions requires meticulous attention to experimental detail.
Route 3: The Strategic Simplicity of Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[13] In the context of our target molecule, this route offers a very direct approach if 4'-hydroxybiphenyl-4-carboxylic acid is used as the starting material.
Diagram of the Williamson Ether Synthesis Workflow
Caption: A direct Williamson ether synthesis route to the target molecule.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4'-hydroxybiphenyl-4-carboxylic acid (1.0 mmol) and potassium hydroxide (2.5 mmol) in a mixture of ethanol (20 mL) and water (2 mL).
-
Reagent Addition: Heat the mixture to reflux for 30 minutes under a nitrogen atmosphere. Then, add 1-bromopentane (1.5 mmol) dropwise to the refluxing solution.
-
Reaction Execution: Continue to reflux the mixture for 24 hours.
-
Work-up and Purification: After cooling to room temperature, adjust the pH of the solution to approximately 6 with dilute HCl. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like methanol or a mixture of methanol and dichloromethane to afford the pure product.
Data Summary: Williamson Ether Synthesis
| Parameter | Description |
| Starting Materials | 4'-hydroxybiphenyl-4-carboxylic acid, 1-bromopentane |
| Base | Potassium Hydroxide (KOH) |
| Solvent | Ethanol/Water |
| Typical Yield | 75-85% |
Scientific Rationale and Field Insights
This route is arguably the most direct and operationally simple of the three, provided that 4'-hydroxybiphenyl-4-carboxylic acid is readily available. The reaction conditions are relatively mild, and the procedure is generally scalable.[14][15] The success of this synthesis relies on the complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The use of a polar aprotic solvent could potentially accelerate the reaction rate, but the ethanol/water system is often sufficient and more environmentally benign. A key advantage of this route is the avoidance of expensive and sensitive organometallic reagents.
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Grignard Reagent Carboxylation | Williamson Ether Synthesis |
| Overall Yield | High (80-98%) | Moderate (60-80%) | Good (75-85%) |
| Versatility | Very high; wide range of coupling partners available. | Moderate; dependent on the availability of the corresponding halide. | Good for attaching alkyl chains to phenols. |
| Reaction Conditions | Mild, but requires inert atmosphere and catalyst. | Requires strictly anhydrous conditions. | Relatively mild; reflux temperatures. |
| Scalability | Generally good, but catalyst cost can be a factor. | Challenging due to the need for anhydrous conditions. | Excellent; often used in industrial processes.[14] |
| Key Challenges | Catalyst cost, potential for protodeboronation. | Sensitivity to moisture, formation of homocoupling byproducts.[8] | Availability of the starting biphenyl phenol. |
| Atom Economy | Good | Moderate | Good |
| Environmental Impact | Moderate (palladium catalyst, organic solvents). | Moderate (organic solvents). | Relatively low (ethanol/water solvent system). |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development program, including scale, cost, and available expertise.
-
For versatility and high-yield synthesis at the laboratory scale, the Suzuki-Miyaura cross-coupling is the preferred method. Its convergent nature allows for the rapid generation of analogues by simply varying one of the coupling partners.
-
The Williamson ether synthesis represents the most straightforward and potentially most cost-effective route for large-scale production, provided that the starting material, 4'-hydroxybiphenyl-4-carboxylic acid, is accessible at a reasonable cost.
-
The Grignard reaction, while a classic and valuable method, presents more significant challenges in terms of its stringent reaction conditions and potential for side reactions, making it a less favored choice for this particular target molecule unless the specific precursor is readily available.
Ultimately, a thorough cost-benefit analysis of starting material sourcing, reagent costs, and operational complexity will guide the final decision for the most appropriate synthetic strategy.
References
- Grignard Reaction – Synthesis of Benzoic Acid. (n.d.).
- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (2018). Organic Chemistry Research.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- How can biphenyl be formed in a Grignard reaction, and how can it be minimized? (2023). Brainly.
- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (2018).
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). In Wikipedia.
- (4-PENTYLOXYPHENYL)BORONIC ACID. (n.d.). ChemBK.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2022).
- Biphenyl is often formed as a yellow colored side product in this Grignard reaction. How and why... (n.d.). Homework.Study.com.
- Explain how biphenyl (an undesired product)
- Williamson ether synthesis under batch conditions 1. (n.d.).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Southampton.
- 4-Bromo-4'-hydroxybiphenyl synthesis. (n.d.). ChemicalBook.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- How to remove biphenyl
- Synthesis process of 4-bromo-4'-propylbiphenyl. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2. (n.d.). Benchchem.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). NIH.
- Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. (n.d.). Benchchem.
- Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. (n.d.). Oriental Journal of Chemistry.
- An In-Depth Technical Guide to 4-Bromo-4'-vinylbiphenyl: Discovery, Synthesis, and Characteriz
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (n.d.).
- Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... (n.d.).
- Williamson ether synthesis. (n.d.).
- Unexpected course of a Williamson ether synthesis. (n.d.).
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Williamson ether synthesis | Request PDF. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (n.d.). PMC - NIH.
- 1-Bromo-4-(pentyloxy)benzene | C11H15BrO | CID 7016905. (n.d.). PubChem.
- Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
- Phenylboronic acid:Synthesis,reactions. (2023). ChemicalBook.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembk.com [chembk.com]
- 10. 4-Bromo-4'-hydroxybiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. brainly.com [brainly.com]
- 12. homework.study.com [homework.study.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, a solid powder, presents a specific set of handling requirements that necessitate a robust understanding of safety protocols to ensure the well-being of our researchers. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Adversary
For instance, the SDS for a similar compound, 4-Pentyloxybenzoic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Similarly, the SDS for Biphenyl-4-carboxylic acid highlights that it causes serious eye irritation. Therefore, it is prudent to handle this compound as a substance with the potential for similar irritant properties. The primary routes of exposure to be concerned with are inhalation of the powder, and direct contact with the skin and eyes.
The Core Ensemble: Your First Line of Defense
For any laboratory work involving chemical hazards, a baseline of PPE is non-negotiable.[3][4] This foundational layer of protection is designed to shield you from incidental contact and minor spills.
-
Eye and Face Protection: Safety glasses with side shields are the absolute minimum requirement.[3] However, due to the powdered nature of the compound and the risk of airborne particles during handling, chemical splash goggles are strongly recommended .[3][5] In situations with a higher risk of splashing, such as during bulk transfers or when a reaction is heated, a face shield should be worn in addition to goggles .[3]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned to protect your skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect your feet from spills and falling objects.[6]
Task-Specific PPE: Adapting to the Challenge
Beyond the core ensemble, the specific task you are performing will dictate the need for additional, more specialized PPE. This is where a nuanced understanding of the experimental workflow is critical.
Weighing and Aliquoting
The process of weighing a powdered solid is a critical control point for preventing the generation and inhalation of airborne dust.
-
Respiratory Protection: Due to the potential for respiratory irritation, a NIOSH-approved N95 respirator is recommended when weighing or transferring the powder, especially in open-bench situations.[7][8] An N95 respirator is designed to filter out at least 95% of airborne particles and is a crucial tool for mitigating inhalation risks.[8] For more extensive handling or in situations with poor ventilation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[9][10][11]
-
Hand Protection: Chemical-resistant gloves are essential.[4][6] Nitrile gloves are a suitable choice for handling solid chemicals and provide good dexterity.[5] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[12] For prolonged handling, consider double-gloving.
Solution Preparation and Reactions
When dissolving the solid or running a reaction, the risk of splashes and spills increases.
-
Eye and Face Protection: As mentioned, a face shield over chemical splash goggles is the best practice.
-
Hand Protection: Continue to use nitrile gloves. If working with solvents in which the compound is dissolved, ensure that the glove material is resistant to that specific solvent. Consult a glove compatibility chart for guidance.
The following table summarizes the recommended PPE for different laboratory operations involving this compound:
| Laboratory Operation | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Storage and Transport | Safety Glasses with Side Shields | Nitrile Gloves | Not generally required |
| Weighing and Aliquoting | Chemical Splash Goggles | Nitrile Gloves | N95 Respirator |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile Gloves | N95 Respirator (if dust is generated) |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | As needed based on reaction conditions |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Not generally required |
The Logic of Protection: A Workflow for Safety
To ensure a consistent and logical approach to PPE selection, the following workflow should be adopted.
Caption: PPE Selection Workflow for Handling Chemical Powders.
Disposal Plan: Completing the Safety Cycle
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Any solid this compound, as well as any grossly contaminated items such as weigh boats and paper towels, should be disposed of in a designated and clearly labeled hazardous waste container.[13][14][15][16][17]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of chemical waste down the drain.[17]
-
Contaminated PPE: Used gloves and disposable respirators should be placed in the appropriate hazardous waste stream. Lab coats should be professionally laundered if contaminated.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of their health.
References
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Safety: Working Safely with Chemicals. (2025, October 19).
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech.
- Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Guidelines for safe handling of powders and bulk solids. (n.d.).
- The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC.
- Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
- A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
- NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). NIOSH.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- SAFETY DATA SHEET - 4-Pentylbenzoic acid. (2025, December 20). Fisher Scientific.
- NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). NIOSH | CDC.
- SAFETY DATA SHEET - 4-n-Pentyloxybenzoic acid. (2025, December 24). Fisher Scientific.
- Respirator Types and Use. (2025, March 4). NIOSH | CDC.
- Respirator vs. Mask: Your Expert Guide to NIOSH Respiratory Protection for Construction. (2026, January 7). Masterman's.
- Benzoic acid, 4-pentyl-, 4-carboxyphenyl ester Safety Data Sheets(SDS). lookchem.
- SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. (2024, September 6). Sigma-Aldrich.
- 4-Pentyloxybenzoic acid - Safety Data Sheet. (2025, July 19). ChemicalBook.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. youthfilter.com [youthfilter.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 8. Respirator vs. Mask: Your Expert Guide to NIOSH Respiratory Protection for Construction | Masterman's [mastermans.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. students.umw.edu [students.umw.edu]
- 11. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 12. Benzoic acid, 4-pentyl-, 4-carboxyphenyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. Effective Lab Chemical Waste Management [emsllcusa.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. actenviro.com [actenviro.com]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
